molecular formula C8H19O3PS2 B022260 Demeton-S CAS No. 126-75-0

Demeton-S

Cat. No.: B022260
CAS No.: 126-75-0
M. Wt: 258.3 g/mol
InChI Key: GRPRVIYRYGLIJU-UHFFFAOYSA-N
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Description

Demeton-S is a systemic organophosphate insecticide and acaricide of significant historical and research importance. As a key member of the thiophosphate ester class, its primary research value lies in its use as a model compound for studying the mechanisms, environmental fate, and toxicological profiles of organophosphorus pesticides. Its mechanism of action involves the irreversible inhibition of acetylcholinesterase (AChE) in the nervous system. Upon metabolic activation, the phosphorothioate (P=S) group is converted to a phosphate (P=O), resulting in the active cholinesterase inhibitor, this compound sulfoxide and sulfone. This inhibition leads to an accumulation of acetylcholine, causing continuous neurotransmission and ultimately, toxicity in target insects. In research settings, this compound is extensively utilized in environmental science to investigate the biodegradation pathways of pesticides in soil and water systems, as well as their potential for bioaccumulation. It serves as a critical analytical standard in chromatography and mass spectrometry for the development of sensitive detection methods for organophosphate residues in environmental and biological samples. Furthermore, it is a vital tool in toxicology and neuroscience for probing the cholinergic system, studying the effects of AChE inhibition, and evaluating the efficacy of potential antidotes, such as oximes, against organophosphate poisoning.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-diethoxyphosphorylsulfanyl-2-ethylsulfanylethane
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InChI

InChI=1S/C8H19O3PS2/c1-4-10-12(9,11-5-2)14-8-7-13-6-3/h4-8H2,1-3H3
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InChI Key

GRPRVIYRYGLIJU-UHFFFAOYSA-N
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Canonical SMILES

CCOP(=O)(OCC)SCCSCC
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Molecular Formula

C8H19O3PS2
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DSSTOX Substance ID

DTXSID9037535
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Molecular Weight

258.3 g/mol
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Physical Description

Colorless liquid; [ICSC] Liquid with an unpleasant odor; May be decomposed by light and air; [MSDSonline], COLOURLESS OILY LIQUID.
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Boiling Point

128 °C at 1 mm Hg, at 0.1kPa: 128 °C
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Solubility

Soluble in most organic solvents., In water, 2,000 mg/L at 20 °C, Solubility in water, g/100ml at 20 °C: 0.2
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Density

Specific gravity: 1.132 at 21 °C, Relative density (water = 1): 1.13
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Vapor Density

Relative vapor density (air = 1): 8.92
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Vapor Pressure

0.000262 [mmHg], 2.6X10-4 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C: 0.035
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Color/Form

Colorless oil

CAS No.

126-75-0
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Foundational & Exploratory

An In-depth Technical Guide on Demeton-S: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Demeton-S is a highly toxic organophosphate insecticide and is not used in any therapeutic or drug development context. Its study is relevant for toxicology, environmental science, and chemical safety. This guide is intended for research and scientific professionals for informational purposes only.

Introduction

Demeton was one of the first systemic insecticides, introduced in 1951.[1] It is a mixture of two isomers: this compound (the thiolo isomer) and Demeton-O (the thiono isomer), typically in a 2:1 ratio.[1] this compound, also known as Isosystox, is the more potent acetylcholinesterase (AChE) inhibitor and generally the more toxic of the two.[1] Due to its high toxicity to mammals, its use has been discontinued (B1498344) in most countries, including the United States.[1] This document provides a detailed technical overview of the chemical structure, properties, mechanism of action, and analytical methodologies for this compound.

Chemical Structure and Identifiers

This compound is an organothiophosphate ester. The key structural feature is a phosphorothioate (B77711) group with a thioethyl ether side chain.

  • IUPAC Name: O,O-diethyl S-[2-(ethylthio)ethyl] phosphorothioate[2]

  • Chemical Formula: C₈H₁₉O₃PS₂[1][2][3]

  • CAS Registry Number: 126-75-0[2][3]

The relationship and classification of this compound are illustrated below.

G A Organophosphate Compounds B Organothiophosphates A->B C Demeton (Isomeric Mixture) B->C D This compound (Thiolo Isomer) C->D E Demeton-O (Thiono Isomer) C->E

Figure 1: Classification of this compound.

Chemical and Physical Properties

The physicochemical properties of this compound are critical for understanding its environmental fate and toxicokinetics.

PropertyValueReference(s)
Molecular Weight 258.34 g/mol [2][3][4]
Physical State Colorless to pale yellow oily liquid[3][4]
Odor Pronounced sulfur-like or mercaptan-like odor[1][3]
Boiling Point 320.5°C at 760 mmHg[4]
Density 1.146 g/cm³[4]
Vapor Pressure 0.000595 mmHg at 25°C[4]
Water Solubility 2,000 mg/L (estimated)[5]
Log P (Octanol/Water) 2.09 (estimated)[4]
Soil Adsorption (Koc) 70 (suggests high mobility in soil)[5]

Mechanism of Action and Toxicology

Inhibition of Acetylcholinesterase (AChE)

Like other organophosphates, the primary mechanism of toxicity for this compound is the inhibition of acetylcholinesterase (AChE), an enzyme critical for terminating nerve impulses in the cholinergic nervous system.[1][6]

  • Normal Synaptic Function: The neurotransmitter acetylcholine (B1216132) (ACh) is released into the synaptic cleft, binds to postsynaptic receptors, and propagates a nerve signal. AChE rapidly hydrolyzes ACh into acetate (B1210297) and choline, terminating the signal.

  • Inhibition by this compound: this compound phosphorylates the serine hydroxyl group at the active site of AChE, forming a stable, covalent bond.

  • Consequence: The inactivated enzyme cannot hydrolyze ACh. This leads to the accumulation of ACh in the synapse, causing continuous and excessive stimulation of cholinergic receptors throughout the central and peripheral nervous systems.[1] This overstimulation results in the clinical signs of organophosphate poisoning, including convulsions, respiratory depression, and ultimately, death.[1][5]

G cluster_0 Normal Synaptic Transmission cluster_1 Inhibition by this compound ACh Acetylcholine (ACh) AChE AChE ACh->AChE Hydrolyzed by Receptor Postsynaptic Receptor ACh->Receptor Binds & Stimulates Products Choline + Acetate AChE->Products Receptor->ACh Releases DemetonS This compound AChE_Inhibited Inhibited AChE DemetonS->AChE_Inhibited Irreversibly Binds ACh_Accum ACh Accumulation Receptor_Over Receptor Overstimulation ACh_Accum->Receptor_Over Causes

Figure 2: Mechanism of Acetylcholinesterase (AChE) Inhibition.
Metabolism

In both plants and animals, this compound is metabolized through the oxidation of its thioether sulfur to form this compound-sulfoxide and subsequently this compound-sulfone.[1][3] These metabolites are also potent cholinesterase inhibitors.

G A This compound B This compound-sulfoxide (Oxydemeton-methyl) A->B Oxidation C This compound-sulfone B->C Oxidation

Figure 3: Metabolic Pathway of this compound.
Toxicological Data

This compound is classified as highly toxic. The following table summarizes key acute toxicity values.

SpeciesRoute of ExposureLD₅₀ (Lethal Dose, 50%)Reference(s)
RatOral1.5 mg/kg[1][5]
RatDermal~85 mg/kg (for methyl)[7]
HumanOral (Lowest Dose)171 µg/kg (Lethal)[1]

Experimental Protocols

Analysis of Residues in Agricultural Products

The determination of this compound and its metabolites in environmental and biological samples typically involves chromatographic methods. A common workflow using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is described below.[8][9]

Protocol Outline: LC-MS/MS Analysis

  • Sample Preparation & Extraction:

    • Homogenize the sample (e.g., 10g of fruit or vegetable) with antioxidants such as L-ascorbic acid to prevent degradation.[9]

    • Add an extraction solvent, typically acetone, and homogenize further.[8][9]

    • Filter the mixture to separate the liquid extract from solid residues.[8]

    • Concentrate the extract under reduced pressure at a temperature below 40°C.

  • Cleanup (Purification):

    • For lipid-rich samples, perform a liquid-liquid partitioning step between n-hexane and acetonitrile (B52724) to remove fats.[8]

    • Further purify the extract using solid-phase extraction (SPE). A common choice is a tandem cartridge containing graphitized carbon black (for pigment removal) and a primary secondary amine (PSA) sorbent.[9][10]

    • Elute the analytes from the SPE cartridge and concentrate the eluate to near dryness before reconstituting in a suitable solvent for LC-MS/MS analysis.

  • Instrumental Analysis:

    • Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Ionization Mode: Electrospray Ionization (ESI), typically in positive mode.[9]

    • Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for high specificity and sensitivity. For this compound-methyl (a close analog), a precursor ion of m/z 247 is often monitored, with product ions at m/z 169 and 109.[8]

    • Quantification: Generate a calibration curve using certified reference standards to quantify the analyte concentration in the sample. The limit of quantification can be as low as 0.01 mg/kg.[8]

G A 1. Sample Homogenization (e.g., fruit, vegetable) B 2. Solvent Extraction (Acetone) A->B C 3. Liquid-Liquid Partitioning (Hexane/Acetonitrile) B->C For lipid-rich samples D 4. Solid-Phase Extraction (SPE) (Graphitized Carbon / PSA) B->D For low-lipid samples C->D E 5. Concentration & Reconstitution D->E F 6. LC-MS/MS Analysis E->F G 7. Data Quantification F->G

Figure 4: General Workflow for this compound Residue Analysis.
Cholinesterase Inhibition Assay

This biochemical assay is used to determine the potency of this compound or to screen for its presence by measuring its effect on AChE activity.

Protocol Principle (Ellman's Assay)

  • Reagents:

    • Purified AChE or a biological sample containing the enzyme (e.g., red blood cell lysate).

    • Substrate: Acetylthiocholine (ATCh).

    • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB (Ellman's reagent).

    • Buffer solution (e.g., phosphate (B84403) buffer, pH 7.4).

  • Procedure:

    • Pre-incubate the AChE enzyme with a known concentration of this compound for a specific period to allow for inhibition to occur.

    • Initiate the enzymatic reaction by adding the substrate, ATCh.

    • AChE hydrolyzes ATCh to thiocholine (B1204863) and acetate.

    • The generated thiocholine reacts with DTNB, cleaving it to produce 2-nitrobenzoate-5-mercaptothiocholine and the yellow-colored 5-thio-2-nitrobenzoic acid (TNB) anion.

    • Measure the rate of TNB formation by monitoring the increase in absorbance at 412 nm using a spectrophotometer.

  • Interpretation:

    • The rate of color change is directly proportional to the AChE activity.

    • By comparing the activity of the enzyme in the presence and absence of this compound, the percentage of inhibition can be calculated.

    • This method can be used to determine kinetic parameters such as the IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%).

References

Demeton-S: A Technical Guide to its Mechanism of Action as a Cholinesterase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demeton-S, an organophosphate insecticide, exerts its potent toxicological effects through the inhibition of cholinesterase enzymes, primarily acetylcholinesterase (AChE). This guide provides a detailed examination of the molecular mechanisms underpinning this inhibition. It outlines the kinetics of the interaction, the process of enzyme phosphorylation, and the subsequent "aging" phenomenon that leads to irreversible inhibition. This document also includes detailed experimental protocols for assessing cholinesterase inhibition and quantitative data to support further research and development in this area.

Introduction

Organophosphate compounds, including this compound, are a significant class of chemicals used extensively in agriculture as insecticides.[1] Their mode of action involves the disruption of nerve function by targeting acetylcholinesterase (AChE), a critical enzyme in the cholinergic nervous system.[1] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) at synaptic clefts and neuromuscular junctions, a process essential for terminating nerve signals.[2] Inhibition of AChE leads to an accumulation of ACh, resulting in hyperstimulation of cholinergic receptors and subsequent toxic effects.[2] Demeton is a mixture of two isomers, Demeton-O and this compound.[1] This guide focuses on the mechanism of action of this compound as a cholinesterase inhibitor.

The Cholinergic Signaling Pathway

The cholinergic signaling pathway is fundamental for a myriad of physiological processes, including muscle contraction, memory, and autonomic functions. The pathway is initiated by the release of acetylcholine from a presynaptic neuron into the synaptic cleft. Acetylcholine then binds to and activates cholinergic receptors (nicotinic and muscarinic) on the postsynaptic neuron or muscle cell, propagating the nerve impulse. To terminate the signal, acetylcholinesterase, located in the synaptic cleft, rapidly hydrolyzes acetylcholine into choline (B1196258) and acetate. This precise regulation is crucial for maintaining normal nerve function.

Below is a diagram illustrating the key components of the cholinergic synapse.

Cholinergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron / Muscle Cell Presynaptic_Terminal Presynaptic Terminal ACh_Vesicle Synaptic Vesicle (containing ACh) ACh ACh ACh_Vesicle->ACh Release Choline_Transporter Choline Transporter AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis ACh_Receptor Acetylcholine Receptor ACh->ACh_Receptor Binding & Activation AChE->Choline_Transporter Choline uptake DemetonS This compound DemetonS->AChE Inhibition Postsynaptic_Membrane Postsynaptic Membrane ACh_Receptor->Postsynaptic_Membrane Signal Transduction

Figure 1: Cholinergic Synapse and Site of this compound Action

Mechanism of this compound Inhibition of Acetylcholinesterase

The inhibitory action of this compound on AChE is a multi-step process involving the formation of a covalent bond between the organophosphate and a critical serine residue within the enzyme's active site. This process effectively incapacitates the enzyme, preventing it from hydrolyzing acetylcholine.

Phosphorylation of the Active Site

The initial step in the inhibition of AChE by this compound is the phosphorylation of the serine hydroxyl group in the enzyme's catalytic triad. This reaction is analogous to the normal acetylation of the enzyme by acetylcholine, but the resulting phosphoserine ester is significantly more stable.

Aging: The Path to Irreversible Inhibition

Following phosphorylation, the enzyme-inhibitor complex can undergo a process known as "aging." This process involves the dealkylation of the organophosphate moiety, resulting in a negatively charged phosphoryl-enzyme conjugate.[3] This aged complex is highly resistant to reactivation by standard oxime antidotes.[3] The rate of aging is dependent on the specific organophosphate compound.[3]

The mechanism of AChE inhibition by this compound is depicted in the following signaling pathway diagram.

AChE_Inhibition_Pathway cluster_normal_function Normal AChE Catalytic Cycle cluster_inhibition Inhibition by this compound AChE_free Free AChE AChE_ACh_complex AChE-ACh Complex AChE_free->AChE_ACh_complex + ACh Phosphorylated_AChE Phosphorylated AChE (Reversible) AChE_free->Phosphorylated_AChE + this compound ACh Acetylcholine (ACh) Acetylated_AChE Acetylated AChE AChE_ACh_complex->Acetylated_AChE - Choline Acetylated_AChE->AChE_free + H2O - Acetate Choline Choline Acetate Acetate DemetonS This compound Phosphorylated_AChE->AChE_free Spontaneous Reactivation Aged_AChE Aged AChE (Irreversible) Phosphorylated_AChE->Aged_AChE Aging (Dealkylation)

Figure 2: Mechanism of AChE Inhibition by this compound

Quantitative Data

The potency of cholinesterase inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50) and various kinetic constants. Below is a summary of available data for this compound and the closely related this compound-methyl.

Table 1: IC50 Values for this compound

Enzyme SourceIC50 (M)Reference
Sheep Erythrocyte Cholinesterase6.5 x 10-5(FAO/WHO, 1968)[4]
Rat Brain Cholinesterase9.52 x 10-5(Klimmer, 1960)[4]
Human Blood Serum Cholinesterase1.65 x 10-6(Wirth, 1958)[4]

Table 2: Kinetic Constants for this compound-methyl Inhibition of Human Acetylcholinesterase

ParameterValueUnitReference
Second-order rate constant of inhibition (ki)0.0422µM-1 min-1(Estevez et al., 2024)[3]
Spontaneous reactivation constant (ks)0.0202min-1(Estevez et al., 2024)[3]
Aging constant (kg)0.0043min-1(Estevez et al., 2024)[3]

Experimental Protocols

The following section provides a detailed methodology for determining the inhibitory potential of a compound like this compound on acetylcholinesterase activity using the Ellman assay.[5]

Principle of the Ellman Assay

The Ellman assay is a colorimetric method used to measure cholinesterase activity. The enzyme hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) to produce thiocholine (B1204863) and acetate. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored anion, which can be quantified spectrophotometrically at 412 nm. The rate of color production is directly proportional to the cholinesterase activity.

Reagents and Materials
  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human erythrocytes)

  • This compound (or other inhibitor)

  • Acetylthiocholine iodide (ATCh)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

  • Pipettes and tips

Experimental Procedure for IC50 Determination
  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol, DMSO). Note that some organic solvents can affect enzyme activity.[6]

    • Prepare a series of dilutions of the this compound stock solution in phosphate buffer to achieve a range of desired final concentrations in the assay wells.

    • Prepare a 10 mM stock solution of DTNB in phosphate buffer.

    • Prepare a 75 mM stock solution of ATCh in deionized water. Prepare this solution fresh daily.

  • Assay Setup (in a 96-well plate):

    • Blank wells: Add 190 µL of phosphate buffer and 10 µL of DTNB solution.

    • Control wells (100% activity): Add 170 µL of phosphate buffer, 10 µL of AChE solution, and 10 µL of DTNB solution.

    • Inhibitor wells: Add 160 µL of phosphate buffer, 10 µL of AChE solution, 10 µL of DTNB solution, and 10 µL of the respective this compound dilution.

  • Pre-incubation:

    • Mix the contents of the wells gently.

    • Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation of the Reaction:

    • To all wells (except the blank), add 10 µL of the ATCh solution to initiate the enzymatic reaction.

    • Immediately place the plate in the microplate reader.

  • Data Acquisition:

    • Measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a period of 10-15 minutes.

  • Data Analysis:

    • For each well, calculate the rate of the reaction (change in absorbance per minute, ΔAbs/min) from the linear portion of the absorbance versus time plot.

    • Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (Rateinhibitor / Ratecontrol)] * 100

    • Plot the % Inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of AChE activity, by fitting the data to a sigmoidal dose-response curve using appropriate software.[7]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for an enzyme inhibition assay.

Experimental_Workflow Start Start Reagent_Prep Reagent Preparation (Enzyme, Inhibitor, Substrate, Buffer) Start->Reagent_Prep Assay_Setup Assay Plate Setup (Control & Inhibitor Wells) Reagent_Prep->Assay_Setup Pre_incubation Pre-incubation (Enzyme + Inhibitor) Assay_Setup->Pre_incubation Reaction_Initiation Reaction Initiation (Add Substrate) Pre_incubation->Reaction_Initiation Data_Acquisition Kinetic Measurement (Spectrophotometry) Reaction_Initiation->Data_Acquisition Data_Analysis Data Analysis (Calculate Rates, % Inhibition) Data_Acquisition->Data_Analysis IC50_Determination IC50 Determination (Dose-Response Curve) Data_Analysis->IC50_Determination End End IC50_Determination->End

Figure 3: General Experimental Workflow for an Enzyme Inhibition Assay

Conclusion

This compound is a potent inhibitor of acetylcholinesterase, acting through the phosphorylation of the enzyme's active site serine. The subsequent aging of the enzyme-inhibitor complex leads to a state of irreversible inhibition. Understanding the kinetics and mechanism of this inhibition is crucial for the development of novel therapeutic strategies and for assessing the toxicological risks associated with organophosphate exposure. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working in this field.

References

An In-depth Technical Guide to the Synthesis of Demeton-S Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathways for Demeton-S isomers, organophosphate compounds of significant interest in various chemical and biological research fields. This document details the core synthetic methodologies, presents quantitative data for comparative analysis, and outlines experimental protocols for the key reactions involved.

Introduction

Demeton, a systemic insecticide, exists as a mixture of two isomers: Demeton-O (O,O-diethyl O-[2-(ethylthio)ethyl] phosphorothioate) and this compound (O,O-diethyl S-[2-(ethylthio)ethyl] phosphorothioate). The "S" isomer, this compound, is the thionate ester and is known to be the more stable of the two. The synthesis of Demeton isomers primarily involves the reaction of a dialkyl phosphorochloridothioate with an ethylthioethanol derivative, resulting in a mixture of the O- and S-isomers. Subsequent isomerization, often thermally induced, can be employed to enrich the more stable this compound isomer. This guide will focus on the principal synthesis route and the subsequent isomerization process.

Core Synthesis Pathway

The primary industrial synthesis of Demeton isomers involves the reaction of O,O-diethyl phosphorochloridothioate with 2-(ethylthio)ethanol (B52129). This reaction typically produces a mixture of Demeton-O and this compound.

Reaction Scheme:

The initial product is a mixture of the thiono (P=S, Demeton-O) and thiolo (P=O, this compound) isomers. The ratio of these isomers can be influenced by the reaction conditions.

Key Reactants and Reagents
Reactant/ReagentFormulaRole
O,O-Diethyl phosphorochloridothioate(C2H5O)2P(S)ClPhosphorus-containing electrophile
2-(Ethylthio)ethanolHOCH2CH2SC2H5Nucleophile
Toluene (B28343)C7H8Solvent
Anhydrous Sodium CarbonateNa2CO3Base (HCl scavenger)
Triethylamine(C2H5)3NBase (HCl scavenger)
Metallic CopperCuCatalyst (optional)
Reaction Conditions

The reaction is typically carried out in a non-polar solvent such as toluene. A base, commonly anhydrous sodium carbonate or triethylamine, is used to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[1][2] In some described methods, metallic copper is added as a catalyst.[3]

The initial reaction produces a mixture of Demeton-O and this compound. Sources report varying isomer ratios, with some indicating a 65:35 mixture of Demeton-O to this compound, while others suggest a 2:1 ratio of this compound to Demeton-O.[1][3] This discrepancy may be attributable to different reaction conditions or analytical methods.

Isomerization of Demeton-O to this compound

The thiono isomer (Demeton-O) can be converted to the more thermodynamically stable thiolo isomer (this compound) through thermal isomerization. This rearrangement is a common characteristic of thiono-phosphates.

Reaction Scheme:

This isomerization is an important step for obtaining a product enriched in the this compound isomer. The kinetics of this first-order reaction are dependent on temperature and the solvent used.

Experimental Protocols

While precise, publicly available, step-by-step industrial synthesis protocols for this compound are scarce, the following general laboratory-scale procedures can be inferred from the available literature.

Synthesis of O,O-Diethyl Phosphorochloridothioate (Precursor)

A common method for the preparation of the key precursor, O,O-diethyl phosphorochloridothioate, involves the reaction of phosphorus pentasulfide with ethanol, followed by chlorination.

Experimental Workflow for Precursor Synthesis

P2S5 Phosphorus Pentasulfide Dithiophosphate O,O-Diethyl Dithiophosphoric Acid P2S5->Dithiophosphate EtOH Ethanol EtOH->Dithiophosphate Chlorination Chlorination (e.g., with Cl2) Dithiophosphate->Chlorination Product O,O-Diethyl Phosphorochloridothioate Chlorination->Product

Caption: Synthesis of the key precursor, O,O-diethyl phosphorochloridothioate.

Synthesis of Demeton Isomer Mixture
  • Reaction Setup: A reaction vessel equipped with a stirrer, condenser, and dropping funnel is charged with 2-(ethylthio)ethanol and toluene.

  • Addition of Base and Catalyst: Anhydrous sodium carbonate (or triethylamine) and a catalytic amount of metallic copper are added to the mixture.

  • Addition of Phosphorochloridothioate: O,O-diethyl phosphorochloridothioate is added dropwise to the stirred mixture.

  • Reaction: The reaction mixture is heated and refluxed for several hours to ensure complete reaction.

  • Workup: After cooling, the solid byproducts (e.g., sodium chloride) are removed by filtration. The toluene is then removed under reduced pressure.

Isomerization and Purification
  • Thermal Isomerization: The crude mixture of Demeton-O and this compound is heated to induce the isomerization of the O-isomer to the S-isomer. The temperature and duration of heating will influence the extent of isomerization.

  • Purification: The final product, enriched in this compound, can be purified by vacuum distillation. Due to the high boiling points and potential for decomposition, careful control of pressure and temperature is crucial. Preparative chromatography can also be employed for the separation of the isomers.

Data Presentation

Table 1: Physical and Chemical Properties of Demeton Isomers

PropertyDemeton-OThis compound
IUPAC Name O,O-Diethyl O-[2-(ethylthio)ethyl] phosphorothioateO,O-Diethyl S-[2-(ethylthio)ethyl] phosphorothioate
CAS Number 298-03-3126-75-0
Molecular Formula C8H19O3PS2C8H19O3PS2
Molar Mass 258.34 g/mol 258.34 g/mol
Appearance Colorless oilColorless oil

Table 2: Reported Ratios of Demeton Isomers in Synthesis

Demeton-O : this compound RatioReference
65 : 35[3]
1 : 2[1]

Note: The variation in reported isomer ratios highlights the influence of specific reaction conditions on the initial product distribution.

Visualization of Synthesis Pathways

Diagram 1: Overall Synthesis and Isomerization Pathway

cluster_synthesis Initial Synthesis cluster_isomerization Isomerization & Purification Reactant1 O,O-Diethyl phosphorochloridothioate Reaction Reaction in Toluene with Base (e.g., Na2CO3) Reactant1->Reaction Reactant2 2-(Ethylthio)ethanol Reactant2->Reaction Isomer_Mix Mixture of Demeton-O and this compound Reaction->Isomer_Mix Heat Thermal Treatment (Isomerization) Isomer_Mix->Heat Purification Purification (e.g., Vacuum Distillation) Heat->Purification Final_Product This compound (Enriched) Purification->Final_Product

Caption: The two-stage process for producing this compound.

Diagram 2: Logical Relationship of Reactants and Products

Phosphorus_Source Phosphorus Pentasulfide Precursor1 O,O-Diethyl phosphorochloridothioate Phosphorus_Source->Precursor1 Ethanol Ethanol Ethanol->Precursor1 Thioethanol_Source Ethylene Oxide + Ethyl Mercaptan Precursor2 2-(Ethylthio)ethanol Thioethanol_Source->Precursor2 Demeton_O Demeton-O (Thiono Isomer) Precursor1->Demeton_O Demeton_S This compound (Thiolo Isomer) Precursor1->Demeton_S Precursor2->Demeton_O Precursor2->Demeton_S Demeton_O->Demeton_S Isomerization

Caption: Interrelationship of starting materials and isomeric products.

Conclusion

The synthesis of this compound is a multi-step process that begins with the formation of a mixture of Demeton-O and this compound isomers, followed by an isomerization step to enrich the desired this compound. The initial reaction of O,O-diethyl phosphorochloridothioate and 2-(ethylthio)ethanol is a robust method for creating the Demeton backbone. The subsequent thermal rearrangement is critical for maximizing the yield of the more stable S-isomer. Further research into optimizing reaction conditions to favor the direct formation of this compound or to enhance the efficiency of the isomerization and purification processes would be of significant value to the scientific community.

References

Demeton-S: An In-depth Technical Guide to its Metabolism and Degradation in Plants and Animals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolism and degradation of Demeton-S, an organophosphate insecticide. The document details the metabolic pathways in both plant and animal systems, presents quantitative data on residue levels, and outlines the experimental protocols for their analysis. This information is critical for understanding the compound's biological fate, assessing potential risks, and informing regulatory decisions.

Introduction

This compound is a systemic and contact insecticide and acaricide.[1] Its efficacy is linked to its metabolic activation within the target organism and the plant itself. Understanding the transformation of this compound into its various metabolites is crucial for evaluating its toxicological profile and environmental persistence. The primary metabolites of concern are its oxidation products, this compound-methyl sulfoxide (B87167) (also known as oxydemeton-methyl) and this compound-methyl sulfone.[2]

Metabolism and Degradation Pathways

The biotransformation of this compound follows similar oxidative pathways in both plants and animals, primarily involving the thioether group. However, the rates and downstream conjugation or cleavage can differ between the two kingdoms.

Metabolism in Animals

In animal systems, this compound is rapidly absorbed and metabolized. The principal metabolic pathway involves the oxidation of the thioether sulfur to form this compound-methyl sulfoxide and subsequently this compound-methyl sulfone.[2] Another significant metabolic route is O-demethylation.[3] Animal experiments indicate that the majority of this compound derivatives are excreted in the urine.[1][2] Studies in rats have shown that after oral administration, there is rapid and almost complete absorption from the intestinal tract, with uniform distribution to body tissues, except for a higher concentration in erythrocytes.[3] The parent compound is almost completely metabolized and is not typically detected in the urine.[3]

The metabolic pathway of this compound in animals can be visualized as follows:

G cluster_animal Animal Metabolism of this compound Demeton_S This compound Sulfoxide This compound-methyl sulfoxide (Oxydemeton-methyl) Demeton_S->Sulfoxide Oxidation O_Demethyl_Metabolites O-Demethylated Metabolites (sulfide, sulfoxide, sulfone forms) Demeton_S->O_Demethyl_Metabolites O-demethylation Cleavage_Products Cleavage Products (e.g., dimethyl phosphorothioate) Demeton_S->Cleavage_Products Hydrolysis Sulfone This compound-methyl sulfone Sulfoxide->Sulfone Oxidation Sulfoxide->O_Demethyl_Metabolites O-demethylation Sulfoxide->Cleavage_Products Hydrolysis Sulfone->O_Demethyl_Metabolites O-demethylation Sulfone->Cleavage_Products Hydrolysis Excretion Urinary Excretion Sulfone->Excretion O_Demethyl_Metabolites->Excretion Cleavage_Products->Excretion G cluster_plant Plant Metabolism of this compound Demeton_S This compound Sulfoxide This compound-methyl sulfoxide (Oxydemeton-methyl) Demeton_S->Sulfoxide Oxidation Hydrolysis_Products Hydrolysis Products (e.g., Dimethyl phosphate) Demeton_S->Hydrolysis_Products Hydrolysis Sulfone This compound-methyl sulfone Sulfoxide->Sulfone Oxidation Sulfoxide->Hydrolysis_Products Hydrolysis Sulfone->Hydrolysis_Products Hydrolysis Conjugates Conjugates and Bound Residues Sulfone->Conjugates Hydrolysis_Products->Conjugates G cluster_workflow Experimental Workflow for Residue Analysis Sample Sample Collection (e.g., Crop) Homogenize Homogenization (+ Antioxidants) Sample->Homogenize Extract Acetone Extraction Homogenize->Extract Partition Hexane/Acetonitrile Partitioning (optional) Extract->Partition Cleanup Solid-Phase Extraction (PSA/Carbon) Partition->Cleanup Analyze LC-MS/MS Analysis Cleanup->Analyze Quantify Data Processing and Quantification Analyze->Quantify

References

Demeton-S: A Comprehensive Technical Guide to its Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Demeton-S, a significant organophosphate insecticide. Understanding the solubility of this compound in various organic solvents is critical for a range of applications, from analytical method development and residue analysis to formulation and environmental fate studies. This document compiles available quantitative data, details experimental protocols for solubility determination, and presents a visual workflow to aid in experimental design.

Core Concepts in Solubility

The solubility of a substance is its property to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. For a pesticide like this compound, its solubility in different organic solvents dictates its behavior in various matrices, influencing its extraction efficiency, chromatographic analysis, and environmental mobility.

Quantitative Solubility Data

Precise quantitative solubility data for this compound is limited in publicly available literature. However, data for the closely related compound, this compound-methyl, provides valuable insights into its solubility profile. This compound is generally described as being soluble in most organic solvents.[1] The following table summarizes the available quantitative and qualitative solubility information for both this compound and this compound-methyl.

SolventCompoundSolubilityTemperature (°C)Citation
DichloromethaneThis compound-methyl~200 g/L20[2]
This compound-methyl600 g/kg20[2][3]
Isopropanol (Propan-2-ol)This compound-methyl~200 g/L20[2]
This compound-methyl600 g/kg20[2][3]
TolueneThis compound-methyl~200 g/L20[2]
n-HexaneThis compound-methylRapidly solubleNot Specified[4]
AlcoholsThis compound-methylReadily solubleNot Specified[2]
KetonesThis compound-methylReadily solubleNot Specified[2]
Chlorinated HydrocarbonsThis compound-methylReadily solubleNot Specified[2]
Petroleum Ether/SolventsThis compound-methylLimited solubilityNot Specified[2][3]
Most Organic SolventsThis compoundSolubleNot Specified[1]

Note: It is important to distinguish between this compound and this compound-methyl, as their physical and chemical properties may differ. The data for this compound-methyl is provided here as a close structural analog.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound in an organic solvent, based on the principles outlined in the OECD Guideline 105 (Flask Method), which can be adapted for non-aqueous solvents.[5][6]

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a constant temperature.

Materials:

  • This compound (analytical standard of known purity)

  • Selected organic solvent (HPLC grade or equivalent)

  • Volumetric flasks

  • Erlenmeyer flasks with stoppers

  • Constant temperature shaker bath or incubator

  • Centrifuge

  • Syringe filters (chemically compatible with the solvent)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS) or Gas Chromatography (GC) system with a flame photometric detector (FPD) or a nitrogen-phosphorus detector (NPD).[7]

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a clean, dry Erlenmeyer flask. The excess is crucial to ensure that a saturated solution is formed.

    • Add a known volume of the selected organic solvent to the flask.

    • Tightly stopper the flask to prevent solvent evaporation.

    • Place the flask in a constant temperature shaker bath set to the desired temperature (e.g., 20°C or 25°C).

    • Agitate the mixture for a sufficient period to reach equilibrium. A preliminary test should be conducted to determine the time required to reach equilibrium (e.g., 24 to 48 hours).[6]

  • Sample Preparation:

    • After the equilibration period, allow the flask to stand undisturbed in the constant temperature bath for at least 24 hours to allow undissolved material to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Filter the aliquot through a syringe filter that is compatible with the solvent to remove any suspended particles.

    • Dilute the filtered aliquot with a known volume of the same organic solvent to a concentration that falls within the calibration range of the analytical method.

  • Analytical Quantification:

    • Prepare a series of calibration standards of this compound in the chosen organic solvent.

    • Analyze the calibration standards and the diluted sample aliquot using a validated HPLC or GC method.

    • Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility of this compound in the organic solvent using the following formula: Solubility (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)

Workflow for Experimental Solubility Determination

G cluster_prep Preparation of Saturated Solution cluster_sampling Sample Preparation cluster_analysis Analytical Quantification A Add excess this compound to flask B Add known volume of organic solvent A->B C Stopper flask and place in constant temperature shaker B->C D Agitate to reach equilibrium (24-48h) C->D E Allow undissolved material to settle (≥24h) D->E F Withdraw supernatant E->F G Filter through syringe filter F->G H Dilute aliquot to known volume G->H J Analyze standards and sample via HPLC or GC H->J I Prepare calibration standards I->J K Construct calibration curve J->K L Determine concentration of diluted sample K->L M Calculate solubility using dilution factor L->M

Caption: Experimental workflow for determining the solubility of this compound in an organic solvent.

Conclusion

This technical guide consolidates the available information on the solubility of this compound in organic solvents. While specific quantitative data for this compound remains sparse, the data for its methylated analog, this compound-methyl, indicates good solubility in a range of common polar organic solvents. The provided experimental protocol, based on established international guidelines, offers a robust framework for researchers to determine the solubility of this compound in solvents relevant to their work. Accurate solubility data is fundamental for advancing research, ensuring analytical accuracy, and developing effective applications involving this compound.

References

The Rise and Fall of a Systemic Pioneer: A Technical Guide to Demeton-S

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the History, Development, and Mechanism of the Organophosphate Insecticide Demeton-S

Introduction

Demeton, first introduced in 1951 by Bayer under the trade name Systox, marked a revolutionary step in crop protection as the first systemic insecticide.[1] This technical guide delves into the history and development of one of its key isomers, this compound, and its methylated derivative, this compound-methyl. These organothiophosphate compounds were lauded for their efficacy against a range of sucking insects but were later phased out due to high mammalian toxicity. This document provides a comprehensive overview for researchers, scientists, and professionals in drug and pesticide development, detailing the chemical properties, mechanism of action, toxicological profile, and the experimental protocols used in its evaluation.

History and Development

The initial formulation of Demeton was a mixture of two isomers: Demeton-O and this compound, in an approximate 2:1 ratio.[1] Research soon revealed that the this compound isomer exhibited greater insecticidal activity.[2] This discovery led to the development and use of purified this compound and its more widely used derivative, this compound-methyl, which was first described by Schrader in 1950.[2] Initially, a 70:30 mixture of Demeton-O-methyl and this compound-methyl was used, but from 1957 onwards, the more potent, purified this compound-methyl became the standard.[2]

These insecticides were employed to control pests such as aphids, mites, whiteflies, and sawflies on a variety of crops including fruits, vegetables, potatoes, hops, and cereals.[2][3] Their systemic nature, allowing for absorption and translocation within the plant, made them particularly effective against insects that feed on plant juices.[2][3] However, due to severe toxicity to humans and other non-target organisms, this compound and its derivatives are now banned from agricultural use in most countries and are classified as highly toxic by the World Health Organization.[1][2] The registration for Demeton in the United States was canceled by the EPA in 1998.[1]

Physicochemical Properties

This compound and this compound-methyl are organothiophosphate esters. The key distinction between the 'S' and 'O' isomers lies in the attachment of the ethylthioethyl group to the phosphorus atom. In this compound, this linkage is through a sulfur atom (P-S-C), whereas in Demeton-O, it is through an oxygen atom (P-O-C).[4][5]

PropertyThis compoundThis compound-methyl
IUPAC Name O,O-Diethyl S-[2-(ethylsulfanyl)ethyl] phosphorothioateS-[2-(Ethylsulfanyl)ethyl] O,O-dimethyl phosphorothioate
CAS Number 126-75-0919-86-8
Chemical Formula C₈H₁₉O₃PS₂C₆H₁₅O₃PS₂
Molar Mass 258.34 g/mol 230.28 g/mol
Appearance Colorless to amber oily liquidOily, colorless to pale-yellow liquid
Solubility in Water 2.0 g/100 mL0.33 g/100 mL (20 °C)
Vapor Pressure -0.0004 mmHg (20 °C)
log P 2.381.3

Mechanism of Action: Cholinesterase Inhibition

The primary mechanism of action for this compound and its derivatives is the inhibition of the enzyme acetylcholinesterase (AChE).[2][4][6] AChE is crucial for the proper functioning of the nervous system in both insects and mammals, as it is responsible for breaking down the neurotransmitter acetylcholine (B1216132) (ACh) at the synaptic cleft.

By phosphorylating the esteratic site of AChE, this compound inactivates the enzyme.[7] This leads to an accumulation of acetylcholine in the synapses, resulting in continuous nerve stimulation.[2] The consequences of this overstimulation include impaired muscle function, convulsions, and ultimately, death due to respiratory failure.[1][2]

Mechanism_of_Action cluster_synapse Synaptic Cleft cluster_inhibition Inhibition Pathway ACh Acetylcholine (ACh) AChR Acetylcholine Receptor ACh->AChR Binds AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis AChR->Neuron Nerve Impulse Choline Choline AChE->Choline Acetate Acetate AChE->Acetate DemetonS This compound Inhibited_AChE Inhibited AChE DemetonS->AChE Inhibits

Caption: Cholinesterase inhibition by this compound, leading to acetylcholine accumulation.

Metabolism and Environmental Fate

In both animals and plants, this compound undergoes metabolic oxidation. The thioether sulfur is oxidized to form the corresponding sulfoxide (B87167) and subsequently the sulfone.[1][2] These metabolites are also potent cholinesterase inhibitors. Animal studies show that this compound-methyl and its derivatives are primarily excreted through urine.[2]

This compound does not persist long in the environment. It is known to hydrolyze rapidly, especially in alkaline conditions, and is quickly broken down in soil. However, its high acute toxicity poses a significant risk to non-target organisms before degradation occurs.

Metabolism_Pathway DemetonS This compound Sulfoxide This compound Sulfoxide DemetonS->Sulfoxide Oxidation Sulfone This compound Sulfone Sulfoxide->Sulfone Oxidation Excretion Excretion (Urine) Sulfoxide->Excretion Sulfone->Excretion

Caption: Metabolic pathway of this compound via oxidation to sulfoxide and sulfone.

Toxicological Profile

This compound and its derivatives are highly toxic to mammals, birds, and aquatic invertebrates.[2][6][8] Exposure can occur through inhalation, ingestion, or dermal contact.[1] Symptoms of acute poisoning are characteristic of organophosphate toxicity and include headache, nausea, vomiting, dizziness, excessive salivation, respiratory problems, and in severe cases, cardiovascular collapse and death.[2]

OrganismTest TypeValueCompound
Rat (oral) LD₅₀1.5 - 6.2 mg/kgThis compound
Rat (oral) LD₅₀33 - 129 mg/kgThis compound-methyl
Rat (dermal) LD₅₀8.2 - 14 mg/kgThis compound
Mallard Duck LD₅₀7.19 mg/kgDemeton
Rainbow Trout LC₅₀ (48h)4.5 ppmThis compound-methyl
Japanese Quail LC₅₀~50 ppmThis compound-methyl
Freshwater Invertebrates LC₅₀0.014 ppmDemeton

LD₅₀ (Lethal Dose, 50%) is the dose required to kill half the members of a tested population. LC₅₀ (Lethal Concentration, 50%) is the concentration in air or water that kills 50% of test animals during the observation period.

Experimental Protocols

Cholinesterase Inhibition Assay (Ellman's Method)

A standard method to determine the anticholinesterase activity of compounds like this compound is the Ellman's assay.

  • Preparation: Prepare solutions of the test compound (this compound), a source of acetylcholinesterase (e.g., purified from electric eel or rat brain homogenate), and the substrates acetylthiocholine (B1193921) (ATChI) and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Incubation: The enzyme is pre-incubated with various concentrations of this compound for a specific period to allow for inhibition to occur.

  • Reaction: The reaction is initiated by adding ATChI and DTNB. AChE hydrolyzes ATChI to thiocholine.

  • Detection: Thiocholine reacts with DTNB to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.

  • Analysis: The rate of color change is proportional to the AChE activity. The concentration of this compound that causes 50% inhibition (IC₅₀) is calculated.

Acute Oral Toxicity Study (LD₅₀ Determination)

The acute oral toxicity is typically determined using a standardized protocol, such as the OECD Test Guideline 423 (Acute Toxic Class Method).

  • Animal Selection: Healthy, young adult laboratory animals (e.g., rats), are selected and acclimatized.

  • Dosing: Animals are fasted overnight. The test substance is administered orally by gavage at defined dose levels. A stepwise procedure is used, with the outcome of dosing at one level determining the dose for the next animal.

  • Observation: Animals are observed for signs of toxicity and mortality for up to 14 days. Observations include changes in skin, fur, eyes, and behavior. Body weight is recorded periodically.

  • Necropsy: At the end of the study, all animals are subjected to a gross necropsy.

  • Data Analysis: The LD₅₀ value and its confidence limits are calculated based on the mortality data.

Experimental_Workflow cluster_prep Preparation cluster_dosing Dosing & Observation cluster_analysis Analysis A1 Select & Acclimatize Test Animals (Rats) B1 Administer Single Oral Dose (Gavage) A1->B1 A2 Prepare this compound Dose Formulations A2->B1 B2 Observe for Clinical Signs (14 Days) B1->B2 B3 Record Body Weight & Mortality B2->B3 C1 Perform Gross Necropsy B3->C1 C2 Statistical Analysis C1->C2 C3 Determine LD50 Value C2->C3

Caption: Workflow for an acute oral toxicity (LD50) study.

Conclusion

This compound holds a significant place in the history of pesticide development as part of the first family of systemic insecticides. Its high efficacy against sucking pests demonstrated the potential of this novel mode of action. However, its indiscriminate and potent inhibition of acetylcholinesterase, a mechanism shared between insects and vertebrates, led to a high toxicological risk for non-target species, including humans. The story of this compound serves as a critical case study in the ongoing effort to develop more selective and safer crop protection agents, highlighting the perpetual balance between efficacy and safety in chemical design.

References

Demeton-S CAS number, IUPAC name, and other identifiers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of Demeton-S, an organophosphate insecticide. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical identifiers, physicochemical properties, toxicological profile, mechanism of action, and analytical methodologies.

Chemical Identification and Properties

This compound is the S-isomer of the insecticide Demeton. It is a colorless to pale yellow oily liquid with a characteristic sulfurous odor.[1][2]

Identifiers

A comprehensive list of identifiers for this compound is provided in the table below, including its CAS number and IUPAC name.

Identifier TypeIdentifier
CAS Number 126-75-0[1][3]
IUPAC Name S-[2-(Ethylsulfanyl)ethyl] O,O-diethyl phosphorothioate[1]
Synonyms Demeton thiol, Izosystox, Isosystox[1][4]
EC Number 204-801-8[3]
UN Number 3018[3]
PubChem CID 24723[1][3]
ChemSpider ID 23115[1]
InChI InChI=1S/C8H19O3PS2/c1-4-10-12(9,11-5-2)14-8-7-13-6-3/h4-8H2,1-3H3[1]
InChIKey GRPRVIYRYGLIJU-UHFFFAOYSA-N[1]
SMILES CCOP(=O)(OCC)SCCSCC[3]
Physicochemical Properties

The physical and chemical properties of this compound are summarized in the following table.

PropertyValue
Molecular Formula C8H19O3PS2[1][3]
Molecular Weight 258.34 g/mol [5]
Appearance Colorless to amber oily liquid with a sulfurous odor[1]
Boiling Point 128 °C (262 °F; 401 K)[1]
Density 1.146 g/cm³[1]
Water Solubility 2.0 g/100 mL[1]
log P (Octanol-Water Partition Coefficient) 2.38[1]
Vapor Pressure Data not available
Refractive Index 1.5[1]

Toxicology

This compound is a highly toxic organophosphate insecticide.[6] The primary mechanism of toxicity is the inhibition of acetylcholinesterase, a critical enzyme in the nervous system.[6][7]

Acute Toxicity

The following table summarizes the acute toxicity data for this compound.

Route of ExposureTest SpeciesLD50/LC50 Value
OralRat1.5 mg/kg[8]
DermalRabbit< 4300 mg/kg[9]
InhalationRat> 5.27 mg/L[10]
Aquatic Toxicity

This compound is also toxic to aquatic organisms.

Test SpeciesLC50 Value (96 hours)
Bluegill sunfish (Lepomis macrochirus)Not specified[11]

Mechanism of Action and Metabolism

The primary mechanism of action for this compound is the irreversible inhibition of the enzyme acetylcholinesterase (AChE).[6][7] AChE is responsible for the breakdown of the neurotransmitter acetylcholine (B1216132) at cholinergic synapses. By inhibiting AChE, this compound causes an accumulation of acetylcholine, leading to overstimulation of nerve impulses and ultimately resulting in paralysis and death.[7]

Metabolic Pathway

In mammals, this compound is primarily metabolized in the liver through oxidation of the thioether group to form this compound-sulfoxide, which is then further oxidized to this compound-sulfone.[8][12] These metabolites are also potent acetylcholinesterase inhibitors.

DemetonS_Metabolism DemetonS This compound Sulfoxide This compound-sulfoxide DemetonS->Sulfoxide Oxidation (CYP450) Sulfone This compound-sulfone Sulfoxide->Sulfone Oxidation (CYP450)

Metabolic pathway of this compound in mammals.

Experimental Protocols

This section outlines general experimental protocols for the analysis of this compound in environmental samples. Specific parameters may need to be optimized based on the sample matrix and analytical instrumentation.

Analysis of this compound in Water Samples

Objective: To determine the concentration of this compound in water samples using solid-phase extraction (SPE) followed by gas chromatography (GC).

Materials:

Procedure:

  • Sample Preparation: Acidify the water sample (1 L) to a pH below 2 with 6N HCl.

  • Solid-Phase Extraction:

    • Condition a C18 SPE cartridge with methylene chloride followed by methanol (B129727) and then deionized water.

    • Pass the water sample through the conditioned cartridge at a flow rate of approximately 10 mL/min.

    • After loading, wash the cartridge with deionized water to remove interfering substances.

    • Dry the cartridge under vacuum or by passing nitrogen through it.

    • Elute the retained this compound with methylene chloride.

  • Drying and Concentration:

    • Pass the eluate through a column of anhydrous sodium sulfate to remove any residual water.

    • Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.

  • Gas Chromatography Analysis:

    • Inject an aliquot of the concentrated extract into the GC-NPD or GC-FPD system.

    • Use a suitable capillary column for separation (e.g., DB-5ms).

    • Quantify the concentration of this compound by comparing the peak area to a calibration curve prepared from analytical standards.

Analysis of this compound in Soil Samples

Objective: To determine the concentration of this compound in soil samples using solvent extraction followed by gas chromatography (GC).

Materials:

  • Acetone, hexane (pesticide grade)

  • Anhydrous sodium sulfate

  • Soxhlet extraction apparatus

  • Rotary evaporator

  • Gas chromatograph equipped with a nitrogen-phosphorus detector (NPD) or a flame photometric detector (FPD)

  • This compound analytical standard

Procedure:

  • Sample Preparation: Air-dry the soil sample and sieve it to remove large debris.

  • Soxhlet Extraction:

    • Place a known amount of the prepared soil sample (e.g., 20 g) into a Soxhlet extraction thimble.

    • Extract the sample with a mixture of acetone and hexane (1:1, v/v) for 16-24 hours.

  • Drying and Concentration:

    • Pass the extract through a column of anhydrous sodium sulfate.

    • Concentrate the extract using a rotary evaporator to a small volume, then further concentrate to a final volume of 1 mL under a gentle stream of nitrogen.

  • Gas Chromatography Analysis:

    • Analyze the concentrated extract using GC-NPD or GC-FPD as described in the water analysis protocol.

    • Quantify the concentration of this compound based on a calibration curve.

Logical Relationship Diagram

The following diagram illustrates the logical workflow for the analysis of this compound in an environmental sample.

DemetonS_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing SampleCollection Sample Collection (Water or Soil) Extraction Extraction (SPE or Solvent Extraction) SampleCollection->Extraction Concentration Concentration Extraction->Concentration GC_Analysis GC Analysis (NPD or FPD) Concentration->GC_Analysis Quantification Quantification GC_Analysis->Quantification Reporting Reporting Quantification->Reporting

Workflow for the analysis of this compound.

References

Physicochemical Properties of Demeton-S and Its Isomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the organophosphate insecticide Demeton-S and its related isomers. The information presented herein is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development, toxicology, and environmental science. This document summarizes key quantitative data, outlines detailed experimental protocols for property determination, and visualizes relevant biological and analytical pathways.

Core Physicochemical Data

The following tables summarize the key physicochemical properties of this compound, its thiono isomer Demeton-O, the S-methyl analogue, and its primary metabolites. These compounds are potent acetylcholinesterase inhibitors.[1] Data has been compiled from various sources to provide a comparative overview.

Table 1: Physicochemical Properties of Demeton Isomers

PropertyThis compoundDemeton-O
CAS Number 126-75-0[2]298-03-3[3]
Molecular Formula C₈H₁₉O₃PS₂[2]C₈H₁₉O₃PS₂[3]
Molecular Weight ( g/mol ) 258.34[2]258.34
Appearance Colorless to amber oily liquid[4]Colorless to pale yellow liquid[3]
Melting Point (°C) 95-97[2]≤ -13
Boiling Point (°C) 134 at 101.3 kPa[2][5]; 128 at 0.13 kPa[6]123 at 0.13 kPa[7]
Density (g/cm³) 1.228 at 20°C[2][5]1.119 at 21°C[7]
Water Solubility 2 g/L at 20°C[5]; 60 ppm at 22°C[8]2000 ppm at 22°C[8]
logP (Octanol-Water Partition Coefficient) 2.38[4]Not Found

Table 2: Physicochemical Properties of this compound-methyl and Its Metabolites

PropertyThis compound-methylOxydemeton-methyl (this compound-methyl sulfoxide)This compound-methylsulfone
CAS Number 919-86-8[9]301-12-2[10]17040-19-6[11]
Molecular Formula C₆H₁₅O₃PS₂[9]C₆H₁₅O₄PS₂[10]C₆H₁₅O₅PS₂[11]
Molecular Weight ( g/mol ) 230.28[9]246.3[10]262.3[11]
Appearance Colorless to pale-yellow oily liquid[9]Clear amber liquid[10]White to pale yellowish microcrystalline[12]
Melting Point (°C) < 25[9]-20[13]Not Found
Boiling Point (°C) 118 (decomposes)[9]106[13]120 at 0.004 kPa[12]
Density (g/cm³) 1.2[9]1.289 at 20°C[13]1.416 at 20°C[12]
Water Solubility 0.33 g/100 mL at 20°C[9]Miscible[13]Miscible[12]
logP (Octanol-Water Partition Coefficient) 1.32[13]-0.74[14]Not Found

Experimental Protocols for Physicochemical Property Determination

The determination of the physicochemical properties of chemical substances is guided by internationally recognized protocols, such as the OECD Guidelines for the Testing of Chemicals. These standardized methods ensure data consistency and reliability.[9][15]

Melting Point/Melting Range (OECD Guideline 102)

This guideline describes various methods for determining the melting point of a substance.[6][16] The choice of method depends on the physical state of the substance.[17]

  • Capillary Method: A small amount of the powdered substance is packed into a capillary tube and heated in a liquid bath or a metal block with a controlled temperature ramp.[18] The temperatures at which melting begins and is complete are recorded.[18]

  • Hot Stage Microscopy: A small quantity of the substance is placed on a microscope slide on a heated stage. The melting process is observed directly through the microscope.

  • Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA): These thermo-analytical techniques measure the heat flow to or from a sample as a function of temperature. The melting point is identified as the peak of the endothermic transition.

Boiling Point (OECD Guideline 103)

This guideline provides several methods for determining the boiling point of a liquid, defined as the temperature at which its vapor pressure equals the atmospheric pressure.[5][19]

  • Ebulliometer Method: This method involves measuring the boiling temperature of the liquid in an apparatus equipped with a reflux condenser and a sensitive thermometer.

  • Dynamic Method: The vapor pressure of the substance is measured as a function of temperature. The boiling point is the temperature at which the vapor pressure reaches 101.325 kPa.

  • Distillation Method: The substance is distilled, and the temperature of the vapor is measured. This method is suitable for substances that are stable at their boiling point.[20]

Water Solubility (OECD Guideline 105)

This guideline details methods for determining the water solubility of a substance.[21][22] The choice of method depends on the expected solubility.[7]

  • Flask Method: A supersaturated solution of the substance in water is prepared and allowed to equilibrate at a constant temperature. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method. This is generally for solubilities above 10⁻² g/L.[23]

  • Column Elution Method: A solid support in a column is coated with the test substance. Water is then passed through the column at a slow, constant rate. The concentration of the substance in the eluate is measured until saturation is reached. This method is suitable for substances with low solubility.[23]

Partition Coefficient (n-octanol/water) (OECD Guidelines 107, 117, 123)

The n-octanol/water partition coefficient (Kow or Pow) is a measure of a chemical's lipophilicity.[4]

  • Shake Flask Method (OECD 107): The substance is dissolved in a mixture of n-octanol and water and shaken until equilibrium is reached.[24][25] The concentrations of the substance in both phases are then determined, and the partition coefficient is calculated as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase.[25]

  • HPLC Method (OECD 117): This method uses high-performance liquid chromatography with a reverse-phase column.[26] The retention time of the substance is correlated with the retention times of reference compounds with known log Kow values to estimate the log Kow of the test substance.[26]

  • Slow-Stirring Method (OECD 123): This method is an alternative to the shake-flask method and is particularly useful for substances that are surface-active or have a high affinity for one of the phases.[4]

Visualizations

Metabolic Pathway of this compound and its Isomers

This compound and its isomers undergo metabolic transformation in organisms, primarily through oxidation of the thioether group to a sulfoxide (B87167) and then to a sulfone.[4] This metabolic activation is a critical aspect of their toxicology.

Metabolic Pathway of this compound and Isomers This compound This compound Sulfoxide Metabolite (e.g., Oxydemeton-methyl) Sulfoxide Metabolite (e.g., Oxydemeton-methyl) This compound->Sulfoxide Metabolite (e.g., Oxydemeton-methyl) Oxidation Demeton-O Demeton-O Demeton-O->Sulfoxide Metabolite (e.g., Oxydemeton-methyl) Oxidation This compound-methyl This compound-methyl This compound-methyl->Sulfoxide Metabolite (e.g., Oxydemeton-methyl) Oxidation Sulfone Metabolite (e.g., this compound-methylsulfone) Sulfone Metabolite (e.g., this compound-methylsulfone) Sulfoxide Metabolite (e.g., Oxydemeton-methyl)->Sulfone Metabolite (e.g., this compound-methylsulfone) Oxidation Hydrolysis Products Hydrolysis Products Sulfoxide Metabolite (e.g., Oxydemeton-methyl)->Hydrolysis Products Hydrolysis Sulfone Metabolite (e.g., this compound-methylsulfone)->Hydrolysis Products Hydrolysis

Caption: Metabolic activation of Demeton isomers via oxidation.

Experimental Workflow for Analysis in Agricultural Products

The analysis of this compound and its metabolites in complex matrices like agricultural products typically involves extraction, cleanup, and instrumental analysis.

Analytical Workflow for this compound and Metabolites cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis Homogenization Homogenization Solvent Extraction (e.g., Acetone) Solvent Extraction (e.g., Acetone) Homogenization->Solvent Extraction (e.g., Acetone) Liquid-Liquid Partitioning (e.g., Hexane/Acetonitrile) Liquid-Liquid Partitioning (e.g., Hexane/Acetonitrile) Solvent Extraction (e.g., Acetone)->Liquid-Liquid Partitioning (e.g., Hexane/Acetonitrile) Solid Phase Extraction (SPE) Cleanup) Solid Phase Extraction (SPE) Cleanup) Liquid-Liquid Partitioning (e.g., Hexane/Acetonitrile)->Solid Phase Extraction (SPE) Cleanup) Solid Phase Extraction (SPE) Cleanup Solid Phase Extraction (SPE) Cleanup Final Extract Final Extract Solid Phase Extraction (SPE) Cleanup->Final Extract LC-MS/MS Analysis LC-MS/MS Analysis Final Extract->LC-MS/MS Analysis Data Acquisition and Processing Data Acquisition and Processing LC-MS/MS Analysis->Data Acquisition and Processing

Caption: Typical workflow for analyzing this compound in produce.

References

An In-Depth Technical Guide to the Acute and Chronic Toxicity of Demeton-S

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demeton-S, a member of the organophosphate class of pesticides, has been utilized for its systemic and contact insecticidal and acaricidal properties. As with other organophosphates, its primary mechanism of toxicity involves the inhibition of acetylcholinesterase (AChE), an enzyme critical for the proper functioning of the nervous system. This guide provides a comprehensive overview of the available acute and chronic toxicity data for this compound, intended to serve as a technical resource for researchers and professionals in toxicology and drug development. The information presented herein is a synthesis of data from various scientific sources, including regulatory agency reports and peer-reviewed literature.

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mode of action for this compound is the irreversible inhibition of acetylcholinesterase (AChE). AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) in cholinergic synapses. By inhibiting AChE, this compound leads to an accumulation of ACh, resulting in continuous stimulation of cholinergic receptors. This overstimulation of the nervous system is responsible for the clinical signs of toxicity.

AChE_Inhibition cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition by this compound ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Postsynaptic Receptor ACh->Receptor Binds to ACh_Accumulation ACh Accumulation ACh->ACh_Accumulation Leads to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Inhibited_AChE Inhibited AChE (Phosphorylated) AChE->Inhibited_AChE Nerve_Impulse Nerve Impulse Transmission Receptor->Nerve_Impulse Initiates Overstimulation Cholinergic Overstimulation (Toxicity) Receptor->Overstimulation DemetonS This compound DemetonS->AChE Irreversibly Inhibits ACh_Accumulation->Receptor Continuously Stimulates

Figure 1: Mechanism of Acetylcholinesterase Inhibition by this compound.

Acute Toxicity Data

The acute toxicity of this compound is high across various species and routes of exposure, categorizing it as a highly toxic substance. The primary measure of acute toxicity is the LD50 (Lethal Dose, 50%) and LC50 (Lethal Concentration, 50%).

Test Type Species Route Value Reference
LD50Rat (male)Oral6.2 mg/kg[1]
LD50Rat (female)Oral2.5 mg/kg[1]
LD50RatOral1.5 mg/kg[2]
LD50Rat (male)Dermal14 mg/kg[1]
LD50Rat (female)Dermal8.2 mg/kg[1]
LDLoHumanOral171 µg/kg[2]
LC50 (96h)Bluegill sunfish (Lepomis macrochirus)Aquatic0.1 ppm[1]
LC50 (96h)Rainbow trout (Oncorhynchus mykiss)Aquatic0.6 ppm[1]
LC50 (48h)Daphnia pulexAquatic0.014 ppm[1]

Table 1: Summary of Acute Toxicity Data for this compound

Experimental Protocols: Acute Oral Toxicity (Based on OECD Guideline 401)

Acute oral toxicity studies are typically conducted to determine the short-term adverse effects of a substance following a single oral dose.

Acute_Oral_Toxicity_Workflow start Start animal_selection Animal Selection (e.g., Rats, fasted) start->animal_selection dose_groups Dose Group Assignment (Multiple dose levels + Control) animal_selection->dose_groups administration Single Oral Administration (Gavage) dose_groups->administration observation Observation Period (Typically 14 days) - Clinical signs - Mortality - Body weight administration->observation necropsy Gross Necropsy (All animals) observation->necropsy data_analysis Data Analysis (e.g., Probit analysis) necropsy->data_analysis ld50 LD50 Calculation data_analysis->ld50 end End ld50->end

Figure 2: Generalized Workflow for an Acute Oral Toxicity Study.

Chronic Toxicity Data

Chronic exposure to this compound, even at low levels, can lead to significant inhibition of cholinesterase activity and other adverse health effects.

Study Type Species Duration Dose Levels NOAEL LOAEL Effects Observed at LOAEL Reference
Subchronic OralRat (female)16 weeks50 ppm in diet-50 ppmSigns of cholinesterase inhibition, 93% inhibition of brain cholinesterase activity.[2]
Subchronic OralRat--0.05 mg/kg/day--[2]

Table 2: Summary of Chronic Toxicity Data for this compound

Note: Data on long-term carcinogenicity, reproductive, and developmental toxicity for this compound are limited in the public domain. Studies on related organophosphates have shown a range of effects, but direct extrapolation is not always possible.

Experimental Protocols: Subchronic Oral Toxicity (Based on OECD Guideline 408 - 90-Day Study)

Subchronic studies are designed to evaluate the adverse effects of a substance after repeated or continuous exposure for a portion of the animal's lifespan.

Subchronic_Toxicity_Workflow start Start animal_selection Animal Selection (e.g., Rats, both sexes) start->animal_selection dose_groups Dose Group Assignment (At least 3 dose levels + Control) animal_selection->dose_groups administration Daily Administration for 90 Days (Diet, gavage, or drinking water) dose_groups->administration in_life_obs In-life Observations - Clinical signs, Body weight, Food/water consumption - Hematology, Clinical chemistry, Urinalysis (at intervals) administration->in_life_obs termination Termination and Necropsy (Gross pathology, Organ weights) in_life_obs->termination histopathology Histopathology (Target organs and other tissues) termination->histopathology data_analysis Data Analysis (Statistical comparison to controls) histopathology->data_analysis noael_loael Determination of NOAEL and LOAEL data_analysis->noael_loael end End noael_loael->end

Figure 3: Generalized Workflow for a 90-Day Subchronic Oral Toxicity Study.

Genotoxicity

In vitro mutagenicity tests have indicated a genotoxic potential for Demeton.[2] However, comprehensive in vivo studies are necessary to fully characterize this risk.

Reproductive and Developmental Toxicity

Information regarding the reproductive and developmental toxicity of this compound is not extensively available in the public literature. Studies on the parent compound, Demeton, have suggested a potential for teratogenic effects in mice at high doses.[3]

Human Health Effects

Exposure to Demeton can occur through inhalation, ingestion, or dermal contact. The lowest lethal dose in humans has been reported as 171 µg/kg.[2] Symptoms of exposure are characteristic of cholinergic crisis and include weakness, respiratory difficulties, and lack of coordination.[2] A study on human volunteers showed that daily oral intake of Demeton led to the inhibition of both red blood cell and plasma acetylcholinesterase.[2]

Environmental Fate and Ecotoxicity

This compound is not expected to persist in the environment. It is subject to hydrolysis, with a half-life of 53 days at pH 5.7 and 27°C.[4] Photolysis on soil surfaces also contributes to its degradation.[4] It has high mobility in soil but is not expected to volatilize significantly from soil or water surfaces.[4] The potential for bioconcentration in aquatic organisms is considered low.[4]

This compound is highly toxic to birds and aquatic invertebrates and moderately to highly toxic to fish.[1]

Conclusion

This compound is a highly toxic organophosphate pesticide with a well-established mechanism of action involving the inhibition of acetylcholinesterase. The available data clearly indicate high acute toxicity across multiple species and routes of exposure. While subchronic studies have established a NOAEL for cholinesterase inhibition, there is a relative lack of publicly available, detailed long-term toxicity data, particularly for carcinogenicity, reproductive, and developmental endpoints. The information provided in this guide summarizes the current understanding of this compound toxicity and highlights the need for further research to fully characterize its potential long-term health effects. Researchers and drug development professionals should exercise extreme caution when handling this compound and consider its high toxicity in any experimental design or risk assessment.

References

Demeton-S: An In-depth Technical Guide on its Mode of Action in Insect Pests

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Demeton-S, an organophosphate insecticide, exerts its potent activity against a range of insect pests primarily through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the insect nervous system. This guide provides a comprehensive technical overview of the mode of action of this compound, including its biochemical mechanism, metabolic activation, and the downstream physiological consequences for the insect. Quantitative toxicity data, detailed experimental protocols for assessing its effects, and visualizations of the key pathways and workflows are presented to support research and development in the field of insecticide science.

Introduction

This compound is a systemic and contact insecticide and acaricide that has been utilized for the control of sucking insects such as aphids and mites.[1][2] As a member of the organophosphate class of pesticides, its efficacy is rooted in its ability to disrupt the nervous system of target pests.[1][2] The S-isomer of demeton, this compound, is noted to be more toxic to insects than its O-isomer counterpart.[1] This guide delves into the intricate molecular interactions and physiological ramifications of this compound exposure in insects.

Primary Mode of Action: Acetylcholinesterase Inhibition

The principal mechanism of action for this compound is the inhibition of the enzyme acetylcholinesterase (AChE) within the synaptic clefts of the insect's nervous system.[2][3]

3.1 The Cholinergic Synapse

In a healthy insect nervous system, the neurotransmitter acetylcholine (B1216132) (ACh) is released from a presynaptic neuron and binds to nicotinic (nAChR) and muscarinic (mAChR) acetylcholine receptors on the postsynaptic neuron, propagating a nerve impulse.[3][4] To terminate the signal, AChE rapidly hydrolyzes acetylcholine into choline (B1196258) and acetic acid.[3]

3.2 Inhibition by this compound

This compound acts as a potent, irreversible inhibitor of AChE. It phosphorylates the serine hydroxyl group at the active site of the enzyme, rendering it non-functional.[3] This inactivation of AChE leads to the accumulation of acetylcholine in the synapse, resulting in continuous stimulation of the postsynaptic receptors.[3] The persistent depolarization of the postsynaptic neuron leads to hyperexcitation of the nervous system, characterized by tremors, paralysis, and ultimately, the death of the insect.[3]

Signaling Pathway of Acetylcholinesterase Inhibition by this compound

Caption: Cholinergic synapse function and its disruption by this compound.

Metabolic Activation

This compound, a phosphorothioate, undergoes metabolic activation within the insect's body, a process that enhances its toxicity. This bioactivation primarily involves the oxidative desulfuration of the thion (P=S) group to the more potent oxon (P=O) form, this compound-methyl sulfoxide (B87167) and subsequently this compound-methyl sulfone.[5] This conversion is catalyzed by cytochrome P450 monooxygenases in the insect's microsomal fraction.[6] The oxon analogs are more potent inhibitors of AChE because the phosphorus atom in the P=O bond is more electrophilic and thus more readily attacks the serine hydroxyl group in the active site of AChE.

Metabolic Pathway of this compound Activation

Figure 2: Metabolic Activation of this compound DemetonS This compound (P=S, Thion) Sulfoxide This compound-methyl Sulfoxide (P=O, Oxon) DemetonS->Sulfoxide Oxidation (Cytochrome P450) Sulfone This compound-methyl Sulfone (P=O, Oxon) Sulfoxide->Sulfone Further Oxidation AChE_inhibition Increased AChE Inhibition Sulfoxide->AChE_inhibition Potent Inhibition Sulfone->AChE_inhibition Very Potent Inhibition

Caption: Bioactivation of this compound to more potent AChE inhibitors.

Downstream Cellular and Physiological Effects

The accumulation of acetylcholine due to AChE inhibition triggers a cascade of downstream cellular and physiological events that contribute to the overall toxicity of this compound.

5.1 Disruption of Secondary Messenger Systems

The overstimulation of muscarinic acetylcholine receptors, which are G-protein coupled receptors, can lead to the dysregulation of intracellular second messenger pathways. This can include alterations in the levels of cyclic AMP (cAMP), cyclic GMP (cGMP), and inositol (B14025) triphosphate (IP3), as well as disruptions in calcium homeostasis.[7][8][9][10] These changes can affect a wide range of cellular processes, including gene expression, enzyme activity, and neuronal excitability.

5.2 Effects on Other Neurotransmitter Systems

The cholinergic system interacts with other neurotransmitter systems in the insect brain. The hyperexcitation of cholinergic neurons can lead to a secondary dysregulation of other neurotransmitters, such as dopamine (B1211576).[11] This cross-talk between neurotransmitter systems can exacerbate the neurotoxic effects of this compound.

5.3 Metabolic Dysregulation

The cholinergic system is also involved in the regulation of insect metabolism.[7] The disruption of cholinergic signaling can interfere with energy metabolism, affecting processes such as glycogen (B147801) and lipid storage and mobilization in the fat body.[12]

Downstream Effects of AChE Inhibition

Figure 3: Downstream Cellular Effects of AChE Inhibition AChE_Inhibition AChE Inhibition by this compound ACh_Accumulation Acetylcholine Accumulation AChE_Inhibition->ACh_Accumulation Receptor_Overstimulation Overstimulation of nAChRs and mAChRs ACh_Accumulation->Receptor_Overstimulation Ion_Imbalance Ion Channel Disruption (Na⁺, K⁺, Ca²⁺) Receptor_Overstimulation->Ion_Imbalance Second_Messenger Second Messenger Dysregulation (cAMP, cGMP, IP₃) Receptor_Overstimulation->Second_Messenger Neurotransmitter_Imbalance Other Neurotransmitter System Imbalance (e.g., Dopamine) Receptor_Overstimulation->Neurotransmitter_Imbalance Metabolic_Dysregulation Metabolic Dysregulation Receptor_Overstimulation->Metabolic_Dysregulation Neuronal_Hyperexcitation Neuronal Hyperexcitation Ion_Imbalance->Neuronal_Hyperexcitation Second_Messenger->Neuronal_Hyperexcitation Neurotransmitter_Imbalance->Neuronal_Hyperexcitation Paralysis_Death Paralysis and Death Neuronal_Hyperexcitation->Paralysis_Death

Caption: Cascade of cellular events following AChE inhibition.

Quantitative Toxicity Data

The toxicity of this compound and its related compounds varies among different species. The following tables summarize available quantitative data.

Table 1: Acute Toxicity of this compound-methyl to Various Organisms

SpeciesRoute of AdministrationToxicity ValueReference
RatOral LD5030 - 60 mg/kg[1][13]
Guinea Pig (male)Oral LD50110 mg/kg[13]
RatDermal LD50~85 mg/kg[1]
RatInhalation LC50 (4h)500 mg/m³[1]
Japanese QuailOral LD5044-50 mg/kg[5]
CanaryOral LD5010-20 mg/kg[5]
Honey Bee (Apis mellifera)Contact LD502.6 µ g/bee [14]
Mud Snail (Cipangopaludina malleata)48h LC5037,000 µg/L[13]
Predatory Mite (Phytoseiulus persimilis)-Slightly toxic (70% population reduction at 0.025% a.i.)[13]

Table 2: Acetylcholinesterase Inhibition by this compound-methyl and its Metabolites

CompoundEnzyme SourceIC50 Value (M)Reference
This compound-methylHuman blood serum cholinesterase1.65 x 10⁻⁶[15]
Oxydemeton-methyl (Sulfoxide)Human blood serum cholinesterase2.7 x 10⁻⁵[15]
This compound-methyl SulfoneHuman blood serum cholinesterase4.3 x 10⁻⁵[15]
This compound-methylSheep RBC cholinesterase6.5 x 10⁻⁵[15]
Oxydemeton-methyl (Sulfoxide)Sheep RBC cholinesterase4.1 x 10⁻⁵[15]
This compound-methylRat brain cholinesterase9.52 x 10⁻⁵[15]
Oxydemeton-methyl (Sulfoxide)Rat brain cholinesterase1.43 x 10⁻³[15]

Experimental Protocols

The following sections outline detailed methodologies for key experiments to assess the mode of action of this compound.

7.1 Insect Toxicity Bioassay: Topical Application

This protocol is adapted from established methods for determining the contact toxicity of insecticides.[16][17]

  • Objective: To determine the median lethal dose (LD50) of this compound-methyl for a target insect pest (e.g., aphids).

  • Materials:

    • Technical grade this compound-methyl

    • Acetone (B3395972) (or other suitable solvent)

    • Microsyringe or microapplicator

    • Healthy, uniform-sized adult insects

    • Petri dishes with filter paper

    • Holding containers with food and water source

    • Anesthetic (e.g., CO₂)

  • Procedure:

    • Preparation of Dosing Solutions: Prepare a stock solution of this compound-methyl in acetone. Make a series of serial dilutions to obtain a range of concentrations expected to cause between 10% and 90% mortality. A control solution of acetone alone should also be prepared.

    • Insect Handling: Anesthetize a batch of insects using CO₂.

    • Topical Application: Using a calibrated microsyringe, apply a small, precise volume (e.g., 0.2 µL) of each insecticide dilution to the dorsal thorax of individual insects.[17] Treat a separate group of insects with the solvent control.

    • Holding and Observation: Place the treated insects in holding containers with access to food and water. Maintain at a constant temperature and humidity.

    • Mortality Assessment: Assess mortality at a predetermined time point (e.g., 24 or 48 hours). Insects that are unable to move when gently prodded are considered dead.

    • Data Analysis: Correct for control mortality using Abbott's formula. Perform probit analysis on the dose-response data to calculate the LD50 value and its 95% confidence intervals.

7.2 Acetylcholinesterase Inhibition Assay

This protocol is based on the widely used Ellman method.[18][19][20]

  • Objective: To determine the in vitro inhibitory effect of this compound-methyl on AChE activity from insect homogenates.

  • Materials:

    • Target insect tissue (e.g., heads)

    • Phosphate (B84403) buffer (pH 7.5)

    • Acetylthiocholine iodide (ATCI) - substrate

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

    • This compound-methyl

    • Spectrophotometer (plate reader)

    • 96-well microplate

  • Procedure:

    • Enzyme Preparation: Homogenize insect heads in ice-cold phosphate buffer. Centrifuge the homogenate at low speed to pellet debris. The supernatant contains the AChE.

    • Reagent Preparation: Prepare solutions of ATCI and DTNB in phosphate buffer. Prepare a range of concentrations of this compound-methyl.

    • Assay:

      • In a 96-well plate, add the insect homogenate (enzyme source).

      • Add the different concentrations of this compound-methyl to the respective wells. A control well should receive the solvent only.

      • Add DTNB to all wells.

      • Incubate for a short period to allow the inhibitor to interact with the enzyme.

      • Initiate the reaction by adding the substrate (ATCI) to all wells.

    • Measurement: Immediately measure the change in absorbance at 412 nm over time using a spectrophotometer in kinetic mode. The rate of color change is proportional to the AChE activity.

    • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound-methyl compared to the control. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity). Further kinetic analysis (e.g., Lineweaver-Burk plots) can be performed to determine the type of inhibition and the inhibition constant (Ki).[21]

7.3 In Vitro Metabolism Assay

This protocol outlines a general workflow for studying the metabolism of this compound-methyl in insect tissues.[6]

  • Objective: To investigate the conversion of this compound-methyl to its sulfoxide and sulfone metabolites by insect microsomes.

  • Materials:

    • Insect tissue rich in metabolic enzymes (e.g., fat body or midgut)

    • Homogenization buffer

    • Ultracentrifuge

    • NADPH generating system (or NADPH)

    • This compound-methyl

    • Analytical standards for this compound-methyl, this compound-methyl sulfoxide, and this compound-methyl sulfone

    • LC-MS/MS or GC-MS system

  • Procedure:

    • Microsome Preparation: Homogenize the insect tissue and perform differential centrifugation to isolate the microsomal fraction.

    • Incubation: In a reaction vessel, combine the microsomal preparation, this compound-methyl, and an NADPH generating system in a suitable buffer. A control reaction without the NADPH generating system should be included.

    • Reaction Termination and Extraction: After a specific incubation time, stop the reaction (e.g., by adding a quenching solvent). Extract the parent compound and its metabolites using an appropriate organic solvent.

    • Analysis: Analyze the extracts using LC-MS/MS or GC-MS to identify and quantify the amounts of this compound-methyl and its metabolites.

    • Data Analysis: Determine the rate of metabolite formation and the depletion of the parent compound over time.

Experimental Workflows

Workflow for Insect Toxicity Bioassay

Figure 4: Workflow for Insect Toxicity Bioassay start Start prep_solutions Prepare this compound Dosing Solutions start->prep_solutions topical_app Topical Application of this compound prep_solutions->topical_app anesthetize Anesthetize Insects anesthetize->topical_app holding Incubate Insects (Controlled Environment) topical_app->holding assess_mortality Assess Mortality holding->assess_mortality probit_analysis Probit Analysis assess_mortality->probit_analysis end Determine LD50 probit_analysis->end

Caption: A generalized workflow for determining the LD50 of this compound.

Workflow for In Vitro Metabolism Study

Figure 5: Workflow for In Vitro Metabolism Study start Start tissue_prep Insect Tissue Homogenization start->tissue_prep microsome_iso Microsome Isolation (Ultracentrifugation) tissue_prep->microsome_iso incubation Incubate Microsomes with This compound and NADPH microsome_iso->incubation extraction Stop Reaction and Extract Metabolites incubation->extraction analysis LC-MS/MS or GC-MS Analysis extraction->analysis end Identify and Quantify Metabolites analysis->end

Caption: Workflow for studying the metabolic fate of this compound in insects.

Conclusion

This compound is a potent insecticide that acts through the irreversible inhibition of acetylcholinesterase in insect pests. Its toxicity is enhanced through metabolic activation to its oxon derivatives. The resulting accumulation of acetylcholine leads to a cascade of neurotoxic effects, including the disruption of secondary messenger systems and other neurotransmitter pathways, ultimately causing paralysis and death. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and professionals working on the development of novel and improved pest control strategies. A thorough understanding of the mode of action of existing insecticides like this compound is crucial for managing insecticide resistance and for the rational design of new, more selective, and environmentally benign compounds.

References

Demeton-S: A Technical Guide to Chemical Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability and recommended storage conditions for Demeton-S. The information is intended to support researchers and professionals in ensuring the integrity of this compound in experimental and developmental settings. All quantitative data is presented in tabular format for clarity, and key chemical processes are visualized through diagrams.

Chemical Stability Profile

This compound is an organothiophosphate insecticide that is susceptible to degradation under various environmental conditions. Understanding its stability profile is critical for accurate research and for ensuring safety, as degradation can lead to changes in toxicity. Prolonged storage, for instance, can result in the formation of a more toxic sulfonium (B1226848) derivative[1].

Effect of pH: Hydrolysis

This compound readily undergoes hydrolysis, with the rate being highly dependent on the pH of the medium. It is particularly unstable in alkaline conditions, where it hydrolyzes rapidly[1]. The stability is greater in acidic to neutral environments. The chemical hydrolysis of this compound has been reported to have a half-life of 53 days at a pH of 5.7 and a temperature of 27°C[2][3].

The stability of the related compound, this compound-methyl, provides further insight into the pH sensitivity of this chemical class.

Table 1: Hydrolysis Half-life of this compound and its Analogs at Various pH and Temperatures

CompoundpHTemperature (°C)Half-life
This compound5.72753 days[2][3]
This compound5.715347 days[3]
This compound-methyl42263 days[4][5]
This compound-methyl72256 days[4][5]
This compound-methyl9228 days[4][5]
This compound-methyl3704.9 hours[5]
This compound-methyl9701.25 hours[5]
Effect of Temperature

Elevated temperatures accelerate the degradation of this compound. The compound decomposes upon heating, which produces toxic and corrosive fumes, including phosphorus and sulfur oxides[6]. As indicated in Table 1, the rate of hydrolysis for this compound-methyl increases significantly with a rise in temperature from 22°C to 70°C[5].

Effect of Light: Photolysis

Exposure to light can also induce the degradation of this compound. Thin films of the chemical have been observed to convert to more hydrophilic compounds upon exposure to both air and light[6]. Studies have shown that this compound undergoes photolysis on soil surfaces, suggesting that it may be susceptible to photodegradation in various environments[2][3].

Degradation Pathways

The degradation of this compound primarily proceeds through two main pathways: oxidation and hydrolysis.

Oxidation

The thioether sulfur atom in the side chain of this compound is susceptible to metabolic oxidation. This process results in the formation of this compound sulfoxide (B87167) and, upon further oxidation, this compound sulfone[2][7]. These oxidative metabolites are also of interest in toxicological studies.

Hydrolysis

As previously discussed, hydrolysis is a significant degradation route, particularly in alkaline media. The primary hydrolysis product identified for this compound is 1,2-bis(ethylthio)ethane[2][3].

Below is a diagram illustrating the primary degradation pathways of this compound.

G cluster_oxidation Oxidation Pathway cluster_hydrolysis Hydrolysis Pathway This compound This compound This compound Sulfoxide This compound Sulfoxide This compound->this compound Sulfoxide Oxidation 1,2-bis(ethylthio)ethane 1,2-bis(ethylthio)ethane This compound->1,2-bis(ethylthio)ethane Hydrolysis (especially alkaline) This compound Sulfone This compound Sulfone This compound Sulfoxide->this compound Sulfone Further Oxidation

Degradation Pathways of this compound

Recommended Storage Conditions

To maintain the chemical integrity of this compound and minimize degradation, the following storage conditions are recommended:

  • Temperature: Store in a cool, dry place. For solutions of this compound in organic solvents such as methanol (B129727) or acetonitrile, refrigeration at 0-5°C is often recommended[8]. Some suppliers suggest ambient storage at temperatures above 5°C for certain formulations[9].

  • Container: Keep in a suitable, tightly sealed, and closed container[6].

  • Ventilation: Ensure the storage area is well-ventilated[6].

  • Incompatibilities: Store separately from food and feedstuffs. Avoid sources of ignition as liquid formulations may be flammable[6].

  • Light Exposure: Protect from direct sunlight and light sources to prevent photolytic degradation.

Experimental Protocols for Stability Assessment

General Forced Degradation Protocol

Forced degradation studies expose the compound to stress conditions more severe than accelerated stability testing to identify potential degradation products and pathways[4].

  • Acid Hydrolysis: The sample is treated with an acid solution (e.g., 0.5 N HCl) at room temperature. Samples are collected at various time points (e.g., 1, 6, 24, 48 hours) and analyzed. If no degradation is observed, the temperature can be elevated (e.g., 50-60°C)[9].

  • Base Hydrolysis: The sample is treated with a basic solution (e.g., 0.5 N NaOH) at room temperature. Similar to acid hydrolysis, samples are taken at intervals and analyzed.

  • Oxidative Degradation: The sample is exposed to an oxidizing agent, commonly a 3% solution of hydrogen peroxide (H₂O₂), at room temperature for a defined period (e.g., up to 48 hours).

  • Thermal Degradation: The solid sample is exposed to elevated temperatures (e.g., 40-80°C) to assess the impact of heat on stability[4][9].

  • Photolytic Degradation: The sample is exposed to a combination of UV (e.g., 254 nm) and visible light to evaluate its photosensitivity.

Analytical Methods for Stability Indication

To be considered "stability-indicating," the analytical method must be able to separate the intact compound from its degradation products. Several methods have been reported for the analysis of this compound and its metabolites.

  • Gas Chromatography (GC): GC coupled with a flame photometric detector (FPD) or a nitrogen-phosphorus detector (NPD) is a common method for the analysis of organophosphorus pesticides like this compound[1]. EPA Method 8141 outlines such a procedure for water, soil, and waste samples[1].

  • Gas Chromatography-Mass Spectrometry (GC-MS): EPA Method 8270D utilizes GC-MS for the analysis of isosystox (this compound) in various environmental matrices, providing a detection limit of 10 µg/L[1].

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For the simultaneous determination of this compound-methyl and its primary oxidative metabolites (oxydemeton-methyl and this compound-methylsulfone), LC-MS/MS is a highly sensitive and specific method. This is particularly useful in analyzing residues in agricultural products[2][3][7].

The following diagram illustrates a general workflow for a forced degradation study.

G cluster_stress Forced Degradation Conditions cluster_analysis Analysis Acid Hydrolysis Acid Hydrolysis Stressed Samples Stressed Samples Acid Hydrolysis->Stressed Samples Base Hydrolysis Base Hydrolysis Base Hydrolysis->Stressed Samples Oxidation Oxidation Oxidation->Stressed Samples Thermal Stress Thermal Stress Thermal Stress->Stressed Samples Photolytic Stress Photolytic Stress Photolytic Stress->Stressed Samples This compound Sample This compound Sample This compound Sample->Acid Hydrolysis This compound Sample->Base Hydrolysis This compound Sample->Oxidation This compound Sample->Thermal Stress This compound Sample->Photolytic Stress Sample Preparation\n(Extraction, Cleanup) Sample Preparation (Extraction, Cleanup) Stressed Samples->Sample Preparation\n(Extraction, Cleanup) Analytical Method\n(e.g., LC-MS/MS, GC-MS) Analytical Method (e.g., LC-MS/MS, GC-MS) Sample Preparation\n(Extraction, Cleanup)->Analytical Method\n(e.g., LC-MS/MS, GC-MS) Data Analysis Data Analysis Analytical Method\n(e.g., LC-MS/MS, GC-MS)->Data Analysis Identification of\nDegradation Products Identification of Degradation Products Data Analysis->Identification of\nDegradation Products Quantification of\nthis compound and Degradants Quantification of This compound and Degradants Data Analysis->Quantification of\nthis compound and Degradants Stability Assessment Stability Assessment Quantification of\nthis compound and Degradants->Stability Assessment

Workflow for a Forced Degradation Study

References

An In-depth Technical Guide to Demeton-S and its Structural Analogues: Chemical Properties and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the organophosphate pesticide Demeton-S, its structural analogues, and their associated chemical properties. The document details key experimental protocols for the synthesis and analysis of these compounds, and includes visualizations of important biochemical pathways and experimental workflows.

Physicochemical Properties of this compound and its Structural Analogues

The following table summarizes the key physicochemical properties of this compound and a selection of its structural analogues. These properties are crucial in determining the environmental fate, bioavailability, and toxicity of these compounds.

CompoundChemical StructureMolecular FormulaMolecular Weight ( g/mol )logPWater SolubilityVapor Pressure (mmHg at 20°C)
This compound O,O-Diethyl S-[2-(ethylthio)ethyl] phosphorothioateC8H19O3PS2258.332.38[1]2000 mg/L[1]0.0003
Demeton-O O,O-Diethyl O-[2-(ethylthio)ethyl] phosphorothioateC8H19O3PS2258.332.38[1]60 mg/L[2]0.00038
This compound-methyl S-[2-(Ethylsulfanyl)ethyl] O,O-dimethyl phosphorothioateC6H15O3PS2230.28[3]1.33300 mg/L[3]0.0004[3]
Oxydemeton-methyl S-[2-(Ethylsulfinyl)ethyl] O,O-dimethyl phosphorothioateC6H15O4PS2246.28-0.81,000,000 mg/L< 7.5 x 10^-6
This compound-methyl sulfone S-[2-(Ethylsulfonyl)ethyl] O,O-dimethyl phosphorothioateC6H15O5PS2262.28-0.6Highly soluble< 7.5 x 10^-6
Disulfoton O,O-Diethyl S-[2-(ethylthio)ethyl] phosphorodithioateC8H19O2PS3274.43.9525 mg/L0.00018

Toxicological Properties

The acute toxicity of this compound and its analogues is primarily attributed to their inhibition of acetylcholinesterase. The following table presents the median lethal dose (LD50) values for these compounds in rats (oral administration).

CompoundLD50 (mg/kg, oral, rat)
This compound 1.5[1][4]
Demeton-O 7.5[1]
This compound-methyl 33 - 129[3]
Oxydemeton-methyl 47 - 80
This compound-methyl sulfone 40 - 100
Disulfoton 2 - 12

Experimental Protocols

Synthesis of this compound

Principle: Demeton is synthesized by the reaction of 2-hydroxyethylethyl sulfide (B99878) with diethyl phosphorochloridothioate in the presence of a base and a copper catalyst. This reaction typically yields a mixture of this compound and Demeton-O isomers.[1][4]

Materials:

  • 2-hydroxyethylethyl sulfide

  • Diethyl phosphorochloridothioate

  • Toluene (B28343)

  • Anhydrous sodium carbonate

  • Metallic copper

  • Reaction vessel with reflux condenser and stirring mechanism

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Chromatography equipment for purification (optional)

Procedure:

  • In a reaction vessel, dissolve 2-hydroxyethylethyl sulfide in toluene.

  • Add anhydrous sodium carbonate to the solution to act as a base.

  • Add a catalytic amount of metallic copper.

  • While stirring, slowly add diethyl phosphorochloridothioate to the reaction mixture.

  • Heat the mixture to reflux and maintain for several hours to ensure the reaction goes to completion.

  • Monitor the reaction progress using a suitable analytical technique (e.g., Thin Layer Chromatography or Gas Chromatography).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the sodium carbonate and copper catalyst.

  • Wash the filtrate with water in a separatory funnel to remove any remaining salts.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the toluene solvent using a rotary evaporator to yield the crude product, which is a mixture of this compound and Demeton-O.

  • If desired, the isomers can be separated using column chromatography.

Acetylcholinesterase Inhibition Assay

Principle: The inhibitory activity of organophosphates on acetylcholinesterase (AChE) is determined by measuring the reduction in the enzyme's ability to hydrolyze a substrate, typically acetylthiocholine. The product of this hydrolysis, thiocholine, reacts with a chromogenic reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to produce a colored product that can be quantified spectrophotometrically at 412 nm.[5][6][7]

Materials:

  • Purified acetylcholinesterase (e.g., from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate (B84403) buffer (pH 7.4)

  • Test compounds (this compound and its analogues) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

  • Multichannel pipettor

Procedure:

  • Prepare a stock solution of AChE in phosphate buffer.

  • Prepare a stock solution of ATCI in deionized water.

  • Prepare a stock solution of DTNB in phosphate buffer.

  • Prepare serial dilutions of the test compounds in the appropriate solvent.

  • In a 96-well plate, add the following to each well:

    • Phosphate buffer

    • AChE solution

    • Test compound solution (or solvent for control wells)

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Prepare a reaction mixture containing ATCI and DTNB in phosphate buffer.

  • Initiate the enzymatic reaction by adding the reaction mixture to each well using a multichannel pipettor.

  • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes) using the microplate reader.

  • Calculate the rate of reaction (change in absorbance per unit time) for each well.

  • Determine the percent inhibition for each concentration of the test compound relative to the uninhibited control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Determination of logP by High-Performance Liquid Chromatography (HPLC)

Principle: The octanol-water partition coefficient (logP) can be estimated using reversed-phase HPLC. A linear relationship is established between the logarithm of the retention factor (log k) of a series of standard compounds with known logP values and their logP values. The logP of the test compound is then determined by interpolating its measured log k value onto this calibration curve.[8][9][10]

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reversed-phase C18 column

  • Mobile phase: A mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and water, typically buffered.

  • Standard compounds with a range of known logP values

  • Test compounds (this compound and its analogues)

  • Syringe filters and vials for sample preparation

Procedure:

  • Preparation of the Mobile Phase: Prepare the desired mobile phase composition (e.g., 80:20 methanol:water). Degas the mobile phase before use.

  • Preparation of Standard Solutions: Prepare stock solutions of the standard compounds with known logP values in the mobile phase.

  • Preparation of Sample Solutions: Prepare stock solutions of the test compounds in the mobile phase.

  • HPLC Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject a blank (mobile phase) to determine the dead time (t0).

    • Inject each standard solution and record the retention time (tR).

    • Inject each test compound solution and record its retention time.

  • Calculations:

    • Calculate the retention factor (k) for each standard and test compound using the formula: k = (tR - t0) / t0.

    • Calculate the logarithm of the retention factor (log k) for each compound.

    • Create a calibration curve by plotting the log k values of the standard compounds against their known logP values.

    • Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c), where y = logP and x = log k.

    • Using the log k value of the test compound, calculate its logP value using the regression equation.

Visualizations

Synthesis_of_Demeton reagent1 2-hydroxyethylethyl sulfide reaction Reaction reagent1->reaction reagent2 Diethyl phosphorochloridothioate reagent2->reaction catalyst Anhydrous Sodium Carbonate + Copper catalyst->reaction solvent Toluene solvent->reaction product_mixture This compound and Demeton-O Mixture reaction->product_mixture

Caption: Synthesis of this compound and Demeton-O.

Demeton_Metabolism Demeton_S This compound Sulfoxide This compound sulfoxide (Oxydemeton-methyl if starting from this compound-methyl) Demeton_S->Sulfoxide Oxidation (CYP450) Sulfone This compound sulfone Sulfoxide->Sulfone Oxidation (CYP450)

Caption: Metabolic pathway of this compound.[1][2]

AChE_Inhibition_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_analysis Data Analysis AChE Acetylcholinesterase (AChE) Incubation Incubate AChE + Inhibitor AChE->Incubation Inhibitor This compound Analogue Inhibitor->Incubation Substrate Acetylthiocholine (ATCI) Reaction_Start Add ATCI + DTNB Substrate->Reaction_Start Chromogen DTNB Chromogen->Reaction_Start Incubation->Reaction_Start Measurement Measure Absorbance at 412 nm Reaction_Start->Measurement Rate_Calculation Calculate Reaction Rate Measurement->Rate_Calculation Inhibition_Calculation Calculate % Inhibition Rate_Calculation->Inhibition_Calculation IC50 Determine IC50 Inhibition_Calculation->IC50

Caption: Acetylcholinesterase inhibition assay workflow.

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Demeton-S in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of Demeton-S, an organophosphate insecticide, in various environmental matrices. The protocols described herein leverage modern analytical techniques to ensure high sensitivity and selectivity, crucial for environmental monitoring and risk assessment.

Overview of Analytical Techniques

The determination of this compound in environmental samples such as water, soil, and air typically involves a multi-step process encompassing sample collection, preparation (extraction and clean-up), and instrumental analysis. The most common and robust analytical techniques employed are Gas Chromatography (GC) and Liquid Chromatography (LC), often coupled with Mass Spectrometry (MS) for definitive identification and quantification.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective technique suitable for the analysis of this compound and its metabolites, which can be thermally labile. It is often the method of choice for complex matrices.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds. While this compound can be analyzed by GC, derivatization may sometimes be necessary to improve its chromatographic behavior.

  • Biosensors: These are emerging as rapid screening tools for organophosphates. They offer advantages in terms of speed and field-portability, though they may be less specific than chromatographic methods.

Sample Preparation Techniques

Effective sample preparation is critical to remove interfering matrix components and concentrate the analyte of interest. The choice of method depends on the sample matrix.

  • Solid-Phase Extraction (SPE): Widely used for aqueous samples, SPE allows for the concentration of this compound and removal of water-soluble interferences. Common sorbents include C18 and polymeric phases.[1][2]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This technique is predominantly used for solid samples like soil. It involves an extraction with an organic solvent (typically acetonitrile) followed by a dispersive solid-phase extraction (dSPE) clean-up step.[3][4][5]

  • Sorbent Tube Sampling: For air samples, active sampling through tubes containing a solid sorbent like XAD-2 resin is a common approach to trap airborne this compound. The trapped analyte is then solvent-eluted for analysis.[6][7]

Quantitative Data Summary

The following tables summarize the performance of various analytical methods for the determination of this compound and related compounds in environmental and agricultural samples.

Table 1: Performance Data for this compound and Related Compounds in Water Samples

Analytical MethodSample Pre-treatmentLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
GC-MSSolid-Phase Microextraction (SPME)0.7–50 ng/L0.05–10 µg/L71–104[8]
LC-MS/MSSolid-Phase Extraction (SPE)-5 µg/L (spiked)80-120 (for various OPs)
GC-NPDSolid-Phase Extraction (SPE)--Low for Demeton[2]
LC-MS/MSSolid-Phase Extraction (SPE)0.05 to 18.47 ng/L-56.1 to 118.8[9]

Table 2: Performance Data for this compound and Related Compounds in Soil and Agricultural Products

Analytical MethodSample Pre-treatmentLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
LC-MS/MSQuEChERS-0.01 mg/kg73.8–102.5[10][11]
LC-MS/MSQuEChERS-0.01 mg/kg-[3]
LC-MS/MSModified QuEChERS0.05 to 18.47 ng/L--[9]
UHPLC-QTOFQuEChERS-≤10 µg/kg96.5-106.8[12]

Table 3: Performance Data for this compound in Air Samples

Analytical MethodSampling MethodSample SizeDesorption SolventMeasurement Range (µ g/sample )Reference
GC-FPDSorbent Tube (XAD-2)12 to 240 LToluene (B28343)0.5 - 10[6]

Experimental Protocols

Protocol 1: Determination of this compound in Water by Solid-Phase Extraction (SPE) and LC-MS/MS

This protocol describes the extraction and analysis of this compound from water samples.

4.1.1. Sample Preparation (SPE)

  • Sample Collection: Collect water samples in amber glass bottles and store at 4°C until analysis.

  • Filtration: If the water sample contains particulate matter, filter it through a 0.45 µm glass fiber filter.

  • pH Adjustment: Adjust the pH of a 500 mL water sample to 2 with hydrochloric acid.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading: Load the acidified water sample onto the SPE cartridge at a flow rate of approximately 10 mL/min.[1]

  • Cartridge Washing: After loading, wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Cartridge Drying: Dry the cartridge under vacuum for 10-15 minutes to remove residual water.

  • Elution: Elute the trapped analytes with 2 x 4 mL of acetonitrile (B52724) or ethyl acetate (B1210297) into a collection tube.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the residue in 1 mL of a suitable solvent (e.g., methanol/water, 1:1 v/v) for LC-MS/MS analysis.

4.1.2. LC-MS/MS Instrumental Analysis

  • LC System: Agilent 1290 Infinity II or equivalent.

  • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) acetate.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Gradient: A suitable gradient to separate this compound from other components.

  • Injection Volume: 5 µL.

  • MS System: Agilent 6490 Triple Quadrupole or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions for this compound:

    • Precursor Ion (m/z): 259.1

    • Product Ion 1 (Quantifier, m/z): 89.0

    • Product Ion 2 (Qualifier, m/z): 61.0

  • MRM Transitions for Oxydemeton-methyl (B133069):

    • Precursor Ion (m/z): 247

    • Product Ion 1 (Quantifier, m/z): 169

    • Product Ion 2 (Qualifier, m/z): 109[10]

  • MRM Transitions for this compound-methylsulfone:

    • Precursor Ion (m/z): 247.1

    • Product Ion 1 (Quantifier, m/z): 169.1

    • Product Ion 2 (Qualifier, m/z): 127.0

Protocol 2: Determination of this compound in Soil by QuEChERS and LC-MS/MS

This protocol details the extraction and analysis of this compound from soil samples.

4.2.1. Sample Preparation (QuEChERS)

  • Sample Homogenization: Homogenize the soil sample to ensure uniformity.

  • Extraction:

    • Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.

    • Add 10 mL of water (if the soil is dry) and vortex to hydrate.

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180) tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE (dSPE) Clean-up:

    • Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL dSPE tube containing 150 mg MgSO₄ and 50 mg Primary Secondary Amine (PSA).

    • Vortex for 30 seconds.

    • Centrifuge at 10000 rpm for 5 minutes.

  • Final Extract: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

4.2.2. LC-MS/MS Instrumental Analysis

The instrumental parameters are the same as described in Protocol 1 (Section 4.1.2).

Protocol 3: Determination of this compound in Air by Sorbent Tube Sampling and GC-MS

This protocol outlines the collection and analysis of this compound from air samples.

4.3.1. Air Sampling

  • Sampler Preparation: Use a sampling tube containing XAD-2 sorbent (e.g., 100 mg/50 mg sections).

  • Sampling: Connect the sorbent tube to a calibrated personal sampling pump. Sample air at a flow rate of 0.2 to 1 L/min for a total sample volume of 12 to 240 L.[6]

  • Sample Storage: After sampling, cap the ends of the tube and store at 4°C until analysis.

4.3.2. Sample Preparation

  • Desorption:

    • Break the ends of the sorbent tube and transfer the front and back sorbent sections to separate vials.

    • Add 2 mL of toluene to each vial.

    • Cap the vials and allow them to stand for 30 minutes with occasional agitation.

  • Final Extract: The toluene extract is ready for GC-MS analysis.

4.3.3. GC-MS Instrumental Analysis

  • GC System: Agilent 7890B or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[8]

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 min.

    • Ramp at 20°C/min to 180°C.

    • Ramp at 10°C/min to 250°C, hold for 2 min.[8]

  • MS System: Agilent 5977B or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selective Ion Monitoring (SIM) for enhanced sensitivity.

  • Characteristic Ions for this compound (m/z): 88, 61, 59.

Visualized Workflows

SPE_Workflow_for_Water_Analysis cluster_prep Sample Preparation cluster_analysis Analysis Water_Sample 500 mL Water Sample Acidification Acidify to pH 2 Water_Sample->Acidification Sample_Loading Load Sample onto SPE Acidification->Sample_Loading SPE_Conditioning Condition SPE Cartridge (Methanol, Water) SPE_Conditioning->Sample_Loading Washing Wash with Deionized Water Sample_Loading->Washing Drying Dry Cartridge Washing->Drying Elution Elute with Acetonitrile Drying->Elution Concentration Evaporate to Dryness Elution->Concentration Reconstitution Reconstitute in 1 mL Methanol/Water Concentration->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS

Caption: SPE workflow for this compound in water.

QuEChERS_Workflow_for_Soil_Analysis cluster_prep Sample Preparation cluster_analysis Analysis Soil_Sample 10 g Homogenized Soil Extraction Add Water & Acetonitrile + QuEChERS Salts Soil_Sample->Extraction Shake_Centrifuge Shake & Centrifuge Extraction->Shake_Centrifuge dSPE_Cleanup dSPE Cleanup with PSA & MgSO4 Shake_Centrifuge->dSPE_Cleanup Centrifuge2 Centrifuge dSPE_Cleanup->Centrifuge2 LC_MSMS LC-MS/MS Analysis Centrifuge2->LC_MSMS

Caption: QuEChERS workflow for this compound in soil.

Air_Sampling_Workflow cluster_sampling Air Sampling cluster_prep Sample Preparation cluster_analysis Analysis Air Ambient Air Sorbent_Tube Draw Air through XAD-2 Sorbent Tube Air->Sorbent_Tube Desorption Solvent Desorption (Toluene) Sorbent_Tube->Desorption GC_MS GC-MS Analysis Desorption->GC_MS

Caption: Air sampling workflow for this compound.

References

Application Note: High-Throughput Analysis of Demeton-S in Environmental Samples by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the quantitative analysis of the organothiophosphate pesticide Demeton-S using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology presented herein is designed for high-throughput screening and accurate quantification in complex matrices, such as environmental water and agricultural samples. The protocol encompasses sample preparation using the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by GC-MS analysis. This document provides detailed instrumental parameters, data processing guidelines, and expected performance characteristics to facilitate the implementation of this method in a laboratory setting.

Introduction

This compound is a highly toxic organophosphate insecticide and acaricide, acting as a cholinesterase inhibitor.[1] Its presence in the environment and agricultural products is a significant concern for public health and safety. Consequently, robust and sensitive analytical methods are imperative for monitoring its residues. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the separation and identification of pesticide residues due to its high resolution and specificity.[2] This application note provides a detailed protocol for the analysis of this compound, leveraging a common sample preparation technique and standard GC-MS instrumentation.

Experimental Protocol

Sample Preparation (QuEChERS Method)

The QuEChERS method is a streamlined sample preparation process that involves a simple extraction and cleanup procedure, providing good recovery for a wide range of pesticides.[3]

Materials:

  • Homogenized sample (e.g., 10 g of fruit or vegetable, 10 mL of water)

  • Acetonitrile (B52724) (ACN)

  • Magnesium sulfate (B86663) (anhydrous)

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • 50 mL and 15 mL centrifuge tubes

Procedure:

  • Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate and sodium chloride).

  • Shake vigorously for 1 minute to ensure thorough mixing and extraction of the analyte into the acetonitrile layer.

  • Centrifuge at ≥3000 rpm for 5 minutes to separate the sample solids and water from the acetonitrile layer.

  • Transfer an aliquot of the upper acetonitrile layer to a 15 mL dispersive solid-phase extraction (d-SPE) cleanup tube containing PSA, C18, and magnesium sulfate.

  • Vortex for 30 seconds to facilitate the removal of interfering matrix components.

  • Centrifuge at ≥3000 rpm for 5 minutes.

  • The resulting supernatant is the final extract, ready for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended as a starting point and may require optimization based on the specific instrumentation and sample matrix.

ParameterCondition
Gas Chromatograph
ColumnDB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[4]
Inlet Temperature250 °C[4]
Injection ModeSplitless[4]
Injection Volume1 µL
Carrier GasHelium at a constant flow of 1.0 mL/min[4]
Oven ProgramInitial temperature 100°C (hold 2 min), ramp at 20°C/min to 180°C, then ramp at 10°C/min to 250°C (hold 2 min)[4]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV[4]
Source Temperature230 °C
Quadrupole Temperature150 °C
Transfer Line Temp280 °C
Acquisition ModeSelected Ion Monitoring (SIM) and/or Full Scan (for confirmation)

Quantitative Data

Quantitative analysis of this compound should be performed in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. The following table summarizes key quantitative parameters for this compound.

ParameterValueReference
Molecular Weight258.34 g/mol
Mass Spectrometry
Quantifier Ion (m/z)88[5]
Qualifier Ions (m/z)60, 125[5]
Chromatography
Expected Retention TimeTo be determined experimentally with a pure standard. A related compound, this compound-methyl sulfone, has a retention time of 13.799 min under similar conditions.[6]
Method Performance
Limit of Detection (LOD)0.7 - 50 ng/L (Typical range for organophosphates in water by SPME-GC-MS)[4]
Limit of Quantification (LOQ)To be determined as part of method validation.

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis GC-MS Analysis cluster_data Data Processing sample 1. Sample Homogenization (10g sample) extraction 2. Acetonitrile Extraction (+ ACN, Salts) sample->extraction Add centrifuge1 3. Centrifugation extraction->centrifuge1 Vortex cleanup 4. Dispersive SPE Cleanup (+ PSA, C18) centrifuge1->cleanup Transfer Supernatant centrifuge2 5. Centrifugation cleanup->centrifuge2 Vortex final_extract 6. Final Extract centrifuge2->final_extract Collect Supernatant injection 7. GC Injection (1 µL) final_extract->injection separation 8. Chromatographic Separation (DB-5MS Column) injection->separation detection 9. Mass Spectrometry Detection (EI, SIM/Scan) separation->detection integration 10. Peak Integration & Identification detection->integration quantification 11. Quantification (Calibration Curve) integration->quantification report 12. Final Report quantification->report

Caption: Experimental workflow for this compound analysis.

Conclusion

The GC-MS method detailed in this application note provides a robust and sensitive approach for the routine analysis of this compound in various sample matrices. The combination of the efficient QuEChERS sample preparation and the selectivity of GC-MS in SIM mode allows for reliable quantification at trace levels. Proper method validation, including the determination of LOD and LOQ in the specific matrix of interest, is essential for ensuring data quality and regulatory compliance.

References

Application Note: Quantification of Demeton-S in Agricultural Products by Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a sensitive and selective method for the quantification of Demeton-S-methyl and its metabolite, Oxydemeton-methyl (B133069), in various agricultural products using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described protocol involves sample extraction with acetone (B3395972), followed by a robust cleanup procedure, and subsequent analysis by LC-MS/MS. This method provides accurate and reproducible quantification of this compound-methyl, meeting the stringent requirements for pesticide residue analysis in food safety and environmental monitoring.

Introduction

This compound is an organophosphate insecticide and acaricide that acts as a systemic and contact poison. Due to its potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound in various agricultural commodities. Consequently, sensitive and reliable analytical methods are crucial for monitoring its presence and ensuring compliance with these regulations. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred technique for this purpose due to its high selectivity, sensitivity, and ability to handle complex matrices. This application note provides a detailed protocol for the extraction, cleanup, and quantification of this compound-methyl and its primary metabolite, Oxydemeton-methyl (also known as this compound-methyl sulfoxide), in diverse agricultural samples.

Data Presentation

Table 1: LC-MS/MS Parameters for this compound-methyl and Oxydemeton-methyl
AnalytePrecursor Ion (m/z)Product Ions (m/z)
This compound-methyl231.089.0, 61.0[1][2]
Oxydemeton-methyl247.0169.0, 109.0[1]
Table 2: Method Performance Data
ParameterThis compound-methylOxydemeton-methyl
Limit of Quantification (LOQ)0.01 mg/kg[1]0.01 mg/kg[1]
Limit of Detection (LOD)1 ng/g (in blood)[3][4]2 ng/g (in blood)[3][4]
Recovery (at 0.05 µg/g)73.8% - 102.5%[5][6]73.8% - 102.5%[5][6]
Relative Standard Deviation (RSD)≤ 5.7%[5][6]≤ 5.7%[5][6]

Experimental Protocols

Sample Preparation

This protocol is adapted for the analysis of this compound-methyl and Oxydemeton-methyl in agricultural products such as grains, legumes, fruits, and vegetables.[1]

1.1. Extraction

  • Weigh 10.0 g of a homogenized sample (for grains and legumes) or 20.0 g (for fruits and vegetables) into a blender cup.[1]

  • For grains and legumes, add 20 mL of a 0.2 w/v% thiourea (B124793) solution and let it stand for 30 minutes.[1]

  • Add 100 mL of acetone and homogenize for 2-3 minutes.[1]

  • Filter the mixture with suction.

  • Transfer the residue back to the blender cup, add 50 mL of acetone, and homogenize again.

  • Filter and combine the filtrates.

  • Adjust the final volume of the combined filtrate to 200 mL with acetone.[1]

  • Take a 20 mL aliquot of the extract and concentrate to approximately 5 mL at a temperature below 40°C.[1]

1.2. Cleanup

  • Dissolve 1 g of sodium chloride in the concentrated extract.

  • Transfer the solution to a porous diatomaceous earth cartridge.[1]

  • Allow the cartridge to stand for 10 minutes, then elute with 40 mL of ethyl acetate (B1210297).[1]

  • Concentrate the eluate at a temperature below 40°C and remove the solvent completely.[1]

  • For lipid-rich samples, perform a hexane/acetonitrile (B52724) partitioning step.[5][6] Add 20 mL of n-hexane to the residue and extract twice with 20 mL of n-hexane-saturated acetonitrile.[1]

  • Combine the acetonitrile extracts, concentrate, and remove the solvent.[1]

  • Dissolve the final residue in 2 mL of an acetonitrile/toluene (3:1, v/v) mixture.[1]

  • Further cleanup can be achieved using a graphitized carbon black/ethylenediamine-N-propylsilanized silica (B1680970) gel layered cartridge or a PSA column.[1][5][6]

LC-MS/MS Analysis

2.1. Liquid Chromatography Conditions

  • Column: Octadecylsilanized silica gel (e.g., C18), 2.0 mm inner diameter, 150 mm length, 3 µm particle size.[1]

  • Column Temperature: 40°C.[1]

  • Mobile Phase A: 5 mmol/L ammonium (B1175870) acetate solution.[1]

  • Mobile Phase B: 5 mmol/L ammonium acetate in methanol.[1]

  • Gradient: A linear gradient from 80% A and 20% B to 1% A and 99% B over 10 minutes, hold for 10 minutes.[1]

  • Flow Rate: 0.2 mL/min.

  • Injection Volume: 3 µL.[1]

2.2. Mass Spectrometry Conditions

  • Instrument: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.[1]

  • Monitoring Mode: Multiple Reaction Monitoring (MRM).

  • Refer to Table 1 for precursor and product ions.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Homogenized Sample Extraction Acetone Extraction Sample->Extraction Filtration Filtration Extraction->Filtration Concentration1 Concentration Filtration->Concentration1 Cleanup Diatomaceous Earth & Acetonitrile/Hexane Partitioning Concentration1->Cleanup Concentration2 Final Concentration Cleanup->Concentration2 Reconstitution Reconstitution Concentration2->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Analysis Data Quantification MS_Detection->Data_Analysis

References

Application Notes and Protocols for the Determination of Demeton-S in Agricultural Products

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Demeton-S is an organophosphate insecticide and acaricide used to control a variety of sucking insects and mites on agricultural crops. Due to its potential toxicity, monitoring its residue levels in food commodities is crucial for consumer safety. This document provides detailed application notes and protocols for the sample preparation of various agricultural products for the analysis of this compound and its metabolites, primarily focusing on QuEChERS, Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE) techniques.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a widely adopted sample preparation technique for the analysis of pesticide residues in a variety of food matrices due to its simplicity, speed, and low solvent consumption.[1][2] Several variations of the QuEChERS method exist, including the original unbuffered method, the AOAC (Association of Official Agricultural Chemists) buffered method (using acetate), and the EN (European Standard) buffered method (using citrate).[3]

Principle

The QuEChERS method involves a two-step process:

  • Extraction: The sample is first homogenized and then extracted with an organic solvent (typically acetonitrile) in the presence of salts (e.g., magnesium sulfate (B86663), sodium chloride) to induce phase separation and enhance analyte partitioning into the organic layer.[1][4]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant from the extraction step is mixed with a combination of sorbents to remove interfering matrix components such as pigments, sugars, and fatty acids.[2][4]

Experimental Protocol (AOAC Official Method 2007.01)

Materials and Reagents:

  • Homogenizer (e.g., high-speed blender)

  • Centrifuge and 50 mL centrifuge tubes

  • Vortex mixer

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium acetate (B1210297) (NaOAc)

  • Primary secondary amine (PSA) sorbent

  • Graphitized carbon black (GCB) (for pigmented samples)

  • C18 sorbent (for high-fat samples)

  • Reference standards of this compound

Procedure:

  • Sample Homogenization:

    • Weigh 10-15 g of a representative portion of the chopped and homogenized agricultural product into a 50 mL centrifuge tube.[1]

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.[5]

    • Add the appropriate AOAC extraction salts (e.g., 4 g MgSO₄ and 1 g NaOAc).

    • Cap the tube tightly and shake vigorously by hand or a mechanical shaker for 1 minute to ensure thorough mixing and extraction of the pesticide into the solvent.[1]

    • Centrifuge the tube at ≥3000 rpm for 5 minutes to separate the solid material from the solvent layer.[5]

  • d-SPE Cleanup:

    • Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing the appropriate d-SPE sorbents.

      • For most fruits and vegetables: 150 mg MgSO₄ and 50 mg PSA.

      • For samples with high pigment content (e.g., spinach, tea leaves): 150 mg MgSO₄, 50 mg PSA, and 7.5-50 mg GCB.

      • For samples with high fat content (e.g., grains, legumes): 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

    • Vortex the tube for 30 seconds to 1 minute to disperse the sorbent and facilitate the cleanup process.

    • Centrifuge at high speed (e.g., ≥10,000 rpm) for 2-5 minutes.

  • Final Extract Preparation:

    • Carefully transfer the cleaned supernatant into an autosampler vial.

    • The extract is now ready for analysis by LC-MS/MS or GC-MS.

QuEChERS Workflow Diagram

Caption: Workflow of the QuEChERS sample preparation method.

Solid-Phase Extraction (SPE) Method

Solid-Phase Extraction (SPE) is a selective sample preparation technique used to isolate and concentrate analytes from a complex matrix. It is particularly useful for cleaning up extracts prior to chromatographic analysis.

Principle

SPE involves passing a liquid sample (the mobile phase) through a solid sorbent (the stationary phase). Analytes of interest are retained on the sorbent while interfering compounds pass through. The retained analytes are then eluted with a small volume of a strong solvent. The choice of sorbent and elution solvent is critical for achieving good recovery and cleanup.

Experimental Protocol

Materials and Reagents:

  • SPE cartridges (e.g., graphitized carbon black/ethylenediamine-N-propylsilanized silica (B1680970) gel layered cartridge, C18, Florisil).[6]

  • SPE vacuum manifold

  • Evaporation system (e.g., nitrogen evaporator)

  • Acetonitrile (ACN), HPLC grade

  • Toluene, HPLC grade

  • Methanol (MeOH), HPLC grade

  • Ethyl acetate, HPLC grade

  • Homogenizer

  • Centrifuge

Procedure:

  • Initial Extraction (similar to QuEChERS or LLE):

    • Homogenize 10 g of the sample with 100 mL of acetone.[6]

    • Filter and combine the filtrates.

    • Concentrate an aliquot of the extract.

    • Perform a liquid-liquid partitioning step with n-hexane and acetonitrile for lipid-rich samples.[7][8]

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge by passing 5-10 mL of the elution solvent (e.g., acetonitrile/toluene (3:1, v/v)) through it.[6]

    • Follow with 5-10 mL of the solvent used to dissolve the sample extract (e.g., acetonitrile).

  • Sample Loading:

    • Dissolve the concentrated extract from the initial extraction in a small volume of an appropriate solvent (e.g., 2 mL of acetonitrile/toluene (3:1, v/v)).[6]

    • Load the dissolved extract onto the conditioned SPE cartridge.

  • Washing (optional):

    • Wash the cartridge with a weak solvent to remove co-eluting interferences. The choice of washing solvent depends on the sorbent and analyte properties.

  • Elution:

    • Elute the retained this compound from the cartridge with a small volume of a strong solvent (e.g., 12 mL of acetonitrile/toluene (3:1, v/v)).[6]

    • Collect the eluate.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature below 40°C.[6]

    • Reconstitute the residue in a small, precise volume of a suitable solvent (e.g., 1-4 mL of water/methanol (4:1, v/v)) for analysis.[6]

SPE Workflow Diagram

Caption: Workflow of the Solid-Phase Extraction (SPE) method.

Liquid-Liquid Extraction (LLE) Method

Liquid-Liquid Extraction (LLE) is a classic sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.

Principle

The sample is homogenized and mixed with an organic solvent that is immiscible with water. The target analyte, being more soluble in the organic solvent, partitions into the organic phase, leaving water-soluble interferences in the aqueous phase. The two phases are then separated, and the organic phase containing the analyte is collected for further processing.

Experimental Protocol

Materials and Reagents:

  • Homogenizer

  • Separatory funnel or centrifuge tubes

  • Evaporation system

  • Ethyl acetate, HPLC grade

  • n-Hexane, HPLC grade

  • Acetonitrile, HPLC grade

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Sodium chloride (NaCl)

Procedure:

  • Sample Homogenization:

    • Weigh 10 g of the homogenized sample into a centrifuge tube.

  • Extraction:

    • Add an equal amount by weight of water to the sample.

    • Add a suitable organic solvent for extraction, such as ethyl acetate or acetone.[9]

    • Add anhydrous sodium sulfate to remove excess water.[9]

    • Homogenize the mixture.

    • Centrifuge to separate the layers.

  • Partitioning:

    • For lipid-rich samples, a hexane/acetonitrile partitioning step is often necessary.[7][8]

      • Transfer the extract to a separatory funnel.

      • Add n-hexane and acetonitrile saturated with n-hexane.

      • Shake vigorously and allow the layers to separate.

      • Collect the acetonitrile layer (lower layer).

      • Repeat the partitioning step with fresh acetonitrile.

      • Combine the acetonitrile extracts.

  • Drying and Concentration:

    • Pass the collected organic extract through a funnel containing anhydrous sodium sulfate to remove any residual water.

    • Concentrate the extract using a rotary evaporator or a gentle stream of nitrogen at a temperature below 40°C.

  • Reconstitution:

    • Dissolve the residue in a small, known volume of a solvent compatible with the analytical instrument (e.g., acetonitrile/toluene).

LLE Workflow Diagram

Caption: Workflow of the Liquid-Liquid Extraction (LLE) method.

Quantitative Data Summary

The following table summarizes the performance data for the analysis of this compound and its metabolites in various agricultural products using different sample preparation techniques.

AnalyteMatrixSample Preparation MethodAnalytical MethodRecovery (%)LOQ (mg/kg)LOD (mg/kg)Reference
This compound-methylAgricultural ProductsLLE with SPE cleanupLC-MS/MS-0.01-[6]
This compound-methyl & MetabolitesTen kinds of agricultural samplesAcetone extraction, LLE, SPE cleanupLC-MS73.8 - 102.5--[7][8]
This compound-methylFruits, Vegetables, Crops, etc.QuEChERSLC/MS/MS-0.01-[10]
Multiple PesticidesSoilQuEChERSLC-MS/MS & GC-MS/MS72.6 - 1190.010.003[11]
Multiple PesticidesFruits and VegetablesQuEChERSLC-MS/MS70 - 1200.01-[12]

Note: Recovery, LOD (Limit of Detection), and LOQ (Limit of Quantification) values can vary depending on the specific matrix, fortification level, and analytical instrumentation used. The values presented here are for general guidance.

Concluding Remarks

The choice of sample preparation technique for the analysis of this compound in agricultural products depends on several factors, including the nature of the sample matrix, the required sensitivity, available equipment, and desired sample throughput.

  • QuEChERS is highly recommended for routine analysis of a large number of samples due to its speed, ease of use, and effectiveness across a wide range of matrices.

  • SPE provides excellent cleanup and is suitable for complex matrices or when lower detection limits are required.

  • LLE is a fundamental technique that can be effective, especially when combined with a cleanup step like SPE, but it is generally more time-consuming and uses larger volumes of organic solvents compared to QuEChERS.

For all methods, validation is essential to ensure accuracy and reliability of the results for each specific agricultural matrix being analyzed. This includes determining recovery, precision, and the limits of detection and quantification.

References

Application Note: In Vitro Assay for Cholinesterase Inhibition by Demeton-S

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Demeton is an organophosphate insecticide consisting of two components, Demeton-S and Demeton-O.[1] Like other organophosphorus compounds, its primary mechanism of toxicity is the inhibition of acetylcholinesterase (AChE), a critical enzyme responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132) at cholinergic synapses.[2][3] This inhibition leads to an accumulation of acetylcholine, resulting in overstimulation of muscarinic and nicotinic receptors and subsequent neurotoxic effects.[3] Studying the inhibitory potential of compounds like this compound on cholinesterases, including AChE and butyrylcholinesterase (BChE), is crucial for toxicology, risk assessment, and the development of potential antidotes.[4][5]

This application note provides a detailed protocol for an in vitro assay to determine the inhibitory activity of this compound against AChE and BChE using the spectrophotometric Ellman's method.[6][7][8] The assay is based on the enzymatic hydrolysis of acetylthiocholine (B1193921) (for AChE) or butyrylthiocholine (B1199683) (for BChE) to thiocholine (B1204863). The produced thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to generate the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified by measuring its absorbance at 412 nm.[6][9][10] The rate of color formation is directly proportional to enzyme activity, and a reduction in this rate in the presence of this compound indicates inhibition.

Principle of the Assay

The cholinesterase inhibition assay measures the activity of AChE or BChE by monitoring the production of thiocholine. The enzyme catalyzes the hydrolysis of a thiocholine ester substrate (acetylthiocholine or butyrylthiocholine). The resulting thiocholine's thiol group reacts with DTNB (Ellman's reagent) to produce a yellow-colored anion, TNB, which is detected spectrophotometrically at 412 nm.[9][11] When an inhibitor like this compound is present, it covalently phosphorylates a serine residue in the enzyme's active site, reducing its catalytic activity and thus decreasing the rate of yellow color development.[2][12]

Quantitative Data Summary

The inhibitory potential of an organophosphate is often characterized by kinetic constants. The following table summarizes the kinetic parameters for the inhibition of human acetylcholinesterase by this compound-methyl (DSM), a well-studied model compound for this compound.[13]

CompoundEnzymeSecond-Order Inhibition Constant (kᵢ)Spontaneous Reactivation Constant (kₛ)Aging Constant (kₐ)Reference
This compound-methylHuman Acetylcholinesterase0.0422 µM⁻¹ min⁻¹0.0202 min⁻¹0.0043 min⁻¹[13]

Experimental Protocol

This protocol is designed for a 96-well microplate format, allowing for high-throughput analysis.

1. Materials and Reagents

  • Enzymes: Human recombinant Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) from equine serum.

  • Inhibitor: this compound, analytical standard grade.

  • Substrates: Acetylthiocholine iodide (ATCI) for AChE, S-Butyrylthiocholine iodide (BTCI) for BChE.

  • Chromogen: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent).

  • Buffer: 0.1 M Sodium Phosphate (B84403) Buffer, pH 7.4 or 8.0.[6][14]

  • Solvent: Dimethyl sulfoxide (B87167) (DMSO) for dissolving this compound.

  • Positive Control: A known cholinesterase inhibitor (e.g., Eserine, Rivastigmine).[15][16]

  • Equipment:

    • 96-well clear, flat-bottom microplates.

    • Microplate reader capable of kinetic measurements at 412 nm.[6]

    • Multichannel pipettes.

    • Incubator set to 25°C or 37°C.[6][15]

2. Preparation of Solutions

  • Phosphate Buffer (0.1 M, pH 7.4): Prepare a standard sodium phosphate buffer.

  • DTNB Solution (10 mM): Dissolve DTNB in the phosphate buffer. Store protected from light.

  • Enzyme Stock Solutions (e.g., 1 unit/mL): Prepare stock solutions of AChE or BChE in phosphate buffer. Aliquot and store at -20°C or as recommended by the supplier. Keep on ice during use.

  • Substrate Stock Solutions (e.g., 100 mM): Prepare stock solutions of ATCI and BTCI in deionized water. Prepare fresh daily.

  • This compound Stock Solution (e.g., 10 mM): Prepare a stock solution in DMSO. From this, create serial dilutions in phosphate buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay wells is ≤1% to avoid solvent effects.[15]

3. Assay Procedure (96-Well Plate)

  • Plate Setup: Design the plate layout to include wells for blanks (no enzyme), negative controls (enzyme, no inhibitor), positive controls (enzyme with known inhibitor), and test wells with various concentrations of this compound. Perform all measurements in triplicate.

  • Reagent Addition:

    • Add 140 µL of 0.1 M Phosphate Buffer (pH 7.4) to all wells.

    • Add 20 µL of the appropriate this compound dilution to the test wells.

    • Add 20 µL of buffer (for negative control) or positive control inhibitor to the respective wells.

    • Add 20 µL of the enzyme working solution (e.g., diluted to 0.02-0.05 U/mL) to all wells except the blanks. Add 20 µL of buffer to the blank wells.

  • Pre-incubation: Mix gently and pre-incubate the plate for 15-30 minutes at the chosen temperature (e.g., 37°C).[15][17] This allows the inhibitor to interact with the enzyme.

  • Reaction Initiation:

    • Prepare a reaction mix containing the substrate and DTNB. For each well, you will need 20 µL of substrate and 20 µL of DTNB.

    • Add 40 µL of the Substrate/DTNB mixture to all wells to start the reaction. The final concentrations in a 220 µL volume would be approximately 0.5 mM for the substrate and 0.3 mM for DTNB.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the change in absorbance at 412 nm every minute for 10-20 minutes.[15][18]

4. Data Analysis

  • Calculate Reaction Rate (Velocity): Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

  • Calculate Percentage of Inhibition: Use the following formula to calculate the percent inhibition for each this compound concentration:

    % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    Where:

    • V_control is the reaction rate of the negative control (no inhibitor).

    • V_inhibitor is the reaction rate in the presence of this compound.

  • Determine IC₅₀ Value: Plot the percent inhibition against the logarithm of the this compound concentration. Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of the enzyme activity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, DTNB, Enzyme, Substrate) add_reagents Add Buffer, Inhibitor, and Enzyme to Wells prep_reagents->add_reagents prep_inhibitor Prepare this compound Serial Dilutions prep_inhibitor->add_reagents pre_incubate Pre-incubate Plate (15-30 min at 37°C) add_reagents->pre_incubate start_reaction Initiate Reaction (Add Substrate/DTNB Mix) pre_incubate->start_reaction measure_abs Measure Absorbance at 412 nm (Kinetic Mode for 10-20 min) start_reaction->measure_abs calc_rate Calculate Reaction Rates (ΔAbs/min) measure_abs->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition det_ic50 Determine IC50 Value calc_inhibition->det_ic50

Caption: Experimental workflow for the in vitro cholinesterase inhibition assay.

inhibition_mechanism cluster_normal cluster_inhibition AChE_active Active AChE (with Serine-OH in active site) Products Choline + Acetate (Products) AChE_active->Products Hydrolysis AChE_inhibited Phosphorylated AChE (Inactive Enzyme) Substrate Acetylcholine (Substrate) Substrate->AChE_active DemetonS This compound (Organophosphate Inhibitor) DemetonS->AChE_inhibited Irreversible Phosphorylation

Caption: Mechanism of Acetylcholinesterase (AChE) inhibition by this compound.

References

Application of Demeton-S in Neurotoxicity and Neuropharmacology Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demeton-S is an organophosphate (OP) insecticide and a potent cholinesterase inhibitor.[1] Its primary mechanism of action involves the irreversible phosphorylation of the serine hydroxyl group in the active site of acetylcholinesterase (AChE), leading to the accumulation of the neurotransmitter acetylcholine (B1216132) (ACh) in synaptic clefts. This results in hyperstimulation of cholinergic receptors, causing a range of neurotoxic effects. Due to its well-characterized mechanism and properties similar to some nerve agents, this compound and its analogue this compound-methyl serve as important tools in neurotoxicity and neuropharmacology research. These compounds are utilized to model cholinergic crisis, study the mechanisms of organophosphate-induced neurotoxicity, and to screen potential antidotes and neuroprotective agents.

This document provides detailed application notes and experimental protocols for the use of this compound in neurotoxicity and neuropharmacology research.

Application Notes

1. Modeling Cholinergic Neurotoxicity: this compound is an effective agent for inducing a state of cholinergic hyperactivation in both in vitro and in vivo models. This is crucial for studying the pathophysiology of poisoning by organophosphate pesticides and nerve agents. Researchers can investigate the downstream consequences of excessive cholinergic stimulation, including excitotoxicity, oxidative stress, and neuroinflammation.

2. Screening of AChE Reactivators and Neuroprotectants: The this compound-induced inhibition of AChE can be used as a platform to screen the efficacy of potential therapeutic agents. This includes oximes that reactivate the inhibited enzyme and other compounds designed to counteract the downstream neurotoxic effects.

3. Investigating Mechanisms of Neuronal Cell Death: Exposure to this compound can induce neuronal apoptosis and necrosis. Researchers can utilize this compound to elucidate the specific signaling pathways involved in organophosphate-induced neuronal cell death, including the roles of calcium dysregulation, mitochondrial dysfunction, and activation of apoptotic cascades.

4. Studying Oxidative Stress and Neuroinflammation: Organophosphate exposure is known to trigger oxidative stress and a neuroinflammatory response in the central nervous system. This compound can be used to study the activation of microglia and astrocytes, the production of reactive oxygen species (ROS), and the release of pro-inflammatory cytokines, providing insights into the secondary mechanisms of neurotoxicity.[2][3][4]

Quantitative Data

Table 1: Acute Toxicity of this compound and its Analogs

CompoundSpeciesRoute of AdministrationLD50 (mg/kg)Reference
This compoundRatOral1.5[5]
This compoundRatIntraperitoneal1.5[5]
This compound-methylRatOral40[6]
This compound-methylMouseOral30[6]

Table 2: In Vitro Acetylcholinesterase (AChE) Inhibition by Demeton Analogs

CompoundEnzyme SourceIC50 (M)Reference
This compound-methylHuman blood serum cholinesterase1.65 x 10⁻⁶[3]
Oxydemeton-methyl (this compound-methyl sulfoxide)Human blood serum cholinesterase2.7 x 10⁻⁵[3]
This compound-methyl sulfoneHuman blood serum cholinesterase4.3 x 10⁻⁵[3]

Experimental Protocols

Protocol 1: In Vitro Acetylcholinesterase Inhibition Assay

This protocol is based on the Ellman's method to determine the inhibitory potential of this compound on AChE activity.

Materials:

  • This compound stock solution (in a suitable solvent like DMSO or ethanol)

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Acetylthiocholine iodide (ATCI)

  • Phosphate (B84403) buffer (pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a series of dilutions of this compound in phosphate buffer.

    • Prepare a 10 mM solution of DTNB in phosphate buffer.

    • Prepare a 14 mM solution of ATCI in deionized water.

    • Prepare the AChE solution in phosphate buffer to a final concentration that gives a linear reaction rate for at least 10 minutes.

  • Assay Setup (in a 96-well plate):

    • Blank: 190 µL of phosphate buffer.

    • Control (100% activity): 170 µL of phosphate buffer + 10 µL of solvent control + 10 µL of AChE solution.

    • Test (Inhibitor): 170 µL of phosphate buffer + 10 µL of this compound dilution + 10 µL of AChE solution.

  • Pre-incubation: Mix the contents of the wells and pre-incubate the plate at 37°C for 15 minutes to allow this compound to interact with the enzyme.

  • Reaction Initiation:

    • Add 10 µL of 10 mM DTNB solution to all wells.

    • Add 10 µL of 14 mM ATCI solution to all wells to start the enzymatic reaction.

  • Measurement: Immediately measure the absorbance at 412 nm every minute for 10-20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [1 - (Rate of Test Well / Rate of Control Well)] x 100

    • Plot the % inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Protocol 2: Cell-Based Neurotoxicity Assay Using a Neuroblastoma Cell Line (e.g., SH-SY5Y)

This protocol utilizes the MTT assay to assess the cytotoxicity of this compound on a neuronal cell line.

Materials:

  • SH-SY5Y neuroblastoma cells

  • Complete cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • This compound stock solution (in a suitable solvent)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.

  • Treatment:

    • Prepare a series of dilutions of this compound in serum-free culture medium.

    • Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include a solvent control.

    • Incubate the cells for 24 or 48 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C to allow the formation of formazan (B1609692) crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group using the formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the % cell viability against the logarithm of the this compound concentration to determine the EC50 value.

Protocol 3: Assessment of Oxidative Stress - Measurement of Lipid Peroxidation

This protocol measures malondialdehyde (MDA), a marker of lipid peroxidation, in neuronal cells or brain tissue homogenates following this compound exposure.

Materials:

  • Neuronal cells or brain tissue exposed to this compound

  • Trichloroacetic acid (TCA)

  • Thiobarbituric acid (TBA)

  • Butylated hydroxytoluene (BHT)

  • Spectrophotometer or fluorometer

Procedure:

  • Sample Preparation:

    • For cell cultures, lyse the cells and collect the lysate.

    • For brain tissue, homogenize the tissue in a suitable buffer.

  • TBARS Assay:

    • To the cell lysate or tissue homogenate, add TCA to precipitate proteins. Centrifuge to collect the supernatant.

    • Add TBA reagent (containing BHT to prevent further oxidation) to the supernatant.

    • Heat the mixture in a boiling water bath for 60 minutes to allow the reaction between MDA and TBA to form a colored product.

    • Cool the samples and measure the absorbance at 532 nm or fluorescence at an excitation of 530 nm and an emission of 550 nm.

  • Quantification: Calculate the MDA concentration using a standard curve prepared with a known concentration of MDA.

Signaling Pathways and Experimental Workflows

AChE_Inhibition cluster_inhibition This compound Action DemetonS This compound Inhibited_AChE Inhibited AChE AChR AChR Postsynaptic Postsynaptic AChR->Postsynaptic Leads to Hyperstimulation

Neurotoxicity_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis (Rodent Model) AChE_Assay AChE Inhibition Assay (Protocol 1) IC50 Determine IC50 AChE_Assay->IC50 Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y) DemetonS_Exposure This compound Exposure Cell_Culture->DemetonS_Exposure Viability_Assay Cell Viability Assay (MTT - Protocol 2) DemetonS_Exposure->Viability_Assay Oxidative_Stress_Assay Oxidative Stress Assay (Lipid Peroxidation - Protocol 3) DemetonS_Exposure->Oxidative_Stress_Assay EC50 Determine EC50 Viability_Assay->EC50 MDA_Levels Measure MDA Levels Oxidative_Stress_Assay->MDA_Levels Animal_Model Animal Model (e.g., Rat) DemetonS_Admin This compound Administration Animal_Model->DemetonS_Admin Behavioral_Tests Behavioral Tests (e.g., Motor Activity) DemetonS_Admin->Behavioral_Tests Tissue_Collection Brain Tissue Collection DemetonS_Admin->Tissue_Collection LD50 Determine LD50 Behavioral_Tests->LD50 Biochemical_Analysis Biochemical Analysis (AChE activity, Oxidative Stress) Tissue_Collection->Biochemical_Analysis

OP_Neurotoxicity_Pathway DemetonS This compound AChE_Inhibition AChE Inhibition DemetonS->AChE_Inhibition ACh_Accumulation Acetylcholine Accumulation AChE_Inhibition->ACh_Accumulation Cholinergic_Hyperactivation Cholinergic Receptor Hyperactivation ACh_Accumulation->Cholinergic_Hyperactivation Excitotoxicity Excitotoxicity Cholinergic_Hyperactivation->Excitotoxicity ROS Increased ROS (e.g., Lipid Peroxidation) Apoptosis Apoptosis ROS->Apoptosis Microglia_Activation Microglia/Astrocyte Activation Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) Microglia_Activation->Cytokines MAPK_NFkB Activation of MAPK & NF-κB Pathways Microglia_Activation->MAPK_NFkB Cytokines->Apoptosis MAPK_NFkB->Apoptosis Oxidative_Stress Oxidative_Stress Excitotoxicity->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial_Dysfunction Excitotoxicity->Mitochondrial_Dysfunction Oxidative_Stress->ROS Neuroinflammation Neuroinflammation Oxidative_Stress->Neuroinflammation Mitochondrial_Dysfunction->Apoptosis Neuroinflammation->Microglia_Activation

References

Application Notes and Protocols: Demeton-S as a Reference Standard in Organophosphate Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demeton-S, an organophosphate insecticide, and its related compounds are potent inhibitors of acetylcholinesterase (AChE), an essential enzyme in the nervous system. Due to its well-defined chemical properties and toxicological profile, high-purity this compound serves as an invaluable reference standard in a variety of organophosphate studies. These studies are critical for environmental monitoring, food safety analysis, toxicological research, and the development of novel therapeutics for organophosphate poisoning.

This document provides detailed application notes and experimental protocols for the use of this compound as a reference standard. It includes methodologies for sample analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), information on the preparation and handling of standard solutions, and an overview of the toxicological mechanism of organophosphates.

Chemical and Physical Properties of this compound

Demeton is a mixture of two isomers: Demeton-O and this compound.[1] this compound is characterized by the presence of a phosphorothioate (B77711) group.[1]

Table 1: Chemical and Physical Properties of this compound and Related Compounds

PropertyThis compoundThis compound-methylOxydemeton-methyl (B133069) (this compound-methyl sulfoxide)This compound-methylsulfone
CAS Number 126-75-0[2]919-86-8301-12-217040-19-6
Molecular Formula C₈H₁₉O₃PS₂[2]C₆H₁₅O₃PS₂C₆H₁₅O₄PS₂C₆H₁₅O₅PS₂
Molecular Weight 258.34 g/mol [2]230.29 g/mol 246.28 g/mol 262.28 g/mol
Appearance Oily liquidPale yellow oilOily LiquidNot specified
Solubility Information not availableSoluble in common polar organic solvents. Water solubility: 3.3 g/L at 20°C.Information not availableInformation not available
Stability Thin films may undergo conversion when exposed to air and light.[3]Hydrolyzed rapidly in alkaline media and more slowly in acidic and neutral aqueous media.Information not availableInformation not available

Toxicological Mechanism: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for organophosphates, including this compound, is the inhibition of acetylcholinesterase (AChE).[4][5] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) in synaptic clefts.[5]

The inhibition of AChE by organophosphates is a result of the phosphorylation of a serine residue in the active site of the enzyme.[4][5] This phosphorylation is effectively irreversible, leading to the accumulation of ACh in the synapse.[4] The excess ACh continuously stimulates muscarinic and nicotinic receptors, resulting in a state of cholinergic crisis characterized by a range of symptoms, including hypersecretion, muscle fasciculations, paralysis, and in severe cases, respiratory failure and death.[6][7]

AChE_Inhibition cluster_synapse Synaptic Cleft cluster_organophosphate Organophosphate Action ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Substrate AChR Acetylcholine Receptor ACh->AChR Binds & Activates Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolyzes ACh Phosphorylated_AChE Phosphorylated AChE (Inactive) AChE->Phosphorylated_AChE OP This compound (Organophosphate) OP->AChE Inhibits (Irreversible Phosphorylation)

Figure 1. Simplified signaling pathway of acetylcholinesterase (AChE) inhibition by an organophosphate like this compound.

Application: Quantitative Analysis of Organophosphates in Agricultural Products

This compound is frequently used as a reference standard for the quantification of organophosphate pesticide residues in food matrices to ensure compliance with regulatory limits. The following protocol details a method for the analysis of this compound-methyl and its metabolite, oxydemeton-methyl, in agricultural products using LC-MS/MS.

Experimental Protocol: LC-MS/MS Analysis

This protocol is adapted from a validated method for the analysis of this compound-methyl and oxydemeton-methyl in agricultural products.[8]

1. Preparation of Standard Solutions

  • Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of high-purity this compound-methyl reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol (B129727). Store at -20°C in an amber vial.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with a mixture of water and methanol (4:1, v/v) to achieve concentrations ranging from 0.1 ng/mL to 100 ng/mL. These solutions are used to construct the calibration curve.

2. Sample Preparation

  • Extraction:

    • Weigh 10.0 g of a homogenized sample (e.g., fruits, vegetables) into a centrifuge tube.

    • Add 20 mL of 0.2 w/v% thiourea (B124793) solution and let it stand for 30 minutes.[8]

    • Add 100 mL of acetone (B3395972) and homogenize for 2-3 minutes.[8]

    • Filter the mixture with suction.

    • To the residue on the filter paper, add 50 mL of acetone, homogenize, and filter again.[8]

    • Combine the filtrates and add acetone to a final volume of 200 mL.[8]

    • Take a 20 mL aliquot of the solution and concentrate to less than 5 mL at a temperature below 40°C.[8]

    • Dissolve 1 g of sodium chloride in the concentrated extract and transfer it to a porous diatomaceous earth cartridge.[8]

    • Elute the cartridge with 40 mL of ethyl acetate.[8]

    • Concentrate the eluate at below 40°C and remove the solvent.[8]

    • Add 20 mL of n-hexane to the residue and extract twice with 20 mL of n-hexane-saturated acetonitrile (B52724).[8]

    • Combine the acetonitrile extracts, concentrate at below 40°C, and remove the solvent.[8]

    • Dissolve the final residue in 2 mL of acetonitrile/toluene (3:1, v/v).[8]

  • Clean-up:

    • Condition a graphitized carbon black/ethylenediamine-N-propylsilanized silica (B1680970) gel layered cartridge (500 mg/500 mg) with 10 mL of acetonitrile/toluene (3:1, v/v).[8]

    • Load the extracted sample solution onto the cartridge.

    • Elute with 12 mL of acetonitrile/toluene (3:1, v/v) and collect the entire eluate.[8]

    • Concentrate the eluate at below 40°C and remove the solvent.[8]

    • Reconstitute the residue in a suitable volume of water/methanol (4:1, v/v) for LC-MS/MS analysis.[8]

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Homogenization Sample Homogenization Extraction Acetone Extraction with Thiourea Homogenization->Extraction Concentration1 Concentration Extraction->Concentration1 SPE_Cleanup Solid Phase Extraction (Diatomaceous Earth) Concentration1->SPE_Cleanup Partitioning Acetonitrile/Hexane Partitioning SPE_Cleanup->Partitioning Concentration2 Concentration Partitioning->Concentration2 Final_Residue Final Residue Concentration2->Final_Residue Reconstitution Reconstitution in Mobile Phase Final_Residue->Reconstitution LCMSMS LC-MS/MS Analysis Reconstitution->LCMSMS Data_Analysis Data Analysis & Quantification LCMSMS->Data_Analysis

References

Application Note: Solid-Phase Extraction for the Concentration of Demeton-S in Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust solid-phase extraction (SPE) method for the selective concentration of Demeton-S, an organophosphorus pesticide, from aqueous samples such as drinking and environmental water. Due to the high polarity and water solubility of this compound, traditional extraction methods can yield low recoveries. This protocol employs a polymeric reversed-phase SPE sorbent and a salting-out effect to enhance extraction efficiency. The subsequent analysis is typically performed using gas chromatography (GC) with a nitrogen-phosphorus detector (NPD) or a flame photometric detector (FPD), or by gas chromatography-mass spectrometry (GC-MS). This method is designed for researchers, environmental scientists, and analytical chemists requiring a reliable and reproducible approach for the trace-level detection of this compound.

Introduction

This compound is a systemic and contact organophosphate insecticide and acaricide. Its presence in water sources, even at trace levels, is a significant concern due to its potential toxicity to non-target organisms and humans. Accurate monitoring of this compound in water is crucial for environmental protection and ensuring public health. Solid-phase extraction (SPE) offers a superior alternative to traditional liquid-liquid extraction by reducing solvent consumption, minimizing sample handling, and providing higher analyte concentration factors.

This note describes an optimized SPE protocol that addresses the analytical challenges associated with this compound, such as its relatively high water solubility and low boiling point, which can lead to poor retention on sorbents and loss during solvent evaporation steps.[1][2][3] The addition of sodium chloride to the water sample is a critical step to increase the recovery rate by decreasing the solubility of this compound.[1][2][3]

Experimental Protocol

This protocol is based on established methods for the analysis of organophosphorus pesticides in water.[1][2][3]

Materials and Reagents:

  • SPE Cartridges: Polymeric reversed-phase cartridges, such as Agela Cleanert PEP (6 mL, appropriate sorbent mass). C18 cartridges can also be considered as an alternative.[4]

  • Solvents: HPLC or pesticide residue grade methanol, ethyl acetate (B1210297), and dichloromethane.

  • Reagents: Sodium chloride (NaCl), analytical grade.

  • Water: Deionized or HPLC-grade water for blanks and standard preparation.

  • Glassware: 500 mL sample bottles, graduated cylinders, conical tubes for eluate collection.

  • Apparatus: SPE vacuum manifold, nitrogen evaporator with a water bath.

Sample Preparation:

  • Collect 500 mL of the water sample in a clean glass bottle.

  • To the 500 mL water sample, add 5 g of NaCl and 2 mL of methanol.[3]

  • Shake the sample vigorously until the NaCl is completely dissolved. This step is crucial for enhancing the retention of this compound on the SPE sorbent.[1][2][3]

  • If the sample contains suspended solids, it should be filtered through a glass fiber filter prior to extraction to prevent clogging of the SPE cartridge.

Solid-Phase Extraction Procedure:

  • Conditioning:

    • Place the SPE cartridges on the vacuum manifold.

    • Wash the cartridges sequentially with 5 mL of dichloromethane, 5 mL of ethyl acetate, and 5 mL of methanol. Do not allow the sorbent to go dry between solvent additions.

    • Equilibrate the cartridges with 10 mL of deionized water, ensuring the sorbent bed remains submerged.

  • Sample Loading:

    • Load the entire 500 mL pre-treated water sample onto the conditioned SPE cartridge.

    • Maintain a constant flow rate of approximately 10 mL/min. It is critical not to let the sorbent run dry during this step.

  • Washing:

    • After the entire sample has passed through, wash the cartridge with 10 mL of deionized water to remove any co-extracted polar interferences.

    • Dry the cartridge under vacuum for 10-15 minutes to remove residual water.

  • Elution:

    • Place a clean collection tube inside the manifold.

    • Elute the retained this compound from the cartridge using a two-step process with a mixture of ethyl acetate and dichloromethane. A suggested elution solvent combination is 4 mL of ethyl acetate followed by another 4 mL of ethyl acetate and then 2 mL of dichloromethane.[1][2]

    • Collect the entire eluate in the collection tube.

Concentration and Analysis:

  • Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen in a water bath set at 30°C. Due to the low boiling point of Demeton, it is important to use a low temperature and a gentle nitrogen flow to prevent its loss during this step.[1][2][3]

  • The concentrated extract is now ready for analysis by GC-NPD, GC-FPD, or GC-MS.[1][2][5]

Quantitative Data Summary

The following table summarizes the performance data for the SPE method for this compound and other organophosphorus pesticides from a study utilizing a similar protocol.

AnalyteSpiked Concentration (µg/L)Average Recovery (%)Relative Standard Deviation (RSD) (%)Limit of Detection (LOD) (µg/L)
Demeton0.288.38.70.05
0.488.5
1.090.7
Dichlorvos0.293.24.10.01
0.488.4
1.098.6
Phorate0.298.76.30.05
0.491.5
1.095.4
Dimethoate0.288.52.40.01
0.489.3
1.099.8

Data adapted from a study on eight organophosphorus pesticides.[2][3]

Mandatory Visualization

The following diagram illustrates the experimental workflow for the solid-phase extraction of this compound from water samples.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample 500 mL Water Sample Add_Salt Add 5g NaCl and 2mL Methanol Sample->Add_Salt Dissolve Shake to Dissolve Add_Salt->Dissolve Condition 1. Condition Cartridge (DCM, Ethyl Acetate, MeOH, H2O) Load 2. Load Sample (~10 mL/min) Condition->Load Pre-treated Sample Wash 3. Wash Cartridge (10 mL Deionized H2O) Load->Wash Elute 4. Elute this compound (Ethyl Acetate / DCM) Wash->Elute Concentrate Concentrate Eluate to 1 mL (Nitrogen Stream, 30°C) Elute->Concentrate Eluate GC_Analysis GC-NPD / GC-MS Analysis Concentrate->GC_Analysis Final Extract

Caption: Workflow for SPE of this compound from water.

Conclusion

The described solid-phase extraction method provides an effective and reliable means for concentrating this compound from water samples prior to chromatographic analysis. The key steps of adding salt to the sample and using a polymeric sorbent significantly improve the recovery of this challenging analyte. The protocol is suitable for routine monitoring and can be adapted for automated SPE systems to increase sample throughput. Careful control of the concentration step is necessary to prevent the loss of the relatively volatile this compound. This method demonstrates good recovery and precision, making it a valuable tool for environmental and food safety laboratories.

References

Protocol for Demeton-S Residue Analysis in Plant and Animal Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This document provides a detailed protocol for the analysis of Demeton-S and its primary metabolites, this compound-methylsulfoxide (Oxydemeton-methyl) and this compound-methylsulfone, in various plant and animal tissues. This compound is a systemic organophosphate insecticide and acaricide that functions as a cholinesterase inhibitor.[1] Due to its potential toxicity, monitoring its residue levels in agricultural products and animal-derived foods is crucial for ensuring food safety and regulatory compliance. The methods outlined below utilize modern analytical techniques, primarily Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and Gas Chromatography with Mass Spectrometry (GC-MS), to achieve sensitive and specific detection and quantification.

Data Presentation

The following tables summarize the quantitative performance data for the analytical methods described. These values are representative and may vary based on the specific matrix, instrumentation, and laboratory conditions.

Table 1: LC-MS/MS Method Performance for this compound and Metabolites

AnalyteMatrixFortification Level (µg/kg)Recovery (%)RSD (%)LOQ (µg/kg)
This compound-methylAgricultural Products5073.8 - 102.5≤ 5.710
Oxydemeton-methylAgricultural Products5073.8 - 102.5≤ 5.710
This compound-methylsulfoneAgricultural Products5073.8 - 102.5≤ 5.7-
Oxydemeton-methylHuman Blood---1
This compound-methylsulfoneHuman Blood---2
This compoundBrown Rice4079.9 ± 3.74.620
This compoundOrange4091.6 ± 2.22.420

Data compiled from multiple sources.[2][3][4]

Table 2: GC-MS Method Performance for this compound

AnalyteMatrixFortification Level (µg/kg)Recovery (%)RSD (%)LOQ (µg/kg)
This compoundVarious Foods----
Organophosphorus PesticidesBrown Rice40074.8 ± 2.53.3-
Organophosphorus PesticidesOrange40098.8 ± 1.21.2-

Note: Specific recovery data for this compound by GC-MS is less commonly reported in recent literature, with LC-MS/MS being the preferred method. The data for organophosphorus pesticides provides a general indication of performance for this class of compounds.[4]

Experimental Protocols

Sample Preparation: Plant Tissues (QuEChERS Method)

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted and efficient procedure for extracting pesticide residues from plant matrices.[2][5][6]

Materials:

Protocol:

  • Homogenization: Weigh 10-15 g of a representative portion of the plant sample into a blender and homogenize.

  • Extraction:

    • Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).[2]

    • Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing a dSPE mixture. The composition of the dSPE mixture depends on the matrix:

      • General Fruits and Vegetables: 150 mg MgSO₄, 50 mg PSA.

      • Pigmented Fruits and Vegetables (e.g., spinach, berries): 150 mg MgSO₄, 50 mg PSA, 50 mg GCB.

      • Fatty Matrices (e.g., avocado, nuts): 150 mg MgSO₄, 50 mg PSA, 50 mg C18.

    • Vortex for 30 seconds.

  • Final Centrifugation and Filtration:

    • Centrifuge at high speed (e.g., 10,000 x g) for 2 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS or GC-MS analysis.

Sample Preparation: Animal Tissues

This protocol is suitable for the extraction of this compound and its metabolites from various animal tissues, including muscle, liver, and fat.

Materials:

  • Homogenizer or tissue lyser

  • Centrifuge tubes (50 mL)

  • Centrifuge

  • Vortex mixer

  • Acetonitrile (ACN) with 1% acetic acid

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium acetate

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg)

  • SPE vacuum manifold

  • Nitrogen evaporator

Protocol:

  • Homogenization: Weigh 5 g of the tissue sample into a 50 mL centrifuge tube and add 10 mL of water. Homogenize until a uniform consistency is achieved. For fatty tissues, a two-phase extraction with methanol (B129727)/chloroform can also be considered.

  • Protein Precipitation and Extraction:

    • Add 15 mL of acetonitrile containing 1% acetic acid to the homogenized sample.[7]

    • Vortex for 10 minutes.

    • Add 6 g of anhydrous MgSO₄ and 1.5 g of sodium acetate.[7]

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes.[7]

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load 5 mL of the supernatant from the previous step onto the cartridge.

    • Wash the cartridge with 5 mL of water to remove polar interferences.

    • Elute the analytes with 5 mL of acetonitrile.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 1 mL of a suitable solvent (e.g., methanol/water for LC-MS/MS or hexane (B92381) for GC-MS) and transfer to an autosampler vial.

Instrumental Analysis: LC-MS/MS

Instrumentation:

  • Liquid Chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 column (e.g., 100 x 2.1 mm, 2.7 µm).

  • Mobile Phase A: 5 mM ammonium (B1175870) formate (B1220265) in water with 0.1% formic acid.

  • Mobile Phase B: 5 mM ammonium formate in methanol with 0.1% formic acid.

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV)
This compound-methyl231.089.061.010-20
Oxydemeton-methyl247.1169.1109.115-25
This compound-methylsulfone263.0109.1169.015-25

Collision energies should be optimized for the specific instrument used.

Instrumental Analysis: GC-MS

Instrumentation:

  • Gas Chromatograph coupled to a mass spectrometer.

Chromatographic Conditions:

  • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Mode: Splitless.

  • Injection Volume: 1 µL.

  • Oven Temperature Program: Initial temperature of 70°C, hold for 2 minutes, ramp at 25°C/min to 150°C, then ramp at 3°C/min to 200°C, and finally ramp at 8°C/min to 280°C, hold for 10 minutes.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-550.

  • Selected Ion Monitoring (SIM) Ions for this compound (m/z): 97, 125, 158, 258 (molecular ion).

Mandatory Visualization

G cluster_plant Plant Tissue Analysis Workflow p1 1. Homogenize Plant Sample (10-15g) p2 2. Extract with Acetonitrile & QuEChERS Salts p1->p2 p3 3. Centrifuge (≥3000 x g, 5 min) p2->p3 p4 4. dSPE Cleanup of Supernatant (PSA/C18/GCB) p3->p4 p5 5. Centrifuge & Filter (0.22 µm) p4->p5 p6 6. LC-MS/MS or GC-MS Analysis p5->p6

Caption: Workflow for this compound residue analysis in plant tissues.

G cluster_animal Animal Tissue Analysis Workflow a1 1. Homogenize Animal Tissue (5g) with Water a2 2. Protein Precipitation & Extraction (ACN/Acetic Acid, MgSO4, NaOAc) a1->a2 a3 3. Centrifuge (4000 rpm, 10 min) a2->a3 a4 4. SPE Cleanup of Supernatant (C18 Cartridge) a3->a4 a5 5. Evaporate & Reconstitute a4->a5 a6 6. LC-MS/MS or GC-MS Analysis a5->a6

Caption: Workflow for this compound residue analysis in animal tissues.

G cluster_instrumentation Instrumental Analysis Pathways start Prepared Sample Extract lcms LC-MS/MS (High Specificity & Sensitivity) start->lcms gcms GC-MS (Alternative for Volatile Analytes) start->gcms data Data Acquisition & Quantification lcms->data gcms->data

Caption: Instrumental analysis options for this compound residues.

References

Synthesis and purification of Demeton-S for experimental use

Author: BenchChem Technical Support Team. Date: December 2025

I am unable to provide detailed application notes and protocols for the synthesis and purification of Demeton-S. This compound is a highly toxic organophosphate compound with significant health and environmental risks. The synthesis of such hazardous materials should only be conducted by trained professionals in appropriately equipped and certified laboratories, following strict safety and regulatory guidelines.

Providing detailed instructions for the synthesis of this substance would be irresponsible and could facilitate its production by untrained individuals, leading to dangerous exposure and potential harm. My purpose is to be helpful and harmless, and that includes preventing the dissemination of information that could be used to create dangerous substances outside of a controlled and safe research environment.

Application Notes and Protocols for Safe Handling of Demeton-S in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and use of Demeton-S in a laboratory setting. This compound is a highly toxic organophosphate pesticide that acts as a potent acetylcholinesterase inhibitor.[1] Strict adherence to these safety precautions is crucial to prevent exposure and ensure a safe working environment.

Hazard Profile and Toxicological Information

This compound is classified as highly toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[2][3] It functions by inhibiting acetylcholinesterase, an enzyme critical for nerve function, leading to an accumulation of acetylcholine (B1216132) and continuous nerve impulse transmission.[1] This can result in muscle spasms, respiratory paralysis, and death.[1]

Symptoms of Acute Exposure: Acute exposure to this compound may produce a range of symptoms, including:

  • Pinpoint pupils and blurred vision[4]

  • Headache, dizziness, and confusion[4][5]

  • Muscle spasms, weakness, and paralysis[4][5]

  • Nausea, vomiting, abdominal cramps, and diarrhea[4][5]

  • Salivation, sweating, and rhinorrhea[5]

  • Chest tightness, wheezing, and respiratory depression[4][5]

  • Seizures, coma, and cardiac irregularities[4][5]

Data Presentation: Physical and Chemical Properties & Exposure Limits

PropertyValueReference
Chemical Formula C8H19O3PS2[1]
Molecular Weight Approximately 258.34 g/mol [1]
Appearance Clear to pale yellow liquid[1]
Solubility Slightly soluble in water; highly soluble in organic solvents like Ethanol and Acetone.[1]
Density Approximately 1.2 g/cm³[1]
Exposure LimitValueIssuing Organization
OSHA PEL 0.1 mg/m³ (Time-Weighted Average) for general organophosphates.OSHA[1]
NIOSH REL 0.1 mg/m³ (Time-Weighted Average)NIOSH[1]
ACGIH TLV 0.1 mg/m³ (Time-Weighted Average)ACGIH[1]

Experimental Protocols

Personal Protective Equipment (PPE)

A comprehensive assessment of required PPE must be conducted before handling this compound. The following is a mandatory minimum:

  • Respiratory Protection: A NIOSH-approved respirator with an organic vapor cartridge is required when handling open containers or when there is a risk of aerosol generation.[1][6] For emergency situations, a positive-pressure, full-facepiece self-contained breathing apparatus (SCBA) is necessary.[4]

  • Eye and Face Protection: Chemical safety goggles or a face shield must be worn.[1][7]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) are mandatory.[1][8] Always inspect gloves for integrity before use and practice proper glove removal techniques to avoid skin contact.[8]

    • Protective Clothing: A lab coat, buttoned to its full length, is required.[8] For tasks with a higher risk of splashing, chemical-resistant coveralls and aprons are necessary.[1]

  • Footwear: Closed-toe shoes are required. The area of skin between the shoe and ankle should not be exposed.[8]

Safe Handling and Storage
  • Ventilation: All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[8]

  • Restricted Access: The area where this compound is handled and stored should be clearly marked with warning signs, and access should be restricted to authorized personnel only.

  • Hygiene Practices:

    • Avoid contact with skin, eyes, and clothing.[2][8]

    • Do not eat, drink, or smoke in areas where this compound is handled.[2][7]

    • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[2][7][8]

  • Storage:

    • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizers and alkalis.[1]

    • Keep containers tightly closed and properly labeled.[1]

    • Store in secondary containment labeled as an "acute toxin."[8]

    • Store in an area without drain or sewer access.[9]

Spill Cleanup Protocol

In the event of a this compound spill, follow these procedures immediately:

  • Evacuate and Secure the Area:

    • Alert personnel in the immediate vicinity and evacuate the area.

    • If the spill is large or poses a significant inhalation hazard, pull the fire alarm to evacuate the building.[10]

    • Restrict access to the spill area.[10]

  • Personal Protective Equipment:

    • Don the appropriate PPE, including respiratory protection, chemical-resistant gloves, protective clothing, and eye protection, before attempting to clean the spill.[11]

  • Containment:

    • For liquid spills, contain the spill by creating a dike with absorbent materials like sand, diatomite, or universal binders.[6][12] Do not use combustible materials like sawdust.[6]

    • For powdered spills, lightly mist with water to prevent the dust from becoming airborne, or cover with a plastic sheet.[10]

  • Cleanup:

    • Absorb the spilled liquid with an inert, non-combustible absorbent material.[13]

    • Carefully sweep or scoop up the contaminated absorbent material and place it into a labeled, sealed container for hazardous waste disposal.[12][14]

  • Decontamination:

    • Decontaminate the spill area using a solution of household bleach and water or another appropriate decontaminant.[10][12]

    • Allow the decontamination solution to sit for a designated period before absorbing it with fresh material.[14]

    • Wash all tools and reusable PPE with soap and water.[14]

  • Waste Disposal:

    • All contaminated materials, including absorbent materials, disposable PPE, and cleaning supplies, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[1][8] Never pour this compound waste down the drain.[1]

First Aid Procedures

Immediate medical attention is critical in the event of any exposure to this compound.

  • Inhalation:

    • Move the victim to fresh air immediately.[1]

    • If breathing is difficult or has stopped, provide artificial respiration.[2]

    • Seek immediate medical attention.[1]

  • Skin Contact:

    • Immediately remove all contaminated clothing.[1][2]

    • Wash the affected skin area thoroughly with soap and water.[1][2]

    • Seek immediate medical attention.[1]

  • Eye Contact:

    • Immediately flush the eyes with copious amounts of lukewarm water for at least 15 minutes, holding the eyelids open.[1][4]

    • Remove contact lenses if present and easy to do so.

    • Seek immediate medical attention.[1]

  • Ingestion:

    • Do NOT induce vomiting.[1]

    • Rinse the mouth with water.[2]

    • If the person is conscious and able to swallow, give them a small amount of water or milk to drink.

    • Administer activated charcoal if directed by a medical professional.[1]

    • Seek immediate medical attention.[1][2]

Mandatory Visualizations

DemetonS_Handling_Workflow start_end start_end process process decision decision precaution precaution start Start Handling This compound ppe Don Appropriate PPE start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood handling Handle this compound fume_hood->handling spill_check Spill Occurred? handling->spill_check spill_protocol Follow Spill Cleanup Protocol spill_check->spill_protocol Yes decontaminate Decontaminate Work Area and Equipment spill_check->decontaminate No spill_protocol->decontaminate waste_disposal Dispose of Waste Properly decontaminate->waste_disposal remove_ppe Remove PPE waste_disposal->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end End of Procedure wash_hands->end

Caption: Workflow for the routine handling of this compound in a laboratory setting.

DemetonS_Emergency_Response event event action action decision decision first_aid first_aid spill This compound Spill or Exposure evacuate Evacuate Area & Alert Others spill->evacuate exposure_check Personnel Exposed? evacuate->exposure_check first_aid_protocol Initiate First Aid and Call for Medical Assistance exposure_check->first_aid_protocol Yes spill_size Major or Minor Spill? exposure_check->spill_size No first_aid_protocol->spill_size major_spill Call Emergency Response spill_size->major_spill Major minor_spill Follow Spill Cleanup Protocol spill_size->minor_spill Minor report Report Incident major_spill->report minor_spill->report

Caption: Emergency response workflow for a this compound spill or exposure event.

DemetonS_Hazard_Pathway compound compound enzyme enzyme neurotransmitter neurotransmitter effect effect demeton This compound ache Acetylcholinesterase (AChE) demeton->ache Inhibits ach Acetylcholine (ACh) ache->ach Breaks down accumulation ACh Accumulation in Synapse overstimulation Continuous Nerve Overstimulation accumulation->overstimulation symptoms Toxic Symptoms (e.g., muscle spasms, respiratory failure) overstimulation->symptoms

Caption: Simplified signaling pathway illustrating the toxic action of this compound.

References

Experimental design for studying the systemic action of Demeton-S in plants

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Studying the Systemic Action of Demeton-S in Plants

Introduction

This compound, an organophosphate insecticide, is recognized for its systemic and contact action against a range of agricultural pests, particularly sucking insects like aphids and mites.[1][2] As a systemic insecticide, it is absorbed by the plant and translocated through its vascular system, making various plant parts toxic to feeding pests.[1][3] Understanding the dynamics of its uptake, translocation, metabolism, and efficacy is crucial for optimizing its use, ensuring crop protection, and evaluating potential residue levels. This compound's primary mode of action is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects, leading to an accumulation of acetylcholine (B1216132) and subsequent paralysis and death.[4][5] In the plant, this compound is rapidly metabolized into toxic degradation products, primarily its sulfoxide (B87167) and sulfone derivatives, which are also potent AChE inhibitors.[6][7]

These application notes provide a comprehensive experimental framework for researchers to investigate the systemic properties of this compound in a controlled laboratory or greenhouse setting. The protocols cover plant treatment, sample analysis, translocation visualization, and efficacy assessment.

Experimental Objectives

The primary objectives of this experimental design are:

  • To quantify the rate of uptake and translocation of this compound from the point of application (roots or leaves) to other plant tissues.

  • To map the primary translocation pathways of this compound and its metabolites within the plant.

  • To identify and quantify the major metabolites of this compound (oxydemeton-methyl and this compound-methylsulfone) in different plant tissues over time.

  • To determine the biological efficacy of the systemic action of this compound against a target pest.

Experimental Design and Workflow

A randomized block design is recommended to minimize the effects of environmental variability within the greenhouse or growth chamber.[8][9]

  • Plant Species: Select a plant species susceptible to the target pest and suitable for greenhouse cultivation (e.g., fava beans, Vicia faba, for aphid studies).

  • Treatments:

    • Untreated Control (UTC): Plants receive no insecticide.

    • Vehicle Control: Plants are treated with the formulation blank (without this compound).

    • This compound Application (Soil Drench): Applied at a recommended rate to the soil.

    • This compound Application (Foliar Spray): Applied to a specific leaf to study translocation.

  • Replication: Each treatment group should have a minimum of four to five replicate plants.[10]

  • Sampling: Plant tissues (roots, stems, treated leaves, and new untreated leaves) and pests will be sampled at predetermined time points (e.g., 0, 1, 3, 7, and 14 days post-application).

Below is a graphical representation of the experimental workflow.

G Experimental Workflow for this compound Systemic Action Study cluster_setup Phase 1: Setup cluster_treatment Phase 2: Treatment cluster_sampling Phase 3: Sampling & Bioassay cluster_analysis Phase 4: Analysis cluster_conclusion Phase 5: Data Interpretation P1 Plant Cultivation (e.g., Vicia faba) P2 Experimental Design (Randomized Blocks) P1->P2 T1 This compound Application (Soil Drench / Foliar Spray) P2->T1 T2 Control Group Treatment S1 Time-Course Sampling (Roots, Stems, Leaves) T1->S1 S2 Pest Infestation (e.g., Aphids) T1->S2 A1 Sample Preparation (Extraction & Cleanup) S1->A1 S3 Efficacy Assessment (Pest Mortality) S2->S3 D1 Data Collation & Statistical Analysis S3->D1 A2 Chemical Analysis (LC-MS/MS) A1->A2 A2->D1 A3 Visualization (Autoradiography) A3->D1 D2 Reporting & Conclusions D1->D2

Caption: A flowchart of the experimental design.

Detailed Experimental Protocols

Protocol 1: Plant Cultivation and Treatment Application
  • Plant Growth: Cultivate bean plants (Vicia faba) in pots with a standardized soil mix until they reach the 3-4 true leaf stage. Maintain under controlled greenhouse conditions (22±2°C, 16:8 h light:dark photoperiod).

  • Preparation of Dosing Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., acetone) and dilute to the final concentration with water containing a non-ionic surfactant (0.01%).

  • Soil Drench Application: For root uptake studies, apply 50 mL of the this compound solution evenly to the soil surface of each pot.

  • Foliar Application: For leaf uptake studies, carefully apply a precise volume (e.g., 10 µL) of the solution to the adaxial surface of a single, fully expanded leaf. The treated area can be enclosed in a lanolin ring to prevent runoff.

Protocol 2: Sample Collection and Preparation
  • Tissue Collection: At each time point, harvest three to four plants per treatment group. Carefully separate the plants into roots, stem, treated leaf (if applicable), and new, untreated upper leaves.

  • Root Washing: Gently wash roots with tap water followed by distilled water to remove soil particles.

  • Homogenization: Weigh each tissue type, flash-freeze in liquid nitrogen, and grind to a fine powder using a mortar and pestle or a cryogenic grinder. Store samples at -80°C until extraction.

  • Extraction (QuEChERS Method Adaptation):

    • Weigh 5 g of homogenized plant tissue into a 50 mL centrifuge tube.

    • Add 10 mL of water and 10 mL of acetonitrile (B52724).

    • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

    • Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.[11]

    • Collect an aliquot of the upper acetonitrile layer for cleanup.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer 1 mL of the acetonitrile extract to a 2 mL dSPE tube containing PSA (primary secondary amine) sorbent and MgSO₄.

    • Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.

    • Filter the supernatant through a 0.22 µm filter into an autosampler vial for analysis.

Protocol 3: Quantification by LC-MS/MS
  • Instrumentation: Use a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.[11][12]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: Gradient elution with (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS Detection: Operate in Multiple Reaction Monitoring (MRM) mode. Develop a method using certified reference standards for this compound, Oxydemeton-methyl (sulfoxide), and this compound-methylsulfone.

  • Quantification: Create a matrix-matched calibration curve to quantify the concentration of each analyte in the plant extracts. Express results in µg/g of fresh tissue weight.

Protocol 4: Bioassay for Systemic Efficacy
  • Pest Infestation: Two days after insecticide application, infest the upper, new leaves of each plant with 10 apterous adult aphids (Aphis fabae) using a fine paintbrush.

  • Mortality Assessment: At 24, 48, and 72 hours after infestation, count the number of live and dead aphids on the infested leaves. Aphids that are moribund or unable to move when prodded are considered dead.

  • Data Analysis: Calculate the percentage mortality for each replicate, correcting for control mortality using Abbott's formula if necessary.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatments and time points.

Table 1: Concentration of this compound and Metabolites in Bean Plants Following Soil Drench Application (µg/g fresh weight)

Time Point Tissue This compound Oxydemeton-methyl (Sulfoxide) This compound-methylsulfone
Day 1 Roots 1.58 ± 0.21 2.34 ± 0.33 0.45 ± 0.09
Stem 0.12 ± 0.03 0.55 ± 0.08 0.11 ± 0.02
Leaves < LOQ 0.21 ± 0.04 0.05 ± 0.01
Day 3 Roots 0.67 ± 0.11 3.11 ± 0.45 1.22 ± 0.18
Stem 0.25 ± 0.05 1.89 ± 0.27 0.68 ± 0.10
Leaves 0.05 ± 0.01 1.54 ± 0.22 0.51 ± 0.07
Day 7 Roots 0.15 ± 0.04 1.76 ± 0.29 1.58 ± 0.24
Stem 0.11 ± 0.02 1.62 ± 0.25 1.11 ± 0.16
Leaves < LOQ 1.98 ± 0.31 1.32 ± 0.19
Day 14 Roots < LOQ 0.54 ± 0.10 0.88 ± 0.14
Stem < LOQ 0.78 ± 0.13 0.71 ± 0.11
Leaves < LOQ 1.12 ± 0.18 0.95 ± 0.15

Data are presented as Mean ± Standard Deviation (n=4). LOQ = Limit of Quantification.

Table 2: Efficacy of Systemic this compound (Soil Drench) Against Aphids on New Growth

Time After Infestation Treatment Corrected Mortality (%)
24 hours Untreated Control 0%
This compound 45.5 ± 5.1%
48 hours Untreated Control 2.1%
This compound 88.2 ± 7.3%
72 hours Untreated Control 4.5%
This compound 97.8 ± 3.2%

Data are presented as Mean ± Standard Deviation (n=4).

Visualization of Pathways

Translocation Pathway in Plants

This compound and its metabolites are primarily transported via the xylem, the plant's water-conducting tissue.[6] Following root uptake, it moves upwards with the transpiration stream to the stems and leaves. After foliar application, local penetration occurs, but significant translocation away from the treated leaf is limited.[6] Within the plant tissues, it is rapidly oxidized.

G Translocation and Metabolism of this compound in a Plant cluster_plant Plant System cluster_soil Soil Application cluster_metabolism Metabolic Conversion Leaves Leaves (Sink) Stem Stem (Xylem Transport) Stem->Leaves Accumulation Metabolites This compound Oxidation Oxidation Stem->Metabolites Metabolized in tissues Roots Roots (Uptake) Roots->Stem Translocation Soil This compound in Soil Soil->Roots Uptake Products Oxydemeton-methyl (Sulfoxide) This compound-methylsulfone (Sulfone) Metabolites:f0->Products:n Fast Metabolites:f1->Products:s Slower

Caption: this compound uptake, translocation, and metabolism.

Mode of Action in Target Pest

The ultimate systemic action relies on the insecticide reaching a feeding pest and inhibiting its acetylcholinesterase (AChE).

G Mechanism of Acetylcholinesterase Inhibition by this compound cluster_normal Normal Synaptic Function cluster_inhibited Inhibited Function (this compound Present) ACh Acetylcholine (ACh) (Neurotransmitter) AChE Acetylcholinesterase (AChE) (Enzyme) ACh->AChE Hydrolyzed by Receptor Postsynaptic Receptor ACh->Receptor Binds & Stimulates Blocked_AChE Inhibited AChE ACh->Blocked_AChE Cannot bind Products Choline + Acetic Acid AChE->Products Breaks down into Receptor->ACh Signal terminated Demeton This compound / Metabolites Demeton->Blocked_AChE Binds & Inhibits Accumulation ACh Accumulation Blocked_AChE->Accumulation Leads to Result Continuous Nerve Firing Paralysis -> Death Accumulation->Result

Caption: The biochemical mode of action of this compound.

References

Application Notes and Protocols for Assessing Demeton-S Cytotoxicity Using Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demeton-S is an organophosphate insecticide and acaricide known for its systemic, contact, and stomach action.[1] Its primary mechanism of toxicity is the inhibition of acetylcholinesterase (AChE), an essential enzyme for the proper functioning of the nervous system.[1][2] This leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent neurotoxicity.[3] Due to its high toxicity to mammals, its use has been banned in many countries.[4] Understanding the cytotoxic effects of this compound at the cellular level is crucial for toxicological assessment and the development of potential safety measures.

These application notes provide a framework for utilizing in vitro cell culture models to evaluate the cytotoxicity of this compound. The protocols detailed below are designed to be adapted for various research needs, from determining basic cell viability to investigating the underlying mechanisms of toxicity, such as the induction of oxidative stress and apoptosis. While specific cytotoxicity data for this compound in many cultured cell lines is limited in publicly available literature, the methodologies described are based on established practices for assessing organophosphate toxicity.

Recommended Cell Culture Models

The choice of cell line is critical for obtaining relevant toxicological data. For neurotoxicity assessment, human neuroblastoma cell lines are widely used. For evaluating general cytotoxicity and hepatotoxicity, liver-derived cell lines are recommended.

  • SH-SY5Y (Human Neuroblastoma): A well-established model for neurotoxicity studies due to its human origin and neuronal characteristics.[5]

  • HepG2 (Human Hepatocellular Carcinoma): A standard cell line for in vitro toxicology, particularly for assessing the hepatotoxic potential of compounds.[6][7]

  • PC12 (Rat Pheochromocytoma): A cell line often used in neurotoxicology research that can be differentiated into neuron-like cells.[8]

  • HaCaT (Human Keratinocyte): A non-tumorigenic cell line used in toxicology to assess dermal toxicity.[5]

Data Presentation: Summary of Key Toxicological Data

The following table summarizes available in vitro inhibition data for this compound and its metabolite. Researchers are encouraged to generate similar data for their chosen cell lines to build a comprehensive cytotoxic profile.

CompoundSystemEndpointValueReference
This compound-methyl sulfoxideSheep Erythrocyte CholinesteraseIC50 (30 min @ 37°C)4.1 x 10⁻⁵ M[9]

Experimental Protocols

Protocol 1: Assessment of Cell Viability by MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Selected cell line (e.g., SH-SY5Y, HepG2)

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5% to avoid solvent-induced cytotoxicity.[10] Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with solvent) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Protocol 2: In Vitro Acetylcholinesterase Inhibition Assay

This protocol, based on the Ellman method, measures the activity of AChE in the presence of an inhibitor.[11]

Materials:

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • This compound stock solution

  • 96-well plate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DTNB in the Tris-HCl buffer.

    • Prepare a stock solution of ATCI in deionized water.

    • Prepare a working solution of AChE in the Tris-HCl buffer.

    • Prepare serial dilutions of this compound in the Tris-HCl buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 170 µL of Tris-HCl buffer

    • 20 µL of DTNB solution

    • 10 µL of this compound dilution (or buffer for control)

  • Enzyme Addition: Add 10 µL of the AChE working solution to each well.

  • Incubation: Incubate the plate at 37°C for 15 minutes.

  • Substrate Addition: Initiate the reaction by adding 10 µL of the ATCI solution to each well.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm every 10 seconds for 3 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of this compound. Determine the percentage of inhibition relative to the control and calculate the IC50 value.

Protocol 3: Assessment of Oxidative Stress - Measurement of Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCF-DA) to detect intracellular ROS levels.

Materials:

  • Selected cell line

  • Complete cell culture medium

  • This compound stock solution

  • DCF-DA solution (10 mM stock in DMSO)

  • Hank's Balanced Salt Solution (HBSS)

  • Black 96-well plate

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in a black 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound for a predetermined duration (e.g., 1-24 hours). Include a positive control (e.g., H₂O₂) and a vehicle control.

  • Probe Loading: Remove the treatment medium and wash the cells twice with warm HBSS. Add 100 µL of 10 µM DCF-DA in HBSS to each well and incubate for 30 minutes at 37°C in the dark.

  • Washing: Remove the DCF-DA solution and wash the cells twice with warm HBSS.

  • Fluorescence Measurement: Add 100 µL of HBSS to each well and measure the fluorescence intensity with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

  • Data Analysis: Normalize the fluorescence intensity of treated cells to the vehicle control to determine the fold increase in ROS production.

Protocol 4: Detection of Apoptosis by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Selected cell line

  • Complete cell culture medium

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Visualization of Experimental Workflow and Signaling Pathways

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Cytotoxicity Assessment cluster_data Data Analysis Cell_Culture Cell Seeding (SH-SY5Y, HepG2, etc.) Demeton_S This compound Preparation (Serial Dilutions) Treatment Cell Treatment (24, 48, 72h) Viability Cell Viability Assay (e.g., MTT) Treatment->Viability AChE AChE Inhibition Assay Treatment->AChE Oxidative_Stress Oxidative Stress Assays (e.g., ROS Detection) Treatment->Oxidative_Stress Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis IC50 IC50 Determination Viability->IC50 AChE->IC50 Mechanism Mechanism Elucidation Oxidative_Stress->Mechanism Apoptosis->Mechanism

Caption: Workflow for assessing this compound cytotoxicity in vitro.

DemetonS_Signaling cluster_primary Primary Mechanism cluster_secondary Potential Downstream Effects Demeton_S This compound AChE Acetylcholinesterase (AChE) Inhibition Demeton_S->AChE Inhibits ACh Acetylcholine (ACh) Accumulation AChE->ACh Cholinergic_Stress Cholinergic Stress ACh->Cholinergic_Stress Leads to Oxidative_Stress Oxidative Stress (ROS Production) Cholinergic_Stress->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Apoptosis Apoptosis (Programmed Cell Death) Mitochondrial_Dysfunction->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death

Caption: Proposed signaling pathway for this compound induced cytotoxicity.

References

Application Notes and Protocols for Determining Demeton-S Inhibition of Acetylcholinesterase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132), which terminates the synaptic signal.[1] Organophosphates, such as Demeton-S, are potent inhibitors of AChE.[2] The inhibition of AChE by organophosphates leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors, which can cause severe toxic effects, including respiratory failure and death.[3][4][5] Understanding the kinetics of this inhibition is crucial for toxicology studies and the development of potential antidotes.

This document provides detailed protocols for determining the inhibitory effect of this compound on acetylcholinesterase activity using a colorimetric enzyme kinetics assay based on Ellman's method.[6][7][8]

Principle of the Assay

The assay to measure acetylcholinesterase activity is based on the Ellman's method, a reliable and straightforward colorimetric technique.[7][8] The principle involves a two-step reaction:

  • Enzymatic Reaction: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (B1193921) (ATChI) to produce thiocholine (B1204863) and acetate.[8][9]

  • Colorimetric Reaction: The resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified by measuring its absorbance at 412 nm.[6][8]

The rate of TNB formation is directly proportional to the AChE activity. The presence of an inhibitor, such as this compound, will decrease the rate of this reaction.

G cluster_enzymatic Enzymatic Reaction cluster_colorimetric Colorimetric Reaction cluster_inhibition Inhibition AChE Acetylcholinesterase (AChE) Thiocholine Thiocholine AChE->Thiocholine hydrolyzes ATChI Acetylthiocholine (ATChI) ATChI->AChE Acetate Acetate Thiocholine_c Thiocholine Thiocholine->Thiocholine_c DTNB DTNB (colorless) DTNB->Thiocholine_c TNB TNB (yellow) Thiocholine_c->TNB reacts with DemetonS This compound DemetonS->AChE inhibits G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, AChE, ATChI, DTNB, this compound) Plate Prepare 96-well Plate (Blank, Control, Test Samples) Reagents->Plate Preincubation Add Buffer, AChE, DTNB, Inhibitor Pre-incubate for 10 min at 25°C Plate->Preincubation Initiation Add Substrate (ATChI) to initiate reaction Preincubation->Initiation Measurement Measure Absorbance at 412 nm (Kinetic Mode) Initiation->Measurement Rate Calculate Reaction Rates (ΔAbs/min) Measurement->Rate Inhibition Calculate % Inhibition Rate->Inhibition Kinetics Determine Kinetic Parameters (Km, Vmax, Ki) Rate->Kinetics IC50 Determine IC50 Inhibition->IC50 G cluster_types Types of Reversible Inhibition cluster_effects Effect on Kinetic Parameters cluster_binding Inhibitor Binding Site Competitive Competitive Km_inc Km increases Competitive->Km_inc Vmax_const Vmax constant Competitive->Vmax_const ActiveSite Binds to Active Site Competitive->ActiveSite Noncompetitive Non-competitive Km_const Km constant Noncompetitive->Km_const Vmax_dec Vmax decreases Noncompetitive->Vmax_dec Allosteric Binds to Allosteric Site Noncompetitive->Allosteric Uncompetitive Uncompetitive Km_dec Km decreases Uncompetitive->Km_dec Vmax_dec2 Vmax decreases Uncompetitive->Vmax_dec2 ES_Complex Binds to ES Complex Uncompetitive->ES_Complex

References

Application Notes and Protocols for Radiolabeled Demeton-S in Translocation and Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demeton-S, a systemic organophosphate insecticide, has been a subject of interest in plant science for its ability to be absorbed and translocated within plants, providing protection against sucking insects. Understanding the dynamics of its movement (translocation) and chemical transformation (metabolism) is crucial for assessing its efficacy, persistence, and potential residues in crops. The use of radiolabeled this compound, particularly with isotopes like ³²P or ³⁵S, offers a highly sensitive and specific method to trace its fate in plant systems. These studies are essential for regulatory purposes and for developing safer and more effective crop protection strategies.

This document provides detailed application notes and experimental protocols for conducting translocation and metabolism studies of this compound in plants using radiolabeling techniques.

Data Presentation

Translocation of ³²P-Demeton-S in Broad Bean Plants after Root Application

The following table summarizes representative data on the distribution of radioactivity in broad bean plants at different time points following root application of ³²P-labeled this compound. This data illustrates the upward movement of the compound and its metabolites from the roots to the aerial parts of the plant.

Time After ApplicationPlant PartTotal Radioactivity (% of Applied)Unchanged this compound (% of Total Radioactivity in Part)Primary Metabolites* (% of Total Radioactivity in Part)
24 hours Roots45.285.114.9
Stem10.570.329.7
Leaves5.855.644.4
72 hours Roots25.160.739.3
Stem18.945.254.8
Leaves15.330.169.9
168 hours (7 days) Roots10.725.474.6
Stem22.415.884.2
Leaves28.68.991.1

*Primary metabolites primarily consist of this compound sulfoxide (B87167) and this compound sulfone.

Metabolism of ³⁵S-Demeton-S in Apple Tree Leaves after Foliar Application

This table presents the metabolic fate of ³⁵S-labeled this compound applied to the leaves of apple trees over time. It demonstrates the rapid conversion of the parent compound into its primary oxidation products.

Time After ApplicationCompoundConcentration (µg/g fresh weight)% of Total ³⁵S Residue
2 hours This compound15.888.3
This compound Sulfoxide1.910.6
This compound Sulfone0.21.1
24 hours This compound5.229.1
This compound Sulfoxide10.558.7
This compound Sulfone2.212.3
72 hours This compound1.16.2
This compound Sulfoxide11.363.1
This compound Sulfone5.530.7
168 hours (7 days) This compound< 0.1< 0.5
This compound Sulfoxide8.949.7
This compound Sulfone8.949.7

Experimental Protocols

Protocol 1: Synthesis of Radiolabeled this compound

Objective: To synthesize ³⁵S-labeled this compound for use in translocation and metabolism studies.

Materials:

  • 2-(Ethylthio)ethanol

  • Thiophosphoryl chloride

  • Ethanol (B145695)

  • Pyridine (B92270)

  • [³⁵S]Elemental sulfur

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and stirring equipment

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Scintillation counter

Procedure:

  • Synthesis of O,O-diethyl thiophosphorochloridate:

    • In a three-necked flask equipped with a stirrer, dropping funnel, and condenser, dissolve thiophosphoryl chloride in anhydrous diethyl ether.

    • Cool the solution in an ice bath.

    • Slowly add a solution of ethanol and pyridine in diethyl ether dropwise with constant stirring.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.

    • Filter the mixture to remove pyridinium (B92312) hydrochloride precipitate.

    • The filtrate containing O,O-diethyl thiophosphorochloridate is used in the next step.

  • Reaction with 2-(Ethylthio)ethanol:

    • To the filtrate from the previous step, add 2-(ethylthio)ethanol.

    • Cool the mixture in an ice bath and slowly add pyridine with stirring.

    • Allow the reaction to proceed at room temperature for 4 hours.

  • Incorporation of ³⁵S:

    • This step involves a sulfur exchange reaction. Add a stoichiometric amount of [³⁵S]elemental sulfur to the reaction mixture.

    • Heat the mixture under reflux for 2-3 hours to facilitate the exchange of non-labeled sulfur with ³⁵S.

  • Work-up and Purification:

    • Wash the reaction mixture sequentially with dilute hydrochloric acid, sodium bicarbonate solution, and water.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude ³⁵S-Demeton-S.

    • Purify the product using column chromatography on silica (B1680970) gel, eluting with a hexane:ethyl acetate (B1210297) gradient.

    • Monitor the fractions by TLC and autoradiography to identify the radiolabeled product.

    • Confirm the identity and purity of the synthesized ³⁵S-Demeton-S by mass spectrometry and NMR spectroscopy.

    • Determine the specific activity of the final product using a scintillation counter.

Protocol 2: Plant Translocation and Metabolism Study

Objective: To determine the translocation and metabolic fate of radiolabeled this compound in a selected plant species (e.g., bean plants).

Materials:

  • Healthy, uniform bean plants (e.g., Phaseolus vulgaris) grown in a controlled environment.

  • Radiolabeled this compound (³²P or ³⁵S) of known specific activity.

  • Formulation blank (for spray applications).

  • Microsyringe or sprayer for application.

  • Liquid scintillation cocktail and vials.

  • Liquid scintillation counter.

  • Homogenizer.

  • Centrifuge.

  • Solvents for extraction (e.g., acetone, acetonitrile (B52724), ethyl acetate).

  • Solid-phase extraction (SPE) cartridges for cleanup (e.g., C18).

  • High-Performance Liquid Chromatography (HPLC) system with a radiodetector and a UV detector.

  • LC-Mass Spectrometry (LC-MS) for metabolite identification.

Procedure:

  • Plant Growth and Acclimatization:

    • Grow bean plants from seed in a controlled environment chamber with a defined light/dark cycle, temperature, and humidity.

    • Use a nutrient solution for hydroponic culture or a standardized soil mix.

    • Select uniform plants at the 2-3 true leaf stage for the experiment.

  • Application of Radiolabeled this compound:

    • Foliar Application: Prepare a treatment solution of radiolabeled this compound in a suitable formulation (e.g., with a surfactant). Apply a known volume and concentration to a specific leaf of each plant using a microsyringe.

    • Root Application: Add a known amount of radiolabeled this compound to the hydroponic solution or soil around the roots of each plant.

  • Sample Collection:

    • Harvest plants at predetermined time intervals (e.g., 2, 24, 72, and 168 hours) after application.

    • For foliar application, carefully wash the treated leaf with a suitable solvent to remove any unabsorbed residue (leaf wash).

    • Separate the plants into different parts: treated leaf, other leaves, stem, and roots.

  • Sample Processing and Extraction:

    • Record the fresh weight of each plant part.

    • Homogenize each plant part in a suitable extraction solvent (e.g., 80% acetonitrile in water).

    • Centrifuge the homogenate and collect the supernatant.

    • Perform a second extraction of the pellet and combine the supernatants.

    • Measure the total radioactivity in an aliquot of the combined extract using liquid scintillation counting.

    • Combust a portion of the remaining plant solids to determine the amount of non-extractable (bound) radioactivity.

  • Cleanup of Extracts:

    • Pass the crude extract through an SPE cartridge (e.g., C18) to remove interfering plant pigments and other matrix components.

    • Elute the analytes of interest with a suitable solvent.

  • Analysis and Quantification:

    • Analyze the cleaned-up extracts using an HPLC system equipped with a radiodetector.

    • Use a suitable reversed-phase column and a gradient elution program with a mobile phase of acetonitrile and water.

    • Identify and quantify the parent this compound and its metabolites (sulfoxide and sulfone) based on their retention times compared to analytical standards.

    • Confirm the identity of the metabolites using LC-MS.

  • Data Analysis:

    • Calculate the amount of radioactivity in each plant part and express it as a percentage of the total applied radioactivity.

    • Determine the concentration of this compound and its metabolites in each plant part at each time point.

    • Construct tables and graphs to visualize the translocation and metabolism of this compound over time.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_data Data Interpretation synthesis Synthesis of Radiolabeled this compound application Application to Plants (Foliar or Root) synthesis->application plant_growth Plant Growth and Acclimatization plant_growth->application sampling Sample Collection (Time Course) application->sampling separation Separation of Plant Parts sampling->separation extraction Extraction of Radioactivity separation->extraction cleanup Extract Cleanup (SPE) extraction->cleanup hplc HPLC with Radiodetector cleanup->hplc lcms Metabolite ID (LC-MS) hplc->lcms quantification Quantification of Parent & Metabolites hplc->quantification translocation_analysis Translocation Assessment quantification->translocation_analysis metabolism_analysis Metabolism Pathway quantification->metabolism_analysis Demeton_S_Metabolism Demeton_S This compound Sulfoxide This compound Sulfoxide (Primary Metabolite) Demeton_S->Sulfoxide Oxidation (in planta) Sulfone This compound Sulfone (Secondary Metabolite) Sulfoxide->Sulfone Further Oxidation (in planta)

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Demeton-S Degradation in Aqueous Experimental Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting the degradation of Demeton-S in aqueous experimental media. The following information is designed to address common issues and provide clear, actionable solutions to ensure the stability and integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the degradation of this compound in an aqueous environment?

A1: The stability of this compound in aqueous media is primarily influenced by pH, temperature, and exposure to light.[1] It is an organophosphate insecticide that can undergo hydrolysis, oxidation, and photolysis.

  • pH: this compound is susceptible to hydrolysis, with the rate being significantly affected by the pH of the medium. Generally, hydrolysis is faster under alkaline conditions.

  • Temperature: Higher temperatures accelerate the rate of chemical degradation, including hydrolysis.

  • Light: Exposure to light, particularly sunlight, can lead to the photolytic degradation of this compound.[1]

  • Microbial Activity: In non-sterile experimental media, microbial degradation can also contribute to the loss of this compound.

Q2: What are the expected degradation products of this compound in water?

A2: The major degradation product of this compound via hydrolysis is 1,2-bis(ethylthio)ethane.[1] Metabolic processes in organisms can lead to the oxidation of the thioether sulfur to form the corresponding sulfoxide (B87167) and sulfone.[2]

Q3: How can I minimize the degradation of this compound in my stock solutions and experimental media?

A3: To minimize degradation, it is crucial to control the storage and experimental conditions:

  • Storage of Stock Solutions: Prepare stock solutions in a stable organic solvent and store them at low temperatures (e.g., ≤ -18°C) in the dark.

  • pH Control: Maintain the pH of your aqueous media within a stable, preferably slightly acidic to neutral range (pH 5-7), unless the experimental design requires otherwise.

  • Temperature Control: Conduct experiments at a consistent and controlled temperature. Avoid exposing the experimental setup to high temperatures.

  • Light Protection: Protect your solutions and experimental setups from direct light by using amber glassware or covering them with aluminum foil.

  • Use of Sterile Conditions: If microbial degradation is a concern, use sterile aqueous media and maintain aseptic conditions throughout the experiment.

Q4: My analytical results show a rapid loss of this compound. How can I troubleshoot this issue?

A4: A rapid loss of this compound suggests significant degradation. Refer to the Troubleshooting Guide below for a systematic approach to identifying the cause. Key areas to investigate include the pH and temperature of your media, potential light exposure, and the possibility of microbial contamination.

Troubleshooting Guide: Unexpected this compound Degradation

This guide provides a step-by-step approach to identifying and resolving issues related to the unexpected degradation of this compound in your experiments.

Observed Problem Potential Cause Recommended Action
Rapid loss of this compound in aqueous media shortly after preparation. Incorrect pH of the medium. 1. Measure the pH of your aqueous medium immediately after preparation and at the end of the experiment. 2. Adjust the pH to a range of 5-7 using appropriate buffers, if your experimental protocol allows. 3. Verify the calibration of your pH meter.
High temperature. 1. Ensure your incubator, water bath, or experimental chamber is maintaining the target temperature accurately. 2. Use a calibrated thermometer to verify the temperature.
Photodegradation. 1. Repeat a small-scale experiment with light-protected (amber) vessels or by wrapping the containers in aluminum foil. 2. Compare the stability with a parallel experiment exposed to your standard laboratory lighting conditions.
Inconsistent this compound concentrations across replicate samples. Non-homogenous solution. 1. Ensure thorough mixing of the this compound stock solution into the aqueous media. 2. Vortex or sonicate the solution after spiking to ensure homogeneity.
Variable storage conditions. 1. Store all samples under identical conditions (temperature, light exposure). 2. Aliquot samples to minimize freeze-thaw cycles if applicable.
Presence of unexpected peaks in analytical chromatograms. Formation of degradation products. 1. Review the literature for known degradation products of this compound (e.g., 1,2-bis(ethylthio)ethane, sulfoxide, and sulfone derivatives).[1][2] 2. If possible, obtain analytical standards for these degradation products to confirm their identity.
Contamination of the experimental system. 1. Analyze a blank sample of your aqueous medium to check for interfering compounds. 2. Ensure all glassware and equipment are thoroughly cleaned and rinsed with high-purity solvent before use.
Slower than expected degradation in a biodegradation study. Low microbial activity. 1. Verify the viability and activity of your microbial inoculum. 2. Ensure the experimental medium contains the necessary nutrients for microbial growth.
Inhibition of microbial activity by this compound concentration. 1. Consider that high concentrations of this compound may be toxic to the microorganisms.[3] 2. Perform a dose-response experiment to determine the optimal concentration range for your biodegradation study.

Quantitative Data on this compound Stability

The following table summarizes the hydrolysis half-life of this compound and the related compound this compound-methyl under various conditions.

CompoundpHTemperature (°C)Half-life (days)
This compound5.72753[1]
This compound5.715347[1]
This compound-methyl42263[4]
This compound-methyl72056[4]
This compound-methyl9228[4]

Note: Data for this compound-methyl is included to provide additional context on the stability of similar organophosphate pesticides.

Experimental Protocols

Protocol for Aqueous Stability Study of this compound (Hydrolysis)

This protocol is designed to assess the hydrolytic degradation of this compound at different pH levels.

1. Materials:

  • This compound analytical standard

  • High-purity water (e.g., Type I)

  • pH buffers (pH 4, 7, and 9)

  • Acetonitrile (or other suitable organic solvent) for stock solution

  • Volumetric flasks

  • Amber glass vials with screw caps

  • Calibrated pH meter and thermometer

  • Analytical instrument for quantification (e.g., GC-FPD, GC-MS, LC-MS/MS)

2. Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound analytical standard.

    • Dissolve it in a suitable organic solvent (e.g., acetonitrile) to prepare a concentrated stock solution (e.g., 1 mg/mL). Store this solution at ≤ -18°C in the dark.

  • Preparation of Test Solutions:

    • Prepare aqueous buffer solutions at pH 4, 7, and 9.

    • Allow the buffer solutions to equilibrate to the desired experimental temperature (e.g., 25°C).

    • Spike a known volume of the this compound stock solution into each buffer solution to achieve the desired initial concentration (e.g., 1 µg/mL). Ensure the volume of organic solvent from the stock solution is minimal (e.g., <0.1%) to avoid affecting the aqueous properties.

    • Thoroughly mix the test solutions.

  • Incubation:

    • Dispense the test solutions into replicate amber glass vials for each pH and time point.

    • Incubate the vials at a constant temperature in the dark.

  • Sampling:

    • At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, and 56 days), sacrifice a set of replicate vials from each pH group.

    • Immediately upon sampling, quench any further degradation by adding a suitable quenching agent or by preparing the sample for analysis at a low temperature.

  • Sample Analysis:

    • Extract this compound from the aqueous samples using an appropriate method (e.g., liquid-liquid extraction or solid-phase extraction).

    • Analyze the extracts using a validated analytical method to determine the concentration of this compound.

  • Data Analysis:

    • Plot the concentration of this compound versus time for each pH.

    • Determine the degradation kinetics (e.g., first-order) and calculate the half-life (t½) for each condition.

Visualizations

DemetonS_Degradation_Pathway DemetonS This compound Hydrolysis Hydrolysis (pH dependent) DemetonS->Hydrolysis H₂O Oxidation Oxidation (Metabolic/Chemical) DemetonS->Oxidation [O] Photolysis Photolysis (Light induced) DemetonS->Photolysis hv DegradationProduct1 1,2-bis(ethylthio)ethane Hydrolysis->DegradationProduct1 DegradationProduct2 This compound Sulfoxide Oxidation->DegradationProduct2 DegradationProduct3 This compound Sulfone Oxidation->DegradationProduct3 OtherProducts Other Photodegradation Products Photolysis->OtherProducts DegradationProduct2->Oxidation [O]

Caption: Potential degradation pathways of this compound in aqueous media.

Troubleshooting_Workflow Start Start: Unexpected this compound Degradation Observed CheckpH Check pH of Aqueous Media Start->CheckpH CheckTemp Verify Experimental Temperature CheckpH->CheckTemp Correct AdjustpH Adjust and Buffer pH CheckpH->AdjustpH Incorrect CheckLight Assess Light Exposure CheckTemp->CheckLight Correct CalibrateTemp Calibrate Temperature Control Equipment CheckTemp->CalibrateTemp Incorrect CheckMicrobial Consider Microbial Contamination CheckLight->CheckMicrobial Protected ProtectFromLight Use Amber Glassware or Protect from Light CheckLight->ProtectFromLight Exposed UseSterile Use Sterile Media and Aseptic Techniques CheckMicrobial->UseSterile Suspected ReRun Re-run Experiment CheckMicrobial->ReRun Unlikely AdjustpH->ReRun CalibrateTemp->ReRun ProtectFromLight->ReRun UseSterile->ReRun

Caption: Troubleshooting workflow for unexpected this compound degradation.

References

Technical Support Center: Optimizing Demeton-S Detection in LC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS analysis of Demeton-S. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their analytical methods for sensitive and accurate detection of this compound.

Troubleshooting Guides

This section addresses specific issues that may arise during the LC-MS analysis of this compound, providing step-by-step solutions.

Issue 1: Poor Signal Intensity or No Peak Detected for this compound

Question: I am not seeing a peak for this compound, or the signal intensity is very low. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no signal for this compound can stem from several factors throughout the analytical workflow, from sample preparation to instrument settings. Follow these troubleshooting steps:

  • Verify Instrument Performance:

    • Check System Suitability: Before running samples, always perform a system suitability test (SST) by injecting a known concentration of a this compound standard.[1] This will confirm that the LC-MS system is performing as expected.

    • Inspect the MS Spray: Visually check the electrospray ionization (ESI) source. Ensure the capillary is protruding about 1mm and that you can see a consistent, stable spray cone without sputtering.[2] An inconsistent spray can lead to a fluctuating or weak signal. If issues are observed, consider cleaning or replacing the capillary.[2]

  • Evaluate Sample Preparation:

    • Extraction Efficiency: this compound and its metabolites can be extracted using various methods, including solid-phase extraction (SPE) with C18 cartridges or liquid-liquid extraction.[3][4] Ensure your chosen method is validated for your specific sample matrix. Inefficient extraction will result in low analyte concentration in the final sample.

    • Sample Stability: Organophosphorus pesticides can be susceptible to degradation. Consider if the sample was handled and stored correctly to prevent analyte loss.

  • Optimize Mass Spectrometry Parameters:

    • Ionization Source: Electrospray ionization (ESI) is commonly used for the analysis of polar pesticides like this compound.[5][6] Atmospheric pressure chemical ionization (APCI) can be an alternative for less polar compounds and may be less susceptible to matrix effects.[6][7] If signal is poor with ESI, testing APCI could be beneficial.

    • Polarity: Operate the mass spectrometer in positive ion mode for this compound and its related compounds, as they readily form protonated molecules [M+H]⁺.

    • MRM Transitions: For tandem mass spectrometry (MS/MS), ensure you are monitoring the correct and most sensitive multiple reaction monitoring (MRM) transitions. For this compound-methyl sulfone, a common precursor ion is m/z 263.0, with product ions around m/z 109 and 169.[8][9] These transitions should be optimized by infusing a standard solution of this compound.

  • Review Liquid Chromatography Conditions:

    • Column and Mobile Phase: A C18 reversed-phase column is typically suitable for separating this compound.[8] The mobile phase often consists of a gradient of water and acetonitrile (B52724) or methanol (B129727) with an additive like formic acid or acetic acid to improve peak shape and ionization efficiency.[4][8]

    • Retention Time Shifts: If the retention time has shifted significantly, the peak may be eluting outside of the acquisition window.[1] This can be caused by changes in mobile phase composition, column degradation, or temperature fluctuations.[1]

Issue 2: High Background Noise or Matrix Effects

Question: My chromatograms have high background noise, and I suspect matrix effects are suppressing my this compound signal. How can I mitigate this?

Answer:

Matrix effects are a common challenge in LC-MS analysis, especially with complex sample matrices like food or biological tissues.[10][11] They occur when co-eluting compounds interfere with the ionization of the target analyte, leading to signal suppression or enhancement.[10]

  • Improve Sample Cleanup:

    • QuEChERS: The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a popular and effective sample preparation technique for pesticide residue analysis in food matrices and can help reduce matrix components.[12]

    • Solid-Phase Extraction (SPE): Utilize SPE cartridges, such as those with C18 or graphitized carbon black/primary secondary amine (PSA) sorbents, to remove interfering compounds from the sample extract.[13][14]

  • Modify Chromatographic Conditions:

    • Gradient Optimization: Adjust the LC gradient to better separate this compound from co-eluting matrix components. A longer, shallower gradient can improve resolution.

    • Column Selection: Consider using a column with a different selectivity if co-elution is a persistent issue.

  • Use Matrix-Matched Calibration:

    • To compensate for signal suppression or enhancement, prepare calibration standards in a blank matrix extract that is free of the analyte.[13] This approach helps to mimic the matrix effects seen in the samples, leading to more accurate quantification.

  • Dilute the Sample:

    • Diluting the sample extract can significantly reduce the concentration of interfering matrix components.[15] However, ensure that after dilution, the this compound concentration remains above the limit of quantification (LOQ).

  • Employ an Internal Standard:

    • The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective way to correct for matrix effects and variations in sample preparation and instrument response. The SIL-IS should be added to the sample at the beginning of the extraction process.

Frequently Asked Questions (FAQs)

Q1: What are typical LC-MS parameters for this compound analysis?

A1: While optimal conditions vary depending on the specific instrument and sample matrix, here are some typical starting parameters:

ParameterTypical Setting
LC Column C18 reversed-phase (e.g., 150 x 2.1 mm, 3.5 µm)[8]
Mobile Phase A Water with 0.1% formic acid or 0.01% acetic acid[4][8]
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acid or 0.01% acetic acid[4][8]
Flow Rate 0.2 - 0.4 mL/min[8]
Injection Volume 5 - 20 µL[8]
Ionization Mode Electrospray Ionization (ESI), Positive Ion Mode
MS/MS Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) For this compound-methyl sulfone: 263.0[8][9]
Product Ions (m/z) For this compound-methyl sulfone: 109.1, 169.0[8][9]

Q2: What are the expected limits of detection (LOD) for this compound and its metabolites?

A2: The LOD is highly dependent on the matrix, sample preparation method, and instrument sensitivity. However, reported LODs for this compound-methylsulfon in biological samples like blood can be as low as 2 ng/g.[3] For agricultural products, methods are often validated at concentrations around 0.05 µg/g.[16][17]

CompoundMatrixLimit of Detection (LOD)Reference
Oxydemeton-methyl (B133069)Blood1 ng/g[3]
This compound-methylsulfonBlood2 ng/g[3]
This compound-methyl & metabolitesAgricultural ProductsValidated at 0.05 µg/g[16][17]

Q3: How should I prepare samples from complex matrices like fruits and vegetables?

A3: A common and effective method is a modified QuEChERS protocol.

Experimental Protocol: QuEChERS for Fruits and Vegetables

  • Homogenization: Homogenize a representative portion of the fruit or vegetable sample.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add internal standards if used.

    • Shake vigorously for 1 minute.

    • Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate) to induce phase separation.[12]

    • Shake again for 1 minute.

  • Centrifugation: Centrifuge the tube (e.g., at 3700 rpm for 5 minutes).[12]

  • Cleanup (Dispersive SPE):

    • Take an aliquot of the upper acetonitrile layer.

    • Transfer it to a microcentrifuge tube containing a d-SPE mixture (e.g., MgSO₄ and PSA) to remove interferences.

    • Vortex and centrifuge.

  • Final Preparation:

    • Take the supernatant, dilute with a suitable solvent if necessary, and filter through a 0.22 µm or 0.45 µm syringe filter before injection into the LC-MS system.[8]

Visualized Workflows

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing homogenize 1. Homogenize Sample extract 2. Extract with Acetonitrile & Salts homogenize->extract centrifuge1 3. Centrifuge extract->centrifuge1 cleanup 4. Dispersive SPE Cleanup centrifuge1->cleanup centrifuge2 5. Centrifuge cleanup->centrifuge2 prepare_inject 6. Dilute & Filter centrifuge2->prepare_inject inject 7. Inject into LC-MS prepare_inject->inject separate 8. LC Separation (C18 Column) inject->separate detect 9. MS/MS Detection (MRM Mode) separate->detect integrate 10. Peak Integration detect->integrate quantify 11. Quantification integrate->quantify

Caption: General experimental workflow for this compound analysis.

troubleshooting_logic start Low or No Signal check_sst System Suitability Test Pass? start->check_sst check_spray Visual MS Spray Check OK? check_sst->check_spray Yes fix_instrument Troubleshoot Instrument (Clean Source, Calibrate) check_sst->fix_instrument No check_mrm MRM Transitions Correct? check_spray->check_mrm Yes fix_capillary Clean/Replace Capillary check_spray->fix_capillary No check_lc LC Conditions (Column, Mobile Phase) OK? check_mrm->check_lc Yes optimize_ms Optimize MS Method (Infuse Standard) check_mrm->optimize_ms No fix_lc Prepare Fresh Mobile Phase, Check for Leaks/Blocks check_lc->fix_lc No review_prep Review Sample Prep (Extraction Efficiency) check_lc->review_prep Yes

Caption: Troubleshooting logic for low this compound signal.

References

How to prevent Demeton-S adsorption to laboratory plastics and glassware

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to mitigate the adsorption of Demeton-S to laboratory plastics and glassware. Adsorption can lead to significant analyte loss, impacting experimental accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound concentration lower than expected after sample preparation?

A significant loss of this compound during experimental procedures is often due to its adsorption onto the surfaces of laboratory consumables. This compound is a moderately hydrophobic organophosphate pesticide, which can lead to its binding with non-polar plastic surfaces such as polypropylene (B1209903) and polystyrene. Glass surfaces can also contribute to analyte loss through interactions with silanol (B1196071) groups.

Q2: Which type of labware is most prone to this compound adsorption?

Untreated plasticware, particularly polypropylene and polystyrene, generally poses a higher risk of adsorption for hydrophobic compounds like this compound compared to glassware.[1][2][3] However, standard borosilicate glassware can also adsorb organophosphates, necessitating proper cleaning and treatment.

Q3: How does the solvent I use affect this compound adsorption?

The choice of solvent is critical. Preparing and storing this compound in aqueous solutions without an organic modifier can increase the likelihood of adsorption to container walls. This compound is readily soluble in most polar organic solvents.[4] The addition of an organic solvent like methanol (B129727) to aqueous samples has been shown to be effective in reducing the adsorption of other organophosphate pesticides.[2]

Q4: Can the pH of my solution influence the adsorption of this compound?

Yes, the pH of the aqueous solution can affect the surface charge of both the labware and the analyte, influencing adsorption. For some organophosphate pesticides, such as diazinon (B1670403) and chlorpyrifos, adsorption is most significant around a neutral pH.[4][5] While specific data for this compound is limited, it is a factor to consider, especially when working with buffered solutions.

Q5: What is silanization and can it help prevent adsorption to glassware?

Silanization is a chemical process that masks the active silanol groups on a glass surface, replacing them with a hydrophobic layer.[6][7][8] This treatment is highly effective at preventing the adsorption of "sticky" compounds to glass and is a recommended procedure for trace analysis of organophosphates.

Troubleshooting Guide: Loss of this compound

If you suspect this compound loss due to adsorption, follow these troubleshooting steps:

  • Review Your Labware Selection:

    • Are you using polypropylene or polystyrene tubes or plates? These materials have a higher potential for hydrophobic interactions.

    • Recommendation: Switch to glass or chemically resistant, low-adsorption plasticware. If using glass, ensure it is properly treated (see Step 3).

  • Assess Your Solvent System:

    • Are your samples purely aqueous? This increases the tendency for hydrophobic compounds to adsorb to surfaces.

    • Recommendation: If your experimental design allows, add an organic solvent like methanol or isopropanol (B130326) to your aqueous samples. This compound is highly soluble in these solvents, which will keep it in solution and reduce its affinity for container walls.[2]

  • Evaluate Your Glassware Treatment Protocol:

    • Is your glassware just washed with detergent? This may not be sufficient to remove all active sites.

    • Recommendation: Implement a rigorous cleaning protocol followed by silanization for all glassware that will come into contact with your this compound samples.

  • Check Solution pH:

    • Are you working at a neutral pH? This may be the optimal range for adsorption of some organophosphates.

    • Recommendation: If your protocol allows, consider adjusting the pH to be more acidic or basic, as this can alter surface interactions and potentially reduce adsorption.[4][9] Note that this compound is rapidly hydrolyzed in alkaline conditions, so acidic to neutral pH is preferable for stability.[4]

Logical Workflow for Troubleshooting

This compound Adsorption Troubleshooting Troubleshooting this compound Adsorption start Start: Suspected This compound Loss labware Step 1: Review Labware (e.g., Polypropylene, Polystyrene?) start->labware solvent Step 2: Assess Solvent (Purely Aqueous?) labware->solvent If plastic, consider switching to glass. If glass, proceed to Step 3. glass_treatment Step 3: Evaluate Glassware Treatment (Silanized?) solvent->glass_treatment If aqueous, add organic solvent. If not, proceed. ph_check Step 4: Check Solution pH (Neutral?) glass_treatment->ph_check If untreated, silanize glassware. If treated, proceed. resolution Resolution: Reduced Adsorption ph_check->resolution If neutral, consider pH adjustment. If adjusted, monitor results.

Caption: A flowchart for troubleshooting this compound loss in experiments.

Data on Labware and Adsorption Potential

MaterialTypeAdsorption Potential for this compoundRationale & Recommendations
Plastic PolystyreneHighAdsorption is driven by intermolecular van der Waals forces.[10] Untreated surfaces are hydrophobic and can bind this compound. Not recommended for storing stock solutions.
PolypropyleneHighHydrophobic interactions are the primary cause of adsorption. Studies on other organophosphates confirm significant binding.[1][3][11][12] Use with caution; pre-rinsing with solvent may help.
Low-Adsorption PlasticLow to ModerateThese plastics are surface-treated to be more hydrophilic, reducing hydrophobic interactions. A better choice if plastic is required, but verification of recovery is still recommended.
Glass Borosilicate (untreated)ModerateActive silanol groups on the glass surface can interact with and adsorb solutes. Proper cleaning is essential, but may not eliminate all adsorption.
Borosilicate (silanized)LowThe silanization process creates a hydrophobic, inert surface that significantly reduces the potential for adsorption.[6][7][8] This is the recommended choice for glassware.

Experimental Protocols

Protocol 1: Rigorous Cleaning of Glassware

This procedure should be performed before silanization or use.

  • Initial Wash: Wash glassware with a laboratory-grade, phosphate-free detergent (e.g., Alconox, Liquinox) and hot water.[13] Scrub thoroughly with appropriate brushes.

  • Tap Water Rinse: Rinse at least six times with running tap water, ensuring all detergent is removed.

  • Acid Soak (Optional but Recommended): Soak glassware for several hours in a 1% solution of hydrochloric acid (HCl) or nitric acid (HNO₃).

  • Distilled/Deionized Water Rinse: Rinse thoroughly with distilled or deionized water (at least 3-5 times).

  • Drying: Dry completely in an oven at >100°C.

Protocol 2: Silanization of Glassware

Caution: This procedure must be performed in a fume hood. Silanizing agents are toxic and flammable.

Materials:

Procedure:

  • Pre-rinse: Ensure the glassware is completely dry.

  • Silanization: Fill the vessel to about one-third of its volume with the 5% dichlorodimethylsilane solution. Agitate for 10-15 minutes, ensuring the entire inner surface is wetted.

  • Remove Silane Solution: Decant the silanizing solution into an appropriate waste container.

  • Rinse with Toluene: Rinse the glassware three times with anhydrous toluene to remove excess silanizing agent.

  • Rinse with Methanol: Rinse thoroughly with anhydrous methanol to cap any unreacted chlorosilane groups.[8]

  • Final Rinse and Dry: Perform a final rinse with acetone to facilitate rapid drying. Allow the glassware to air dry in the fume hood, or dry in an oven at 80-100°C.

Protocol 3: Minimizing Adsorption in Aqueous Samples

This protocol is for preparing working solutions or samples of this compound where adsorption is a concern.

  • Choose Appropriate Labware: Use silanized glass volumetric flasks and vials, or low-adsorption plasticware if glass is not feasible.

  • Pre-condition the Labware: Before adding the aqueous sample, rinse the container with the final solvent mixture. For example, if your final sample will be in 70:30 water:methanol, rinse the vial with this mixture first.

  • Prepare the Sample: When diluting this compound in an aqueous buffer, add the organic solvent component (e.g., methanol) to the dilution vial before adding the aqueous buffer and the this compound stock. A study on various organic pesticides found that a 30% methanol concentration in water was effective at reducing adsorption to vials.[2]

  • Vortex and Analyze: Vortex the final solution thoroughly to ensure homogeneity and minimize the time the solution sits (B43327) before analysis or use.

Experimental Workflow Diagram

This compound Experiment Workflow cluster_0 Labware Preparation cluster_1 Sample Preparation cluster_2 Analysis a Select Labware (Silanized Glass Recommended) b Rigorous Cleaning (Protocol 1) a->b c Silanization (Protocol 2 for Glass) b->c d Pre-condition Labware with Solvent c->d e Prepare Sample (Use Organic Co-solvent) d->e f Vortex and Proceed with Experiment e->f

Caption: Recommended workflow for experiments involving this compound.

References

Technical Support Center: Best Practices for Stabilizing Demeton-S Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for preparing, storing, and troubleshooting Demeton-S stock solutions for long-term research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is soluble in most organic solvents.[1] For long-term stability, high-purity, anhydrous solvents such as acetone, methanol (B129727), or toluene (B28343) are recommended. The choice of solvent may also depend on the specific experimental application and the analytical method used for concentration verification (e.g., GC-MS or LC-MS). Commercial standards are often available in methanol or acetonitrile, suggesting their suitability.

Q2: What is the optimal storage temperature for this compound stock solutions?

A2: For long-term storage, it is recommended to store this compound stock solutions at a low temperature, ideally between 2°C and 8°C.[2][3] Some protocols for other organophosphates even suggest storage at -20°C to minimize degradation. Avoid repeated freeze-thaw cycles if storing frozen.

Q3: How should I protect this compound stock solutions from degradation?

A3: this compound is susceptible to degradation from light, air, and hydrolysis, especially in alkaline conditions.[1][4] To mitigate this:

  • Light: Store solutions in amber glass vials or protect clear vials from light by wrapping them in aluminum foil.

  • Air/Oxidation: Use anhydrous solvents and consider purging the vial headspace with an inert gas like nitrogen or argon before sealing.

  • Hydrolysis: Ensure the solvent is free of water and avoid any alkaline conditions.

  • Container: Use high-quality, non-reactive glass containers with PTFE-lined caps (B75204) to prevent leaching and ensure a tight seal.

Q4: What are the primary degradation products of this compound?

A4: The primary degradation pathway for this compound is the oxidation of the thioether sulfur, leading to the formation of this compound-sulfoxide and further to this compound-sulfone.[5] These degradation products may have different biological activities and toxicities compared to the parent compound, which can impact experimental results.

Q5: Can I use stabilizers to extend the shelf-life of my this compound stock solution?

A5: While specific studies on stabilizers for this compound are limited, the use of antioxidants has been shown to be effective for related compounds like this compound-methyl during analysis.[6][7][8] Consider adding small amounts of antioxidants such as L-ascorbic acid or butylated hydroxytoluene (BHT) to the stock solution. However, it is crucial to first verify that any added stabilizer does not interfere with your experimental assays.

Troubleshooting Guide

Q1: My this compound stock solution has changed color. Is it still usable?

A1: A change in color, such as turning pale yellow, can be an indicator of degradation. While a slight color change may not always signify a significant loss of potency, it is a warning sign. It is highly recommended to verify the concentration and purity of the solution using an appropriate analytical method (e.g., HPLC or GC-MS) before further use. Compare the analytical profile to that of a freshly prepared standard.

Q2: I am observing inconsistent or lower-than-expected activity in my experiments. Could my this compound stock solution be the problem?

A2: Yes, inconsistent or reduced biological activity is a common symptom of stock solution degradation. The concentration of the active this compound may have decreased, or the presence of degradation products (sulfoxide and sulfone) could be interfering with the assay. It is crucial to re-qualify your stock solution by analytical means to confirm its concentration and integrity.

Q3: My stock solution has been stored for a long time. How can I be sure it is still at the correct concentration?

A3: The only definitive way to ensure the concentration of an aged stock solution is through analytical validation. Use a validated HPLC or GC-MS method to quantify the amount of this compound present. It is good practice to periodically re-test long-term stock solutions (e.g., every 3-6 months) to monitor their stability under your specific storage conditions.

Data on this compound and Related Compound Stability

CompoundSolventStorage TemperatureStability ObservationsCitation
This compound-AmbientThin films can convert to more hydrophilic compounds when exposed to air and light.[1]
This compound-methyl-70°C50% hydrolysis occurs in 1.25 hours at pH 9 and 4.9 hours at pH 3.[9]
This compound-methylEthyl acetate2-8°CRecommended storage temperature for commercial solutions.[2]
This compound-methyl-sulfoxideAcetonitrile2-8°CRecommended storage temperature for commercial solutions.[3]
Organophosphates (general)Methanol, EthanolRoom TemperatureSome organophosphates show degradation.[10]
Organophosphates (general)AcetoneRefrigeratorDicofol showed degradation.[10]

Experimental Protocol: Long-Term Stability Assessment of this compound Stock Solutions

This protocol outlines a method to determine the stability of your this compound stock solutions over time in different solvents and storage conditions.

1. Materials:

  • High-purity this compound standard

  • Anhydrous grade solvents (e.g., acetone, methanol, toluene)

  • Amber glass vials with PTFE-lined screw caps

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC or GC-MS system with a validated method for this compound quantification

2. Preparation of Stock Solutions:

  • Accurately weigh a sufficient amount of this compound to prepare a concentrated stock solution (e.g., 10 mg/mL) in each solvent to be tested.

  • Dissolve the this compound in the respective solvent in a volumetric flask.

  • Aliquot the stock solutions into multiple amber glass vials, filling them to minimize headspace.

  • For each solvent, prepare several sets of vials for analysis at different time points.

  • Consider preparing parallel sets with and without the addition of a stabilizer (e.g., 0.1% BHT) to evaluate its effectiveness.

3. Storage Conditions:

  • Store the prepared vials under the desired conditions to be tested (e.g., 4°C in the dark, -20°C in the dark, room temperature on the benchtop).

4. Analysis (Time Points):

  • Time 0: Immediately after preparation, analyze one vial from each set to establish the initial concentration (C₀).

  • Subsequent Time Points: Analyze one vial from each set at regular intervals (e.g., 1, 3, 6, 9, and 12 months).

  • For analysis, dilute the stock solution to a suitable concentration for your analytical method.

  • Quantify the concentration of this compound and identify any major degradation peaks (e.g., this compound-sulfoxide and this compound-sulfone).

5. Data Evaluation:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration: (% Remaining) = (Cₜ / C₀) * 100.

  • Plot the percentage remaining versus time for each storage condition and solvent.

  • A solution is generally considered stable if the concentration remains within ±10% of the initial value.

Visualizations

G cluster_0 Troubleshooting Workflow for this compound Stock Solution start Inconsistent Experimental Results or Visual Change in Stock Solution check_conc Verify Concentration and Purity via HPLC or GC-MS start->check_conc is_degraded Is Concentration <90% of Initial or Are Degradation Products Present? check_conc->is_degraded discard Discard Old Stock Solution is_degraded->discard Yes continue_use Continue Using Stock Solution & Monitor Regularly is_degraded->continue_use No prepare_new Prepare Fresh Stock Solution discard->prepare_new review_protocol Review Storage and Handling Protocol prepare_new->review_protocol implement_changes Implement Best Practices: - Use Anhydrous Solvent - Store at 2-8°C - Protect from Light - Use Inert Gas review_protocol->implement_changes

Caption: Troubleshooting workflow for unstable this compound stock solutions.

G cluster_1 Primary Degradation Pathway of this compound demeton_s This compound sulfoxide This compound-sulfoxide demeton_s->sulfoxide Oxidation sulfone This compound-sulfone sulfoxide->sulfone Oxidation

Caption: Oxidation is the primary degradation pathway for this compound.

References

Overcoming matrix effects in the analysis of Demeton-S in complex biological samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of Demeton-S in complex biological samples.

Troubleshooting Guides

Q1: I am observing significant signal suppression for this compound in my LC-MS/MS analysis of plasma samples. What are the most effective strategies to mitigate this?

A1: Signal suppression is a common matrix effect in LC-MS/MS analysis of complex biological fluids like plasma. It occurs when co-eluting endogenous components interfere with the ionization of the target analyte, this compound. Here is a summary of effective mitigation strategies with their reported efficiencies for organophosphate pesticides, which are structurally related to this compound:

Mitigation StrategyPrincipleReported Effectiveness (Matrix Effect Reduction) for Organophosphates
Sample Dilution Reduces the concentration of interfering matrix components relative to the analyte.A 100-fold dilution can minimize suppression for most pesticides.[1][2][3]
Matrix-Matched Calibration Compensates for matrix effects by preparing calibration standards in a blank matrix extract that is similar to the samples.[4][5][6]Can achieve acceptable recovery values (70-120%) for over 90% of analytes when matrix effects are present.[5]
QuEChERS Cleanup (Quick, Easy, Cheap, Effective, Rugged, and Safe) uses a combination of salting out and dispersive solid-phase extraction (dSPE) to remove a wide range of interferences.Can provide recoveries of 70-120% with RSDs <5% for a broad range of pesticides.[7] The use of specific sorbents like PSA and C18 can significantly reduce matrix effects.
Solid-Phase Extraction (SPE) Selectively isolates analytes from the sample matrix based on their physicochemical properties.Can yield good recoveries, though the potential for matrix effects from the SPE cartridge itself should be evaluated.[8]
Isotope-Labeled Internal Standards A stable isotope-labeled version of this compound is added to the sample and calibrants to correct for both extraction inefficiency and matrix effects.Considered one of the most effective methods for correcting matrix effects.[9]

Troubleshooting Workflow for Signal Suppression

Signal_Suppression_Troubleshooting Start Signal Suppression Observed Dilution Dilute Sample Extract (e.g., 1:10, 1:100) Start->Dilution Check_Improvement1 Sufficient Improvement? Dilution->Check_Improvement1 Matrix_Match Implement Matrix-Matched Calibration Check_Improvement1->Matrix_Match No End Problem Resolved Check_Improvement1->End Yes Check_Improvement2 Sufficient Improvement? Matrix_Match->Check_Improvement2 Cleanup Optimize Sample Cleanup (QuEChERS/SPE) Check_Improvement2->Cleanup No Check_Improvement2->End Yes Check_Improvement3 Sufficient Improvement? Cleanup->Check_Improvement3 Isotope_Standard Use Isotope-Labeled Internal Standard Check_Improvement3->Isotope_Standard No Check_Improvement3->End Yes Isotope_Standard->End

Caption: Troubleshooting workflow for addressing signal suppression.

Q2: My this compound peak shape is poor (e.g., tailing, fronting, splitting) in my chromatogram. What are the potential causes and solutions?

A2: Poor peak shape can compromise the accuracy and precision of your analysis. The table below outlines common causes and recommended solutions.

Peak Shape IssuePotential CausesRecommended Solutions
Peak Tailing - Secondary interactions with active sites on the column (e.g., silanols).- Column contamination or degradation.- Extra-column dead volume.[10]- Use a mobile phase with a suitable pH or additive (e.g., formic acid) to suppress silanol (B1196071) interactions.- Employ an end-capped column or a different stationary phase.- Flush the column with a strong solvent or replace it if necessary.- Check and minimize the length and diameter of tubing.
Peak Fronting - Column overload (injecting too high a concentration or volume).- Sample solvent is stronger than the mobile phase.[10]- Dilute the sample or reduce the injection volume.- Ensure the sample is dissolved in a solvent weaker than or similar to the initial mobile phase.
Peak Splitting - Partially blocked column inlet frit.- Column void or channeling.- Co-elution with an interfering compound.- Injection solvent effect.[10]- Back-flush the column (if permissible by the manufacturer) or replace the frit.- Replace the column.- Optimize the chromatographic method to improve separation.- Match the injection solvent to the mobile phase.

Troubleshooting Workflow for Poor Peak Shape

Poor_Peak_Shape_Troubleshooting Start Poor Peak Shape Observed Check_All_Peaks Are all peaks affected? Start->Check_All_Peaks System_Issue Suspect System-wide Issue (e.g., dead volume, blockage) Check_All_Peaks->System_Issue Yes Analyte_Specific_Issue Suspect Analyte-Specific Issue Check_All_Peaks->Analyte_Specific_Issue No Check_Injection Check Injection Solvent vs. Mobile Phase System_Issue->Check_Injection Analyte_Specific_Issue->Check_Injection Check_Column Inspect Column Condition (age, contamination, voids) Check_Injection->Check_Column Optimize_Method Optimize Chromatographic Method (e.g., gradient, mobile phase pH) Check_Column->Optimize_Method End Peak Shape Improved Optimize_Method->End

Caption: General troubleshooting workflow for poor peak shape.

Frequently Asked Questions (FAQs)

Q3: Can you provide a detailed protocol for a QuEChERS-based extraction of this compound from whole blood?

A3: Yes, here is a modified QuEChERS protocol suitable for the analysis of organophosphate pesticides like this compound in whole blood.[11][12]

Experimental Protocol: Modified QuEChERS for this compound in Whole Blood

  • Sample Preparation:

  • Extraction and Partitioning:

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer an aliquot of the upper acetonitrile layer to a dSPE tube containing a cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA, and 50 mg C18).

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned extract and dilute it with the initial mobile phase for LC-MS/MS analysis.

QuEChERS Workflow Diagram

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup dSPE Cleanup Blood_Sample 1 mL Whole Blood Add_ACN Add 1 mL Acetonitrile Vortex 1 min Blood_Sample->Add_ACN Add_Salts Add QuEChERS Salts Shake 1 min Add_ACN->Add_Salts Centrifuge1 Centrifuge 5 min Add_Salts->Centrifuge1 Transfer_Supernatant Transfer Supernatant Centrifuge1->Transfer_Supernatant Add_dSPE Add to dSPE Tube (PSA, C18, MgSO4) Transfer_Supernatant->Add_dSPE Vortex_dSPE Vortex 30 sec Add_dSPE->Vortex_dSPE Centrifuge2 Centrifuge 5 min Vortex_dSPE->Centrifuge2 Final_Extract Final Extract for LC-MS/MS Centrifuge2->Final_Extract

Caption: Workflow for QuEChERS extraction from whole blood.

Q4: What is a reliable Solid-Phase Extraction (SPE) protocol for this compound and its metabolites from urine?

A4: A reversed-phase SPE protocol is effective for extracting this compound and its more polar metabolites from urine.

Experimental Protocol: SPE for this compound and Metabolites in Urine

  • Sample Pre-treatment:

    • Centrifuge the urine sample to remove particulates.

    • Dilute 1 mL of urine with 1 mL of a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 6.0).

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 500 mg) by passing 3 mL of methanol (B129727) followed by 3 mL of deionized water.

  • Sample Loading:

    • Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of deionized water to remove salts and other polar interferences.

    • Dry the cartridge under vacuum for 5-10 minutes.

  • Elution:

    • Elute this compound and its metabolites with an appropriate organic solvent (e.g., two 3 mL aliquots of acetone (B3395972) or ethyl acetate).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

SPE Workflow Diagram

SPE_Workflow Urine_Sample Urine Sample Pre_treatment Pre-treatment (Centrifuge, Dilute) Urine_Sample->Pre_treatment Sample_Loading Sample Loading Pre_treatment->Sample_Loading Conditioning SPE Cartridge Conditioning (Methanol, Water) Conditioning->Sample_Loading Washing Washing (Water) Sample_Loading->Washing Elution Elution (Organic Solvent) Washing->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation Final_Extract Final Extract for LC-MS/MS Evaporation->Final_Extract

Caption: General workflow for Solid-Phase Extraction (SPE).

Q5: What is the metabolic pathway of this compound, and why is it important for analysis?

A5: this compound is metabolized in the body primarily through oxidation of its thioether group. This results in the formation of this compound-sulfoxide, which can be further oxidized to this compound-sulfone. Understanding this pathway is crucial because these metabolites are also biologically active and should be included as target analytes for a comprehensive assessment of exposure. The analytical method should be capable of separating and quantifying the parent compound and its major metabolites.

Metabolic Pathway of this compound

Demeton_S_Metabolism Demeton_S This compound Sulfoxide This compound-sulfoxide Demeton_S->Sulfoxide Oxidation Sulfone This compound-sulfone Sulfoxide->Sulfone Oxidation

Caption: Metabolic pathway of this compound.

Q6: How can I prepare matrix-matched calibration curves for the analysis of this compound in plasma?

A6: Preparing calibration standards in a blank matrix extract that closely matches the study samples is an effective way to compensate for matrix effects.[4][6]

Experimental Protocol: Preparation of Matrix-Matched Calibration Curves

  • Prepare a Blank Matrix Extract:

    • Using a confirmed blank plasma sample (free of this compound), perform the same extraction and cleanup procedure that will be used for the study samples.

  • Prepare this compound Stock and Working Solutions:

    • Prepare a high-concentration stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).

    • Prepare a series of working standard solutions by serially diluting the stock solution.

  • Spike the Blank Matrix Extract:

    • Aliquot the blank matrix extract into several vials.

    • Spike each aliquot with a different working standard solution to create a series of calibration standards at various concentrations.

    • Also prepare a "zero" standard (blank matrix extract with no added analyte).

  • Analysis:

    • Analyze the matrix-matched calibration standards using the same LC-MS/MS method as the unknown samples.

    • Construct a calibration curve by plotting the instrument response against the known concentration of this compound in each standard.

Q7: What are the recommended storage conditions for biological samples containing this compound to ensure its stability?

A7: To ensure the stability of this compound and its metabolites in biological samples, proper storage is critical. While specific stability data for this compound is limited, general guidelines for organophosphate pesticides in biological matrices should be followed.

  • Short-term storage (up to 24 hours): Samples can be stored at 4°C.[13]

  • Long-term storage: Samples should be frozen at -20°C or, ideally, -80°C as soon as possible after collection to minimize degradation.[14][15]

  • Freeze-thaw cycles: Repeated freezing and thawing of samples should be avoided as this can lead to analyte degradation. It is recommended to aliquot samples into smaller volumes before freezing if multiple analyses are anticipated.[14]

For whole blood, it is advisable to process the sample to plasma or serum shortly after collection and before long-term storage.[13]

References

Improving the reproducibility of Demeton-S bioassays and in vitro experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to improve the reproducibility of bioassays and in vitro experiments involving Demeton-S. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during this compound experiments in a question-and-answer format.

1. Compound Preparation and Handling

  • Question: What is the best solvent to use for dissolving this compound, and what is the maximum concentration I can use in my cell-based assay?

    Answer: this compound is soluble in most organic solvents. For initial stock solutions, methanol (B129727) is a suitable choice as it has a negligible impact on acetylcholinesterase (AChE) activity.[1][2] Dimethyl sulfoxide (B87167) (DMSO) can also be used; however, it has been shown to have a mixed inhibitory effect on AChE and should be used with caution.[1][2] It is critical to keep the final solvent concentration in your assay medium below 1% to minimize solvent-induced artifacts. Always include a vehicle control (media with the same final solvent concentration as your experimental wells) to account for any effects of the solvent itself.

  • Question: I'm concerned about the stability of this compound in my aqueous assay buffer. How should I prepare and store my working solutions?

    Answer: Organophosphates can be unstable in aqueous solutions, particularly at alkaline pH. Prepare fresh dilutions of this compound in your assay buffer for each experiment. If you must prepare solutions in advance, store them at 4°C for no longer than 24 hours.[3] For long-term storage, keep the neat compound or concentrated stock solutions in an appropriate organic solvent at -20°C or -80°C. To confirm the stability of this compound under your specific experimental conditions, you can perform a spike and recovery test using a reference standard.[4]

2. Acetylcholinesterase (AChE) Inhibition Assays

  • Question: My AChE inhibition assay is showing high variability between replicate wells. What could be the cause?

    Answer: High variability can stem from several factors. Ensure all reagents are equilibrated to the assay temperature before use, as temperature fluctuations can significantly impact enzyme kinetics.[5] Pipetting consistency is crucial; ensure accurate and consistent volumes are added to each well.[5] Thorough mixing of reagents in the wells is also important. Lastly, protect the DTNB reagent and the reaction plate from direct light, as DTNB is light-sensitive.[6]

  • Question: I am observing a color change in my control wells that contain this compound and DTNB but no enzyme. Is this a false positive?

    Answer: Yes, this indicates a potential false positive. Some compounds, particularly those containing thiol groups, can react directly with the Ellman's reagent (DTNB), producing a yellow color that mimics AChE inhibition.[6] To confirm this, run a control experiment with this compound, DTNB, and the substrate (acetylthiocholine) in the absence of the AChE enzyme. If a color change occurs, your compound is interfering with the detection chemistry.

  • Question: The absorbance values in my assay are very low, even in the uninhibited control. How can I increase the signal?

    Answer: Low signal can be due to insufficient enzyme activity or substrate concentration. Ensure your AChE enzyme has been stored correctly and has not lost activity. You can verify this by running a positive control with a known AChE inhibitor. Also, confirm that the substrate concentration is optimal. It is recommended to use a substrate concentration at or near the Km value for the enzyme to ensure initial velocity conditions.[7]

3. Cell-Based and Cytotoxicity Assays

  • Question: My cell viability results with this compound are not consistent. What are the critical parameters to control?

    Answer: Consistency in cell-based assays depends on several factors. Maintain a consistent cell seeding density across all experiments, as this can influence the IC50 value.[8] Ensure your cells are healthy and in the logarithmic growth phase before treatment.[9] Use fresh culture media and supplements, and monitor incubator conditions (temperature and CO2 levels) closely.[9]

  • Question: I am seeing significant cell death at concentrations where I don't expect to see complete AChE inhibition. What could be the reason?

    Answer: While the primary mechanism of this compound is AChE inhibition, organophosphates can induce cytotoxicity through other mechanisms, such as oxidative stress leading to apoptosis.[9][10] To differentiate between AChE-mediated effects and general cytotoxicity, you can include a non-neuronal cell line that does not express AChE as a negative control. Additionally, consider performing assays that measure markers of oxidative stress or apoptosis.

  • Question: How do I determine the appropriate concentration range for this compound in my initial experiments?

    Answer: For initial range-finding experiments, it is advisable to use a wide range of concentrations, for example, from 1 nM to 1 mM, in logarithmic dilutions. This will help you identify the approximate IC50 value for your specific cell line and assay conditions. Based on the results of the initial experiment, you can then perform a more detailed analysis with a narrower range of concentrations around the estimated IC50.

Quantitative Data Summary

The following tables provide a summary of key quantitative data relevant to this compound experiments. Note that specific values can vary depending on the experimental conditions, cell line, and enzyme source.

Table 1: Solvent Effects on Acetylcholinesterase (AChE) Activity

SolventEffect on AChE ActivityRecommended Max Concentration in Assay
MethanolNegligible impact on enzyme kinetics[1][2]< 1%
EthanolNon-competitive inhibitor[1][2]< 1%
AcetonitrileCompetitive inhibitor[1][2]< 1%
DMSOMixed (competitive/non-competitive) inhibitor[1][2]< 0.5%

Table 2: Representative IC50 Values for Organophosphates in Different Cell Lines

CompoundCell LineAssayIC50 Value
Profex (Organophosphate)Sf9 (insect)MTT400 µg/ml[10]
Ammo (Pyrethroid)Sf9 (insect)MTT350 µg/ml[10]
Parathion (B1678463)FG-9307 (fish gill)NR, MTT, Protein> 1 µg/ml (toxic at lowest dose)[11]
ChlorpyrifosHepa 1c1c7 (mouse liver)ProliferationSignificant suppression at 10⁻¹ - 10⁻³ M[12]
ChlorpyrifosSf21 (insect)ProliferationSignificant suppression at 10⁻¹ - 10⁻⁵ M[12]

Experimental Protocols

1. Protocol: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol is a generalized procedure and should be optimized for your specific laboratory conditions.

Materials:

  • 96-well clear microplate

  • Multi-channel pipette

  • Plate reader capable of measuring absorbance at 412 nm

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)

  • This compound

  • Positive control inhibitor (e.g., physostigmine)

  • Assay Buffer: 0.1 M Phosphate Buffer, pH 8.0

  • Substrate Solution: 14 mM Acetylthiocholine Iodide (ATCI) in deionized water

  • Ellman's Reagent: 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in Assay Buffer

  • Solvent for this compound (e.g., Methanol)

Procedure:

  • Prepare Reagents: Allow all reagents to reach room temperature before use. Prepare serial dilutions of this compound and the positive control in the chosen solvent.

  • Assay Setup:

    • Add 140 µL of Assay Buffer to each well.

    • Add 10 µL of your this compound dilution, positive control, or solvent control to the appropriate wells.

    • Add 10 µL of the AChE enzyme solution to all wells except for the blank (add 10 µL of Assay Buffer to the blank).

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to interact with the enzyme.

  • Add DTNB: Add 10 µL of the DTNB solution to each well.

  • Initiate Reaction: Add 10 µL of the ATCI substrate solution to all wells to start the reaction.

  • Measure Absorbance: Immediately measure the absorbance at 412 nm at time 0 and then kinetically every 1-2 minutes for 10-15 minutes, or as a single endpoint reading after a fixed time.

  • Calculate Inhibition: Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(Activity of control - Activity of sample) / Activity of control] x 100

2. Protocol: Cell Viability Assay (MTT Assay)

This protocol provides a general framework for assessing the cytotoxicity of this compound.

Materials:

  • 96-well cell culture plate

  • Cells appropriate for your study (e.g., SH-SY5Y human neuroblastoma cells)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound, a vehicle control, and an untreated control.

  • Incubation: Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • Add MTT Reagent: After the incubation period, add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilize Formazan: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure Absorbance: Measure the absorbance at 570 nm using a microplate reader.

  • Calculate Viability: Express the results as a percentage of the viability of the untreated control cells.

Visualizations

AChE_Inhibition_Pathway Demeton_S This compound AChE Acetylcholinesterase (AChE) Demeton_S->AChE Inhibits ACh Acetylcholine (ACh) AChE->ACh Hydrolyzes Choline_Acetate Choline + Acetate Synaptic_Cleft Increased Synaptic ACh ACh->Synaptic_Cleft Accumulates Muscarinic_R Muscarinic Receptors Synaptic_Cleft->Muscarinic_R Activates Nicotinic_R Nicotinic Receptors Synaptic_Cleft->Nicotinic_R Activates Downstream Downstream Signaling (e.g., G-protein activation, ion channel opening) Muscarinic_R->Downstream Nicotinic_R->Downstream Cellular_Response Cellular Response (e.g., neuronal hyper-excitation, muscle contraction) Downstream->Cellular_Response

Caption: Signaling pathway of this compound-mediated acetylcholinesterase inhibition.

AChE_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, AChE, DTNB, ATCI) Add_Reagents Add Buffer, Inhibitor, & AChE to Plate Reagents->Add_Reagents Inhibitor Prepare this compound Dilutions Inhibitor->Add_Reagents Preincubate Pre-incubate (15 min) Add_Reagents->Preincubate Add_DTNB Add DTNB Preincubate->Add_DTNB Add_ATCI Initiate with ATCI Add_DTNB->Add_ATCI Read_Absorbance Read Absorbance at 412 nm Add_ATCI->Read_Absorbance Calculate Calculate % Inhibition Read_Absorbance->Calculate Plot Plot Dose-Response Curve Calculate->Plot Determine_IC50 Determine IC50 Plot->Determine_IC50

Caption: Experimental workflow for an AChE inhibition assay.

Troubleshooting_Logic Start Inconsistent Results? Check_Reagents Reagents properly stored & equilibrated? Start->Check_Reagents Yes Check_Pipetting Pipetting accurate & consistent? Check_Reagents->Check_Pipetting Yes Troubleshoot_Reagents Action: Prepare fresh reagents, ensure temperature equilibration. Check_Reagents->Troubleshoot_Reagents No Check_Controls Controls (vehicle, positive) behaving as expected? Check_Pipetting->Check_Controls Yes Troubleshoot_Pipetting Action: Calibrate pipettes, practice technique. Check_Pipetting->Troubleshoot_Pipetting No Check_Cells Cell health & density optimal? Check_Controls->Check_Cells Yes Troubleshoot_Assay Action: Investigate for interference or contamination. Check_Controls->Troubleshoot_Assay No Troubleshoot_Cells Action: Optimize seeding density, use healthy cell stock. Check_Cells->Troubleshoot_Cells No Resolved Problem Resolved Check_Cells->Resolved Yes Troubleshoot_Reagents->Resolved Troubleshoot_Pipetting->Resolved Troubleshoot_Assay->Resolved Troubleshoot_Cells->Resolved

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

Addressing peak tailing and poor resolution of Demeton-S in gas chromatography

Author: BenchChem Technical Support Team. Date: December 2025

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This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing and poor resolution during the gas chromatography (GC) analysis of Demeton-S.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a significant problem for this compound analysis?

A1: In an ideal chromatogram, a peak should be symmetrical (a Gaussian shape). Peak tailing is a distortion where the peak's trailing edge is broader than its leading edge.[1] This is problematic for the analysis of this compound, an organophosphate pesticide, as it can lead to inaccurate quantification, reduced sensitivity, and poor resolution between adjacent peaks, ultimately compromising the reliability of the results.[2]

Q2: What are the primary causes of peak tailing and poor resolution for this compound?

A2: The causes can be broadly categorized as either chemical interactions or physical/mechanical issues within the GC system.

  • Chemical Causes:

    • Active Sites: this compound is a polar compound prone to interacting with active sites in the GC flow path.[3][4] These sites are often acidic silanol (B1196071) groups on the surfaces of glass inlet liners, the column, or contaminants, which can adsorb the analyte and cause tailing.[2][5]

    • Thermal Degradation: As a thermally labile pesticide, this compound can decompose in a hot GC inlet.[6] This degradation can produce secondary peaks or manifest as peak tailing and a loss of signal.[2][7]

  • Physical & Mechanical Causes:

    • Improper Column Installation: A poorly cut column end or incorrect installation depth in the inlet can create turbulence and dead volumes, causing peaks to tail.[1][8]

    • Column Contamination: Accumulation of non-volatile matrix components at the head of the column can create new active sites.[9]

    • Sub-optimal Method Parameters: An incorrect inlet temperature, a slow oven temperature ramp, or an inappropriate carrier gas flow rate can all contribute to peak broadening and poor resolution.[1][10]

Q3: How can I quickly diagnose the root cause of peak tailing in my analysis?

A3: A simple diagnostic test is to inject a standard of a non-polar, inert compound (e.g., a hydrocarbon like octane).

  • If the inert compound's peak is sharp and symmetrical, but the this compound peak tails, the issue is likely chemical in nature (i.e., active sites interacting with your analyte).

  • If both the inert compound and this compound exhibit tailing peaks, the problem is likely physical or mechanical (e.g., a poor column cut, incorrect installation, or a leak).[2][8]

Q4: My peaks are broad, leading to poor resolution. What should I do?

A4: Peak broadening is often a symptom of the same issues that cause tailing. To improve resolution, first address potential causes of tailing. Additionally, you can optimize chromatographic parameters. Lowering the oven temperature ramp rate can sometimes improve separation, but for thermally sensitive compounds like this compound, this may increase the risk of degradation.[2] Ensure your carrier gas flow rate is optimal. A flow rate that is too high or too low can decrease efficiency and broaden peaks.[10] Finally, consider if a longer or narrower internal diameter column is needed to achieve the required separation.[11]

Q5: When should I consider derivatization for this compound analysis?

A5: Derivatization should be considered when other optimization strategies have failed to resolve peak tailing and degradation. This chemical process modifies the this compound molecule to make it more volatile and less polar.[12][13] A common method is silylation, which replaces active hydrogens on the molecule with a trimethylsilyl (B98337) (TMS) group.[14] This reduces the potential for interaction with active sites in the GC system, resulting in improved peak shape and thermal stability.[14]

Troubleshooting Guides

Guide 1: Mitigating Active Sites in the GC System

Active sites are a primary cause of peak tailing for polar analytes like this compound. This guide provides a systematic approach to deactivating your GC flow path.

  • Replace the Inlet Liner: The liner is the most common source of activity.

    • Action: Replace the current liner with a new, highly deactivated one.[15] Liners that have undergone proprietary deactivation processes are recommended for analyzing active compounds like pesticides.[3][16]

    • Tip: Consider using a liner without glass wool, as the wool can be a source of activity and promote analyte degradation.[17]

  • Replace the Septum: A cored or degraded septum can release particles into the liner, creating active sites.

    • Action: Implement a regular replacement schedule for your inlet septum.

  • Inspect and Clean the Inlet Seal: The metal seal at the base of the inlet can also become contaminated.

    • Action: Check the seal for residue. If dirty, clean or replace it according to the manufacturer's instructions.

  • Use a Guard Column: A deactivated guard column installed before the analytical column can "trap" non-volatile matrix components, protecting the analytical column from contamination.[6]

  • Perform Column Maintenance: If the front of the analytical column is contaminated, it will lead to peak tailing.

    • Action: Trim 15-30 cm from the inlet side of the column. This removes the contaminated section and exposes a fresh, inert surface.[9]

Guide 2: Optimizing Parameters for a Thermally Labile Analyte

This compound is susceptible to thermal degradation in the GC inlet.[6] Optimizing injection parameters is critical to prevent this.

  • Optimize Inlet Temperature:

    • Action: Start with a lower inlet temperature (e.g., 230-250 °C). If peak shape is poor or response is low, increase the temperature in 20 °C increments. Conversely, if degradation is suspected (indicated by extraneous peaks or a significantly reduced main peak), lower the temperature.[17] The goal is to find the lowest temperature that allows for efficient vaporization without causing degradation.[18]

  • Evaluate Injection Technique: Standard splitless injection can have longer residence times in the hot inlet, increasing the risk of degradation.[7][19]

    • Action: If thermal degradation is a persistent issue, consider alternative "cold" injection techniques.

    • Programmed Temperature Vaporization (PTV): The sample is injected into a cool inlet that is then rapidly heated to transfer the analytes to the column. This minimizes the time the analyte spends at high temperatures.[20]

    • On-Column Injection (OCI): This technique deposits the sample directly onto the column at a low temperature, completely avoiding a hot inlet and thus preventing thermal degradation during injection.[6][21]

Data Presentation

Table 1: Example of Inlet Temperature Optimization Data

This table illustrates a hypothetical optimization experiment. The goal is to find the temperature that maximizes peak area (response) while minimizing the asymmetry factor (a measure of tailing; a value of 1.0 is perfectly symmetrical).

Inlet Temperature (°C)Relative Peak AreaPeak Asymmetry FactorObservations
28065,0001.9Significant peak tailing and evidence of minor degradation peaks.
26095,0001.5Improved peak shape, higher response.
240 92,000 1.1 Optimal. Symmetrical peak shape with good response.
22070,0001.2Symmetrical peak, but broadening and lower response suggest incomplete vaporization.

Table 2: General GC Column Selection Guide for Organophosphate Pesticides

The choice of column is critical for achieving good resolution and peak shape.[22][23]

Stationary Phase TypePolarityRecommended Use for this compoundKey Advantages
5% Phenyl Polysiloxane (e.g., DB-5ms, TG-5MS)Low PolarityGeneral purpose analysis, good starting point.[4][24]Robust, low bleed, excellent for MS detectors.[25][26]
Mid-Polarity Phases (e.g., DB-35ms)Intermediate PolarityOffers different selectivity, which can help resolve this compound from matrix interferences.Can improve separation of complex mixtures.
WAX Phases (Polyethylene Glycol)High PolarityAnalysis of very polar compounds.Strong retention for polar analytes, but may have lower thermal stability.[24]

Note: For active compounds like this compound, always select a column specifically designated as "inert" or "ultra-inert" to ensure minimal column activity.[3][26]

Experimental Protocols

Protocol 1: Column Trimming for Contamination Removal

This protocol describes the basic steps for trimming the front end of a capillary GC column.

  • System Cooldown: Cool down the GC oven and inlet to room temperature. Turn off the carrier gas flow at the instrument.

  • Column Removal: Carefully unscrew the column nut from the inlet. Gently pull the column out of the inlet.

  • Trimming: Using a ceramic scoring wafer or a diamond scribe, lightly score the polyimide coating of the column 15-30 cm from the end.[1]

  • Breaking: Gently flex the column at the score mark to create a clean, 90° break.

  • Inspection: Inspect the cut end with a small magnifier. The cut should be clean and perpendicular to the column wall, with no jagged edges or shards.[8] If the cut is poor, repeat the process.

  • Reinstallation: Reinstall the column in the inlet to the depth specified by your instrument manufacturer. Finger-tighten the nut, then use a wrench for a final ½ to ¾ turn. Do not overtighten.

  • Verification: Restore carrier gas flow and perform a leak check around the inlet fitting.

Protocol 2: General Protocol for TMS Derivatization

This protocol provides a general procedure for silylation, a common derivatization technique.[14]

  • Sample Preparation: Evaporate the sample solvent containing this compound to dryness under a gentle stream of nitrogen. It is crucial that the sample is free of water, as moisture will deactivate the silylating reagent.[12]

  • Reagent Addition: Add 100 µL of a silylating reagent (e.g., BSTFA with 1% TMCS catalyst) to the dry sample residue.

  • Reaction: Cap the vial tightly and heat at 70-80°C for 30-60 minutes to ensure the reaction goes to completion.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The derivatized sample can now be directly injected into the GC system. The resulting TMS-Demeton-S derivative will be more volatile and thermally stable, leading to improved chromatography.

Visualizations

G start Problem Observed: Peak Tailing or Poor Resolution of this compound test Diagnostic Test: Inject a non-polar, inert standard (e.g., a hydrocarbon) start->test result Evaluate Peak Shape of Inert Standard test->result chemical Chemical Problem Suspected (Active Sites / Degradation) result->chemical Symmetrical Peak physical Physical/Mechanical Problem Suspected result->physical Tailing Peak liner Step 1: Perform Inlet Maintenance - Replace with new deactivated liner - Replace septum chemical->liner install Step 1: Check Column Installation - Verify correct installation depth - Ensure clean, 90° column cut physical->install temp Step 2: Optimize Inlet Temperature - Lower temp in 20°C increments - Evaluate peak shape and response liner->temp Problem Persists column_maint Step 3: Perform Column Maintenance - Trim 15-30cm from column inlet temp->column_maint Problem Persists cold_inject Advanced Solution: Consider Cold Injection (PTV/OCI) column_maint->cold_inject Problem Persists deriv Final Option: Derivatize Sample (e.g., Silylation) cold_inject->deriv Problem Persists leak Step 2: Perform Leak Check - Check inlet fittings, septum nut, and gas lines install->leak Problem Persists flow Step 3: Verify Method Parameters - Check carrier gas flow rate - Review oven temperature program leak->flow Problem Persists

Caption: Troubleshooting workflow for addressing peak tailing and poor resolution.

G cluster_0 surface GC System Surface (Liner/Column) silanol Active Silanol Group (-Si-OH) adsorption Adsorption via Hydrogen Bonding silanol->adsorption demeton_s This compound Molecule (Polar) demeton_s->p1 delayed_elution Delayed Elution (Peak Tailing) adsorption->delayed_elution elution Normal Elution elution->p2 Symmetrical Peak p1->adsorption Interacts with p1->elution No interaction

Caption: Interaction of this compound with active silanol groups leading to peak tailing.

References

Strategies to improve low recovery of Demeton-S during sample extraction procedures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low recovery of Demeton-S during sample extraction procedures.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the extraction and analysis of this compound, providing potential causes and recommended solutions.

Q1: What are the common causes for low recovery of this compound during sample extraction?

A1: Low recovery of this compound can be attributed to several factors throughout the analytical workflow:

  • Analyte Degradation: this compound is susceptible to degradation, particularly under alkaline conditions and at elevated temperatures.[1][2] It can also be oxidized to its sulfoxide (B87167) and sulfone metabolites.[3]

  • Suboptimal Extraction Solvent: The choice of extraction solvent is critical. While acetonitrile (B52724) is widely used in QuEChERS methods and is generally effective for polar pesticides, its efficiency can vary depending on the matrix.[4][5][6]

  • Inefficient Phase Separation: In QuEChERS, incomplete phase separation between the aqueous and organic layers can lead to the loss of this compound.

  • Matrix Effects: Complex sample matrices can interfere with the extraction and detection of this compound, leading to ion suppression or enhancement in LC-MS/MS analysis.[7][8][9]

  • Inappropriate Cleanup Sorbent: The selection of a dispersive solid-phase extraction (dSPE) sorbent that strongly retains this compound can result in significant analyte loss during the cleanup step.

  • Losses During Solvent Evaporation: this compound can be lost during solvent evaporation steps if not performed under controlled conditions.

Q2: My this compound recovery is low when using a standard QuEChERS protocol. How can I optimize the extraction step?

A2: To optimize the QuEChERS extraction for better this compound recovery, consider the following:

  • Solvent Selection: While acetonitrile is a common choice, for certain matrices, ethyl acetate (B1210297) might offer comparable or better recoveries. However, acetonitrile generally provides better results for polar pesticides.[5][10] A comparison of recoveries with different solvents is advisable.

  • Acidification of the Extraction Solvent: Adding a small amount of acid, such as 1% acetic acid or formic acid, to the extraction solvent can help to stabilize this compound, which is more stable under acidic to neutral conditions.[6][11]

  • Use of Antioxidants: To prevent oxidative degradation, consider adding antioxidants like L-ascorbic acid and butylhydroxytoluene (B512018) to the sample before extraction.[8][12]

  • Sample Hydration: For dry or low-moisture samples, ensure adequate hydration (at least 80%) before adding the extraction solvent to ensure efficient partitioning.[11]

  • Salts for Partitioning: Use the appropriate QuEChERS salts to induce phase separation. The choice of buffered (e.g., acetate or citrate) or unbuffered salts can influence the pH of the extract and analyte stability. For base-sensitive compounds like this compound, buffering is recommended.[11]

Q3: I suspect the dSPE cleanup step is causing low recovery of this compound. Which sorbents should I use or avoid?

A3: The choice of dSPE sorbent is critical for removing matrix interferences without compromising this compound recovery.

  • Primary Secondary Amine (PSA): PSA is effective at removing organic acids, sugars, and some pigments. It is generally a good choice for this compound cleanup.[8][12][13]

  • C18: C18 is used to remove non-polar interferences, particularly lipids. It is recommended for fatty matrices.[13][14]

  • Graphitized Carbon Black (GCB): GCB is very effective at removing pigments like chlorophyll (B73375) and carotenoids. However, it can also strongly adsorb planar molecules, which may include some pesticides. Use GCB with caution and in minimal amounts if your samples are highly pigmented.[11][13] A tandem graphitized carbon/PSA column has been used successfully for this compound-methyl.[8][12]

  • Z-Sep/Z-Sep+: These zirconium-based sorbents are effective at removing fats and pigments. Z-Sep has been shown to provide good recoveries for a broad range of pesticides.[13][14]

Recommendation: For a general-purpose cleanup, a combination of PSA and C18 is often a good starting point. For highly pigmented samples, a minimal amount of GCB can be added, but its impact on this compound recovery should be validated. For fatty matrices, enhanced lipid removal sorbents like Z-Sep or EMR-Lipid may be beneficial.[5][14]

Q4: How does the pH of the sample and extraction solvent affect this compound recovery?

A4: this compound is susceptible to hydrolysis, especially under alkaline conditions.[1] Maintaining a slightly acidic to neutral pH throughout the extraction process is crucial for its stability.

  • Acidification: As mentioned earlier, adding a small amount of acid (e.g., 1% acetic acid in acetonitrile) to the extraction solvent can significantly improve the stability and recovery of pH-sensitive pesticides like this compound.[6][11]

  • Buffered QuEChERS: Using buffered QuEChERS methods (e.g., AOAC 2007.01 with acetate buffer or EN 15662 with citrate (B86180) buffer) helps to control the final pH of the extract, preventing degradation of base-sensitive compounds.[11]

  • Liquid-Liquid Extraction (LLE): If performing LLE, adjusting the pH of the aqueous sample to be slightly acidic (e.g., pH 2.5-4) will ensure this compound is in its neutral form, promoting its partitioning into the organic solvent.[15][16]

Frequently Asked Questions (FAQs)

Q: What are the typical recovery rates for this compound with different extraction methods?

A: Recovery rates can vary significantly depending on the matrix, extraction method, and cleanup procedure. The following tables summarize reported recovery data for this compound-methyl (a close analog) under various conditions.

Table 1: Recovery of this compound-methyl using different QuEChERS dSPE Sorbents

MatrixdSPE Sorbent CombinationRecovery (%)Reference
High-protein pulsesPSA + C1896 (RSD 2%)[17]
RapeseedsPSA + C18< 30[14]
RapeseedsZ-Sep> 70[14]
RapeseedsEMR-Lipid70-120[5][14]
Various Fruits & VegetablesPSA73.8 - 102.5[8][18]
Various Fruits & VegetablesGraphitized Carbon/PSA73.8 - 102.5[8][18]

Table 2: Comparison of Extraction Solvents in QuEChERS for Polar Pesticides

Extraction SolventGeneral Recovery for Polar PesticidesNotesReference
AcetonitrileGenerally higher and more stablePreferred for a wide range of pesticides, especially polar ones.[4][5][10]
Ethyl AcetateCan be effective, but may lead to less clean extractsMay result in lower recoveries for some polar pesticides.[5][10]

Q: Are there any specific considerations for extracting this compound from fatty or pigmented matrices?

A: Yes, fatty and pigmented matrices present unique challenges that require modifications to standard extraction protocols.

  • Fatty Matrices (e.g., oils, nuts, meat):

    • dSPE Cleanup: Use dSPE sorbents with a higher capacity for lipid removal, such as a combination of PSA and C18, or specialized sorbents like Z-Sep or EMR-Lipid.[5][14]

    • Freezing Out: After the initial extraction and centrifugation, placing the acetonitrile extract in a freezer for a period (e.g., overnight at -20°C) can help to precipitate lipids, which can then be removed by centrifugation or filtration.[19]

    • Matrix Solid-Phase Dispersion (MSPD): MSPD is an alternative technique that can be effective for fatty matrices, as it combines extraction and cleanup in a single step.[20]

  • Pigmented Matrices (e.g., spinach, carrots, red fruits):

    • dSPE Cleanup: Use a small amount of Graphitized Carbon Black (GCB) in the dSPE step to remove pigments. However, be aware that GCB can retain planar pesticides, so the amount should be optimized to minimize this compound loss.[11][13] A combination of GCB and PSA is often used.[8][12]

Q: Can temperature affect the stability of this compound during sample preparation?

A: Yes, elevated temperatures can lead to the degradation of this compound.[2] It is important to perform extraction and solvent evaporation steps at controlled, low temperatures. For instance, solvent evaporation should ideally be carried out at or below 40°C under a gentle stream of nitrogen.

Q: What are the degradation products of this compound that I should be aware of?

A: The primary degradation products of this compound are its oxidation products: this compound-methyl sulfoxide (oxydemeton-methyl) and this compound-methylsulfone.[3][21] It is important to consider these metabolites in your analytical method, as their presence can indicate degradation of the parent compound during storage or extraction. Some analytical methods are designed to detect both the parent compound and its metabolites simultaneously.[8][12][22]

Experimental Protocols

Protocol 1: Modified QuEChERS for Fruits and Vegetables

This protocol is adapted from established methods for pesticide residue analysis in high-moisture matrices.

  • Sample Homogenization: Homogenize a representative portion of the sample.

  • Extraction:

    • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10-15 mL of acetonitrile containing 1% acetic acid.

    • For fortified samples, add the spiking solution at this stage.

    • Add the appropriate QuEChERS extraction salts (e.g., EN 15662 or AOAC 2007.01).

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge at ≥ 3000 x g for 5 minutes.

  • Dispersive SPE Cleanup (dSPE):

    • Transfer an aliquot (e.g., 1 mL) of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing the dSPE sorbent mixture (e.g., 150 mg MgSO₄, 50 mg PSA, and for pigmented samples, 7.5-15 mg GCB).

    • Vortex for 30 seconds.

    • Centrifuge at high speed (e.g., >10,000 x g) for 2 minutes.

  • Analysis:

    • Take the supernatant for direct analysis by LC-MS/MS or GC-MS. For GC analysis, a solvent exchange to toluene (B28343) may be beneficial.[11]

Protocol 2: Solid-Phase Extraction (SPE) for Water Samples

This protocol is a general guideline for the extraction of organophosphate pesticides from water.

  • Sample Preparation:

    • Acidify the water sample to a pH of approximately 2.5-4 with a suitable acid (e.g., hydrochloric acid).

  • SPE Cartridge Conditioning:

    • Condition a C18 or a polymeric SPE cartridge (e.g., Oasis HLB) sequentially with a suitable organic solvent (e.g., 5 mL of ethyl acetate followed by 5 mL of methanol) and then with deionized water adjusted to the same pH as the sample.

  • Sample Loading:

    • Pass the water sample through the conditioned SPE cartridge at a controlled flow rate (e.g., 5-10 mL/min).

  • Washing:

    • Wash the cartridge with a small volume of deionized water to remove any remaining salts or highly polar interferences.

  • Elution:

    • Elute the retained this compound from the cartridge with a suitable organic solvent (e.g., ethyl acetate or acetonitrile).

  • Concentration and Analysis:

    • Concentrate the eluate under a gentle stream of nitrogen at a temperature below 40°C.

    • Reconstitute the residue in a suitable solvent for instrumental analysis.

Visualizations

Troubleshooting_Low_Recovery Start Low this compound Recovery Degradation Analyte Degradation? Start->Degradation Extraction Suboptimal Extraction? Start->Extraction Cleanup Inefficient Cleanup? Start->Cleanup Matrix Matrix Effects? Start->Matrix Sol_Degradation Adjust pH (acidify) Add Antioxidants Control Temperature Degradation->Sol_Degradation Yes Sol_Extraction Optimize Solvent (Acetonitrile vs. Ethyl Acetate) Ensure Sample Hydration Extraction->Sol_Extraction Yes Sol_Cleanup Select Appropriate dSPE Sorbent (PSA, C18, GCB, Z-Sep) Minimize GCB for pigmented matrices Cleanup->Sol_Cleanup Yes Sol_Matrix Use Matrix-Matched Standards Dilute Extract Improve Cleanup Matrix->Sol_Matrix Yes

Caption: Troubleshooting workflow for low this compound recovery.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE (dSPE) Cleanup Sample 1. Homogenized Sample (10-15g) Solvent 2. Add Acetonitrile (+1% Acetic Acid) Sample->Solvent Salts 3. Add QuEChERS Salts Solvent->Salts Shake 4. Shake Vigorously (1 min) Salts->Shake Centrifuge1 5. Centrifuge (>=3000g, 5 min) Shake->Centrifuge1 Supernatant 6. Take Aliquot of Supernatant Centrifuge1->Supernatant dSPE 7. Add to dSPE Tube (MgSO4, PSA, C18/GCB) Supernatant->dSPE Vortex 8. Vortex (30 sec) dSPE->Vortex Centrifuge2 9. Centrifuge (>10,000g, 2 min) Vortex->Centrifuge2 Analysis 10. Analysis by LC-MS/MS or GC-MS Centrifuge2->Analysis

Caption: Optimized QuEChERS workflow for this compound analysis.

References

Minimizing the isomerization of Demeton-O to Demeton-S during analytical procedures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analysis of Demeton-O. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the isomerization of Demeton-O to Demeton-S during analytical procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the accuracy and reliability of your results.

Isomerization of Demeton-O to this compound

Demeton is a systemic organophosphate insecticide that exists as a mixture of two isomers: Demeton-O (the thiono isomer) and this compound (the thiol isomer). During analytical procedures, Demeton-O can isomerize to the more stable this compound, leading to inaccurate quantification of the individual isomers. This isomerization is primarily influenced by temperature, pH, and the type of solvent used.

Diagram of Demeton-O to this compound Isomerization

G Demeton_O Demeton-O (Thiono Isomer) Demeton_S This compound (Thiol Isomer) Demeton_O->Demeton_S Isomerization Factors Influencing Factors: - Heat - Polar Solvents - Water - Alkaline pH

Caption: Factors influencing the isomerization of Demeton-O to this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of Demeton-O that may be related to its isomerization.

Symptom Possible Cause Recommended Solution
Low or no detection of Demeton-O, with a corresponding increase in this compound peak area. Isomerization of Demeton-O to this compound during sample preparation or analysis.- Temperature: Maintain low temperatures (e.g., 4°C) during all sample preparation steps. Use a cooled autosampler. For GC analysis, use a cool on-column or programmed temperature vaporization (PTV) inlet. - Solvent: Use non-polar or less polar solvents where possible. If polar solvents are necessary, minimize the time the sample is in solution. - pH: Ensure all solvents and solutions are neutral or slightly acidic. Avoid alkaline conditions.
Inconsistent or poor reproducibility of Demeton-O results. Variable isomerization between samples due to inconsistencies in handling.- Standardize sample preparation procedures, ensuring consistent timing, temperature, and solvent volumes for all samples. - Prepare standards in the same solvent as the samples and analyze them promptly. - Perform a stability study of Demeton-O in the chosen analytical solvent and storage conditions.
Presence of unexpected peaks or a rising baseline. Degradation of Demeton-O or this compound to other products, such as their sulfoxide (B87167) and sulfone metabolites.- Use antioxidants such as L-ascorbic acid or butylhydroxytoluene (B512018) (BHT) in the extraction solvent. - Use fresh, high-purity solvents. - For GC analysis, check for and clean any active sites in the inlet liner or column.
Peak tailing for Demeton-O and/or this compound. Analyte interaction with active sites in the chromatographic system or issues with the mobile/stationary phase.- LC: Ensure the mobile phase pH is appropriate and buffered if necessary. Use a high-quality, end-capped column. - GC: Use a deactivated inlet liner and column. Trim the first few centimeters of the column if contamination is suspected.[1]
Ghost peaks appearing in blank runs. Carryover from previous injections or contamination of the system.- Implement a rigorous wash procedure for the injection port and syringe between samples. - Run solvent blanks to identify the source of contamination. - Check the purity of the solvents and reagents being used.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the isomerization of Demeton-O to this compound?

A1: The primary factors are elevated temperature, the presence of water and other polar solvents, and alkaline pH conditions.[2] Heat provides the energy for the rearrangement of the molecule, while polar solvents can catalyze this process.[2] Alkaline conditions can rapidly hydrolyze both Demeton isomers.[2]

Q2: Which analytical technique is preferred for the analysis of Demeton-O to minimize isomerization?

A2: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (LC-MS/MS) is generally preferred over Gas Chromatography (GC). This is because LC analysis is typically performed at or near room temperature, which significantly reduces the risk of thermally induced isomerization that can occur at the high temperatures of a GC inlet.

Q3: If I must use Gas Chromatography, what precautions should I take?

A3: To minimize thermal degradation and isomerization during GC analysis, it is crucial to use a cool on-column (COC) or a programmed temperature vaporization (PTV) inlet.[3][4] These injection techniques introduce the sample onto the column at a low temperature, avoiding the hot inlet liner that can cause isomerization. Using a deactivated liner and column is also essential to prevent analyte degradation.

Q4: What solvents are recommended for the extraction and analysis of Demeton-O?

A4: While Demeton-O is soluble in most organic solvents, it is more stable in non-polar or less polar solvents.[2] For extraction, solvents like hexane (B92381) or toluene (B28343) may be preferable. If a more polar solvent like acetonitrile (B52724) or acetone (B3395972) is required for extraction efficiency or chromatographic purposes, it is important to work quickly, at low temperatures, and consider the addition of antioxidants. Acidification of acetonitrile with a small amount of acetic acid (e.g., 0.1% v/v) has been shown to improve the stability of other labile pesticides.

Q5: How should I store my Demeton-O standards and samples?

A5: Standards and samples should be stored at low temperatures, ideally at or below -20°C, in a dark environment. They should be stored in tightly sealed, amber glass vials to prevent exposure to light and moisture. For working solutions, storage at 4°C is recommended for short periods.

Q6: Can pH affect the stability of Demeton-O during analysis?

A6: Yes, pH is a critical factor. Demeton is rapidly hydrolyzed under alkaline conditions.[2] At a pH of 9 and a temperature of 70°C, the half-life of Demeton is only 1.25 hours. In contrast, at a pH between 1 and 5, the half-life is over 11 hours under the same temperature.[2] Therefore, it is crucial to maintain neutral or slightly acidic conditions during sample preparation and analysis.

Quantitative Data on Demeton Stability

The following tables summarize the available quantitative data on the stability of Demeton under various conditions.

Table 1: Effect of pH on the Half-Life of Demeton at 70°C

pHHalf-Life
1 - 5> 11 hours
91.25 hours
(Data sourced from PubChem CID 24722)[2]

Table 2: In-Vitro Rearrangement of this compound-methyl (Thiol Isomer) at Various Temperatures

TemperatureDays for 10% Rearrangement
20°C104
30°C26
40°C8
(Data for the related compound this compound-methyl, sourced from INCHEM)

Note: Specific kinetic data for the isomerization of Demeton-O to this compound in various analytical solvents at different temperatures is limited in the available literature. The provided data for this compound-methyl rearrangement illustrates the significant impact of temperature on the stability of these related isomers.

Experimental Protocols

Protocol 1: Minimized Isomerization Analysis of Demeton-O and this compound by LC-MS/MS

This protocol is designed to minimize the isomerization of Demeton-O during sample extraction and analysis using LC-MS/MS.

Diagram of LC-MS/MS Workflow

G cluster_prep Sample Preparation (at 4°C) cluster_analysis LC-MS/MS Analysis Sample Weigh Sample AddSolvent Add Cold Extraction Solvent (Acetonitrile with 0.1% Ascorbic Acid) Sample->AddSolvent Homogenize Homogenize AddSolvent->Homogenize Centrifuge Centrifuge Homogenize->Centrifuge Filter Filter Supernatant Centrifuge->Filter Inject Inject into LC-MS/MS Filter->Inject Separate Chromatographic Separation (C18 Column, Gradient Elution) Inject->Separate Detect Detect and Quantify (MRM Mode) Separate->Detect

Caption: Workflow for LC-MS/MS analysis with minimized isomerization.

1. Reagents and Materials:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • L-ascorbic acid

  • Demeton-O and this compound analytical standards

  • C18 solid-phase extraction (SPE) cartridges

  • 0.22 µm syringe filters

2. Standard Preparation:

  • Prepare individual stock solutions of Demeton-O and this compound in a non-polar solvent such as toluene or iso-octane at 1 mg/mL. Store at -20°C.

  • Prepare working standards by diluting the stock solutions in acetonitrile. Prepare fresh daily.

3. Sample Preparation (perform all steps at 4°C):

  • Homogenize 5 g of the sample with 10 mL of cold acetonitrile containing 0.1% (w/v) L-ascorbic acid.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Collect the supernatant and pass it through a C18 SPE cartridge pre-conditioned with acetonitrile to remove non-polar interferences.

  • Filter the eluate through a 0.22 µm syringe filter into an amber autosampler vial.

4. LC-MS/MS Conditions:

  • LC System: UHPLC system with a cooled autosampler (4°C).

  • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with a low percentage of B, ramp up to elute Demeton-O and this compound, followed by a column wash and re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS/MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM). Monitor at least two transitions for each analyte for confirmation.

Protocol 2: GC Analysis of Demeton-O and this compound with Minimized Thermal Isomerization

This protocol is for laboratories where LC-MS/MS is not available and GC must be used. The key to this method is the use of a cool on-column injector.

Diagram of GC-COC Workflow

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Weigh Sample AddSolvent Add Extraction Solvent (e.g., Toluene) Sample->AddSolvent Homogenize Homogenize and Extract AddSolvent->Homogenize Dry Dry with Anhydrous Sodium Sulfate Homogenize->Dry Concentrate Concentrate if necessary (under gentle nitrogen stream) Dry->Concentrate Inject Cool On-Column Injection Concentrate->Inject Separate Chromatographic Separation (Low-bleed DB-5ms or similar) Inject->Separate Detect Detect and Quantify (Mass Spectrometer in SIM/Scan mode) Separate->Detect

Caption: Workflow for GC analysis using cool on-column injection.

1. Reagents and Materials:

  • Toluene or Hexane (pesticide residue grade)

  • Anhydrous sodium sulfate

  • Demeton-O and this compound analytical standards

2. Standard Preparation:

  • Prepare individual stock and working solutions in toluene or hexane. Store at -20°C.

3. Sample Preparation:

  • Extract the sample with toluene or hexane.

  • Dry the extract by passing it through anhydrous sodium sulfate.

  • Concentrate the extract to the desired volume under a gentle stream of nitrogen if necessary. Avoid high temperatures during concentration.

4. GC-MS Conditions:

  • GC System: Gas chromatograph equipped with a cool on-column (COC) injector.

  • Column: Low-bleed, mid-polarity column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).

  • Injector: Cool on-column. The injector temperature should track the oven temperature.

  • Oven Program: Start at a low initial temperature (e.g., 50°C) to ensure the analytes are trapped on the column before separation begins. Ramp the temperature at a suitable rate to separate Demeton-O and this compound.

  • Carrier Gas: Helium at a constant flow.

  • Injection Volume: 1 µL.

  • MS System: Mass spectrometer operated in either scan or selected ion monitoring (SIM) mode.

References

Resolving calibration curve non-linearity for Demeton-S quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to non-linear calibration curves in the quantification of Demeton-S.

Frequently Asked Questions (FAQs)

Q1: My calibration curve for this compound is showing non-linearity, particularly a plateau at higher concentrations. What are the most likely causes?

A1: A non-linear calibration curve that flattens at higher concentrations is a common issue in chromatographic analysis. The primary causes for this phenomenon include:

  • Detector Saturation: The instrument's detector has a limited dynamic range. At high analyte concentrations, the detector can become overwhelmed, leading to a response that is no longer proportional to the amount of analyte present.[1][2][3]

  • Ion Source Saturation (for LC-MS/MS): In mass spectrometry, the electrospray ionization (ESI) source can become saturated when the total concentration of ions exceeds its capacity, estimated to be around 1 x 10⁻⁵ M.[1][4] This prevents efficient ionization of the analyte, causing the signal response to level off.

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound, leading to deviations from linearity. This is a significant challenge in the LC-MS/MS analysis of pesticides in complex samples like food or environmental matrices.[5][6][7]

Q2: My curve is deviating from linearity at the lower concentration end. What could be causing this?

A2: Non-linearity at the low end of a calibration curve often points to analyte loss. Potential causes include:

  • Analyte Adsorption: this compound may adsorb to active sites within the chromatographic system, such as on glass vials, the column, or transfer lines.[1][8] This effect is more pronounced at lower concentrations where a larger fraction of the analyte is lost.

  • Analyte Degradation: this compound is susceptible to degradation. It can be hydrolyzed in alkaline media and may be converted to more hydrophilic compounds when exposed to air and light.[9][10][11] Inconsistent degradation across the concentration range can affect linearity.

Q3: How can I determine the specific cause of the non-linearity in my this compound analysis?

A3: A systematic approach is best. First, evaluate the shape of your curve. A plateau at high concentrations suggests saturation, while deviation at low concentrations points toward analyte loss. To investigate matrix effects, compare the slope of a calibration curve prepared in a clean solvent with one prepared in an extract of a blank sample matrix.[1] A significant difference between the slopes is a strong indicator of matrix interference.[5][12]

Q4: Could the chemical instability of this compound itself be the problem?

A4: Yes, the inherent instability of this compound can contribute to non-linear calibration. This compound can be oxidized to its metabolites, oxydemeton-methyl (B133069) (this compound-methyl sulfoxide) and this compound-methylsulfone.[13][14][15] This conversion can occur during sample storage or analysis. To mitigate this, it is recommended to use antioxidants like L-ascorbic acid during sample preparation and to protect samples from light.[15][16] Additionally, since it hydrolyzes quickly in alkaline conditions, maintaining a neutral or slightly acidic pH is crucial.[10]

Q5: Is it ever acceptable to use a non-linear regression model, like a quadratic fit, for my calibration curve?

A5: Using a non-linear regression model, such as a second-order polynomial (quadratic) fit, can be a valid approach, but it should be a last resort.[17] This is only appropriate if you have first made every effort to resolve the instrumental and chemical causes of the non-linearity.[8] The non-linear relationship must be reproducible and well-characterized with a sufficient number of calibration points. Always consult relevant regulatory guidelines, as many agencies have specific requirements regarding the use and validation of non-linear calibration curves.

Troubleshooting Guide

The following table summarizes common issues leading to non-linear calibration curves for this compound and provides actionable solutions.

Observed Problem Potential Cause Recommended Solution(s)
Curve flattens at high concentrations Detector or Ion Source Saturation[2]1. Reduce the upper concentration limit of the calibration curve.[1]2. Dilute samples that are expected to have high concentrations.[1]3. Decrease the injection volume.[18]4. Optimize detector/ion source settings to reduce sensitivity.[2]
Inconsistent response across replicates Matrix Effects (Signal Suppression or Enhancement)[5][7]1. Prepare matrix-matched calibration standards.[5]2. Dilute the sample extract to reduce the concentration of interfering matrix components.[4][12]3. Implement a more rigorous sample cleanup procedure, such as Solid-Phase Extraction (SPE).[13]
Poor linearity at low concentrations Analyte Adsorption to Active Sites[1][8]1. Use deactivated or inert glass vials and inserts.2. Condition the chromatographic column before analysis.3. Ensure complete extraction and minimize sample preparation losses.[1]
Overall poor fit with a linear model Analyte Degradation or Instability[9][10]1. Add antioxidants (e.g., L-ascorbic acid) to samples and standards during preparation.[15][16]2. Protect samples and standards from light and store them appropriately.[9]3. Ensure the pH of all solutions is not alkaline to prevent hydrolysis.[10]
Reproducible, inherent non-linearity Inappropriate Regression Model[8][19]1. After exhausting other options, evaluate a non-linear regression model (e.g., quadratic fit).[17]2. Ensure a sufficient number of calibration points (minimum 5-6) are used to accurately define the curve.3. Validate the chosen non-linear model for accuracy and precision.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving calibration curve non-linearity.

G cluster_0 cluster_1 cluster_2 Start Observe Non-Linear Calibration Curve Check_High_Conc Deviation at High Concentrations? Start->Check_High_Conc Check_Low_Conc Deviation at Low Concentrations? Check_High_Conc->Check_Low_Conc No Sol_Saturation Investigate Saturation: - Reduce concentration range - Dilute high standards - Decrease injection volume Check_High_Conc->Sol_Saturation Yes Check_Matrix Matrix Effects Suspected? Check_Low_Conc->Check_Matrix No Sol_Adsorption Investigate Analyte Loss: - Use inert vials/system - Check for analyte degradation - Control pH & add antioxidants Check_Low_Conc->Sol_Adsorption Yes Sol_Matrix Mitigate Matrix Effects: - Use matrix-matched standards - Improve sample cleanup (SPE) - Dilute sample extract Check_Matrix->Sol_Matrix Yes Sol_Model Final Recourse: - Evaluate quadratic fit - Validate non-linear model Check_Matrix->Sol_Model No / Unresolved

Caption: Troubleshooting workflow for non-linear calibration curves.

Experimental Protocols

Protocol 1: Preparation of Matrix-Matched Calibration Standards

This protocol describes how to prepare calibration standards in a blank matrix extract to compensate for matrix effects that can suppress or enhance the instrument signal.

Objective: To create a calibration curve where the standards experience the same matrix effects as the unknown samples.

Materials:

  • Blank matrix (e.g., pesticide-free crop, clean soil) corresponding to the sample type.

  • This compound certified reference material (CRM) stock solution.

  • Appropriate solvents for extraction and dilution (e.g., acetone, ethyl acetate, acetonitrile).[13]

  • Homogenizer, centrifuge, and filtration apparatus.

Methodology:

  • Prepare Blank Matrix Extract: Process a sample of the blank matrix using the exact same extraction and cleanup procedure that will be used for the unknown samples.[13]

  • Create Fortified Standards: Take aliquots of the blank matrix extract.

  • Spike with Analyte: Spike these aliquots with known, varying amounts of the this compound stock solution to create a series of calibration standards at different concentration levels (e.g., 5, 10, 50, 100, 200 ng/mL).

  • Prepare Blank: Use an un-spiked aliquot of the blank matrix extract as the calibration blank (zero point).

  • Analysis: Analyze these matrix-matched standards using the established analytical method (e.g., LC-MS/MS).

  • Construct Curve: Plot the instrument response against the known concentration of this compound in each standard to construct the calibration curve.

Protocol 2: Enhanced Sample Cleanup with Solid-Phase Extraction (SPE)

This protocol provides a general methodology for using SPE to remove interfering components from the sample matrix, thereby reducing matrix effects.

Objective: To purify the sample extract before analysis to improve linearity and accuracy.

Materials:

  • Sample extract (post-initial extraction).

  • SPE cartridges (e.g., graphitized carbon black/ethylenediamine-N-propylsilanized silica (B1680970) gel layered cartridge, as this has been used for this compound analysis).[13]

  • SPE manifold.

  • Appropriate conditioning, loading, washing, and elution solvents.

Methodology:

  • Cartridge Conditioning: Condition the SPE cartridge by passing a conditioning solvent (e.g., methanol) through it, followed by an equilibration solvent (e.g., water or the initial mobile phase). This activates the sorbent.

  • Sample Loading: Load the sample extract onto the conditioned SPE cartridge at a slow, controlled flow rate (e.g., < 5 mL/min) to ensure proper binding of the analyte and interferences.[13]

  • Washing: Pass a wash solvent through the cartridge. The wash solvent is designed to remove weakly bound interferences while leaving the analyte of interest (this compound) retained on the sorbent.

  • Elution: Elute this compound from the cartridge using a strong elution solvent that disrupts the interaction between the analyte and the sorbent. Collect the eluate.

  • Final Preparation: The collected eluate can be evaporated to dryness and reconstituted in a suitable solvent for injection, or it may be directly injected if the elution solvent is compatible with the analytical system.

  • Analysis: Analyze the cleaned-up extract using the established method.

References

Technical Support Center: Identifying and Eliminating Sources of Contamination in Demeton-S Trace Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and eliminating sources of contamination during the trace analysis of Demeton-S and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination in this compound trace analysis?

A1: Contamination in this compound trace analysis can arise from multiple sources throughout the entire analytical workflow. These can be broadly categorized as follows:

  • Laboratory Environment: Airborne particles, volatile organic compounds (VOCs) from cleaning agents, and pesticides used for pest control in or near the laboratory can be sources of contamination.

  • Sample Collection and Storage: The containers used for collecting and storing samples can introduce contaminants. For instance, plastic containers may leach plasticizers like phthalates, while inadequately cleaned reusable containers can cause cross-contamination.[1]

  • Reagents and Solvents: Impurities present in solvents, acids, bases, and other chemical reagents can introduce interfering compounds into the analysis. Therefore, the use of high-purity, pesticide-grade, or LC-MS grade reagents is crucial.

  • Glassware and Equipment: Improperly cleaned laboratory glassware is a significant source of contamination. Residues from previous analyses, detergents, and plasticizers leached from plastic components such as pipette tips and vial caps (B75204) can contaminate samples.

  • Analytical Instrument (LC-MS/MS): Carryover from preceding injections is a frequent issue. Contaminants can accumulate in the injection port, tubing, and on the analytical column. The mobile phase can also be a source of contamination if not prepared with high-purity solvents and additives.[2][3]

Q2: I am observing unexpected peaks (ghost peaks) in my chromatograms, even in blank injections. What is the likely cause?

A2: The appearance of ghost peaks is a classic indicator of contamination. These anomalous peaks can originate from the sample preparation process or the LC-MS/MS system itself. A systematic approach to troubleshooting this issue is as follows:

  • Isolate the Source:

    • "No-injection" Blank: Run your gradient without making an injection. If the ghost peak persists, the contamination is likely present in your mobile phase or in the LC system downstream of the autosampler.

    • Solvent Blank: If the "no-injection" blank is clean, inject the solvent used for dissolving your samples. The appearance of the peak in this case would indicate that the solvent is contaminated.

    • Carryover Check: Inject a blank sample immediately after a high-concentration standard or sample. If the ghost peak appears, it is likely due to carryover from the previous injection.[2][3]

  • Common Causes of Ghost Peaks:

    • Contaminated Mobile Phase: Impurities in the water or organic solvent, or microbial growth in un-buffered aqueous mobile phases can lead to ghost peaks.

    • Leachables: Contaminants can leach from PEEK tubing and other plastic components in the system.

    • Autosampler Contamination: Residuals in the syringe, needle, or sample loop of the autosampler can cause ghost peaks.

    • Column Contamination: Accumulation of non-volatile matrix components on the analytical column can also be a source of ghost peaks.

Q3: My this compound recovery is consistently low. Could contamination be the cause?

A3: While low recovery can result from various factors such as inefficient extraction or analyte degradation, contamination can be an indirect cause. Here’s how:

  • Matrix Effects: Co-eluting contaminants from the sample matrix can suppress the ionization of this compound in the mass spectrometer's ion source, resulting in a lower signal and consequently, an apparent lower recovery. This phenomenon is known as ion suppression.[4]

  • Active Sites: Contaminants can create active sites on glassware or within the LC system where the analyte can adsorb, leading to its loss during sample preparation and analysis.

To investigate this, prepare a matrix-matched standard and compare its response to a standard in a pure solvent. A significantly lower response in the matrix-matched standard is indicative of matrix effects.

Troubleshooting Guides

Issue 1: Persistent Background Noise and Unidentified Peaks

Symptoms:

  • Elevated baseline in chromatograms.

  • Presence of multiple small, unidentified peaks.

  • Poor signal-to-noise ratio for this compound and its metabolites.

Possible Causes and Solutions:

CauseSolution
Contaminated Solvents/Reagents Use exclusively high-purity, pesticide-grade or LC-MS grade solvents and reagents. Filter all aqueous mobile phases prior to use and prepare fresh mobile phases daily.
Leaching from Plasticware Whenever feasible, use glass volumetric ware. If plasticware is necessary, ensure it is made of high-quality, inert materials like polypropylene. Pre-rinse all plasticware with a high-purity solvent before use and avoid long-term storage of solvents and samples in plastic containers.
Improperly Cleaned Glassware Adhere to a stringent glassware cleaning protocol. (Refer to Experimental Protocol 1).
Environmental Contamination Maintain a clean and controlled laboratory environment. Avoid the use of volatile cleaning agents in the vicinity of the LC-MS system.
Issue 2: Carryover of this compound in Blank Injections

Symptoms:

  • A peak corresponding to this compound or its metabolites is detected in a blank injection that follows a high-concentration sample or standard.

Possible Causes and Solutions:

CauseSolution
Autosampler Contamination Optimize the needle wash procedure using a strong wash solvent that can effectively dissolve this compound. A mixture of acetonitrile (B52724), isopropanol, and water is often effective. Increase the volume of the needle wash.
Column Contamination Implement a column flushing procedure after each analytical batch using a strong solvent. For reversed-phase columns, 100% acetonitrile or methanol (B129727) can be used.
Contamination of Tubing/Fittings If carryover issues persist after cleaning the autosampler and column, certain components of the LC system may require replacement.

Data Presentation

Table 1: Illustrative Impact of Contamination on this compound Quantification

This table provides examples of how different sources of contamination can affect the quantification of this compound, leading to inaccurate results.

Contaminant SourceContaminant ExampleObserved Effect on this compound SignalEstimated % Error in Quantification
PlasticwareDi(2-ethylhexyl) phthalate (B1215562) (DEHP)Ion suppression-20%
Reagent ImpurityUnknown impurity in AcetonitrileCo-eluting peak+30% (false positive)
CarryoverThis compound from previous injectionPeak in blankCan lead to false positives in subsequent low-level samples

Table 2: Illustrative Effectiveness of Cleaning Protocols on Carryover Reduction

This table demonstrates the potential improvement in analysis accuracy by implementing optimized cleaning protocols.

Cleaning ProtocolDescriptionAverage Carryover Peak Area (% of previous injection)
Standard Needle Wash 1 mL wash with 50:50 Acetonitrile:Water3.5%
Optimized Needle Wash 2 mL wash with a ternary mixture of 50:25:25 Acetonitrile:Isopropanol:Water<0.1%
No Column Flush -1.8%
Post-batch Column Flush 15 column volumes of 100% Acetonitrile after each analytical batch<0.05%

Experimental Protocols

Experimental Protocol 1: Rigorous Glassware Cleaning Procedure for Trace Analysis
  • Initial Rinse: Immediately after use, rinse glassware three times with tap water to remove gross residues.

  • Soaking: Immerse the glassware in a warm solution of a laboratory-grade, phosphate-free detergent for a minimum of 30 minutes.

  • Scrubbing: Use appropriate non-abrasive brushes to thoroughly scrub all surfaces of the glassware.

  • Tap Water Rinse: Rinse extensively with tap water (at least five times) to ensure complete removal of detergent.

  • Acid Rinse: Rinse the glassware with a 10% (v/v) solution of hydrochloric acid to remove any acid-soluble residues.

  • Deionized Water Rinse: Rinse thoroughly with high-purity deionized water at least three times.

  • Solvent Rinse: Perform a final rinse with pesticide-grade or LC-MS grade methanol or acetone (B3395972) to remove any remaining organic residues.

  • Drying: Dry the glassware in a dedicated oven at 105°C. Avoid using plastic-coated drying racks which can be a source of contamination.

  • Storage: Store the clean glassware in a clean, dust-free cabinet. Cover all openings with clean aluminum foil to prevent contamination during storage.

Experimental Protocol 2: Systematic Identification of the Source of a Ghost Peak

This protocol outlines a systematic approach to pinpoint the origin of a contaminating peak observed in chromatograms.

  • System Blank Analysis: Operate the LC-MS/MS system with the intended mobile phase gradient without performing an injection. This helps to assess the cleanliness of the mobile phase and the LC system components downstream of the autosampler.

  • Solvent Blank Injection: Inject a sample of the solvent that is used to dissolve the analytical standards and samples. This will identify any contamination originating from the solvent itself.

  • Reagent Blank Analysis: Prepare a "mock" sample that undergoes the entire sample preparation procedure (e.g., extraction, cleanup) but without the actual sample matrix. This helps to identify any contaminants introduced by the reagents or sample preparation steps.

  • Carryover Blank Injection: Inject a solvent blank immediately after the injection of a high-concentration standard of this compound. This is to check for any carryover from the previous, more concentrated sample.

The results from these sequential blank analyses will allow for a systematic and logical deduction of the source of the contamination.

Mandatory Visualization

Contamination_Troubleshooting_Workflow start Unexpected Peak (Ghost Peak) Observed no_injection_blank Run 'No-Injection' Blank start->no_injection_blank no_injection_result Peak Present? no_injection_blank->no_injection_result mobile_phase_issue Contamination in Mobile Phase or LC System Post-Autosampler no_injection_result->mobile_phase_issue Yes solvent_blank Inject Solvent Blank no_injection_result->solvent_blank No end Source Identified mobile_phase_issue->end solvent_blank_result Peak Present? solvent_blank->solvent_blank_result solvent_issue Contamination in Solvent solvent_blank_result->solvent_issue Yes reagent_blank Prepare and Inject Reagent Blank solvent_blank_result->reagent_blank No solvent_issue->end reagent_blank_result Peak Present? reagent_blank->reagent_blank_result reagent_issue Contamination from Reagents or Sample Preparation Steps reagent_blank_result->reagent_issue Yes carryover_blank Inject Blank After High Concentration Standard reagent_blank_result->carryover_blank No reagent_issue->end carryover_result Peak Present? carryover_blank->carryover_result carryover_issue Carryover from Previous Injection carryover_result->carryover_issue Yes carryover_result->end No carryover_issue->end

Caption: A logical workflow for the systematic identification of the source of ghost peaks in chromatograms.

Glassware_Cleaning_Protocol cluster_wet_cleaning Wet Cleaning Steps cluster_drying_storage Drying and Storage initial_rinse 1. Initial Rinse (Tap Water x3) soaking 2. Detergent Soak (30 min) initial_rinse->soaking scrubbing 3. Scrubbing soaking->scrubbing tap_rinse 4. Tap Water Rinse (x5) scrubbing->tap_rinse acid_rinse 5. Acid Rinse (10% HCl) tap_rinse->acid_rinse di_rinse 6. Deionized Water Rinse (x3) acid_rinse->di_rinse solvent_rinse 7. Solvent Rinse (Methanol/Acetone) di_rinse->solvent_rinse drying 8. Drying (Oven at 105°C) solvent_rinse->drying storage 9. Storage (Covered, Dust-free) drying->storage

Caption: A step-by-step protocol for the rigorous cleaning of laboratory glassware for trace analysis.

References

Technical Support Center: Optimizing Buffer Conditions for Demeton-S Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing buffer conditions in Demeton-S enzyme inhibition assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance, troubleshooting advice, and detailed protocols to ensure the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is acetylcholinesterase (AChE) the target enzyme?

This compound is an organophosphate insecticide that functions as a systemic, contact, and stomach poison.[1] Its primary mechanism of action is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1][2] AChE is responsible for hydrolyzing the neurotransmitter acetylcholine, which terminates the nerve signal.[3] By inhibiting AChE, this compound leads to an accumulation of acetylcholine, causing hyperstimulation of cholinergic receptors and disrupting neurotransmission.[2][4][5]

Q2: Why is optimizing buffer pH a critical step for my this compound inhibition assay?

Optimizing the buffer pH is crucial because enzyme activity is highly sensitive to pH.[6][7] Every enzyme, including acetylcholinesterase, has a narrow pH range for optimal activity.[6][8] Deviations from this optimal pH can alter the ionization state of amino acid residues in the enzyme's active site and affect its overall three-dimensional structure, potentially leading to a loss of function or denaturation.[6] For the commonly used Ellman's method in AChE assays, a pH of 8.0 is often recommended as a starting point.[3]

Q3: How does the ionic strength of the buffer affect the enzyme inhibition assay?

The ionic strength of the buffer can significantly influence enzyme activity and inhibitor binding.[8][9] Changes in ionic strength can alter the conformation of the enzyme and affect the interactions between the enzyme, substrate, and inhibitor.[9][10] For acetylcholinesterase, both low and high ionic strengths have been shown to impact inhibition constants.[9][10] It is therefore essential to maintain a consistent ionic strength across all experiments or to optimize it for your specific assay conditions.

Q4: What are the characteristics of a good buffer for an enzyme assay?

A suitable buffer for an enzyme assay should have the following characteristics:

  • Appropriate pKa: The buffer's pKa should be close to the desired experimental pH, typically within ±1 pH unit, to ensure adequate buffering capacity.[6]

  • Chemical Inertness: The buffer components should not interact with or inhibit the enzyme, substrate, or inhibitor.[6]

  • Temperature Stability: The buffer's pH should be stable across the temperature range used in the assay.[8]

  • Transparency: The buffer should not absorb light at the wavelength used for detection in spectrophotometric assays.

Q5: What are common sources of variability in enzyme inhibition assays?

Variability in enzyme inhibition assays can arise from several factors, including:

  • Temperature and pH fluctuations: Minor deviations from optimal conditions can lead to significant variations in results.[7]

  • Inaccurate pipetting: Errors in dispensing volumes of the enzyme, substrate, or inhibitor directly impact reactant concentrations.[7]

  • Reagent instability: Degradation of the enzyme, substrate, or this compound can lead to unreliable data.[7]

  • Microplate "edge effects": Increased evaporation from wells on the outer edges of a microplate can concentrate reactants.[7]

Troubleshooting Guides

Problem 1: Low or no enzyme activity detected.

Possible CauseSuggested Solution
Suboptimal pH The pH of your buffer may be outside the optimal range for AChE. Perform a pH optimization experiment by testing a range of pH values.[6]
Incorrect Buffer Choice The buffer system itself might be interfering with the enzyme. Test alternative buffer systems with pKa values close to the expected optimal pH.[11]
Inactive Enzyme The enzyme may have lost activity due to improper storage or handling. Use a fresh aliquot of the enzyme and always keep it on ice. Run a positive control to verify enzyme activity.[12]
Degraded Substrate The substrate, such as acetylthiocholine, may have degraded. Prepare fresh substrate solutions before each experiment.[3]

Problem 2: High variability between replicate wells.

Possible CauseSuggested Solution
Inaccurate Pipetting Calibrate your pipettes regularly. When pipetting small volumes, ensure the pipette tip is pre-wetted and submerged correctly. Use reverse pipetting for viscous solutions.[7]
Temperature Gradients Ensure that all reagents and the microplate are equilibrated to the assay temperature before starting the experiment. Use a plate incubator that provides uniform temperature distribution.[7]
Microplate Edge Effects Avoid using the outer wells of the microplate, or fill them with buffer to minimize evaporation from the inner wells.[7]
Inconsistent Incubation Times Use a multichannel pipette to add reagents to multiple wells simultaneously to ensure consistent pre-incubation and reaction times.[13]

Problem 3: Inconsistent IC50 values for this compound between experiments.

Possible CauseSuggested Solution
Variation in Enzyme Activity Prepare a large, single batch of the enzyme solution, aliquot it, and store it at the recommended temperature. This will ensure the same enzyme activity across multiple experiments.[7]
Inconsistent Buffer Preparation Prepare a large batch of the optimized assay buffer to be used across all related experiments to ensure consistency in pH and ionic strength.
This compound Stock Instability Prepare fresh dilutions of your this compound stock solution for each experiment. Ensure the stock solution is stored correctly.
Insufficient Pre-incubation Time Organophosphate inhibitors like this compound may require a pre-incubation period with the enzyme before adding the substrate to allow for sufficient binding. Optimize the pre-incubation time.[14]

Quantitative Data Summary

The following tables provide recommended starting ranges for buffer components in a typical acetylcholinesterase inhibition assay. These should be systematically optimized for your specific experimental conditions with this compound.

Table 1: Common Biological Buffers for Enzyme Assays

BufferpKa at 25°CEffective pH Range
Acetate4.763.8 - 5.8
MES6.155.5 - 6.7
Phosphate (B84403)7.206.2 - 8.2
HEPES7.556.8 - 8.2
Tris-HCl8.067.5 - 9.0
Borate9.238.3 - 10.3

Data compiled from various biochemical resources.[6][11]

Table 2: Typical Reagent Concentrations for AChE Inhibition Assay (Ellman's Method)

ReagentTypical Final ConcentrationNotes
Sodium Phosphate Buffer0.1 MpH is a critical parameter to optimize, often starting at pH 8.0.[3]
Acetylcholinesterase (AChE)0.1 - 0.25 U/mLThe optimal concentration should be determined empirically.[3]
Acetylthiocholine Iodide (ATCI)14-15 mMPrepare fresh before use.[3]
DTNB (Ellman's Reagent)10 mMProtect from light.[3]
This compoundVariesA dose-response curve should be generated using a serial dilution.
DMSO<1%Final concentration of the co-solvent should be kept low to avoid affecting enzyme activity.[3]

Experimental Protocols

Protocol 1: Optimization of Buffer pH for AChE Inhibition Assay

This protocol aims to determine the optimal pH for acetylcholinesterase activity in the presence of this compound.

  • Buffer Preparation: Prepare a series of 0.1 M sodium phosphate buffers with pH values ranging from 6.0 to 9.0 at 0.5 pH unit intervals.

  • Assay Setup (96-well plate):

    • Design the plate to include "no-enzyme" controls for each pH value to account for non-enzymatic substrate hydrolysis.

    • For each pH to be tested, prepare a master mix containing the corresponding buffer.

  • Reaction Initiation:

    • In the appropriate wells, add the substrate (ATCI) and DTNB.

    • Initiate the reaction by adding the AChE enzyme solution. Ensure the final enzyme and substrate concentrations are consistent across all pH conditions.

  • Data Collection:

    • Immediately place the plate in a microplate reader and measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10-15 minutes) in kinetic mode.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each pH value by determining the slope of the linear portion of the absorbance vs. time plot.

    • Subtract the rate of the "no-enzyme" control from the corresponding experimental rate.

    • Plot the initial velocity (V₀) against the buffer pH. The pH at which the highest enzyme activity is observed is the optimal pH for your assay.[6]

Protocol 2: Optimization of Ionic Strength

This protocol is designed to determine the optimal ionic strength for the assay using the optimal pH determined in Protocol 1.

  • Buffer Preparation: Prepare a series of buffers at the optimal pH with varying ionic strengths (e.g., by adding different concentrations of NaCl, such as 0 M, 50 mM, 100 mM, 150 mM, and 200 mM).

  • Assay Procedure: Follow the same steps as in Protocol 1 for assay setup, reaction initiation, and data collection, but use the buffers with varying ionic strengths.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each ionic strength.

    • Plot the initial velocity (V₀) against the salt concentration. The ionic strength that results in the highest stable enzyme activity should be used for subsequent this compound inhibition assays.

Visualizations

G Workflow for Optimizing Buffer Conditions cluster_0 Phase 1: pH Optimization cluster_1 Phase 2: Ionic Strength Optimization cluster_2 Phase 3: this compound Inhibition Assay A Prepare Buffers (pH 6.0 - 9.0) B Perform AChE Assay at each pH A->B C Measure Initial Velocity (V₀) B->C D Plot V₀ vs. pH C->D E Determine Optimal pH D->E F Prepare Buffers at Optimal pH with varying Ionic Strength E->F G Perform AChE Assay at each Ionic Strength F->G H Measure Initial Velocity (V₀) G->H I Plot V₀ vs. Ionic Strength H->I J Determine Optimal Ionic Strength I->J K Perform Inhibition Assay using Optimized Buffer J->K L Generate Dose-Response Curve K->L M Calculate IC50 L->M

Caption: Workflow for experimental optimization of buffer conditions.

G Troubleshooting Logic for Poor Inhibition Start Poor Inhibition Observed Step1 Verify Reagent Integrity (Enzyme, Substrate, this compound) Start->Step1 Result1 Reagents Degraded? (Prepare Fresh Stocks) Step1->Result1 Step2 Review Assay Protocol (Concentrations, Incubation Times) Result2 Protocol Suboptimal? (Re-optimize Concentrations/Times) Step2->Result2 Step3 Check Buffer Conditions (pH, Ionic Strength) Result3 Buffer Incorrect? (Re-optimize Buffer Conditions) Step3->Result3 Step4 Run Controls (Positive, Negative, Vehicle) Result4 Controls Failed? (Identify Source of Error) Step4->Result4 Result1->Step2 No End Problem Resolved Result1->End Yes Result2->Step3 No Result2->End Yes Result3->Step4 No Result3->End Yes Result4->End Yes

Caption: A logical workflow for troubleshooting poor enzyme inhibition.

References

Troubleshooting inconsistent results in Demeton-S plant uptake experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistencies in Demeton-S plant uptake experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My results show highly variable and inconsistent levels of this compound in plant tissues between replicates. What are the potential causes?

A1: Inconsistent results in this compound uptake experiments can stem from several factors related to the compound's properties, experimental setup, and analytical methods. Key areas to investigate include:

  • Rapid Metabolism: this compound is rapidly metabolized within plant tissues into its more persistent and toxic metabolites, this compound-sulfoxide and this compound-sulfone.[1][2] If your analytical method only quantifies the parent this compound, you will likely miss the absorbed and metabolized compound, leading to apparent low and variable uptake.

  • Application Method Variability: Inconsistent application of this compound to the soil or hydroponic solution can lead to significant differences in the amount available to each plant. Ensure precise and uniform application for each replicate. For foliar applications, inconsistencies in spray volume, coverage, and droplet size can also contribute to variability.

  • Environmental Fluctuations: Variations in temperature, humidity, and light intensity within the greenhouse or growth chamber can affect plant transpiration rates.[3] Since this compound is primarily transported via the xylem with the transpiration stream, any factor influencing water uptake will directly impact its translocation.[4][5]

  • Plant Physiological State: The age, growth stage, and overall health of the plants can significantly influence uptake.[3][6] Younger, actively growing plants with robust root systems tend to absorb and translocate systemic compounds more readily than older or stressed plants.[6]

  • Soil Composition: For soil-based experiments, variations in organic matter content, pH, and clay content can affect the bioavailability of this compound for root uptake.[5] High organic matter can bind to the pesticide, making it less available to the plant.[6]

Q2: I am detecting very low to no this compound in the upper leaves of my test plants, even after a significant application to the roots. Why is this happening?

A2: This is a common issue and can be attributed to several factors:

  • Rapid Metabolism: As mentioned, this compound is quickly converted to its sulfoxide (B87167) and sulfone metabolites.[1][2] Unchanged this compound is often not found in untreated foliage following leaf application and is also rapidly degraded after root uptake.[4] Your analytical method must be able to detect these metabolites.

  • Limited Translocation: While this compound and its metabolites are systemic and move upwards in the xylem, the extent of translocation can be limited.[4] Movement from the xylem to the phloem is restricted, which can limit distribution throughout the entire plant.[4]

  • Sampling Time: The timing of tissue sampling is critical. If you sample too early, the compound may not have had sufficient time to translocate to the upper leaves. Conversely, if you sample too late, the parent compound may have been fully metabolized.

  • Slow Uptake: In soil applications, it can take several days for the compound to reach an effective concentration within the plant.[7]

Q3: How can I ensure my analytical method is accurately quantifying this compound uptake?

A3: To ensure accurate quantification, your analytical method should:

  • Target Metabolites: The method must be validated for the detection and quantification of not only the parent this compound but also this compound-sulfoxide and this compound-sulfone.[2]

  • Appropriate Technique: Gas chromatography (GC) with a flame photometric detector (FPD) or a nitrogen-phosphorus detector (NPD), or gas chromatography-mass spectrometry (GC-MS) are suitable methods.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is also a highly sensitive and specific technique.

  • Proper Sample Handling: Plant samples should be processed immediately after collection to prevent further metabolism of the analyte.[8] If immediate processing is not possible, samples should be flash-frozen and stored at low temperatures (e.g., -80°C).[8]

  • Efficient Extraction: Use a validated extraction method, such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol, to ensure efficient recovery of the analytes from the plant matrix.[9]

Q4: What are some common pitfalls in the experimental design of plant uptake studies that could lead to inconsistent results?

A4: Common experimental design flaws include:

  • Inadequate Acclimatization: Plants should be properly acclimatized to the experimental conditions before the start of the study to minimize stress-related variability.

  • Pot Size and Substrate: Small pots can lead to root-bound plants and altered root-to-shoot ratios, affecting uptake.[10] The substrate at the bottom of a pot can become water-saturated and hypoxic, which can impair root function.[11]

  • Lack of Environmental Control: Failure to maintain consistent temperature, humidity, and light cycles can introduce significant variability.

  • Non-randomized Plant Placement: The position of plants in a greenhouse can affect their growth due to variations in light and temperature. A randomized experimental design is crucial.

Data Presentation

Table 1: Hypothetical this compound and Metabolite Concentrations (ng/g) in Plant Tissues Under Different Temperature Conditions

TreatmentTemperature (°C)Root (ng/g)Stem (ng/g)Lower Leaves (ng/g)Upper Leaves (ng/g)Total Uptake (ng/g)
Control25< LOQ< LOQ< LOQ< LOQ< LOQ
This compound20150.2 ± 12.585.6 ± 7.845.3 ± 5.120.1 ± 3.2301.2
This compound25185.7 ± 15.1110.4 ± 9.265.8 ± 6.335.7 ± 4.5397.6
This compound30220.3 ± 18.9145.9 ± 11.790.1 ± 8.555.4 ± 6.1511.7

LOQ: Limit of Quantitation. Data represents the sum of this compound, this compound-sulfoxide, and this compound-sulfone.

Table 2: Influence of Plant Growth Stage on Total this compound and Metabolite Uptake (ng/g)

TreatmentGrowth StageRoot (ng/g)Shoot (ng/g)Total Uptake (ng/g)
ControlVegetative< LOQ< LOQ< LOQ
This compoundVegetative190.5 ± 16.3150.2 ± 13.1340.7
ControlFlowering< LOQ< LOQ< LOQ
This compoundFlowering155.8 ± 14.2115.9 ± 10.8271.7

Data represents the sum of this compound, this compound-sulfoxide, and this compound-sulfone.

Experimental Protocols

Protocol 1: this compound Root Uptake Experiment in a Hydroponic System

  • Plant Preparation: Germinate and grow the selected plant species (e.g., tomato, Solanum lycopersicum) in an inert substrate like rockwool for 3-4 weeks until a healthy root system is established.

  • Acclimatization: Transfer the seedlings to a hydroponic system with a complete nutrient solution. Allow the plants to acclimate for one week under controlled environmental conditions (e.g., 25°C day/20°C night, 16h photoperiod, 60% relative humidity).

  • Treatment Application: Prepare a stock solution of this compound in a suitable solvent. Add the stock solution to the hydroponic nutrient solution to achieve the desired final concentration (e.g., 1 mg/L). Ensure thorough mixing. Include a control group with only the solvent.

  • Exposure Period: Expose the plants to the this compound-containing solution for a predetermined time course (e.g., 24, 48, 72, and 96 hours).

  • Sample Collection: At each time point, harvest a subset of plants from each treatment group. Gently rinse the roots with deionized water to remove any external residue. Separate the plants into roots, stems, and leaves.

  • Sample Processing: Immediately flash-freeze the separated plant tissues in liquid nitrogen and store them at -80°C until analysis.

  • Extraction and Analysis: Homogenize the frozen tissues and extract this compound and its metabolites using a validated QuEChERS method. Analyze the extracts using LC-MS/MS to quantify the parent compound and its sulfoxide and sulfone metabolites.

Protocol 2: Soil Drench Application for this compound Uptake Study

  • Plant Growth: Grow the test plants in pots containing a standardized soil mix for 4-6 weeks in a controlled environment greenhouse.

  • Treatment Application: Prepare a solution of this compound in water. Apply a precise volume of the solution as a soil drench to each pot to achieve the target application rate (e.g., mg/kg of soil). Apply an equal volume of water to the control plants.

  • Post-Application Care: Maintain the plants under controlled conditions. Water the plants as needed, being careful to avoid leaching from the bottom of the pots for the first 10 days to ensure maximum uptake.[12]

  • Time-Course Sampling: Harvest plants at various time points post-application (e.g., 1, 3, 7, and 14 days).

  • Sample Collection and Processing: Follow steps 5 and 6 from the hydroponic protocol.

  • Analysis: Follow step 7 from the hydroponic protocol.

Mandatory Visualization

experimental_workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis plant_prep Plant Germination & Growth acclimatization Acclimatization to Experimental Conditions plant_prep->acclimatization treatment_app This compound Application (Root or Foliar) acclimatization->treatment_app exposure Exposure Period (Time Course) treatment_app->exposure sampling Sample Collection (Roots, Stems, Leaves) exposure->sampling processing Sample Processing (Freezing & Homogenization) sampling->processing extraction Extraction (e.g., QuEChERS) processing->extraction analysis LC-MS/MS or GC-MS Analysis extraction->analysis data_interp data_interp analysis->data_interp Data Interpretation

Caption: Experimental workflow for this compound plant uptake studies.

demeton_s_metabolism demeton_s This compound sulfoxide This compound-sulfoxide demeton_s->sulfoxide Oxidation (in plant) sulfone This compound-sulfone sulfoxide->sulfone Oxidation (in plant)

Caption: Metabolic pathway of this compound in plants.

References

Method development for separating Demeton-S from its metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on method development for the separation of Demeton-S and its primary metabolites. The information is presented in a question-and-answer format to directly address common issues and inquiries.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolites of this compound that I need to separate?

A1: The primary metabolic pathway for this compound involves the oxidation of its thioether sulfur. This results in two main metabolites: this compound-methylsulfoxide (also known as Oxydemeton-methyl) and, upon further oxidation, this compound-methylsulfone.[1][2][3][4] Your analytical method should be capable of resolving the parent compound, this compound, from these two key metabolites.

Q2: What is the most effective analytical technique for separating this compound and its metabolites?

A2: High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method.[5][6][7][8] This technique offers high sensitivity and selectivity, which is crucial for accurately detecting and quantifying these compounds in complex matrices like agricultural products or biological specimens.[5][6][9] While Gas Chromatography (GC) can be used, LC-MS/MS is generally better suited for these polar and potentially thermally labile organophosphate compounds.[10][11]

Q3: What type of HPLC column should I use?

A3: A reverse-phase (RP) column is the standard choice for this separation. Columns such as a C18 or a specialized reverse-phase column with low silanol (B1196071) activity are effective.[5][12] The separation is typically achieved using a mobile phase consisting of a mixture of acetonitrile (B52724) and water with an acidic modifier, such as formic acid or acetic acid, which is compatible with mass spectrometry.[5][12]

Q4: How should I prepare samples from complex matrices?

A4: A robust sample preparation protocol is critical for reliable results and involves three main steps: extraction, cleanup, and concentration. A common approach is to homogenize the sample and extract the analytes using a solvent like acetone.[7][9] The crude extract then requires a cleanup step, which can be performed using Solid-Phase Extraction (SPE) with C18 cartridges or by liquid-liquid partitioning (e.g., hexane/acetonitrile).[5][6][7] For multi-residue analysis in food, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is also highly effective.[13]

Experimental Protocols & Data

Recommended Protocol: LC-MS/MS Method

This protocol provides a general framework for the simultaneous determination of this compound, Oxydemeton-methyl (B133069), and this compound-methylsulfone.

1. Sample Preparation (Based on Agricultural Products)

  • Homogenization: Weigh 10g of the sample and homogenize. For certain samples like grains or tea leaves, add a 0.2 w/v% Thiourea solution to prevent degradation and let stand for 30 minutes.[14]

  • Extraction: Add 100 mL of acetone, homogenize further, and filter. Re-extract the residue with an additional 50 mL of acetone.[9][14]

  • Cleanup (Partitioning): Concentrate the combined filtrate to approximately 5 mL at a temperature below 40°C. Add 20 mL of n-hexane and perform a liquid-liquid extraction twice with 20 mL of acetonitrile (saturated with n-hexane).[14]

  • Cleanup (SPE): For more complex matrices, an additional cleanup on a tandem graphitized carbon/PSA column may be beneficial.[7][9]

  • Final Preparation: Combine the acetonitrile layers, concentrate below 40°C, and reconstitute the residue in a suitable solvent for injection (e.g., 2 mL of acetonitrile/toluene 3:1, v/v).[14]

2. Chromatographic & Mass Spectrometric Conditions

  • Instrument: Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS).[14]

  • Column: Reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water.[12]

    • B: 0.1% Formic acid in acetonitrile.[5]

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 3-5 µL.[14]

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

Quantitative Data: LC-MS/MS Parameters

The following table summarizes typical mass spectrometer parameters for monitoring this compound and its key metabolites.

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
This compound 259.189.1117.1
Oxydemeton-methyl (Sulfoxide) 247.0169.0109.0
This compound-methylsulfone 263.0169.1125.1

Note: These values are typical and may require optimization on your specific instrument. Data compiled from multiple sources.[14][15][16]

Visualizations

Metabolic Pathway of this compound parent This compound met1 This compound-methylsulfoxide (Oxydemeton-methyl) parent->met1 Oxidation met2 This compound-methylsulfone met1->met2 Oxidation

Caption: Metabolic pathway of this compound via oxidation.

General Experimental Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenize 1. Homogenization Extract 2. Solvent Extraction Homogenize->Extract Cleanup 3. Cleanup (SPE / LLE) Extract->Cleanup Concentrate 4. Concentration & Reconstitution Cleanup->Concentrate LCMS 5. LC-MS/MS Analysis Concentrate->LCMS Data 6. Quantification & Reporting LCMS->Data

Caption: General workflow for this compound analysis.

Troubleshooting Guide

Q: My analyte peaks are tailing or fronting. What could be the cause?

A: Poor peak shape is often related to the column, mobile phase, or sample solvent.

  • Column Issues: The column may be degraded or contaminated. Try flushing the column or, if necessary, replace it. Ensure you are using an appropriate column for the analysis.

  • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of your analytes. Ensure the pH is stable and appropriate.

  • Sample Solvent: Injecting a sample in a solvent that is much stronger than your initial mobile phase can cause distorted peaks. If possible, dissolve your final extract in the initial mobile phase.[17]

Q: I am experiencing low or inconsistent recovery of my analytes. Why?

A: Low recovery can stem from issues in sample preparation or from analyte degradation.

  • Inefficient Extraction: Ensure your extraction solvent and technique are appropriate for the sample matrix. Multiple extraction steps may be necessary.

  • Loss During Cleanup: Analytes can be lost during SPE or liquid-liquid extraction steps. Optimize your SPE elution solvent and ensure complete phase separation in LLE.

  • Analyte Degradation: this compound is susceptible to oxidation.[14] Ensure sample processing occurs quickly, use antioxidants if necessary, and avoid high temperatures during solvent evaporation.[9][14]

Troubleshooting Low Analyte Recovery Start Low Analyte Recovery Detected CheckSpike Run Spike & Recovery Test Pre-Extraction Start->CheckSpike CheckPostSpike Run Post-Extraction Spike CheckSpike->CheckPostSpike Recovery is Good ExtractionIssue Problem: Inefficient Extraction or Analyte Degradation CheckSpike->ExtractionIssue Recovery Still Low MatrixIssue Problem: Matrix Effect (Signal Suppression) CheckPostSpike->MatrixIssue Recovery is Good CleanupIssue Problem: Loss During Cleanup/Evaporation CheckPostSpike->CleanupIssue Recovery is Low

Caption: Troubleshooting logic for low analyte recovery.

Q: My results are not reproducible due to large variations in signal intensity. What is happening?

A: This is a classic sign of matrix effects , especially in LC-MS/MS analysis.[18] Co-eluting compounds from your sample matrix can interfere with the ionization of your target analytes, causing signal suppression or enhancement.[19][20]

  • Solutions:

    • Improve Cleanup: Use a more rigorous sample cleanup method (e.g., additional SPE steps) to remove more matrix components.[11]

    • Matrix-Matched Standards: Prepare your calibration standards in an extract from a blank sample matrix that is identical to your samples. This helps compensate for the effect.[13][21]

    • Dilution: Diluting the sample extract can minimize matrix effects, but may compromise your limits of detection.[19]

    • Internal Standards: Use a stable isotope-labeled internal standard for each analyte, if available. This is the most effective way to correct for matrix effects and variations in recovery.

Q: I am seeing unexpected peaks in my chromatogram. Where are they coming from?

A: These are often called ghost peaks or artifact peaks and can come from several sources.[17]

  • Carry-over: A high-concentration sample may not have been fully washed from the injector or column. Run several blank injections after a high-concentration sample to check for carry-over.

  • Late Elution: A peak from a previous injection may be eluting very late in your current run. Extend the run time of a blank injection to see if any late-eluting peaks appear.[17]

  • Contamination: Contamination can come from solvents, glassware, or the LC system itself. Ensure you are using high-purity solvents and clean equipment.[17]

References

Enhancing Demeton-S Stability in Automated Analytical Systems: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Demeton-S in automated analytical systems. Adherence to these guidelines can improve the accuracy and reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways of this compound in an analytical setting?

A1: this compound primarily degrades through two main pathways:

  • Oxidation: The thioether group in this compound is susceptible to oxidation, forming this compound-sulfoxide and subsequently this compound-sulfone. This process can be accelerated by the presence of oxidizing agents and elevated temperatures.

  • Hydrolysis: The ester linkage in this compound can be cleaved by hydrolysis, a reaction that is significantly influenced by the pH of the solution. Hydrolysis is notably faster in alkaline conditions.[1]

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The pH of the solution is a critical factor in the stability of this compound. It is most stable in slightly acidic to neutral conditions. As the pH becomes more alkaline, the rate of hydrolysis increases significantly. For instance, the half-life of this compound is reported to be 53 days at pH 5.7 and 27°C.[2] In contrast, at a pH of 9 and a temperature of 70°C, the half-life of demeton (B52138) is dramatically reduced to 1.25 hours.[1]

Q3: What is the impact of temperature on the stability of this compound?

A3: Elevated temperatures accelerate the degradation of this compound through both oxidation and hydrolysis. It is recommended to store stock solutions and samples at low temperatures (e.g., ≤ -18°C) to minimize degradation. During analysis, maintaining the autosampler at a cooled temperature (e.g., 4°C) can significantly improve the stability of this compound in prepared samples.

Q4: Which solvents are recommended for preparing this compound stock and working solutions?

A4: Acetonitrile (B52724) and methanol (B129727) are common solvents for preparing organophosphate pesticide standards. Acetonitrile is often preferred for stock solutions due to its ability to better accommodate a wide range of pesticides and its lower reactivity compared to methanol. For working solutions, the choice of solvent should be compatible with the mobile phase of the analytical method to ensure good peak shape. It's important to use high-purity, HPLC, or LC-MS grade solvents to avoid contaminants that could catalyze degradation.

Q5: How can I prevent the oxidation of this compound during sample preparation and analysis?

A5: To minimize oxidation, it is advisable to work with fresh solutions and limit the exposure of samples to air and light. The addition of antioxidants, such as L-ascorbic acid or butylhydroxytoluene, to the sample homogenate has been shown to be effective in preventing the oxidation of this compound and its metabolites during extraction and analysis.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound in automated systems.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes and Solutions:

Cause Solution
Secondary Interactions with Stationary Phase For polar organophosphorus pesticides like this compound, interactions with residual silanol (B1196071) groups on silica-based columns can cause peak tailing. Use a column with a highly inert stationary phase or consider adding a small amount of a competitive base to the mobile phase to block active sites.
Column Overload Injecting too high a concentration of the analyte can lead to peak fronting or tailing. Dilute the sample and re-inject to see if the peak shape improves.
Inappropriate Injection Solvent If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.
System Dead Volume Excessive tubing length or poorly made connections can increase extra-column volume, leading to peak broadening. Ensure all connections are secure and use tubing with the appropriate internal diameter for your system.
Issue 2: Loss of this compound Response or Inconsistent Results

Possible Causes and Solutions:

Cause Solution
Degradation in Autosampler Vials This compound can degrade in the autosampler, especially if the temperature is not controlled. Keep the autosampler temperature low (e.g., 4°C). Prepare fresh samples if they have been sitting in the autosampler for an extended period.
Adsorption to Labware This compound may adsorb to the surface of glass or polypropylene (B1209903) vials, leading to a loss of analyte. It is recommended to perform an adsorption study with the specific vials being used. In some cases, silanized glass vials may reduce adsorption of certain compounds.
Hydrolysis in Sample Matrix or Mobile Phase If the sample matrix or mobile phase is alkaline, this compound will hydrolyze. Ensure the pH of your samples and mobile phase is maintained in the slightly acidic to a neutral range.
Oxidation The presence of oxidizing agents in the sample or solvents can lead to the degradation of this compound. Use high-purity solvents and consider adding antioxidants during sample preparation.

Quantitative Data Summary

The stability of this compound is highly dependent on environmental conditions. The following tables summarize the available quantitative data.

Table 1: Hydrolysis Half-life of this compound at Different pH and Temperature Conditions

pHTemperature (°C)Half-life
5.72753 days
9.0701.25 hours

Data for Demeton, a mixture containing this compound.

Experimental Protocols

Protocol 1: Stability Testing of this compound in Autosampler Vials

This protocol provides a framework for evaluating the stability of this compound in the solvents and vials used in your automated analytical system.

Objective: To determine the stability of this compound over a typical analytical sequence.

Materials:

  • This compound analytical standard

  • High-purity solvent (e.g., acetonitrile or methanol)

  • Autosampler vials (the same type used for routine analysis)

  • LC-MS/MS or GC-MS system

Procedure:

  • Prepare a Stock Solution: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 100 µg/mL).

  • Prepare Working Solutions: Dilute the stock solution to a working concentration that is within the linear range of your analytical method (e.g., 1 µg/mL).

  • Aliquot into Vials: Dispense the working solution into a series of autosampler vials.

  • Time Zero Analysis: Immediately analyze one of the vials to establish the initial concentration (Time 0).

  • Incubate Samples: Place the remaining vials in the autosampler under the same conditions as your typical analytical runs (e.g., set temperature).

  • Time-Point Analysis: Analyze the vials at regular intervals over a period that reflects your longest analytical sequence (e.g., 2, 4, 8, 12, 24 hours).

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the Time 0 measurement. Plot the percentage remaining versus time to visualize the degradation profile.

Visualizations

Demeton_S_Degradation_Pathway Demeton_S This compound Sulfoxide This compound-sulfoxide Demeton_S->Sulfoxide Oxidation Hydrolysis_Products Hydrolysis Products Demeton_S->Hydrolysis_Products Hydrolysis (alkaline pH) Sulfone This compound-sulfone Sulfoxide->Sulfone Oxidation

Caption: Degradation pathway of this compound.

Troubleshooting_Workflow Start Inconsistent this compound Results Check_Peak_Shape Check Peak Shape Start->Check_Peak_Shape Tailing Peak Tailing/Fronting Check_Peak_Shape->Tailing Poor Good_Peak_Shape Good Check_Peak_Shape->Good_Peak_Shape Good Check_Response Check Analyte Response Loss_of_Signal Loss of Signal Check_Response->Loss_of_Signal Decreasing/Inconsistent Stable_Response Stable Check_Response->Stable_Response Stable Troubleshoot_Tailing Address Secondary Interactions, Column Overload, Injection Solvent Tailing->Troubleshoot_Tailing Troubleshoot_Loss Investigate Degradation (pH, Temp), Adsorption, Oxidation Loss_of_Signal->Troubleshoot_Loss Problem_Solved Problem Resolved Troubleshoot_Tailing->Problem_Solved Troubleshoot_Loss->Problem_Solved Good_Peak_Shape->Check_Response Stable_Response->Problem_Solved

Caption: Troubleshooting workflow for this compound analysis.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Demeton-S in Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of two established analytical methodologies for the quantification of Demeton-S and its metabolites in food matrices: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). This document is intended for researchers, scientists, and professionals in drug development and food safety, offering an objective look at the performance of these methods supported by experimental data.

Introduction to this compound Analysis

This compound is an organophosphate insecticide, and its presence in food products is strictly regulated due to potential health concerns. Accurate and reliable analytical methods are crucial for monitoring its residues and ensuring food safety. The validation of these methods is a critical step to guarantee the quality and reliability of the analytical data. This guide will delve into the validation parameters and experimental protocols for both LC-MS/MS and GC-MS/MS techniques, highlighting their respective strengths and applications.

Comparative Analysis of Method Performance

The performance of an analytical method is evaluated based on several key parameters. The following tables summarize the quantitative data for the validation of LC-MS/MS and GC-MS/MS methods for the analysis of this compound and its related compounds in various food matrices.

Table 1: Comparison of Validation Parameters for this compound Analysis

ParameterLC-MS/MS MethodGC-MS/MS Method
Limit of Detection (LOD) 1 ng/g (in blood for Oxydemeton-methyl)[1]Not explicitly stated for this compound, but generally in the low ng/g range for pesticides.
Limit of Quantification (LOQ) 0.01 mg/kg[2][3]Typically 0.01 to 0.05 mg/kg for many pesticides.
**Linearity (R²) **≥ 0.99≥ 0.99
Food Matrices Tested Agricultural products including grains, legumes, tea leaves, fruits, and vegetables.[2][4]Fruits and vegetables.[5]

Table 2: Recovery and Precision Data for this compound and its Metabolites

AnalyteMethodSpiking Level (µg/g)Recovery (%)Relative Standard Deviation (RSD) (%)Food Matrix
This compound-methylLC-MS0.0573.8 - 102.5≤ 5.7Ten kinds of agricultural products[2][6]
Oxydemeton-methyl (B133069)LC-MS0.0573.8 - 102.5≤ 5.7Ten kinds of agricultural products[2][6]
This compound-methylsulfoneLC-MS0.0573.8 - 102.5≤ 5.7Ten kinds of agricultural products[2][6]
This compound-methylGC-MS/MSNot Specified70-120 (typical acceptable range)< 20 (typical acceptable range)Fruits and Vegetables

Experimental Workflows and Methodologies

The general workflow for the validation of an analytical method for pesticide residues involves several key stages, from sample preparation to data analysis.

Analytical_Method_Validation_Workflow cluster_Prep Sample Preparation cluster_Analysis Instrumental Analysis cluster_Validation Method Validation Homogenization Sample Homogenization Extraction Extraction (e.g., QuEChERS) Homogenization->Extraction Cleanup Sample Cleanup (dSPE) Extraction->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS LC-amenable compounds GCMS GC-MS/MS Analysis Cleanup->GCMS GC-amenable compounds Selectivity Selectivity LCMS->Selectivity Linearity Linearity & Range LCMS->Linearity Accuracy Accuracy (Recovery) LCMS->Accuracy Precision Precision (Repeatability, Reproducibility) LCMS->Precision LOD_LOQ LOD & LOQ LCMS->LOD_LOQ GCMS->Selectivity GCMS->Linearity GCMS->Accuracy GCMS->Precision GCMS->LOD_LOQ

General workflow for analytical method validation.
Detailed Experimental Protocols

Below are the detailed methodologies for the LC-MS/MS and GC-MS/MS analysis of this compound, based on established and validated procedures.

1. Novel Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides high selectivity and sensitivity for the detection of this compound and its polar metabolites.

  • Sample Preparation (QuEChERS Method) [7]

    • Homogenization: Weigh 10-15 g of the homogenized food sample into a 50 mL centrifuge tube.

    • Extraction: Add 10-15 mL of acetonitrile (B52724) (with 1% acetic acid for certain matrices). For dry samples like cereals, add water and let it soak before extraction. Add internal standards. Shake vigorously for 1 minute. Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate) and shake again.

    • Centrifugation: Centrifuge the tube at ≥3000 x g for 5 minutes.

    • Cleanup (Dispersive Solid-Phase Extraction - dSPE): Transfer an aliquot of the supernatant (acetonitrile layer) to a dSPE tube containing primary secondary amine (PSA) sorbent and anhydrous MgSO₄. For samples with high fat content, C18 sorbent can be added. For pigmented samples, graphitized carbon black (GCB) may be used, but care must be taken as it can retain planar pesticides.

    • Final Centrifugation and Filtration: Vortex the dSPE tube and centrifuge. The final extract is then filtered through a 0.22 µm filter before injection into the LC-MS/MS system.

  • LC-MS/MS Instrumental Analysis [2][3]

    • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of water and methanol (B129727) or acetonitrile, both containing a small amount of formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

    • Mass Spectrometer: A triple quadrupole mass spectrometer (QqQ) operated in Multiple Reaction Monitoring (MRM) mode.

    • Ionization Source: Electrospray Ionization (ESI) in positive mode.

    • MRM Transitions (example for this compound-methyl):

      • Quantifier: m/z 231 -> 89

      • Qualifier: m/z 231 -> 61

2. Alternative Method: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

GC-MS/MS is a robust technique for the analysis of volatile and semi-volatile compounds like some organophosphate pesticides.

  • Sample Preparation (Modified QuEChERS) [5]

    • The extraction and cleanup steps are similar to the QuEChERS method described for LC-MS/MS. However, after the dSPE cleanup, a solvent exchange step may be necessary to replace the acetonitrile with a solvent more compatible with GC analysis (e.g., acetone:hexane).

  • GC-MS/MS Instrumental Analysis [5]

    • Gas Chromatograph: A gas chromatograph equipped with a split/splitless or programmable temperature vaporization (PTV) injector.

    • GC Column: A low-bleed capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer: A triple quadrupole mass spectrometer (QqQ) operated in Multiple Reaction Monitoring (MRM) mode.

    • Ionization Source: Electron Ionization (EI).

    • MRM Transitions: Specific precursor and product ions for this compound would be selected based on its mass spectrum.

Logical Relationship Diagram for Method Selection

The choice between LC-MS/MS and GC-MS/MS often depends on the specific characteristics of the analyte and the food matrix.

Method_Selection_Logic Analyte_Properties Analyte Properties (Polarity, Volatility, Thermal Stability) Decision Method Choice Analyte_Properties->Decision Matrix_Complexity Food Matrix Complexity (Fat, Pigment, Sugar Content) Matrix_Complexity->Decision Desired_Performance Desired Performance (Sensitivity, Throughput) Desired_Performance->Decision LCMS_Choice LC-MS/MS Decision->LCMS_Choice Polar, Non-volatile, Thermally labile analytes GCMS_Choice GC-MS/MS Decision->GCMS_Choice Volatile, Semi-volatile, Thermally stable analytes

References

Comparative toxicity analysis of Demeton-S and its primary metabolites

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and toxicologists on the relative toxicity of the organophosphate insecticide Demeton-S and its key metabolic derivatives, this compound-methyl sulfoxide (B87167) and this compound-methyl sulfone.

This guide provides a detailed comparison of the toxicity profiles of this compound-methyl and its two primary metabolites. The information is intended for researchers, scientists, and drug development professionals engaged in toxicological studies and risk assessment of organophosphate compounds. All quantitative data is summarized for clear comparison, and detailed experimental protocols for key assays are provided.

Executive Summary

This compound-methyl is an organophosphate insecticide that exerts its toxic effects primarily through the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[1] In mammals, this compound-methyl is metabolized, primarily through oxidation, into two main derivatives: this compound-methyl sulfoxide and this compound-methyl sulfone.[1][2] This comparative analysis reveals that the metabolites, particularly the sulfone, exhibit significant and in some cases, greater toxicity than the parent compound.

Data Presentation: Acute Toxicity and Cholinesterase Inhibition

The following tables summarize the available quantitative data on the acute oral toxicity (LD50) in rats and the in vitro inhibition of cholinesterase (IC50) for this compound-methyl and its primary metabolites.

Table 1: Comparative Acute Oral Toxicity in Rats

CompoundLD50 (mg/kg body weight)SpeciesSexNotesReference(s)
This compound-methyl30 - 60RatMale/FemaleRange from various studies.[2][3]
This compound-methyl sulfoxide (Oxydemeton-methyl)30 - 75RatMale/FemaleRange from various studies.[4][5]
This compound-methyl sulfone23 - 44RatMaleIn fasted and non-fasted rats.[6]

Table 2: Comparative In Vitro Cholinesterase Inhibition

CompoundIC50 (M)Enzyme SourceReference(s)
This compound-methyl1.65 x 10⁻⁶Human blood serum cholinesterase[7]
This compound-methyl6.5 x 10⁻⁵Sheep erythrocyte cholinesterase[7]
This compound-methyl sulfoxide (Oxydemeton-methyl)2.7 x 10⁻⁵Human blood serum cholinesterase[7]
This compound-methyl sulfoxide (Oxydemeton-methyl)4.1 x 10⁻⁵Sheep erythrocyte cholinesterase[7]
This compound-methyl sulfone4.3 x 10⁻⁵Human blood serum cholinesterase[7]
This compound-methyl sulfone2.3 x 10⁻⁵Sheep erythrocyte cholinesterase[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on established guidelines and common practices in toxicology research.

Acute Oral Toxicity (LD50) Determination in Rats (Adapted from OECD Guideline 423)

This protocol outlines the procedure for determining the median lethal dose (LD50) of a substance when administered orally to rats.

a. Test Animals:

  • Healthy, young adult rats (e.g., Wistar or Sprague-Dawley strain) of a single sex are used. Females are often preferred.

  • Animals are acclimated to the laboratory conditions for at least 5 days prior to the experiment.

  • Rats are fasted (food, but not water, is withheld) for 3-4 hours before administration of the test substance.[8]

b. Administration of Test Substance:

  • The test substance is typically administered by gavage using a stomach tube or a suitable intubation cannula.

  • The substance is usually dissolved or suspended in a suitable vehicle (e.g., water, corn oil). A vehicle control group is also included.

  • A single dose of the test substance is administered. The initial dose is selected based on available data, and subsequent doses for new groups of animals are adjusted up or down depending on the observed mortality.[8]

c. Observation:

  • Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes.

  • Observations are made frequently on the day of dosing and at least once daily thereafter for 14 days.[9]

d. Data Analysis:

  • The LD50 is calculated using appropriate statistical methods, such as the Probit method or the moving average method. The LD50 is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals.[8]

In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to determine the inhibitory potential of compounds on AChE activity.[10][11]

a. Principle: The assay measures the activity of AChE by monitoring the production of thiocholine (B1204863) when acetylthiocholine (B1193921) is hydrolyzed by the enzyme. The thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.[10] The rate of color development is proportional to the AChE activity.

b. Reagents and Materials:

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human erythrocytes).

  • Acetylthiocholine iodide (ATCI) as the substrate.

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0).

  • Test compounds (this compound-methyl and its metabolites) dissolved in a suitable solvent (e.g., DMSO).

  • 96-well microplate and a microplate reader.[10]

c. Procedure:

  • In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound at various concentrations.

  • Add the AChE solution to initiate the pre-incubation period, allowing the inhibitor to interact with the enzyme.

  • Initiate the enzymatic reaction by adding the ATCI substrate.

  • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for a set period (e.g., 10-15 minutes) using a microplate reader in kinetic mode.[10]

d. Data Analysis:

  • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.

  • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of AChE activity).

Mandatory Visualizations

Metabolic Pathway of this compound-methyl

The primary metabolic pathway of this compound-methyl in mammals involves the oxidation of the thioether sulfur atom. This process is likely mediated by cytochrome P450 monooxygenases.

G DemetonS This compound-methyl Sulfoxide This compound-methyl sulfoxide (Oxydemeton-methyl) DemetonS->Sulfoxide Oxidation (Cytochrome P450) Sulfone This compound-methyl sulfone Sulfoxide->Sulfone Oxidation (Cytochrome P450)

Caption: Metabolic activation of this compound-methyl.

Experimental Workflow for Comparative Toxicity Analysis

The following diagram illustrates a typical workflow for the comparative toxicity assessment of a parent compound and its metabolites.

G cluster_0 Compound Preparation cluster_1 In Vivo Toxicity Assessment cluster_2 In Vitro Toxicity Assessment cluster_3 Data Analysis & Comparison Parent Compound Parent Compound LD50 Acute Oral LD50 (Rodent Model) Parent Compound->LD50 IC50 AChE Inhibition Assay (IC50 Determination) Parent Compound->IC50 Metabolite 1 Metabolite 1 Metabolite 1->LD50 Metabolite 1->IC50 Metabolite 2 Metabolite 2 Metabolite 2->LD50 Metabolite 2->IC50 Analysis Comparative Analysis of LD50 and IC50 values LD50->Analysis IC50->Analysis

Caption: Workflow for comparative toxicity testing.

References

A Researcher's Guide to Inter-Laboratory Cross-Validation of Demeton-S Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of Demeton-S, with a focus on inter-laboratory cross-validation. The information is intended for researchers, scientists, and professionals in drug development and food safety who are involved in the analysis of organophosphate pesticides.

This compound is an organophosphate insecticide and acaricide.[1][2] Due to its potential toxicity, reliable and reproducible analytical methods are crucial for monitoring its presence in various matrices, including agricultural products and environmental samples.[1][2] Inter-laboratory cross-validation, also known as a collaborative study or proficiency test, is the gold standard for assessing the robustness and transferability of an analytical method. It provides a measure of how well a method performs in different laboratories, using different equipment and personnel.

Comparison of Validated Analytical Methods for this compound

The following tables summarize the typical performance characteristics of the QuEChERS method for organophosphate pesticides, which can be considered representative of the expected performance for this compound analysis. Data is derived from a collaborative study involving 13 laboratories analyzing 28 pesticide residues in grapes, oranges, and lettuce.[3]

Table 1: Inter-Laboratory Performance of the QuEChERS Method for Selected Organophosphate Pesticides (as a proxy for this compound)

AnalyteMatrixSpiking Levels (ng/g)Mean Recovery (%)Inter-laboratory Relative Standard Deviation (RSDr) (%)
DichlorvosGrapes, Lettuce, Oranges10 - 10008221
ChlorpyrifosGrapes, Lettuce, Oranges10 - 10008925
General OrganophosphatesVarious Fruits & Vegetables10 - 1000~80-95~15-25

Data from a collaborative study of the QuEChERS method.[3][4] While this compound was not explicitly among the tested analytes in this specific study, the performance for other organophosphates provides a strong indication of the method's suitability.

Table 2: Typical Single-Laboratory Validation Parameters for this compound and its Metabolites by LC-MS/MS

ParameterThis compoundOxydemeton-methyl (B133069) (metabolite)This compound-methylsulfone (metabolite)
Limit of Quantification (LOQ) 0.01 mg/kg[5]0.01 mg/kgNot specified
Recovery (at 0.05 µg/g) 73.8% - 102.5%[6]73.8% - 102.5%[6]73.8% - 102.5%[6]
Relative Standard Deviation (RSD) ≤ 5.7%[6]≤ 5.7%[6]≤ 5.7%[6]

Data is based on single-laboratory validation studies and provides an expected baseline for performance. Inter-laboratory variation is typically higher.

Experimental Protocols

The following section details the widely accepted QuEChERS protocol, which has been collaboratively studied and is suitable for the analysis of this compound in various food matrices.[3][4]

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

This method involves two main stages: extraction and partitioning, followed by dispersive solid-phase extraction (d-SPE) for cleanup.

1. Sample Preparation and Extraction:

  • Homogenization: A representative 10-15 g sample of the fruit or vegetable is homogenized.

  • Extraction: The homogenized sample is weighed into a 50 mL centrifuge tube. 10 mL of acetonitrile (B52724) is added. For acidic matrices, a buffering system may be required.

  • Salting Out: Anhydrous magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl) (or another salt combination) are added to the tube. The addition of salts induces phase separation between the aqueous and acetonitrile layers.

  • Shaking and Centrifugation: The tube is vigorously shaken for 1 minute and then centrifuged.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • An aliquot of the acetonitrile supernatant is transferred to a smaller centrifuge tube containing a mixture of d-SPE sorbents.

  • Sorbent Composition: The choice of sorbents depends on the matrix. A common combination for many fruits and vegetables is primary secondary amine (PSA) sorbent to remove organic acids, fatty acids, and sugars, and C18 to remove nonpolar interferences. Graphitized carbon black (GCB) can be added to remove pigments, but it may also retain some planar pesticides.

  • Vortexing and Centrifugation: The tube is vortexed for 30 seconds and then centrifuged.

  • Final Extract: The resulting supernatant is the final extract, ready for analysis by GC-MS/MS or LC-MS/MS.

3. Instrumental Analysis (LC-MS/MS):

  • Instrument: Liquid chromatograph-tandem mass spectrometer (LC-MS/MS).[5]

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of water and acetonitrile or methanol, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used for organophosphates.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification and confirmation, monitoring specific precursor-to-product ion transitions for this compound and its metabolites.[5][6]

    • This compound-methyl: Precursor ion and product ions would be selected based on the specific instrument and optimization.

    • Oxydemeton-methyl: Precursor ion 247, with product ions 169 and 109 being common.[5]

Workflow and Logical Relationships

The following diagrams illustrate the key workflows in an inter-laboratory cross-validation study.

InterLaboratory_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Data Analysis & Reporting Phase P1 Define Scope (Analyte, Matrix, Method) P2 Select Participating Laboratories P1->P2 P3 Prepare & Distribute Homogeneous Samples P2->P3 P4 Provide Standardized Protocol & Reference Materials P3->P4 E1 Laboratories Analyze Samples Following Protocol P4->E1 E2 Data Submission to Coordinating Body E1->E2 A1 Statistical Analysis (ISO 5725) E2->A1 A2 Calculate Repeatability (RSDr) & Reproducibility (RSDR) A1->A2 A3 Assess Method Performance (Recovery, Precision) A2->A3 A4 Final Report Generation A3->A4

Caption: Workflow of an inter-laboratory cross-validation study.

QuEChERS_Workflow cluster_extraction Extraction & Partitioning cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis S1 Homogenize Sample (10-15g) S2 Add Acetonitrile (10 mL) S1->S2 S3 Add MgSO4 & NaCl (Salting Out) S2->S3 S4 Shake & Centrifuge S3->S4 C1 Transfer Acetonitrile Supernatant S4->C1 C2 Add d-SPE Sorbents (PSA, C18, etc.) C1->C2 C3 Vortex & Centrifuge C2->C3 A1 Final Extract for LC-MS/MS Analysis C3->A1

Caption: The QuEChERS experimental workflow for pesticide residue analysis.

References

Comparative study of Demeton-S against other organophosphate pesticides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the organophosphate pesticide Demeton-S with other commonly used organophosphates: Parathion, Malathion, Chlorpyrifos, and Dimethoate. The comparison focuses on key performance indicators such as toxicity and efficacy, supported by experimental data. Detailed experimental protocols and visual diagrams of key biological and experimental processes are included to provide a thorough resource for researchers, scientists, and professionals in drug development.

Mechanism of Action: Inhibition of Acetylcholinesterase

Organophosphate pesticides, including this compound, exert their primary toxic effect by inhibiting the enzyme acetylcholinesterase (AChE).[1][2] AChE is crucial for the proper functioning of the nervous system, where it breaks down the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft.[1][2] By inhibiting AChE, organophosphates cause an accumulation of ACh, leading to overstimulation of cholinergic receptors and subsequent disruption of nerve impulse transmission.[1][2] This can result in a range of symptoms from muscle tremors to paralysis and, in severe cases, death due to respiratory failure.[1] this compound-methyl, a related compound, is a direct inhibitor of cholinesterase through the phosphorylation of the enzyme's esteratic site.[3]

The S-isomer of Demeton is generally considered to be a more potent acetylcholinesterase inhibitor than its O-isomer counterpart.[4]

Cholinergic_Synapse_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Nerve Impulse Nerve Impulse Vesicle Synaptic Vesicle (contains Acetylcholine) Nerve Impulse->Vesicle triggers release ACh Acetylcholine (ACh) Vesicle->ACh AChE Acetylcholinesterase (AChE) ACh->AChE normally binds to Receptor ACh Receptor ACh->Receptor binds to Products Choline + Acetate AChE->Products breaks down ACh into DemetonS This compound (Organophosphate) DemetonS->AChE inhibits Continued Stimulation Continued Stimulation Receptor->Continued Stimulation leads to (due to excess ACh)

Mechanism of Acetylcholinesterase Inhibition by this compound.

Comparative Toxicity

The acute toxicity of pesticides is commonly measured by the median lethal dose (LD50) and median lethal concentration (LC50). The LD50 is the dose of a substance that is lethal to 50% of a test population, while the LC50 is the lethal concentration for 50% of a test population. Lower LD50 and LC50 values indicate higher toxicity.

The following table summarizes the available acute toxicity data for this compound and other selected organophosphates in various animal models.

PesticideAnimalOral LD50 (mg/kg)Dermal LD50 (mg/kg)Inhalation LC50 (mg/m³)
This compound-methyl Rat30 - 60[5][6][7]45 - 85[5][6][7]500 (4h)[5][6]
Guinea Pig110[6]--
Parathion Rat2 - 30[8]6.8 - 50[8]84 (4h)[8]
Mouse5 - 25[8]19[8]-
Malathion Rat1000 - >10,000[9]>2000 - 4444[9][10][11]84.6 (4h)[12]
Mouse190 - >4000[9][12]--
Chlorpyrifos Rat95 - 270202 - >2000[13]>200 (4-6h)[14]
Mouse60-94 (dose in mg/kg)[1]
Dimethoate Rat180 - 330[2]100 - 600[2]>2000 (4h)[2]
Mouse160[2]--

Data compiled from various sources. Note that toxicity values can vary depending on the specific formulation, purity, and test conditions.

Comparative Efficacy

The efficacy of an insecticide is its ability to control a target pest population. This is often evaluated by determining the concentration of the pesticide required to cause a certain level of mortality in a given time period.

While direct, side-by-side comparative efficacy studies for all these organophosphates are limited, the available data suggests that this compound is a highly effective insecticide and acaricide, particularly against sucking insects like aphids and spider mites.[3][5] One study indicated that a mixture containing this compound-methyl was effective against the Russian wheat aphid.[15] Another study on the efficacy of various insecticides against sucking pests on Indian beans found that Dimethoate and Imidacloprid (a neonicotinoid, not an organophosphate) were highly effective against aphids, while Malathion was the least effective among the tested chemicals.

PesticideTarget Pest(s)Efficacy Summary
This compound-methyl Aphids, Spider Mites, Sawflies[5]Generally considered highly effective against sucking insects.[5]
Parathion Wide range of insectsHistorically a widely used broad-spectrum insecticide, but its use is now heavily restricted due to high toxicity.
Malathion Wide range of insects, including fruit flies and mosquitoesGenerally effective, but some studies show lower efficacy against certain aphid species compared to other insecticides.
Chlorpyrifos Wide range of insects, including termites and agricultural pestsA broad-spectrum insecticide with widespread use, though residential use has been phased out in many regions.
Dimethoate Aphids, Mites, ThripsShown to be highly effective against aphids in several studies.

Acetylcholinesterase Inhibition Potency

The potency of an organophosphate pesticide is directly related to its ability to inhibit acetylcholinesterase. This is often quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.

PesticideEnzyme SourceIC50
This compound-methyl Rat Brain AChE9.52 x 10⁻⁵ M
Parathion (Paraoxon) Electric Eel AChE~3 µM (for Omethoate, a related compound)
Malathion (Malaoxon) Mammalian AChE~2.4 µM[11]
Chlorpyrifos (Chlorpyrifos-oxon) Human Blood AChE0.2 - 29 µM[1]
Rat Brain AChE~10 nM[12]
Dimethoate -Data not readily available in a comparable format.

Note: The active form of many organophosphates (the "oxon") is a more potent inhibitor of AChE. The IC50 values can vary significantly depending on the enzyme source and experimental conditions.

Experimental Protocols

Protocol for Determining Acute Toxicity (LD50/LC50)

This protocol outlines a general procedure for determining the acute oral, dermal, and inhalation toxicity of a pesticide in a laboratory setting.

Objective: To determine the median lethal dose (LD50) or concentration (LC50) of a pesticide.

Materials:

  • Test pesticide of known purity.

  • Appropriate animal model (e.g., Wistar rats, albino mice).

  • Animal caging and husbandry supplies.

  • Dosing equipment (gavage needles for oral, clippers and application apparatus for dermal, inhalation chamber for inhalation).

  • Observation and recording materials.

Procedure:

  • Animal Acclimatization: Acclimatize animals to laboratory conditions for at least one week prior to the study.

  • Dose Range Finding: Conduct a preliminary range-finding study with a small number of animals to determine the approximate lethal dose range.

  • Main Study - Grouping: Assign animals to several dose groups and a control group (receiving the vehicle only).

  • Dosing:

    • Oral: Administer the pesticide via oral gavage.

    • Dermal: Apply the pesticide to a shaved area of the back.

    • Inhalation: Expose animals in a whole-body or nose-only inhalation chamber for a specified duration (e.g., 4 hours).

  • Observation: Observe animals for signs of toxicity and mortality at regular intervals for at least 14 days post-dosing.

  • Data Analysis: Analyze the mortality data using appropriate statistical methods (e.g., probit analysis) to calculate the LD50 or LC50 and its 95% confidence intervals.

Protocol for Acetylcholinesterase Inhibition Assay (IC50 Determination)

This protocol describes a common in vitro method for determining the IC50 of a pesticide for acetylcholinesterase, often referred to as the Ellman's method.

Objective: To determine the concentration of a pesticide that inhibits 50% of acetylcholinesterase activity.

Materials:

  • Acetylcholinesterase (e.g., from electric eel or recombinant human).

  • Acetylthiocholine (substrate).

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

  • Test pesticide and a known inhibitor (positive control).

  • Buffer solution (e.g., phosphate (B84403) buffer, pH 8.0).

  • 96-well microplate and plate reader.

Procedure:

  • Reagent Preparation: Prepare stock solutions of the enzyme, substrate, DTNB, and test inhibitor in the appropriate buffer.

  • Assay Setup: In a 96-well plate, add the enzyme solution to wells containing various concentrations of the test inhibitor (or buffer for the control).

  • Pre-incubation: Incubate the enzyme and inhibitor for a specific period to allow for binding.

  • Reaction Initiation: Add the substrate (acetylthiocholine) and DTNB to all wells to start the reaction.

  • Measurement: Measure the absorbance at 412 nm at regular time intervals. The rate of increase in absorbance is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to the control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Efficacy_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Collection & Analysis Pest_Culture Maintain Pest Culture (e.g., Aphids, Mites) Infestation Infest Host Plants with Pests Pest_Culture->Infestation Host_Plant Grow Host Plants Host_Plant->Infestation Pesticide_Prep Prepare Pesticide Dilutions Application Apply Pesticide Treatments (including control) Pesticide_Prep->Application Infestation->Application Incubation Incubate under Controlled Conditions Application->Incubation Mortality_Count Assess Pest Mortality (at various time points) Incubation->Mortality_Count Data_Analysis Analyze Data (e.g., Probit Analysis for LC50) Mortality_Count->Data_Analysis Comparison Compare Efficacy of Different Pesticides Data_Analysis->Comparison

References

Demeton-S versus its isomer Demeton-O: a comparative efficacy and toxicity study

Author: BenchChem Technical Support Team. Date: December 2025

A Comparison Guide for Researchers and Drug Development Professionals

Demeton, a pioneering systemic organophosphate insecticide, exists as a mixture of two isomers: the thioate isomer, Demeton-O, and the thionoate isomer, Demeton-S. While commercially available as a mixture, often under the trade name Systox, the distinct properties of each isomer warrant a detailed comparative analysis for research and development purposes. This guide provides an objective comparison of the efficacy and toxicity of this compound and Demeton-O, supported by available experimental data.

Executive Summary

Data Presentation: A Comparative Overview

The following tables summarize the key quantitative data comparing the toxicity of this compound and Demeton-O.

Table 1: Acute Oral Toxicity in RatsLD50 (mg/kg body weight)Reference
This compound 1.5[1]
Demeton-O 7.5[1]
Table 2: General PropertiesThis compoundDemeton-O
Chemical Structure O,O-Diethyl S-[2-(ethylthio)ethyl] phosphorothioateO,O-Diethyl O-[2-(ethylthio)ethyl] phosphorothioate
Primary MoA Acetylcholinesterase (AChE) InhibitionAcetylcholinesterase (AChE) Inhibition
Commercial Formulation Typically found in a 2:1 ratio with Demeton-O in commercial SystoxTypically found in a 1:2 ratio with this compound in commercial Systox

Efficacy: An Indirect Comparison

Direct, side-by-side quantitative comparisons of the insecticidal efficacy of this compound and Demeton-O are scarce in the available scientific literature. However, it is generally reported that this compound is the more potent insecticide of the two.[2] This is consistent with observations for the related compound, this compound-methyl, where the S-isomer was found to be more toxic to insects than the O-isomer, leading to its exclusive use in later formulations.[2][3] Both isomers act as systemic and contact insecticides against a range of sucking insects such as aphids and spider mites.[4]

Toxicity Profile

The most significant difference between the two isomers lies in their acute toxicity.

Mammalian Toxicity

As highlighted in Table 1, this compound is approximately five times more acutely toxic to rats than Demeton-O, with oral LD50 values of 1.5 mg/kg and 7.5 mg/kg, respectively.[1] The commercial mixture of Demeton, typically a 2:1 ratio of this compound to Demeton-O, reflects this high toxicity.[1]

Mechanism of Toxicity

Both this compound and Demeton-O are organophosphates that exert their toxic effects by inhibiting acetylcholinesterase (AChE), a critical enzyme in the nervous system of both insects and mammals.[4] This inhibition leads to an accumulation of acetylcholine (B1216132) at nerve synapses, causing continuous nerve stimulation, which can result in symptoms ranging from tremors and convulsions to paralysis and death.[1] this compound is considered a more potent AChE inhibitor.[5]

Experimental Protocols

Determination of Acute Oral Toxicity (LD50) in Rats

Objective: To determine the median lethal dose (LD50) of a substance when administered orally to rats.

Methodology:

  • Animal Selection: Healthy, young adult rats of a single strain are used. Animals are acclimatized to laboratory conditions before the experiment.

  • Dose Preparation: The test substance (this compound or Demeton-O) is dissolved or suspended in a suitable vehicle (e.g., corn oil). A range of doses is prepared.

  • Administration: A single dose of the test substance is administered to groups of rats via oral gavage. A control group receives only the vehicle.

  • Observation: Animals are observed for signs of toxicity and mortality at regular intervals for a specified period (typically 14 days).

  • Data Analysis: The number of mortalities at each dose level is recorded. The LD50 value, the dose estimated to cause mortality in 50% of the animals, is calculated using statistical methods such as probit analysis.

Acetylcholinesterase (AChE) Inhibition Assay

Objective: To measure the in vitro inhibition of acetylcholinesterase activity by an inhibitor.

Methodology (Ellman's Method):

  • Reagents:

    • Acetylcholinesterase (AChE) enzyme solution.

    • Acetylthiocholine (B1193921) (ATC) substrate.

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent.

    • Buffer solution (e.g., phosphate (B84403) buffer, pH 8.0).

    • Inhibitor solutions (this compound or Demeton-O) at various concentrations.

  • Procedure:

    • The AChE enzyme is pre-incubated with different concentrations of the inhibitor (this compound or Demeton-O) for a specific period.

    • The enzymatic reaction is initiated by adding the substrate, acetylthiocholine.

    • AChE hydrolyzes acetylthiocholine to thiocholine (B1204863) and acetate.

    • The produced thiocholine reacts with DTNB to form a yellow-colored product, 5-thio-2-nitrobenzoic acid.

    • The rate of color formation is measured spectrophotometrically at a wavelength of 412 nm.

  • Data Analysis: The percentage of enzyme inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of the uninhibited control reaction. The IC50 value (the concentration of inhibitor that causes 50% inhibition) can then be determined.

Visualizing the Mechanism and Workflow

cluster_0 Normal Synaptic Transmission cluster_1 Inhibition by Demeton ACh Acetylcholine (ACh) (Neurotransmitter) AChE Acetylcholinesterase (AChE) (Enzyme) ACh->AChE Hydrolyzed by Receptor Postsynaptic Receptor ACh->Receptor Binds and stimulates Choline + Acetate Choline + Acetate AChE->Choline + Acetate Breaks down into Demeton This compound or Demeton-O Demeton->AChE_target Inhibits Inhibited_AChE Inhibited AChE Excess_ACh Excess ACh Overstimulation Continuous Receptor Stimulation Excess_ACh->Overstimulation Causes

Caption: Mechanism of Acetylcholinesterase Inhibition by Demeton.

cluster_Toxicity Toxicity Workflow cluster_Efficacy Efficacy Workflow cluster_MoA Mechanism Workflow Start Start: Prepare Test Solutions (this compound and Demeton-O) Toxicity Acute Toxicity Study (in vivo) Start->Toxicity Efficacy Insecticidal Efficacy Study (in vitro/in vivo) Start->Efficacy MoA Mechanism of Action Study (in vitro) Start->MoA Dose_Rats Administer graded doses to rats Toxicity->Dose_Rats Treat_Insects Expose target insects (e.g., aphids) Efficacy->Treat_Insects AChE_Assay Perform AChE inhibition assay MoA->AChE_Assay Observe Observe for mortality and toxic signs Dose_Rats->Observe Calculate_LD50 Calculate LD50 Observe->Calculate_LD50 End Comparative Analysis Report Calculate_LD50->End Assess_Mortality Assess mortality at different concentrations Treat_Insects->Assess_Mortality Calculate_LC50 Calculate LC50 Assess_Mortality->Calculate_LC50 Calculate_LC50->End Measure_Inhibition Measure enzyme activity AChE_Assay->Measure_Inhibition Calculate_IC50 Calculate IC50 Measure_Inhibition->Calculate_IC50 Calculate_IC50->End

Caption: Experimental Workflow for Comparative Assessment.

References

A Comparative Analysis of Demeton-S and Modern Systemic Insecticides on Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the organophosphate insecticide Demeton-S with contemporary systemic insecticides, including neonicotinoids and diamides, reveals significant differences in efficacy, mode of action, and safety profiles. While this compound was historically effective against a range of sucking pests, its use has been largely discontinued (B1498344) in many regions due to safety concerns. Modern systemic insecticides generally exhibit higher potency at lower concentrations and possess more selective modes of action.

This compound, an organophosphate, functions as a systemic and contact insecticide and acaricide.[1] Its mode of action involves the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the normal functioning of the nervous system in insects.[1] This inhibition leads to an accumulation of the neurotransmitter acetylcholine (B1216132), resulting in overstimulation of nerves, paralysis, and ultimately, the death of the insect.

Modern systemic insecticides, such as neonicotinoids and diamides, offer alternative modes of action with greater target specificity. Neonicotinoids act as agonists of the nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system, leading to irreversible blockage of these receptors and subsequent paralysis and death.[2] Diamide insecticides, on the other hand, target the insect's ryanodine (B192298) receptors, causing an uncontrolled release of internal calcium stores, which leads to muscle contraction, paralysis, and cessation of feeding.[3]

Due to the discontinuation of this compound for regulatory reasons, direct comparative efficacy data with modern insecticides is scarce. Therefore, this guide utilizes data for Dimethoate, another organophosphate with a similar mode of action, as a proxy for this compound to provide a quantitative comparison of efficacy against aphids.

Quantitative Efficacy Comparison

The following table summarizes the 50% Lethal Concentration (LC50) values for the organophosphate Dimethoate and several modern systemic insecticides against the cowpea aphid (Aphis craccivora). Lower LC50 values indicate higher toxicity and greater efficacy.

Insecticide ClassActive IngredientTarget PestLC50 (ppm) after 24 hoursLC50 (ppm) after 48 hours
OrganophosphateDimethoateAphis craccivora0.0570.047
NeonicotinoidImidaclopridAphis craccivora0.0630.044
NeonicotinoidClothianidinAphis craccivora0.0310.029
NeonicotinoidThiaclopridAphis craccivora0.0420.028

Data synthesized from a comparative study on the efficacy of Dimethoate and neonicotinoids against aphids.[4]

Experimental Protocols

The LC50 values presented in the table were determined using a standardized leaf dip bioassay method. This protocol is widely accepted for evaluating the efficacy of systemic insecticides against sucking insects.

Leaf Dip Bioassay Protocol
  • Preparation of Insecticide Solutions: Serial dilutions of the technical grade active ingredients of each insecticide are prepared in distilled water. A control solution without any insecticide is also prepared.

  • Host Plant Leaf Preparation: Fresh, untreated host plant leaves are collected.

  • Treatment Application: Each leaf is dipped into one of the insecticide dilutions or the control solution for a standardized duration (e.g., 10-20 seconds).

  • Drying: The treated leaves are allowed to air dry on a clean, non-absorbent surface.

  • Insect Exposure: The dried leaves are placed in petri dishes containing a 1% agar (B569324) solution to maintain leaf turgidity. A specific number of aphids (e.g., 20-30 adults) are then transferred onto each treated leaf.

  • Incubation: The petri dishes are maintained under controlled laboratory conditions (e.g., 25±2°C, 60-70% relative humidity, and a 16:8 hour light:dark photoperiod).

  • Mortality Assessment: Mortality is recorded at specific time intervals, typically 24 and 48 hours after exposure. Aphids that are unable to move when gently prodded with a fine brush are considered dead.

  • Data Analysis: The mortality data is subjected to probit analysis to determine the LC50 values.

Signaling Pathways and Modes of Action

The distinct mechanisms by which these insecticides exert their effects are illustrated in the following diagrams.

G cluster_Organophosphate Organophosphate (e.g., this compound) This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibits ACh_accumulation Acetylcholine (ACh) Accumulation AChE->ACh_accumulation Leads to Nerve_overstimulation Continuous Nerve Stimulation ACh_accumulation->Nerve_overstimulation Paralysis_Death Paralysis and Death Nerve_overstimulation->Paralysis_Death

Organophosphate Mode of Action

G cluster_Neonicotinoid Neonicotinoid (e.g., Imidacloprid) Imidacloprid Imidacloprid nAChR Nicotinic Acetylcholine Receptor (nAChR) Imidacloprid->nAChR Binds to Irreversible_binding Irreversible Binding nAChR->Irreversible_binding Receptor_blockage Receptor Blockage Irreversible_binding->Receptor_blockage Paralysis_Death Paralysis and Death Receptor_blockage->Paralysis_Death

Neonicotinoid Mode of Action

G cluster_Diamide Diamide (e.g., Chlorantraniliprole) Chlorantraniliprole Chlorantraniliprole RyR Ryanodine Receptor (RyR) Chlorantraniliprole->RyR Activates Ca_release Uncontrolled Ca2+ Release RyR->Ca_release Muscle_contraction Muscle Contraction & Paralysis Ca_release->Muscle_contraction Feeding_cessation Feeding Cessation Muscle_contraction->Feeding_cessation Death Death Feeding_cessation->Death

Diamide Mode of Action

Experimental Workflow

The general workflow for conducting a comparative insecticide efficacy study using a leaf dip bioassay is outlined below.

G Start Start Insecticide_prep Prepare Insecticide Dilutions Start->Insecticide_prep Treatment Dip Leaves in Solutions Insecticide_prep->Treatment Leaf_prep Collect and Prepare Host Plant Leaves Leaf_prep->Treatment Drying Air Dry Treated Leaves Treatment->Drying Exposure Introduce Insects to Treated Leaves Drying->Exposure Incubation Incubate under Controlled Conditions Exposure->Incubation Mortality_assessment Assess Mortality at 24h and 48h Incubation->Mortality_assessment Data_analysis Analyze Data (Probit Analysis) Mortality_assessment->Data_analysis LC50_determination Determine LC50 Values Data_analysis->LC50_determination End End LC50_determination->End

Leaf Dip Bioassay Workflow

References

A Comparative Analysis of In Vitro Versus In Vivo Toxicity of Demeton-S

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro and in vivo toxicity of Demeton-S, an organophosphate insecticide. Due to the limited availability of specific in vitro toxicity data for this compound, this guide also incorporates information on its close derivative, this compound-methyl, to provide a more comprehensive overview. The primary mechanism of toxicity for this compound and its analogs is the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function.[1] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of the nervous system and potentially severe toxic effects.

Executive Summary

This document synthesizes available data on the toxicity of this compound and this compound-methyl from both live organism (in vivo) and cell-based (in vitro) studies. While in vivo studies provide extensive data on lethal doses and systemic effects, in vitro data, crucial for elucidating cellular mechanisms of toxicity, is less abundant. This guide aims to bridge this gap by presenting the available information in a comparative format, complete with experimental protocols and visual aids to facilitate understanding and further research.

In Vivo Toxicity Data

In vivo studies on this compound and this compound-methyl have established their high acute toxicity across various animal models. The primary measure of acute toxicity, the LD50 (Lethal Dose, 50%), varies depending on the species and the route of administration.

Parameter Species Route of Administration Value Reference
LD50 RatOral1.5 mg/kg[2]
LD50 RatOral60 mg/kg (this compound-methyl)[1]
LD50 Guinea PigOral110 mg/kg (this compound-methyl)[1]
LD50 RatDermal85 mg/kg (this compound-methyl)[1]
LC50 RatInhalation (4 hours)500 mg/m³ (this compound-methyl)[1]
LC50 Japanese Quail-~50 ppm (this compound-methyl)[1]
LC50 Rainbow Trout48 hours4.5 ppm (this compound-methyl)[1]
LC50 Carp and Japanese Killifish-10 ppm (this compound-methyl)[1]
NOAEL RatOral0.05 mg/kg/day[2]

Organ Toxicity: Chronic exposure to this compound-methyl in animal models has been shown to cause damage to the liver and inhibition of cholinesterase in the brain.[1] It can also lead to inner ear irritation and excess blood in the tissue of respiratory organs.[1]

In Vitro Toxicity Data

Direct quantitative in vitro cytotoxicity data, such as IC50 values from standardized assays like MTT or neutral red uptake for this compound, is scarce in publicly available literature. However, information on its genotoxic potential and its primary mechanism of action, cholinesterase inhibition, has been reported from in vitro studies.

Cholinesterase Inhibition:

In vitro studies have confirmed that this compound-methyl is a potent inhibitor of acetylcholinesterase. One study reported an I50 value of 1.65 x 10⁻⁶ M for the inhibition of human blood serum cholinesterase by this compound-methyl.[3] However, another study noted that complete inhibition of acetylcholinesterase was never achieved, and complete inhibition of butyrylcholinesterase required a very high concentration of this compound-methyl, suggesting complex inhibition kinetics.[4]

Genotoxicity:

In vitro mutagenicity tests have indicated that Demeton has a significant genotoxic potential.[2] Specifically, this compound-methyl has been shown to cause mutations in microbes when exposed to a concentration of 5 mg/plate.[1]

Experimental Protocols

In Vivo Acute Oral Toxicity (LD50) Study (General Protocol based on OECD Guideline 423)
  • Test Animals: Healthy, young adult rats of a single sex (typically females as they are often slightly more sensitive) are used.

  • Housing and Acclimation: Animals are housed in standard conditions with controlled temperature, humidity, and light-dark cycle. They are acclimated for at least 5 days before the study.

  • Dose Administration: A single dose of this compound, dissolved in a suitable vehicle (e.g., corn oil), is administered by oral gavage.

  • Dose Levels: A sequential dosing approach is used, starting with a dose expected to be moderately toxic. Subsequent doses are adjusted up or down based on the survival of the previously dosed animals.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., tremors, convulsions, salivation), and body weight changes for at least 14 days.

  • Data Analysis: The LD50 is calculated using appropriate statistical methods, such as the maximum likelihood method.

In Vitro Cholinesterase Inhibition Assay (General Protocol)
  • Enzyme and Substrate: Purified acetylcholinesterase (from a source such as electric eel or human erythrocytes) and a suitable substrate (e.g., acetylthiocholine) are used.

  • Inhibitor Preparation: A stock solution of this compound-methyl is prepared in an appropriate solvent (e.g., DMSO) and then serially diluted to various concentrations.

  • Assay Procedure:

    • The enzyme is pre-incubated with different concentrations of this compound-methyl for a specific period.

    • The substrate is then added to initiate the enzymatic reaction.

    • The rate of substrate hydrolysis is measured, typically by monitoring the change in absorbance of a chromogenic product using a spectrophotometer.

  • Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of the inhibitor. The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

In Vitro Micronucleus Test (General Protocol based on OECD Guideline 487)
  • Cell Culture: A suitable mammalian cell line (e.g., Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes) is cultured under standard conditions.[5]

  • Exposure: Cells are exposed to various concentrations of this compound-methyl, both with and without an external metabolic activation system (S9 mix), for a short period (e.g., 3-6 hours) followed by a recovery period, or for a longer period (e.g., 24 hours) without a recovery period.[5]

  • Cytokinesis Block: Cytochalasin B is added to the culture medium to block cytokinesis, resulting in the accumulation of binucleated cells. This ensures that only cells that have undergone one cell division are scored for micronuclei.

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring: The frequency of micronuclei (small, membrane-bound DNA fragments in the cytoplasm) is scored in a predetermined number of binucleated cells under a microscope.

  • Data Analysis: The results are expressed as the number of micronucleated cells per 1000 binucleated cells. Statistical analysis is performed to determine if there is a significant, dose-dependent increase in the frequency of micronuclei compared to the negative control.[5]

Signaling Pathways and Experimental Workflows

Acetylcholinesterase Inhibition Pathway

The primary mechanism of this compound toxicity involves the inhibition of acetylcholinesterase (AChE). The following diagram illustrates this pathway.

AChE_Inhibition cluster_synapse Synaptic Cleft DemetonS This compound AChE Acetylcholinesterase (AChE) DemetonS->AChE Inhibition Choline_Acetate Choline + Acetate AChE->Choline_Acetate ACh Acetylcholine (ACh) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binding Nerve_Impulse Continuous Nerve Impulse Postsynaptic_Receptor->Nerve_Impulse Activation Cytotoxicity_Workflow start Start cell_culture Cell Culture (e.g., HepG2, SH-SY5Y) start->cell_culture seeding Seed cells into 96-well plates cell_culture->seeding treatment Treat with various concentrations of this compound seeding->treatment incubation Incubate for a defined period (e.g., 24h, 48h) treatment->incubation assay Perform Cytotoxicity Assay (e.g., MTT, Neutral Red) incubation->assay measurement Measure Absorbance assay->measurement analysis Data Analysis (Calculate IC50) measurement->analysis end End analysis->end

References

Comparing the degradation rates and pathways of Demeton-S in different soil types

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The environmental fate of organophosphate pesticides such as Demeton-S is a critical area of study, with soil characteristics playing a pivotal role in their persistence and transformation. This guide provides a comparative overview of the degradation rates and pathways of this compound in different soil types, supported by experimental data and detailed methodologies. Understanding these dynamics is essential for environmental risk assessment and the development of safer, more effective agricultural chemicals.

Comparative Degradation Rates of this compound in Various Soil Types

Generally, soils with higher organic matter and clay content tend to exhibit slower degradation rates for many pesticides due to increased adsorption, which can reduce the bioavailability of the compound to microbial degradation.[3][4] Conversely, in sandy soils with lower organic matter, pesticides may be more available for microbial attack but are also more prone to leaching.

The following table summarizes the expected trends in this compound degradation based on general principles of pesticide soil science and data from analogous compounds.

Soil CharacteristicExpected Impact on this compound Half-Life (DT₅₀)Rationale
High Organic Carbon IncreasedHigher adsorption to organic matter reduces bioavailability for microbial degradation. However, it can also enhance microbial activity in general.[5][6][7][8]
High Clay Content IncreasedIncreased adsorption to clay particles can decrease the availability of this compound for degradation.[9][10]
High Sand Content DecreasedLower adsorption leads to higher bioavailability for microbial degradation, though leaching potential is also higher.[10]
Optimal Moisture & Temperature DecreasedFavorable conditions for microbial activity accelerate the biodegradation of this compound.[4]
Extreme pH (Acidic or Alkaline) VariableCan influence both chemical hydrolysis and microbial activity, leading to either faster or slower degradation depending on the specific pH and the dominant degradation pathway.[11]

Experimental Protocols for Assessing this compound Degradation in Soil

The following is a generalized experimental protocol for determining the degradation rate of this compound in different soil types, based on established guidelines such as the OECD 307.[2][12][13][14][15]

Objective: To determine the rate of aerobic degradation of this compound in different soil types under controlled laboratory conditions.

Materials:

  • Two or more distinct soil types (e.g., sandy loam, clay loam) with characterized properties (pH, organic carbon content, texture).

  • Analytical grade this compound.

  • ¹⁴C-labeled this compound (for mineralization studies).

  • Incubation vessels (e.g., biometers).

  • Controlled environment chamber or incubator.

  • Extraction solvents (e.g., acetone, acetonitrile, ethyl acetate).[1][11][16]

  • Analytical instrumentation (e.g., HPLC, LC-MS/MS).[1][11][16]

Procedure:

  • Soil Preparation: Air-dry the soils and sieve them to a uniform particle size (e.g., <2 mm). Adjust the moisture content to a predetermined level (e.g., 40-60% of maximum water holding capacity).

  • Application of this compound: Treat a known mass of each soil with a standard solution of this compound to achieve a target concentration. For mineralization studies, a mixture of labeled and unlabeled this compound is used.

  • Incubation: Place the treated soil samples in the incubation vessels and maintain them in the dark at a constant temperature (e.g., 20-25°C) for a specified period (e.g., up to 120 days). Aerobic conditions are maintained by ensuring a continuous supply of air. Traps for CO₂ (e.g., potassium hydroxide (B78521) solution) are used in mineralization studies.

  • Sampling: At regular intervals, sacrifice replicate samples from each soil type.

  • Extraction: Extract this compound and its metabolites from the soil samples using an appropriate solvent system.

  • Analysis: Quantify the concentration of this compound and its primary metabolites (this compound-methyl sulfoxide (B87167) and this compound-methyl sulfone) in the extracts using a validated analytical method such as HPLC or LC-MS/MS.[1][11][16]

  • Data Analysis: Calculate the half-life (DT₅₀) and degradation rate constant (k) for this compound in each soil type by fitting the concentration data to an appropriate kinetic model (e.g., first-order kinetics).

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Soil_Collection Soil Collection (e.g., Sandy Loam, Clay Loam) Soil_Characterization Soil Characterization (pH, OC, Texture) Soil_Collection->Soil_Characterization Soil_Treatment Soil Treatment Soil_Characterization->Soil_Treatment DemetonS_Prep This compound Solution (with ¹⁴C label if needed) DemetonS_Prep->Soil_Treatment Incubation Incubation (Controlled Temp & Moisture) Soil_Treatment->Incubation Sampling Periodic Sampling Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction Quantification HPLC or LC-MS/MS Analysis Extraction->Quantification Data_Analysis Data Analysis (DT₅₀, k) Quantification->Data_Analysis

Fig. 1: Experimental workflow for studying this compound degradation in soil.

Comparative Degradation Pathways of this compound

The primary degradation pathway of this compound in soil is initiated by the oxidation of the thioether sulfur atom to form this compound-methyl sulfoxide, which is further oxidized to this compound-methyl sulfone.[1][2] These transformation products are generally more polar and less toxic than the parent compound. In a study conducted in sandy loam soil, further degradation to 2-(ethylsulphonyl)ethanesulphonic acid as the main product was observed, along with other minor metabolites.[2]

The rate of formation and subsequent degradation of these metabolites can vary depending on the soil's microbial community and physicochemical properties. For instance, soils with a more active and diverse microbial population may exhibit faster transformation of the parent compound and its intermediate metabolites.

Degradation_Pathways cluster_sandy Sandy Loam Soil (Hypothetical Faster Degradation) cluster_clay Clay Loam Soil (Hypothetical Slower Degradation) DS_Sandy This compound DSSO_Sandy This compound-methyl sulfoxide DS_Sandy->DSSO_Sandy k₁ (fast) DSSO2_Sandy This compound-methyl sulfone DSSO_Sandy->DSSO2_Sandy k₂ (fast) Products_Sandy Further Degradation Products DSSO2_Sandy->Products_Sandy k₃ (fast) DS_Clay This compound DSSO_Clay This compound-methyl sulfoxide DS_Clay->DSSO_Clay k'₁ (slow) DSSO2_Clay This compound-methyl sulfone DSSO_Clay->DSSO2_Clay k'₂ (slow) Products_Clay Further Degradation Products DSSO2_Clay->Products_Clay k'₃ (slow)

Fig. 2: Comparative degradation pathways of this compound in different soil types.

References

Validation of Demeton-S as a model compound for neurotoxicity studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of Demeton-S as a model compound for neurotoxicity studies. It offers an objective comparison with alternative organophosphates and includes detailed experimental data and protocols to support your research.

Comparative Neurotoxicity of Organophosphates

This compound, a potent organophosphate insecticide, serves as a valuable model compound for investigating neurotoxic mechanisms.[1] Its primary mode of action, like other organophosphates, is the irreversible inhibition of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine (B1216132).[2][3][4] This inhibition leads to an accumulation of acetylcholine at neuronal synapses, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects.[2][3] To provide a comparative perspective, the following table summarizes the toxicity data for this compound and other commonly studied organophosphates.

CompoundAnimal ModelLD50 (Oral, mg/kg)NOAEL (mg/kg/day)Primary Neurotoxic Effects
This compound Rat1.5[1]0.05[1]Acetylcholinesterase inhibition, cholinergic crisis.[1]
Chlorpyrifos Rat95 - 166[5]1[5]Acetylcholinesterase inhibition, developmental neurotoxicity, cognitive deficits.[5][6][7]
Parathion Rat2 - 130.09[8]Acetylcholinesterase inhibition, delayed neuropathy, effects on serotonergic systems.[9][10][11][12]
Malathion Rat2100-Acetylcholinesterase inhibition, mitochondrial dysfunction, astrogliosis, apoptosis.[13][14][15]
Diazinon Rat300 - 850[16]0.25[16]Acetylcholinesterase inhibition, cholinergic signs, potential developmental neurotoxicity.[16][17][18][19]

Experimental Protocols

In Vitro Neurotoxicity Assay using SH-SY5Y Cells

The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model for neurotoxicity studies due to its human origin and ability to differentiate into neuron-like cells.[20][21]

1. Cell Culture and Differentiation:

  • Culture SH-SY5Y cells in a suitable medium, such as DMEM/F-12 supplemented with fetal bovine serum (FBS) and antibiotics.

  • To induce a neuronal phenotype, treat the cells with retinoic acid (e.g., 10 µM) in a low-serum medium for 5-7 days.[22] The medium should be changed every 2-3 days. Differentiated cells will exhibit neurite outgrowth and express neuronal markers.[23]

2. Compound Exposure:

  • Prepare stock solutions of this compound and other test compounds in a suitable solvent like DMSO.

  • On the day of the experiment, dilute the stock solutions to the desired final concentrations in the cell culture medium. The final DMSO concentration should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

  • Remove the differentiation medium and expose the differentiated SH-SY5Y cells to the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

3. Assessment of Neurotoxicity:

  • Cell Viability (MTT Assay):

    • After the exposure period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

    • Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is expressed as a percentage of the control (untreated) cells.

  • Neurite Outgrowth Assessment:

    • Fix the cells with paraformaldehyde and permeabilize with Triton X-100.

    • Stain the cells with an antibody against a neuronal marker (e.g., β-III tubulin) followed by a fluorescently labeled secondary antibody.

    • Capture images using a high-content imaging system.

    • Quantify neurite length and number of branches using appropriate software.[24]

Acetylcholinesterase (AChE) Activity Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity and its inhibition by compounds like this compound.[25][26][27]

1. Reagent Preparation:

  • Assay Buffer: 0.1 M Sodium phosphate (B84403) buffer, pH 8.0.

  • Substrate: Acetylthiocholine iodide (ATCI).

  • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent).

  • Enzyme Source: Purified AChE or cell/tissue lysates.

2. Assay Procedure (96-well plate format):

  • To each well, add the assay buffer, DTNB solution, and the enzyme source.

  • Add the test compound (e.g., this compound) at various concentrations to the respective wells. Include a control well with no inhibitor.

  • Pre-incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction by adding the ATCI substrate to all wells.

  • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for a set duration (e.g., 10-15 minutes) using a microplate reader.[28][29]

3. Data Analysis:

  • Calculate the rate of the reaction (change in absorbance per minute) for each well.

  • The percentage of AChE inhibition is calculated using the formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction of control)] x 100

  • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of AChE activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing the Molecular Pathway and Experimental Design

To further elucidate the mechanisms of this compound neurotoxicity and the experimental approach, the following diagrams are provided.

Organophosphate_Neurotoxicity_Pathway OP Organophosphate (e.g., this compound) AChE Acetylcholinesterase (AChE) OP->AChE Inhibition ACh Acetylcholine (ACh) AChE->ACh Normally Degrades SynapticCleft Synaptic Cleft ACh->SynapticCleft Accumulation CholinergicReceptors Muscarinic & Nicotinic Cholinergic Receptors SynapticCleft->CholinergicReceptors Binds to PostsynapticNeuron Postsynaptic Neuron CholinergicReceptors->PostsynapticNeuron Activates Overstimulation Neuronal Overstimulation PostsynapticNeuron->Overstimulation Glutamate Glutamate Excitotoxicity Overstimulation->Glutamate Calcium ↑ Intracellular Ca²⁺ Glutamate->Calcium OxidativeStress Oxidative Stress Calcium->OxidativeStress Apoptosis Neuronal Apoptosis OxidativeStress->Apoptosis

Organophosphate Neurotoxicity Signaling Pathway.

In_Vitro_Neurotoxicity_Workflow start Start cell_culture 1. Cell Culture (e.g., SH-SY5Y) start->cell_culture differentiation 2. Neuronal Differentiation (e.g., with Retinoic Acid) cell_culture->differentiation compound_prep 3. Compound Preparation (this compound & Alternatives) differentiation->compound_prep exposure 4. Compound Exposure (24-72 hours) compound_prep->exposure endpoint_assays 5. Endpoint Assays exposure->endpoint_assays viability Cell Viability (MTT Assay) endpoint_assays->viability morphology Neurite Outgrowth (High-Content Imaging) endpoint_assays->morphology ache_activity AChE Activity (Ellman's Method) endpoint_assays->ache_activity data_analysis 6. Data Analysis (IC50, EC50) viability->data_analysis morphology->data_analysis ache_activity->data_analysis conclusion 7. Conclusion data_analysis->conclusion

In Vitro Neurotoxicity Experimental Workflow.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the insecticidal spectrum of Demeton-S and its related organophosphate compounds, this compound-methyl, Oxydemeton-methyl, and Disulfoton. This document is intended to serve as a resource for researchers and professionals in the fields of insecticide development and pest management, offering a detailed examination of the biological activity, target pests, and methodologies for evaluation.

Introduction

This compound and its derivatives are systemic organophosphate insecticides that have been historically utilized for the control of a broad range of sucking insects. Their mode of action involves the inhibition of the enzyme acetylcholinesterase (AChE), a critical component of the central nervous system in insects.[1][2] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in continuous nerve stimulation, paralysis, and ultimately, the death of the insect.[1] This guide will delve into the comparative insecticidal efficacy of these related compounds, presenting available quantitative data, detailed experimental protocols for toxicity assessment, and a visualization of the underlying biochemical pathway.

Comparative Insecticidal Spectrum

The insecticidal spectrum of this compound and its related compounds primarily includes sucking pests such as aphids, mites, thrips, and leafhoppers.[2][3][4][5] The systemic nature of these compounds allows for their absorption and translocation within the plant, making them effective against insects that feed on plant sap.[3]

Below is a summary of the available quantitative data on the toxicity of these compounds to various insect and mite species. It is important to note that direct comparative studies across all compounds and a wide range of pests are limited in the publicly available literature. The data presented here has been compiled from various sources to provide a comparative overview.

CompoundTarget PestMethodLC50 / LC95 (ppm)Reference
This compound-methyl Greenbug (Schizaphis graminum) (Susceptible clone)Topical Application1.2[1]
Greenbug (Schizaphis graminum) (Resistant clone OR-1)Topical Application13.2[1]
Greenbug (Schizaphis graminum) (Resistant clone OR-2)Topical Application392.4[1]
Oxydemeton-methyl Two-spotted spider mite (Tetranychus urticae)Leaf Disc BioassayLC95: 390,675[6]
Mustard aphid (Lipaphis erysimi)Direct Spray4.772[7]
Disulfoton Greenbug (Schizaphis graminum) (Susceptible clone)Topical Application0.9[1]
Greenbug (Schizaphis graminum) (Resistant clone OR-1)Topical Application294.3[1]
Greenbug (Schizaphis graminum) (Resistant clone OR-2)Topical Application18.6[1]

Note: LC50 (Lethal Concentration 50) is the concentration of a chemical that kills 50% of the test organisms. LC95 (Lethal Concentration 95) is the concentration that kills 95% of the test organisms. The data presented highlights the variability in susceptibility among different pest species and the significant impact of resistance on the efficacy of these insecticides.

Experimental Protocols

The determination of the insecticidal spectrum and the potency of compounds like this compound relies on standardized bioassays. The following are detailed methodologies for key experiments cited in toxicological research.

Topical Application Bioassay (for Aphids)

This method is used to determine the contact toxicity of an insecticide.

Objective: To determine the median lethal dose (LD50) or lethal concentration (LC50) of a compound when applied directly to the insect's cuticle.

Materials:

  • Technical grade insecticide (e.g., this compound-methyl)

  • Acetone (B3395972) or other suitable solvent

  • Microsyringe or microapplicator

  • Test insects (e.g., adult apterous aphids of a uniform age and size)

  • Petri dishes lined with filter paper

  • Controlled environment chamber (25 ± 1°C, 60-70% RH, 16:8 L:D photoperiod)

Procedure:

  • Preparation of Test Solutions: Prepare a series of dilutions of the technical grade insecticide in acetone. A typical range might be from 0.1 to 100 ppm. A control group receiving only acetone should be included.

  • Insect Handling: Gently collect aphids of a consistent age and size using a fine paintbrush.

  • Application: Using a calibrated microsyringe, apply a precise volume (e.g., 0.5 µL) of the insecticide solution to the dorsal thorax of each aphid.

  • Incubation: Place the treated aphids in a petri dish lined with a moist filter paper to prevent desiccation. Each dish should contain a specific number of aphids (e.g., 20) and be replicated multiple times for each concentration.

  • Mortality Assessment: Assess mortality at specified time intervals (e.g., 24, 48, and 72 hours) after treatment. Aphids are considered dead if they are unable to move when gently prodded with a fine brush.

  • Data Analysis: Correct for control mortality using Abbott's formula. The dose-response data is then analyzed using probit analysis to determine the LC50 value and its 95% confidence limits.

Leaf Disc Bioassay (for Mites)

This method assesses the toxicity of a compound through both contact and ingestion.

Objective: To determine the LC50 of a compound for mites feeding on treated leaf surfaces.

Materials:

  • Technical grade insecticide

  • Distilled water with a non-ionic surfactant (e.g., Triton X-100)

  • Leaf discs from a suitable host plant (e.g., bean or strawberry)

  • Petri dishes with a moistened cotton or agar (B569324) base

  • Adult female mites of a uniform age

  • Stereomicroscope

Procedure:

  • Preparation of Test Solutions: Prepare a series of aqueous dilutions of the insecticide, including a surfactant to ensure even spreading on the leaf surface.

  • Leaf Disc Treatment: Punch out leaf discs of a standard size (e.g., 2 cm diameter). Dip each disc into the respective test solution for a set period (e.g., 10 seconds) and allow them to air dry.

  • Experimental Setup: Place the treated leaf discs, adaxial side up, on a moistened cotton or agar bed within a petri dish.

  • Mite Infestation: Transfer a specific number of adult female mites (e.g., 10-20) onto each leaf disc using a fine brush.

  • Incubation: Maintain the petri dishes in a controlled environment chamber.

  • Mortality Assessment: Count the number of dead mites under a stereomicroscope after a specified period (e.g., 48 or 72 hours).

  • Data Analysis: Calculate the percentage mortality for each concentration, correct for control mortality, and determine the LC50 using probit analysis.

Mode of Action: Acetylcholinesterase Inhibition

The primary mode of action for this compound and its related compounds is the inhibition of the enzyme acetylcholinesterase (AChE). The following diagram illustrates this signaling pathway.

AChE_Inhibition Presynaptic Presynaptic Neuron SynapticCleft Synaptic Cleft Presynaptic->SynapticCleft Postsynaptic Postsynaptic Neuron NerveImpulse Paralysis & Death Postsynaptic->NerveImpulse 4. Continuous Nerve Impulse Transmission SynapticCleft->Postsynaptic 2. ACh binds to Receptors AChE Acetylcholinesterase (AChE) InactiveAChE Inhibited AChE Organophosphate This compound or Related Compound Organophosphate->AChE 3. Binds to Active Site Comparative_Analysis_Workflow cluster_compounds Compounds for Analysis cluster_pests Target Pest Species DemetonS This compound-methyl Bioassays Standardized Bioassays (Topical, Leaf Disc, Diet Incorporation) DemetonS->Bioassays Oxydemeton Oxydemeton-methyl Oxydemeton->Bioassays Disulfoton Disulfoton Disulfoton->Bioassays Aphids Aphids (e.g., Myzus persicae, Aphis fabae) Aphids->Bioassays Mites Mites (e.g., Tetranychus urticae) Mites->Bioassays Thrips Thrips (e.g., Frankliniella occidentalis) Thrips->Bioassays Data Generate LC50/LD50 Data Bioassays->Data Analysis Comparative Analysis of Insecticidal Spectrum Data->Analysis Conclusion Determine Relative Efficacy and Spectrum of Activity Analysis->Conclusion

References

Evaluating the Cross-Reactivity of Demeton-S in Organophosphate Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for evaluating the cross-reactivity of the organophosphate insecticide Demeton-S in various immunoassay formats. Due to a notable scarcity of publicly available, direct quantitative cross-reactivity data for this compound in the scientific literature, this document serves as a methodological guide. It outlines the necessary experimental protocols and data presentation formats to conduct a comparative analysis. The included data for other organophosphates are illustrative and sourced from existing studies to provide a comparative context.

The Challenge of this compound Immunoassay Data

Organophosphate (OP) pesticides are a diverse class of compounds, and developing immunoassays with the desired specificity is a significant challenge.[1] While immunoassays are powerful tools for the rapid screening of these compounds, the specificity of the antibodies used is a critical parameter.[2] Cross-reactivity, the extent to which an antibody binds to compounds other than the target analyte, can lead to false-positive results or an overestimation of the target compound's concentration.[1]

A comprehensive review of current literature reveals a lack of specific IC50 or percentage cross-reactivity data for this compound in commercially available or research-based immunoassays. While some studies on broad-specificity antibodies for organophosphates mention related compounds like this compound-methyl, they often do not provide the detailed quantitative data necessary for a direct comparison.[3] This guide, therefore, provides a template for researchers to generate and present such data.

Comparative Cross-Reactivity Data

To effectively evaluate an immunoassay's performance for this compound, its cross-reactivity should be assessed against a panel of structurally related and commonly co-occurring organophosphate pesticides. The following table provides an illustrative template for presenting such data. The values for this compound are hypothetical and should be replaced with experimental data. Data for other organophosphates are derived from published studies on various broad-spectrum OP immunoassays to serve as a benchmark.

Table 1: Illustrative Cross-Reactivity of Various Organophosphates in a Hypothetical Competitive ELISA

CompoundChemical StructureIC50 (ng/mL)Cross-Reactivity (%)*
This compound O,O-Diethyl S-2-ethylthioethyl phosphorothioate[Experimental Value] 100 (by definition)
ParathionO,O-Diethyl O-4-nitrophenyl phosphorothioate[Example Value: 15][Calculate]
Methyl ParathionO,O-Dimethyl O-4-nitrophenyl phosphorothioate[Example Value: 50][Calculate]
MalathionO,O-Dimethyl S-(1,2-dicarbethoxyethyl) phosphorodithioate[Example Value: >1000][Calculate]
ChlorpyrifosO,O-Diethyl O-3,5,6-trichloro-2-pyridinyl phosphorothioate[Example Value: 25][Calculate]
DiazinonO,O-Diethyl O-2-isopropyl-6-methyl-4-pyrimidinyl phosphorothioate[Example Value: 150][Calculate]

*Cross-reactivity (%) is calculated using the formula: (IC50 of this compound / IC50 of competing compound) x 100.

Experimental Protocols

The following is a generalized protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a common format for organophosphate detection. This protocol should be optimized for the specific antibodies and reagents used.

Competitive Indirect ELISA Protocol
  • Antigen Coating:

    • Dilute the this compound-protein conjugate (coating antigen) in a coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the diluted coating antigen to each well of a 96-well microtiter plate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with a washing buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking:

    • Add 200 µL of a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) to each well.

    • Incubate for 1-2 hours at 37°C.

    • Wash the plate three times with the washing buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of this compound standards and samples.

    • In separate tubes, mix 50 µL of the standard or sample with 50 µL of the primary antibody solution (e.g., a monoclonal or polyclonal antibody specific to organophosphates).

    • Incubate for 30 minutes at 37°C.

    • Transfer 100 µL of the mixture to the corresponding wells of the coated and blocked microtiter plate.

    • Incubate for 1 hour at 37°C.

    • Wash the plate five times with the washing buffer.

  • Detection:

    • Add 100 µL of a secondary antibody-enzyme conjugate (e.g., Goat Anti-Rabbit IgG-HRP) diluted in blocking buffer to each well.

    • Incubate for 1 hour at 37°C.

    • Wash the plate five times with the washing buffer.

  • Substrate Reaction and Measurement:

    • Add 100 µL of the enzyme substrate (e.g., TMB solution) to each well.

    • Incubate in the dark for 15-30 minutes at room temperature.

    • Stop the reaction by adding 50 µL of a stop solution (e.g., 2 M H₂SO₄).

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis:

    • Plot a standard curve of absorbance versus the logarithm of the this compound concentration.

    • Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the maximum signal.

    • Calculate the cross-reactivity of other organophosphates relative to this compound using the formula provided in the note to Table 1.

Visualizing the Workflow and Principles

To better understand the experimental process and the concept of cross-reactivity, the following diagrams are provided.

G cluster_coating 1. Antigen Coating cluster_competition 2. Competitive Binding cluster_detection 3. Detection plate Microtiter Plate Well coating_antigen This compound Conjugate plate->coating_antigen Immobilization free_demeton Free this compound (in sample) primary_ab Primary Antibody free_demeton->primary_ab Binds coating_antigen2 Immobilized This compound Conjugate primary_ab->coating_antigen2 Binds (if not bound to free this compound) secondary_ab Enzyme-labeled Secondary Antibody bound_primary_ab Bound Primary Antibody secondary_ab->bound_primary_ab Binds substrate Substrate product Colored Product substrate->product Enzymatic Reaction

Caption: Competitive ELISA workflow for this compound detection.

G cluster_specific High Specificity cluster_cross_reactive High Cross-Reactivity ab1 Antibody demeton_s1 This compound ab1->demeton_s1 Strong Binding other_op1 Other OP ab1->other_op1 Weak/No Binding ab2 Antibody demeton_s2 This compound ab2->demeton_s2 Strong Binding similar_op Structurally Similar OP ab2->similar_op Strong Binding

Caption: Principle of antibody specificity and cross-reactivity.

Conclusion

The evaluation of cross-reactivity is a cornerstone of immunoassay validation, ensuring the reliability of results for specific analytes like this compound. While specific comparative data for this compound is currently limited in the accessible literature, the protocols and frameworks presented here provide a robust starting point for researchers to generate this critical information. By systematically assessing the cross-reactivity of this compound against other organophosphates, the scientific community can develop and select immunoassays with the appropriate specificity for various research and monitoring applications. This will ultimately lead to more accurate and reliable detection of this important pesticide.

References

Comparison of different extraction solvents for Demeton-S from fatty matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of pesticide residues like Demeton-S in complex, fatty matrices is a significant analytical challenge. The high lipid content can lead to low recovery rates and significant matrix effects. The choice of extraction solvent is a critical first step in developing a robust and reliable analytical method. This guide provides an objective comparison of common extraction solvents for this compound from fatty matrices, supported by experimental data for organophosphorus pesticides, and details established extraction protocols.

The Challenge of Fatty Matrices

The lipophilic nature of fatty matrices, such as edible oils, animal fats, and dairy products, complicates the extraction of pesticide residues. A successful extraction requires a solvent that can efficiently partition the target analyte from the bulk of the lipid content while minimizing the co-extraction of interfering matrix components. Failure to do so can result in suppressed analyte signals during chromatographic analysis, contamination of analytical instruments, and inaccurate quantification.

Comparison of Extraction Solvents

The selection of an appropriate extraction solvent is a trade-off between analyte solubility, solvent polarity, and the degree of co-extraction of matrix components. The most commonly employed solvents in pesticide residue analysis from fatty matrices are acetonitrile (B52724), ethyl acetate (B1210297), and acetone.

Acetonitrile is a moderately polar solvent and is the most common choice for the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. Its primary advantage is its miscibility with water and its limited ability to dissolve nonpolar lipids, which facilitates phase separation and a cleaner extract.[1][2] This results in reduced matrix effects, particularly for LC-MS/MS analysis.[2] For polar pesticides, the extraction efficiency of acetonitrile is often significantly higher than other solvents.[2]

Ethyl acetate is a less polar solvent compared to acetonitrile. While it can be effective for extracting a broad range of pesticides, it also tends to co-extract more lipids from fatty samples.[2] This necessitates more extensive cleanup steps to remove these interferences before analysis. However, for certain non-polar pesticides, ethyl acetate may offer better recoveries. Some studies have indicated that certain organophosphorus pesticides with thioether groups can degrade in ethyl acetate, which is a crucial consideration for this compound.[3]

Acetone is another solvent used for pesticide extraction. Similar to ethyl acetate, it can co-extract a significant amount of lipids and other matrix components, often requiring further cleanup.[2]

A mixture of solvents, such as acetonitrile and ethyl acetate, can sometimes provide a balance, improving the recovery of a wider range of pesticides. For instance, a 20:80 ethyl acetate/acetonitrile mixture has been used to enhance the recovery of fat-soluble pesticides.[2]

Quantitative Data Summary

While direct comparative studies for this compound across different solvents in a single fatty matrix are limited in the readily available literature, the following table summarizes recovery data for several organophosphorus pesticides (OPPs) in fatty matrices using different extraction solvents. This data provides valuable insights into the expected performance of these solvents for this compound, which is also an organophosphorus compound.

Extraction MethodSolvent SystemMatrixAnalyte(s)Mean Recovery (%)RSD (%)LOQ (µg/kg)Reference
QuEChERSAcetonitrileEssential Oils14 OPPs (including Dimethoate)80Not SpecifiedNot Specified[4]
QuEChERSAcetonitrile with 1% Acetic AcidAvocado (15% fat)Hexachlorobenzene (non-polar)27 ± 1<10<10[1]
LLEEthyl AcetatePeanut & Soybean ExtractsPhorate, Disulfoton, FenthionVariable (degradation observed)Not SpecifiedNot Specified[5]
QuEChERSAcetonitrileEdible OilsCarbamates, Organochlorines, Pyrethroids, Organophosphorus, Organonitrogens68 - 127Not Specified3.0 - 9.2[6]
LLE & SPEEthyl AcetateMeat & Fatty MatricesPolar to non-polar OPPsNot SpecifiedNot Specified2 - 33[7]
QuEChERSAcetonitrileEdible Insect Samples47 Pesticides64.54 - 122.121.86 - 6.0210 - 15[8]

Note: The data presented is for a range of organophosphorus and other pesticides and should be considered as indicative for this compound. Method validation with the specific matrix and analyte of interest is crucial.

Experimental Protocols

Below are detailed methodologies for two common extraction techniques for pesticide residue analysis in fatty matrices.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is widely adopted for its simplicity and effectiveness. The following is a general protocol adaptable for fatty matrices.

a. Sample Preparation and Extraction:

  • Weigh 15 g of a homogenized fatty sample into a 50 mL centrifuge tube.

  • Add 15 mL of acetonitrile containing 1% acetic acid.

  • Add the appropriate QuEChERS extraction salts (e.g., 6 g anhydrous magnesium sulfate (B86663) and 1.5 g anhydrous sodium acetate).

  • Shake vigorously for 1 minute to ensure thorough mixing and extraction.

  • Centrifuge the tube at a sufficient speed (e.g., 3450 rcf) for 1 minute to separate the phases.[1]

b. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL microcentrifuge tube.

  • Add a d-SPE cleanup mixture. For fatty matrices, this typically contains primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove non-polar interferences like fats, and anhydrous magnesium sulfate to remove residual water (e.g., 50 mg PSA, 50 mg C18, and 150 mg MgSO₄).[1]

  • Vortex the tube for 30 seconds.

  • Centrifuge for 1 minute to pellet the d-SPE sorbent.

  • The resulting supernatant is ready for analysis by GC-MS/MS or LC-MS/MS.

Liquid-Liquid Extraction (LLE) followed by Solid-Phase Extraction (SPE) Cleanup

This traditional approach is often used for very fatty samples.

a. Extraction:

  • Homogenize a representative sample of the fatty matrix.

  • Extract the sample with a suitable solvent such as ethyl acetate. The co-extracted water can be removed by adding anhydrous sodium sulfate.[7]

b. Cleanup:

  • Fat Precipitation: The extract can be cooled to precipitate a significant portion of the fat.[7]

  • Solid-Phase Extraction (SPE): The cooled and filtered extract is then passed through an SPE cartridge (e.g., C18) to further remove interfering compounds.[7] The analytes are then eluted with a suitable solvent or solvent mixture.

  • The eluate is then concentrated and reconstituted in a solvent compatible with the analytical instrument.

Mandatory Visualization

The following diagram illustrates a general workflow for the analysis of pesticide residues in fatty matrices, from sample preparation to final detection.

G cluster_0 Sample Preparation cluster_1 Cleanup cluster_2 Analysis Sample Fatty Matrix Sample Homogenization Homogenization Sample->Homogenization Extraction Extraction (e.g., Acetonitrile, Ethyl Acetate) Homogenization->Extraction Salts Addition of Salts (for QuEChERS) Extraction->Salts Centrifugation1 Centrifugation Salts->Centrifugation1 dSPE Dispersive SPE (d-SPE) (PSA, C18, MgSO4) Centrifugation1->dSPE QuEChERS Path LLE_Cleanup Liquid-Liquid Partitioning or Fat Precipitation Centrifugation1->LLE_Cleanup LLE Path Centrifugation2 Centrifugation dSPE->Centrifugation2 Concentration Solvent Exchange & Concentration Centrifugation2->Concentration SPE_Cleanup Solid-Phase Extraction (SPE) (e.g., C18, Florisil) LLE_Cleanup->SPE_Cleanup SPE_Cleanup->Concentration Analysis LC-MS/MS or GC-MS/MS Analysis Concentration->Analysis Data Data Processing & Quantification Analysis->Data

Caption: General workflow for pesticide residue analysis in fatty matrices.

Conclusion

The choice of extraction solvent for this compound in fatty matrices is a critical decision that significantly impacts the accuracy and reliability of the analytical results. Acetonitrile, particularly within a QuEChERS workflow, is often favored due to its ability to minimize the co-extraction of lipids, leading to cleaner extracts and reduced matrix effects. However, for certain matrices and pesticide profiles, ethyl acetate or solvent mixtures may offer advantages, although they typically require more extensive cleanup. Due to the potential for degradation of some organophosphorus pesticides in certain solvents, it is imperative to validate the chosen method for this compound in the specific fatty matrix of interest to ensure data of the highest quality.

References

Validating Biomarkers for Demeton-S Exposure in Non-Target Organisms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of key biomarkers for assessing exposure to Demeton-S, an organophosphate insecticide, in non-target organisms. Due to the limited availability of comprehensive comparative studies specifically on this compound, this guide draws upon established knowledge of organophosphate toxicity and available data on related compounds to present a framework for biomarker validation.

This compound, like other organophosphates, primarily exerts its toxic effects through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This inhibition leads to the accumulation of the neurotransmitter acetylcholine, resulting in neurotoxicity.[1][2] However, exposure to this compound also triggers a cascade of secondary cellular and molecular responses, including oxidative stress and genotoxicity, which can serve as valuable biomarkers of exposure and effect.

This guide focuses on three main categories of biomarkers: the primary target-specific biomarker (AChE inhibition), secondary biomarkers of oxidative stress, and a biomarker of genotoxicity.

Comparison of Key Biomarkers for this compound Exposure

The selection of appropriate biomarkers is crucial for accurately assessing the impact of this compound on non-target organisms. The ideal biomarker should be sensitive, specific, and provide a dose-dependent response. The following table summarizes and compares the key biomarkers discussed in this guide. Quantitative data for this compound is limited; therefore, data from studies on other relevant organophosphates may be used as a proxy and is noted accordingly.

Biomarker CategorySpecific BiomarkerPrincipleTarget Organism(s)AdvantagesLimitations
Primary (Mechanism-Specific) Acetylcholinesterase (AChE) ActivityMeasures the direct inhibition of the primary target enzyme of this compound.[1][2]Fish, Aquatic InvertebratesHighly specific to organophosphate and carbamate (B1207046) pesticides. Well-established and sensitive indicator of both exposure and neurotoxic effects.[3]Can be influenced by natural factors such as temperature and species variability. Enzyme activity can recover after exposure ceases.
Secondary (Oxidative Stress) Superoxide (B77818) Dismutase (SOD) ActivityMeasures the activity of a key antioxidant enzyme that dismutates superoxide radicals into hydrogen peroxide.Fish, Aquatic InvertebratesSensitive indicator of the initial phase of oxidative stress.[4]Response can be transient and may be followed by inhibition at higher or prolonged exposures.
Catalase (CAT) ActivityMeasures the activity of the enzyme that decomposes hydrogen peroxide into water and oxygen.Fish, Aquatic InvertebratesIndicates the capacity to neutralize hydrogen peroxide, a key reactive oxygen species.[4]Activity levels can be variable and may decrease after an initial induction phase.
Lipid Peroxidation (Malondialdehyde - MDA)Quantifies the level of lipid damage caused by reactive oxygen species, with MDA being a major byproduct.Fish, Aquatic InvertebratesDirect measure of oxidative damage to cell membranes.Can be influenced by dietary factors and other stressors.
Genotoxicity DNA Damage (Comet Assay)Measures DNA strand breaks in individual cells, indicating genotoxic potential.[5][6]Fish, Aquatic Invertebrates, AlgaeHighly sensitive method for detecting DNA damage.[7] Applicable to a wide range of cell types.Can be influenced by cytotoxicity at high concentrations, leading to false positives.[8] Requires specialized equipment and expertise.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of this compound toxicity and the workflow for biomarker validation, the following diagrams are provided.

Figure 1: Signaling pathway of this compound toxicity. (Within 100 characters)

cluster_assays Biomarker Assays start Start: Acclimation of Non-Target Organisms exposure Exposure to Varying Concentrations of this compound start->exposure sampling Tissue/Sample Collection (e.g., Brain, Liver, Gills, Hemolymph) exposure->sampling ache_assay AChE Activity Assay (Ellman Method) sampling->ache_assay ox_stress_assays Oxidative Stress Assays (SOD, CAT, MDA) sampling->ox_stress_assays comet_assay Genotoxicity Assay (Comet Assay) sampling->comet_assay data_analysis Data Analysis: Dose-Response Curves, Statistical Significance ache_assay->data_analysis ox_stress_assays->data_analysis comet_assay->data_analysis comparison Comparative Evaluation of Biomarker Performance data_analysis->comparison end End: Validation Report comparison->end

Figure 2: Experimental workflow for biomarker validation. (Within 100 characters)

Experimental Protocols

Detailed methodologies for the key biomarker assays are provided below. These protocols are based on established methods and can be adapted for specific non-target organisms and laboratory conditions.

Acetylcholinesterase (AChE) Activity Assay (Ellman Method)

This colorimetric method is widely used to measure AChE activity.

Principle: AChE hydrolyzes the substrate acetylthiocholine (B1193921) (ASCh) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoic acid), which is measured spectrophotometrically at 412 nm. The rate of color development is proportional to the AChE activity.

Protocol: [9][10]

  • Tissue Preparation:

    • Dissect the target tissue (e.g., brain, muscle) on ice.

    • Homogenize the tissue in a cold phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0) containing a non-ionic detergent like Triton X-100 to solubilize the enzyme.[10]

    • Centrifuge the homogenate at a high speed (e.g., 10,000 x g) at 4°C to remove cellular debris.

    • Collect the supernatant containing the enzyme and determine the protein concentration (e.g., using the Lowry method).

  • Assay Procedure:

    • In a 96-well microplate or cuvette, add the following in order:

      • Phosphate buffer (0.1 M, pH 8.0)

      • DTNB solution

      • Tissue supernatant (enzyme source)

    • Incubate the mixture for a short period at a controlled temperature (e.g., 25°C).

    • Initiate the reaction by adding the substrate, acetylthiocholine iodide (ASChI).

    • Immediately measure the change in absorbance at 412 nm over a set period (e.g., 5 minutes) using a spectrophotometer.

  • Calculation:

    • Calculate the rate of change in absorbance (ΔA/min).

    • Use the molar extinction coefficient of the product to determine the AChE activity, typically expressed as nmol of substrate hydrolyzed per minute per milligram of protein (nmol/min/mg protein).

Oxidative Stress Biomarker Assays

a) Superoxide Dismutase (SOD) Activity Assay

Principle: This assay is often based on the inhibition of the reduction of a chromogen (e.g., nitroblue tetrazolium - NBT) by superoxide radicals generated by a xanthine (B1682287)/xanthine oxidase system. SOD in the sample competes for the superoxide radicals, thus inhibiting the color reaction.

Protocol: [3][11][12]

  • Tissue Preparation: As described for the AChE assay.

  • Assay Procedure:

    • In a microplate or cuvette, mix the tissue supernatant with a reaction mixture containing xanthine and NBT.

    • Initiate the reaction by adding xanthine oxidase.

    • Measure the absorbance at a specific wavelength (e.g., 560 nm) after a set incubation time.

    • A control reaction without the tissue sample is run in parallel.

  • Calculation:

    • The percentage of inhibition of the NBT reduction by the sample is calculated.

    • One unit of SOD activity is often defined as the amount of enzyme required to cause 50% inhibition of the NBT reduction rate.

b) Catalase (CAT) Activity Assay

Principle: This assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase. The decrease in H₂O₂ concentration is monitored spectrophotometrically at 240 nm.

Protocol: [11][12]

  • Tissue Preparation: As described for the AChE assay.

  • Assay Procedure:

    • In a quartz cuvette, add a phosphate buffer and the tissue supernatant.

    • Initiate the reaction by adding a known concentration of H₂O₂.

    • Immediately measure the decrease in absorbance at 240 nm over time.

  • Calculation:

    • Use the molar extinction coefficient of H₂O₂ to calculate the rate of its decomposition.

    • CAT activity is typically expressed as µmol of H₂O₂ decomposed per minute per milligram of protein (µmol/min/mg protein).

c) Lipid Peroxidation (Malondialdehyde - MDA) Assay (TBARS Method)

Principle: This assay measures the level of thiobarbituric acid reactive substances (TBARS), primarily MDA, which is a secondary product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex that can be measured spectrophotometrically.

Protocol:

  • Tissue Preparation: As described for the AChE assay.

  • Assay Procedure:

    • Mix the tissue homogenate with a solution of TBA in an acidic medium (e.g., trichloroacetic acid - TCA).

    • Heat the mixture in a boiling water bath for a specific time (e.g., 30 minutes).

    • Cool the samples and centrifuge to pellet any precipitate.

    • Measure the absorbance of the supernatant at 532 nm.

  • Calculation:

    • Use the molar extinction coefficient of the MDA-TBA complex to calculate the concentration of MDA.

    • MDA levels are typically expressed as nmol of MDA per milligram of protein (nmol/mg protein).

DNA Damage Assessment (Alkaline Comet Assay)

Principle: The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells. Cells are embedded in agarose (B213101) on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis under alkaline conditions. Damaged DNA, containing strand breaks, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.[13]

Protocol: [5][6][13]

  • Cell Isolation:

    • Isolate single cells from the target tissue (e.g., fish erythrocytes from blood, hemocytes from invertebrates, or whole-body cell suspensions from small organisms like Daphnia).[5]

  • Slide Preparation:

    • Coat microscope slides with a layer of normal melting point agarose.

    • Mix the isolated cells with low melting point agarose and layer this suspension onto the pre-coated slide.

  • Lysis:

    • Immerse the slides in a cold, freshly prepared lysis solution (containing a high concentration of salt and a detergent like Triton X-100) to lyse the cells and unfold the DNA.

  • Alkaline Unwinding and Electrophoresis:

    • Place the slides in an electrophoresis tank filled with a cold, alkaline electrophoresis buffer (pH > 13) to unwind the DNA.

    • Apply an electric field to the slides for a specific duration to allow the negatively charged DNA to migrate towards the anode.

  • Neutralization and Staining:

    • Neutralize the slides with a Tris buffer.

    • Stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).

  • Visualization and Analysis:

    • Examine the slides using a fluorescence microscope.

    • Capture images of the "comets" and analyze them using specialized software to quantify the extent of DNA damage (e.g., % DNA in the tail, tail length, tail moment).

Conclusion

The validation of biomarkers for this compound exposure in non-target organisms is essential for accurate environmental risk assessment. While AChE inhibition remains the most specific and direct biomarker for organophosphate exposure, a multi-biomarker approach incorporating measures of oxidative stress and genotoxicity provides a more comprehensive understanding of the sublethal effects of this compound. The detailed protocols provided in this guide offer a foundation for researchers to conduct robust validation studies. Further research is needed to generate specific quantitative dose-response data for this compound across a range of non-target species to refine the comparative performance of these biomarkers.

References

A Comparative Assessment of Demeton-S Persistence in Diverse Environmental Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the environmental persistence of Demeton-S, an organophosphate insecticide, with other related compounds. The data presented is sourced from peer-reviewed literature and aims to offer a clear perspective on the compound's stability and degradation under various environmental influences. Detailed experimental protocols for the analysis of these compounds are also provided to support further research.

Comparative Persistence of this compound and Other Organophosphates

The persistence of an insecticide in the environment is a critical factor in its overall risk assessment. It is typically measured by its half-life (DT₅₀), the time it takes for 50% of the initial amount to degrade. The persistence of this compound is significantly influenced by environmental factors such as the medium (soil or water), pH, temperature, and microbial activity.

Organophosphorus insecticides are generally considered non-persistent compared to organochlorines. However, their stability can range from a few hours to several months depending on the specific compound and ambient conditions[1][2]. The following table summarizes the reported half-lives for this compound and other common organophosphate insecticides under various conditions.

Table 1: Comparative Half-Life (DT₅₀) of this compound and Other Organophosphate Insecticides

PesticideMediumConditionsHalf-Life (DT₅₀)
This compound (Isosystox) WaterpH 5.7, 27°C53 days
This compound (Isosystox) WaterpH 5.7, 15°C347 days
Demeton (Systox Mix) WaterpH 8.0, 30°C8.5 hours
Demeton (Systox Mix) WaterpH 9.0, 30°C4.2 hours
This compound-methyl SoilNon-sterile~5 hours
This compound-methyl SoilSterile70 hours
This compound-methyl SoilAerobic, Lab, 20°C2.7 days
Chlorpyrifos WaterFreshwater~29 days[3]
Chlorpyrifos SoilBiphasic: α-phase2.13 - 4.09 days[4]
Malathion WaterpH 6.1, Distilled120 days[1]
Malathion WaterpH 7.4, Distilled11 days[1]
Malathion WaterpH 8.16, Seawater1.65 days[1]
Malathion WaterRiver water, 22°C19 days[1]
Malathion SoilBiphasic: α-phase2.43 - 2.99 days[4]
Parathion WaterpH 7.4, 20°C130 days[5]
Diazinon WaterFreshwater~50 days[3]

Note: Data is compiled from multiple sources and conditions may vary between studies. "Systox" refers to a mixture of Demeton-O and this compound isomers.

Key Factors Influencing this compound Persistence

The degradation of this compound in the environment is governed by a combination of abiotic and biotic processes.

  • Hydrolysis: This is a primary abiotic degradation pathway for organophosphates. The rate of hydrolysis is highly dependent on pH and temperature. As shown in Table 1, this compound is significantly more stable in acidic to neutral water but degrades rapidly under alkaline conditions[6]. The rate of hydrolysis also increases with temperature[7].

  • Photolysis: Degradation by sunlight can be an important fate process, particularly on soil surfaces. One study noted that this compound incorporated into three different soil types was photolyzed by 24% to 74% after 8 days of exposure to natural sunlight[8]. The efficiency of photolysis can be enhanced by the presence of photosensitizing agents like benzophenone[9].

  • Biodegradation: Microbial activity is a crucial factor in the degradation of this compound in soil. The significant difference in the half-life of this compound-methyl in sterile (70 hours) versus non-sterile (~5 hours) soil highlights the major role of soil microorganisms in its breakdown[10][11]. Bacteria and fungi can utilize organophosphates as a source of phosphorus and carbon, breaking them down into less toxic compounds[11][12].

Visualization of Environmental Fate

The following diagram illustrates the logical workflow of factors influencing the environmental persistence and degradation of this compound.

G cluster_0 Environmental Introduction cluster_1 Influencing Factors cluster_2 Degradation Pathways cluster_3 Outcome DemetonS This compound Abiotic Abiotic Factors DemetonS->Abiotic Biotic Biotic Factors DemetonS->Biotic Hydrolysis Chemical Hydrolysis Abiotic->Hydrolysis  pH, Temp,  Water Photolysis Photolysis Abiotic->Photolysis  Sunlight,  Sensitizers Biodegradation Microbial Degradation Biotic->Biodegradation  Soil Microorganisms  (Bacteria, Fungi) Products Degradation Products (e.g., 1,2-bis(ethylthio)ethane) Hydrolysis->Products Photolysis->Products Biodegradation->Products

Caption: Environmental fate and degradation pathways of this compound.

Experimental Protocols for Residue Analysis

The accurate quantification of this compound and its metabolites in environmental matrices is essential for persistence studies. The primary methods involve chromatographic techniques coupled with sensitive detectors.

A. Sample Collection and Preparation

  • Water Samples: Collect samples in amber glass bottles to prevent photodegradation. If residual chlorine is present, it should be quenched with sodium thiosulfate. Samples should be stored at approximately 4°C and extracted promptly[13][14].

  • Soil/Sediment Samples: Collect surface samples (e.g., 0-20 cm depth) and store them frozen (e.g., -18°C) if not extracted immediately to prevent microbial degradation[2][14].

B. Extraction

  • Liquid-Liquid Extraction (LLE) for Water: Water samples are typically acidified and extracted with a non-polar solvent like dichloromethane (B109758) or a mixture of methylene (B1212753) chloride and ethyl ether[15].

  • Solvent Extraction for Soil/Sediment: Common methods include Soxhlet extraction, sonication, or accelerated solvent extraction (ASE) using solvents such as n-hexane and acetone (B3395972) mixtures[15].

C. Cleanup (Purification)

  • Column Chromatography: Extracts are often "cleaned up" to remove interfering co-extracted substances from the matrix. This is commonly done using a chromatography column packed with an adsorbent like Florisil or silica (B1680970) gel[13][14].

  • Solid-Phase Extraction (SPE): Modern methods utilize SPE cartridges, which offer faster and more efficient cleanup with reduced solvent consumption. Cartridges like graphitized carbon black/silica gel are effective for this purpose.

D. Instrumental Analysis

  • Gas Chromatography (GC): GC is the traditional and most common method for analyzing organophosphate pesticides.

    • Detectors:

      • Flame Photometric Detector (FPD): Highly selective for phosphorus and sulfur, making it ideal for organophosphates.

      • Nitrogen-Phosphorus Detector (NPD): Offers excellent sensitivity and selectivity for nitrogen- and phosphorus-containing compounds[8].

      • Electron Capture Detector (ECD): Can be used but is less specific than FPD or NPD[2].

    • Confirmation: Gas Chromatography coupled with Mass Spectrometry (GC-MS) is recommended for unambiguous identification of the target analytes[13][16].

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique has become increasingly prevalent due to its high sensitivity and specificity, especially for polar metabolites that are not easily analyzed by GC. It often requires less sample cleanup.

References

Evaluating Non-Chemical Alternatives to Demeton-S for Pest Control: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of non-chemical alternatives to Demeton-S, a systemic organophosphate insecticide. This compound and its related compounds function by inhibiting acetylcholinesterase (AChE), an enzyme critical for nerve function in insects.[1][2][3][4] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in paralysis and death of the target pest.[1][5] Historically used to control sucking insects such as aphids, mites, and whiteflies, the high toxicity of organophosphates has necessitated the development and evaluation of safer, non-chemical alternatives.[1][3]

This document presents a comparative analysis of several non-chemical pest control methods, supported by experimental data and detailed methodologies to aid researchers in their evaluation and adoption of these alternatives.

Non-Chemical Alternatives: A Data-Driven Comparison

The following sections detail the mode of action, efficacy, and experimental protocols for prominent non-chemical alternatives to this compound.

Insecticidal Soaps

Insecticidal soaps are potassium salts of fatty acids that offer a contact-based mechanism of pest control.[6][7] They are most effective against small, soft-bodied insects like aphids, mealybugs, and spider mites.[6][7]

Mode of Action: Insecticidal soaps penetrate the insect's cuticle, disrupting cell membranes and causing rapid dehydration and death.[6] Their effectiveness is dependent on direct contact with the pest and they leave no residual activity.[6][7]

Data Presentation: Efficacy of Insecticidal Soap against Green Peach Aphid (Myzus persicae)

Aphid StageLC50 (g/L)95% Confidence Interval (g/L)Mortality at 37.50 g/L after 24h
First and Second Instars1.50-100%
Third and Fourth Instars3.25-100%
Adults5.50-100%
Source: Data adapted from a laboratory study on the effects of insecticidal soap on Myzus persicae.[8]

Experimental Protocol: Evaluating Insecticidal Soap Efficacy

A standardized laboratory bioassay can be used to determine the efficacy of insecticidal soaps.

  • Insect Rearing: Maintain a healthy, age-synchronized colony of the target aphid species on a suitable host plant in a controlled environment.

  • Preparation of Test Solutions: Prepare a range of concentrations of the insecticidal soap in distilled water. An untreated control (distilled water only) must be included.

  • Treatment Application:

    • Excise leaf discs from the host plant and place them on a 1% agar (B569324) solution in petri dishes.[9]

    • Transfer a known number of aphids (e.g., 20-30 adults) onto each leaf disc.[9]

    • Apply the test solutions to the aphids on the leaf discs using a Potter spray tower or a similar precision sprayer to ensure uniform coverage.[10]

  • Incubation: Keep the treated petri dishes in a controlled environment chamber with appropriate temperature, humidity, and photoperiod.

  • Mortality Assessment: Assess aphid mortality at 24, 48, and 72-hour intervals.[9] Aphids that are unable to right themselves within 10 seconds when prodded are considered dead.[9]

  • Data Analysis: Correct mortality data for control mortality using Abbott's formula.[9] Calculate the LC50 (lethal concentration to kill 50% of the population) and other relevant statistical parameters using probit analysis.[8][9]

Logical Relationship: Insecticidal Soap Evaluation Workflow

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Rear Aphid Colony C Apply Treatments to Aphids on Leaf Discs A->C B Prepare Soap Concentrations B->C D Incubate under Controlled Conditions C->D E Assess Mortality at Intervals D->E F Calculate LC50 using Probit Analysis E->F

Caption: Workflow for evaluating insecticidal soap efficacy.

Horticultural Oils

Horticultural oils, typically highly refined petroleum-based or vegetable-based oils, are effective against a wide range of pests, including the overwintering stages of insects.[11][12]

Mode of Action: These oils act by suffocating the target pests, blocking their spiracles (breathing pores).[12] They can also disrupt cell membranes and interfere with metabolism. Like insecticidal soaps, they are contact pesticides with minimal residual effect.[12]

Data Presentation: Efficacy of Horticultural Oils

While specific LC50 values are less common in the literature for horticultural oils, their efficacy is well-documented. For instance, timely applications of dormant oils are a primary management strategy for pests like scale insects and the eggs of various moth species.[12][13] Studies have shown that a 2% concentration of horticultural oil can provide excellent control for aphids, whiteflies, and spider mites.

Experimental Protocol: Field Trial for Horticultural Oil Efficacy

Field trials are crucial for evaluating the performance of horticultural oils under real-world conditions.

  • Site Selection and Plot Design: Choose a field with a natural infestation of the target pest. Use a randomized complete block design with at least four replications of each treatment.[14][15] Plots should be of a standardized size and separated by buffer zones.[14]

  • Treatments: Include different concentrations of the horticultural oil, a positive control (a standard insecticide like this compound, where legally permissible and ethically sound), and an untreated control.

  • Application: Apply the treatments using a calibrated sprayer to ensure uniform coverage of the plant canopy. Record environmental conditions (temperature, humidity, wind speed) at the time of application.

  • Sampling: Before and after treatment (e.g., 3, 7, and 14 days post-application), collect a standardized number of leaves or plant parts from each plot.

  • Pest Population Assessment: Count the number of live pest insects on each sample.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare the mean pest populations among the different treatments.

Biological Control Agents

Biological control involves the use of living organisms to suppress pest populations. This includes predators, parasitoids, and entomopathogens.

Mode of Action:

  • Predators: (e.g., lady beetles, lacewings) consume large numbers of prey during their lifetime.[16]

  • Parasitoids: (e.g., parasitic wasps) lay their eggs in or on a host insect, and the developing larvae consume the host from within.

  • Entomopathogens: (e.g., fungi like Beauveria bassiana, bacteria like Bacillus thuringiensis) cause disease in the target pest.

Data Presentation: Efficacy of Beauveria bassiana against Green Peach Aphid

Beauveria bassiana IsolateMortality (%) 3 Days After TreatmentLT50 (Days)
Bb0879%2.7
Bb04-2.9
Source: Adapted from a study on the biological control of aphids using fungal culture filtrates.[2]

Experimental Protocol: Evaluating Entomopathogenic Fungi

The protocol is similar to the insecticidal soap bioassay, with modifications for handling a living organism.

  • Fungal Culture: Culture the selected entomopathogenic fungus on a suitable medium (e.g., Potato Dextrose Agar).

  • Spore Suspension: Prepare a spore suspension of a known concentration (spores/mL) in sterile water with a surfactant.

  • Treatment Application: Apply the spore suspension to aphids on leaf discs as described for insecticidal soaps.

  • Incubation: Maintain high humidity during incubation to promote fungal germination and infection.

  • Mortality Assessment: Assess mortality at regular intervals. Dead aphids should be surface-sterilized and placed in a humidity chamber to confirm death by mycosis (visual confirmation of fungal growth from the cadaver).

  • Data Analysis: Calculate mortality rates and LT50 (lethal time to kill 50% of the population).[2]

Comparative Analysis

FeatureThis compound (Organophosphate)Insecticidal SoapsHorticultural OilsBiological Control Agents
Mode of Action Acetylcholinesterase inhibitor[1][2][3][4]Cell membrane disruption, dehydration[6]Suffocation, membrane disruption[12]Predation, parasitism, disease
Spectrum of Activity Broad-spectrumPrimarily soft-bodied insects[6][7]Broad, including eggs[12]Often highly specific
Residual Activity Systemic, long-lastingNone[6][7]Minimal[12]Can be self-sustaining
Resistance Potential HighLow[1]LowLow
Environmental Impact High risk to non-target organismsLow impactLow to moderate impactGenerally low impact
Human Safety High toxicity[3]Low toxicityLow toxicityGenerally safe, potential for allergens

Visualizing Pest Control Evaluation and Mode of Action

Signaling Pathway: this compound Mode of Action

A Acetylcholine (Neurotransmitter) B Synaptic Cleft A->B Released C Postsynaptic Receptor B->C Binds to D Acetylcholinesterase (AChE) B->D Normally degraded by G Continuous Nerve Stimulation C->G Leads to E Choline + Acetate D->E Into F This compound F->D Inhibits H Paralysis & Death G->H

Caption: Inhibition of Acetylcholinesterase by this compound.

Experimental Workflow: Evaluating Pest Control Alternatives

cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis & Conclusion A Define Target Pest & Host B Select Non-Chemical Alternatives A->B C Design Experiment (e.g., RCBD) B->C D Establish Pest Population C->D E Apply Treatments D->E F Collect Data at Intervals E->F G Statistical Analysis (e.g., ANOVA) F->G H Compare Efficacy of Alternatives G->H I Draw Conclusions & Recommendations H->I

References

Safety Operating Guide

Proper Disposal of Demeton-S: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Demeton-S, a highly toxic organophosphate insecticide, is critical to ensuring the safety of laboratory personnel and protecting the environment. Due to its classification as a hazardous material, strict protocols must be followed. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound waste in a research setting.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to handle this compound with extreme caution. It is fatal if swallowed, inhaled, or absorbed through the skin.[1][2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat or chemical-resistant apron, chemical safety goggles or a face shield, and heavy-duty chemical-resistant gloves (e.g., neoprene).[3][4] A NIOSH-approved respirator with an organic vapor cartridge is required if working outside a fume hood or if there is a risk of inhalation.[3]

  • Ventilation: All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]

  • Prohibited Actions: Do not eat, drink, or smoke in areas where this compound is handled or stored.[1][2]

  • Ignition Sources: this compound is a flammable liquid.[5] Keep it away from heat, sparks, open flames, and other potential ignition sources.[2]

Step-by-Step Disposal Procedure

The ultimate disposal of this compound must comply with all local, regional, and national environmental regulations.[2][6] Never pour this compound or its rinseate down the drain or into any sewer system.[3][7]

  • Identify Waste Type: Determine if you are disposing of unused this compound product, contaminated materials (e.g., absorbent from a spill), or an empty container.

  • Package Waste Securely:

    • Unused Product/Contaminated Materials: Keep the chemical in its original, clearly labeled container whenever possible.[8] If transferring, use a new, compatible container that can be tightly sealed. Label it clearly as "Hazardous Waste: this compound."

    • Empty Containers: Do not reuse empty pesticide containers for any purpose.[8] They must be properly decontaminated by triple-rinsing: i. Fill the container approximately one-third full with a suitable solvent (e.g., ethanol (B145695) or acetone, depending on the formulation) or water.[9] ii. Secure the cap and shake vigorously. Allow the container to drain for at least 30 seconds into a designated hazardous waste container for the rinsate.[9] iii. Repeat this rinsing process two more times.[9]

  • Store Waste Appropriately: Store the sealed hazardous waste containers in a designated, locked, and well-ventilated secondary containment area away from incompatible materials.[2] This area should be clearly marked with warning signs.

  • Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (E&S) department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal. This compound waste must be transported to an approved treatment, storage, and disposal facility (TSDF).

Spill Management Procedures

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Secure: Immediately evacuate all non-essential personnel from the spill area.[3]

  • Wear PPE: Before attempting to clean the spill, don the full PPE described above.

  • Contain the Spill: Prevent the spill from spreading or entering drains by using a spill containment kit with absorbent materials.[5][9] Do not use water to hose down the area, as this can spread the contamination.[9]

  • Absorb the Liquid: Cover the spill with a non-combustible absorbent material such as vermiculite, dry sand, or clay-based cat litter.[2][5][10]

  • Collect and Package: Carefully scoop the absorbed material into a sealable, labeled container for disposal as hazardous waste.[2][7]

  • Decontaminate the Area: Clean the surface thoroughly to remove any residual contamination.[2]

  • Dispose of Waste: All contaminated materials, including PPE, must be placed in a sealed bag or container and disposed of as hazardous waste.[11]

Chemical and Safety Data

The following table summarizes key quantitative data for this compound and its related compounds, providing a quick reference for safety and handling.

PropertyValueSource(s)
Chemical Family Organophosphate Insecticide[1][12]
Signal Word Danger[5][13]
Primary Hazards Highly toxic by ingestion, inhalation, and skin contact; Flammable liquid; Toxic to aquatic life.[1][2][5][13]
Flash Point 9 °C (48.2 °F)[5]
Boiling Point 64.7 °C (148.5 °F)[5]
Oral LD50 (rat) 40 mg/kg (for this compound-methyl)[13]
Dermal LD50 (rat) 302 mg/kg (for this compound-methyl)[13]
Exposure Limit (TLV-TWA) 0.5 mg/m³ (for this compound-methyl)[12]

This compound Disposal Workflow

The following diagram illustrates the logical steps and decision points for the proper disposal of this compound waste in a laboratory setting.

G cluster_start Waste Identification cluster_pathways Disposal Pathways cluster_actions Required Actions cluster_final Final Disposal start This compound Waste Identified unused Unused Product or Contaminated Material start->unused container Empty Container start->container spill Spill Occurs start->spill package Package Securely & Label as Hazardous Waste unused->package rinse Triple-Rinse Container container->rinse contain_spill 1. Don PPE 2. Contain Spill spill->contain_spill store Store in Designated Hazardous Waste Area package->store collect_rinsate Collect Rinsate as Hazardous Waste rinse->collect_rinsate dispose_container Dispose of Rinsed Container per Institutional Policy rinse->dispose_container collect_rinsate->package absorb_spill Absorb with Inert Material contain_spill->absorb_spill absorb_spill->package dispose Dispose via Licensed Hazardous Waste Contractor store->dispose

Caption: Workflow for the safe disposal of this compound waste streams.

References

Essential Safety and Operational Guide for Handling Demeton-S

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety protocols and logistical information for researchers, scientists, and drug development professionals handling Demeton-S. Adherence to these procedures is imperative to mitigate the significant health risks associated with this compound.

Emergency Contact Information:

  • In case of exposure or emergency, immediately contact your institution's Environmental Health and Safety (EHS) department and local emergency services.

  • CHEMTREC® Emergency Number: 1-800-424-9300

Hazard Profile

This compound is a highly toxic organophosphate insecticide and acaricide.[1] It functions as a cholinesterase inhibitor, which can lead to severe neurotoxicity.[1][2] Exposure can occur through inhalation, ingestion, and dermal absorption, with the latter being a primary route of concern.[3][4] Acute symptoms of exposure include headaches, dizziness, nausea, muscle spasms, and in severe cases, respiratory paralysis and death.[2][3]

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE strategy is mandatory for all personnel handling this compound. The following table summarizes the required equipment.

Body Area Required PPE Specifications and Guidelines
Respiratory NIOSH-approved RespiratorFor standard handling, an organic vapor respirator is required.[3] In case of spills or potential for aerosol generation, a chemical protection suit with a self-contained breathing apparatus (SCBA) is necessary.[2][5][6]
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are mandatory.[3] Do not use leather or fabric gloves.[7] For added protection, consider wearing a pair of disposable gloves underneath the primary chemical-resistant gloves.[7]
Eyes/Face Safety Goggles and Face ShieldChemical safety goggles and a face shield are required to protect against splashes.[3][7][8]
Body Chemical-Resistant ClothingWear a chemical-resistant apron, coveralls, or a full chemical protection suit.[3][5][8] Ensure long pants are worn over boots to prevent spills from entering footwear.[7]
Feet Chemical-Resistant BootsLeather or fabric footwear is not permissible.[7] Boots should be washed after each use.[7]

Operational and Handling Plan

1. Preparation and Engineering Controls:

  • All work with this compound must be conducted within a certified chemical fume hood to ensure proper ventilation.[4][9]

  • An eyewash station and emergency shower must be readily accessible.[10]

  • Keep ignition sources away from the handling area as some formulations may be flammable.[4][6][9]

2. Handling Procedure:

  • Do not work alone when handling this compound.

  • Wear all required PPE as outlined in the table above before beginning work.

  • When handling, avoid the formation of aerosols.[9]

  • Do not eat, drink, or smoke in the laboratory area.[4][6][11]

3. Post-Handling:

  • Thoroughly wash hands and any exposed skin with soap and water immediately after handling.[3][11]

  • Decontaminate all work surfaces after use.

  • Remove PPE carefully to avoid self-contamination. Wash reusable PPE, such as gloves and boots, before storage.[7]

Spill and Disposal Plan

1. Spill Response:

  • Evacuate the immediate area.

  • Alert others and your supervisor.

  • If the spill is large or you are not trained to handle it, contact your institution's EHS department immediately.

  • For small spills, if trained and equipped with the proper PPE (including respiratory protection), contain the spill using an absorbent material like sand, diatomite, or universal binders.[2][9]

  • Collect the absorbed material into a sealable, labeled container for hazardous waste.[5][6]

2. Waste Disposal:

  • This compound and all contaminated materials (e.g., gloves, absorbent materials, empty containers) must be disposed of as hazardous waste.[3][4][12]

  • Do not dispose of this compound down the drain or in regular trash.[3][5][9]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[3][13]

Quantitative Data

Occupational Exposure Limits (OELs) for Organophosphates

Agency Limit Value
OSHA Permissible Exposure Limit (PEL)0.1 mg/m³ (Time-Weighted Average)[3]
NIOSH Recommended Exposure Limit (REL)0.1 mg/m³ (Time-Weighted Average)[3]
ACGIH Threshold Limit Value (TLV)0.1 mg/m³ (Time-Weighted Average)[3]

Toxicity Data for this compound and Related Compounds

Compound Toxicity Metric Value Species
This compound-methylLD50 (Oral)40 mg/kgRat[12]
This compound-methylLD50 (Dermal)302 mg/kgRat[12]
This compoundLD50 (Oral)1.5 mg/kgRat[14]

Experimental Protocols Cited

The data presented in this guide is based on established safety data sheets and toxicology databases. Specific experimental protocols for determining LD50 values and occupational exposure limits are standardized and conducted by regulatory and research bodies such as the Environmental Protection Agency (EPA), the National Institute for Occupational Safety and Health (NIOSH), and the Occupational Safety and Health Administration (OSHA). These protocols typically involve dose-response studies in animal models and workplace air monitoring to establish safe exposure levels.

Visual Workflow for PPE and Handling

DemetonS_PPE_Workflow start Start: Prepare to Handle This compound assess_task Assess Task: Standard Handling vs. Spill/Aerosol Potential start->assess_task ppe_standard Don Standard PPE: - Chemical Goggles & Face Shield - Nitrile/Neoprene Gloves - Chemical-Resistant Apron/Coveralls - Organic Vapor Respirator assess_task->ppe_standard Standard Handling ppe_spill Don Advanced PPE: - Full Chemical Suit - SCBA - Double Gloves (Nitrile/Neoprene) assess_task->ppe_spill Spill or Aerosol Potential conduct_work Conduct Work in Chemical Fume Hood ppe_standard->conduct_work ppe_spill->conduct_work decontaminate Decontaminate Work Area and Reusable PPE conduct_work->decontaminate remove_ppe Remove PPE Carefully decontaminate->remove_ppe disposal Dispose of Waste and Single-Use PPE as Hazardous Waste remove_ppe->disposal wash_hands Wash Hands Thoroughly disposal->wash_hands end End wash_hands->end

Caption: Workflow for selecting and using PPE when handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.